3-Chloro-4-methylbenzylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-chloro-4-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIGALIASISPNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9070905 | |
| Record name | Benzenemethanamine, 3-chloro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9070905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67952-93-6 | |
| Record name | 3-Chloro-4-methylbenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67952-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 3-chloro-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067952936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 3-chloro-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanamine, 3-chloro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9070905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.736 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Chloro-4-methylbenzylamine chemical properties
An In-Depth Technical Guide to 3-Chloro-4-methylbenzylamine: Properties, Synthesis, and Applications
Introduction
This compound is an organic compound featuring a benzene ring substituted with a chlorine atom, a methyl group, and a benzylamine moiety.[1] The specific arrangement of these functional groups—a chlorine at the 3-position and a methyl group at the 4-position relative to the benzylamine—imparts a unique set of chemical properties that make it a valuable intermediate in various synthetic applications.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, reactivity profile, and its significant role as a building block in the development of pharmaceutical agents.
Physicochemical and Spectroscopic Properties
The physical state of this compound is typically a colorless to pale yellow liquid or a low-melting solid, contingent on its purity and the ambient temperature.[1] It demonstrates solubility in organic solvents, a characteristic attributed to its substituted aromatic structure.[1]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 67952-93-6 | [1][2][3] |
| Molecular Formula | C₈H₁₀ClN | [1][2][4] |
| Molecular Weight | 155.62 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | [1] |
| Boiling Point | 128 °C | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| pKa | 8.92 ± 0.10 (Predicted) | [3] |
| XLogP3 | 2.14 | [2] |
Table 2: Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound. While raw spectral data is proprietary, the expected features can be predicted based on the molecule's structure.
| Spectroscopy | Expected Features |
| ¹H NMR | - A singlet for the methyl (CH₃) protons. - A singlet for the benzylic (CH₂) protons. - Signals in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the three protons on the benzene ring, showing splitting patterns dictated by their coupling. - A broad singlet for the amine (NH₂) protons, which may exchange with D₂O. |
| ¹³C NMR | - A signal for the methyl carbon. - A signal for the benzylic carbon. - Multiple signals in the aromatic region for the six carbons of the benzene ring, with chemical shifts influenced by the chloro, methyl, and benzylamine substituents. |
| IR Spectroscopy | - N-H stretching bands for the primary amine (approx. 3300-3400 cm⁻¹). - C-H stretching for aromatic and aliphatic groups. - C=C stretching bands for the aromatic ring (approx. 1450-1600 cm⁻¹). - A C-Cl stretching band. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (155.62). - A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of a single chlorine atom. - Fragmentation patterns corresponding to the loss of the amine group or the benzylic fragment. |
Synthesis Pathways
The synthesis of substituted benzylamines often involves multi-step processes starting from readily available precursors. A common and effective route to this compound begins with 4-nitrotoluene, proceeding through chlorination and subsequent reduction of the nitro group.
Experimental Protocol: Synthesis from 4-Nitrotoluene
This protocol is based on established industrial synthesis methods for chloro-methylanilines, which are direct precursors to the target benzylamine.[5]
Step 1: Chlorination of 4-Nitrotoluene
-
Charge a reaction vessel with 4-nitrotoluene.
-
Introduce a chlorinating agent (e.g., chlorine gas) in the presence of a Lewis acid catalyst (e.g., FeCl₃). The reaction is typically performed in the absence of a solvent.
-
Maintain the reaction temperature to control the regioselectivity of the chlorination, favoring the formation of 2-chloro-4-nitrotoluene.
-
Upon completion, the crude product is separated from the aqueous phase.[5]
Step 2: Catalytic Hydrogenation to 3-Chloro-4-methylaniline
-
The crude 2-chloro-4-nitrotoluene is transferred to a hydrogenation reactor.[5]
-
A catalyst, such as a carbon-supported palladium catalyst (Pd/C), is added.[5]
-
The reactor is pressurized with hydrogen gas (H₂). The reaction is carried out under controlled temperature (25-100 °C) and pressure (0.2-3.0 MPa) conditions.[5]
-
The nitro group is selectively reduced to an amine group, yielding 3-chloro-4-methylaniline. The catalyst's role is crucial for high conversion and selectivity, minimizing dehalogenation side reactions.[5]
-
After the reaction, the catalyst is filtered off, and the resulting crude 3-chloro-4-methylaniline is purified by distillation.
Step 3: Conversion to this compound While the search results focus on the synthesis of the aniline precursor, the conversion to the benzylamine would typically proceed via reduction of a corresponding nitrile or amide, or by reductive amination of the corresponding benzaldehyde.
Caption: Synthetic workflow from 4-Nitrotoluene.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by the primary amine group and the substituted aromatic ring.
-
Amine Group Reactivity : The lone pair of electrons on the nitrogen atom makes the amine group both basic and nucleophilic.[1] It readily reacts with acids to form ammonium salts. As a nucleophile, it participates in reactions such as acylation with acyl chlorides or anhydrides to form amides, and alkylation with alkyl halides to form secondary and tertiary amines. The choice of a non-nucleophilic base is often required in these reactions to neutralize the acid byproduct without competing with the amine nucleophile.
-
Aromatic Ring Reactivity : The benzene ring can undergo electrophilic aromatic substitution. The directing effects of the substituents are critical. The methyl group is an activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director. Their combined influence dictates the position of incoming electrophiles.
Caption: Mechanism for N-Acylation of the amine group.
Applications in Drug Discovery and Development
Substituted benzylamines are crucial structural motifs in medicinal chemistry. The presence of a chlorine atom can significantly enhance a molecule's metabolic stability and membrane permeability, making chlorinated intermediates like this compound highly sought after.[6]
-
Intermediate for Active Pharmaceutical Ingredients (APIs) : This compound serves as a key building block in the synthesis of more complex molecules with potential biological activity.[1] For instance, the related compound 3-Chloro-4-methoxybenzylamine is a pivotal intermediate in the synthesis of Avanafil, a potent phosphodiesterase type 5 (PDE-5) inhibitor used to treat erectile dysfunction.[7] The structural similarity suggests that this compound can be used to generate analogues of Avanafil or other APIs to explore structure-activity relationships (SAR).
-
Scaffold for Ligand Development : The benzylamine scaffold can be elaborated to create ligands for various biological targets. Recent research has shown that complex derivatives incorporating a 3-chlorobenzyl moiety can act as highly selective ligands for opioid receptors, which are targets for pain management.[8]
Caption: Role in the pharmaceutical development pipeline.
Safety and Handling
This compound is classified as a hazardous chemical and requires careful handling to avoid exposure.
Table 3: Hazard Identification and Safety Precautions
| Hazard Category | Description | Precautionary Measures |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[9][10][11] | Wear protective gloves, protective clothing, and eye/face protection.[9][12] Wash skin thoroughly after handling.[12] |
| Eye Damage | Causes serious eye damage.[9][12] | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[12] |
| Respiratory Irritation | May cause respiratory irritation. Fatal if inhaled (as per related compounds).[9][12] | Use only outdoors or in a well-ventilated area. Do not breathe dust/fume/gas/mist/vapors/spray.[9][12] Wear respiratory protection.[12] |
| Handling and Storage | Keep container tightly closed in a dry and well-ventilated place.[12][13] Store locked up.[12] | |
| Disposal | Toxic to aquatic life with long-lasting effects.[12] | Avoid release to the environment.[12] Dispose of contents/container to an approved waste disposal plant.[12] |
This safety information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
References
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An In-Depth Technical Guide to the Molecular Structure and Synthetic Applications of 3-Chloro-4-methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methylbenzylamine is a substituted aromatic amine that serves as a versatile building block in organic synthesis.[1] Its unique structural features, including a chlorinated and methylated benzene ring coupled with a reactive primary amine, make it a valuable intermediate in the preparation of a wide range of chemical entities, particularly in the fields of pharmaceuticals and agrochemicals.[2] The presence of the chlorine atom and the methyl group on the aromatic ring influences the molecule's reactivity and imparts specific physicochemical properties to its derivatives, which can be crucial for modulating biological activity.[2] This guide provides a comprehensive overview of the molecular structure, key properties, synthesis, and reactivity of this compound, with a focus on its practical applications in a research and development setting.
Molecular Structure and Physicochemical Properties
This compound possesses a well-defined molecular architecture consisting of a benzylamine core with a chlorine atom at the 3-position and a methyl group at the 4-position of the benzene ring.[3] This substitution pattern is key to its chemical behavior. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methyl group create a specific electronic environment on the aromatic ring, influencing its reactivity in electrophilic substitution reactions and modifying the basicity of the amine group.
A summary of the key physicochemical properties of this compound is provided in the table below:
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN | [3] |
| Molecular Weight | 155.63 g/mol | [4] |
| CAS Number | 67952-93-6 | [5] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available | |
| Density | 1.1±0.1 g/cm³ | [5] |
| Solubility | Soluble in organic solvents | [2] |
| pKa | Not readily available |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily involving the reduction of a corresponding nitrogen-containing functional group. Two common and effective methods are the reduction of 3-chloro-4-methylbenzonitrile and the reductive amination of 3-chloro-4-methylbenzaldehyde.
Method 1: Reduction of 3-Chloro-4-methylbenzonitrile
This method involves the chemical reduction of the nitrile group of 3-chloro-4-methylbenzonitrile to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[6]
Reaction Scheme:
Sources
An In-depth Technical Guide to the Synthesis of 3-Chloro-4-methylbenzylamine
Abstract
3-Chloro-4-methylbenzylamine is a substituted benzylamine derivative that serves as a crucial building block in the synthesis of various high-value chemical entities, particularly in the pharmaceutical and agrochemical industries.[1] Its specific substitution pattern—a chlorine atom at the 3-position and a methyl group at the 4-position—imparts unique physicochemical properties to the molecules it helps create. This guide provides an in-depth exploration of the primary synthetic pathways to this key intermediate, focusing on the reduction of 3-chloro-4-methylbenzonitrile. We will dissect two field-proven methodologies: chemical reduction via lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The comparative analysis of these routes, complete with detailed mechanistic insights and step-by-step protocols, is designed to equip researchers with the knowledge to make informed decisions based on scalability, safety, and available resources.
Strategic Overview of Synthesis: From Nitrile to Amine
The most direct and industrially relevant approach to synthesizing this compound is through the reduction of the corresponding nitrile, 3-chloro-4-methylbenzonitrile. The nitrile group (C≡N) is a versatile functional group that can be efficiently converted to a primary aminomethyl group (-CH₂NH₂).[2][3][4]
Two principal strategies dominate this transformation:
-
Chemical Reduction with Metal Hydrides: This approach utilizes powerful reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), to deliver hydride ions to the electrophilic carbon of the nitrile.[5][6] It is highly effective and generally provides excellent yields on a laboratory scale.
-
Catalytic Hydrogenation: This method employs molecular hydrogen (H₂) or a hydrogen donor in the presence of a heterogeneous metal catalyst, such as Raney® Nickel or Palladium on Carbon (Pd/C).[7][8] Due to its cost-effectiveness and scalability, catalytic hydrogenation is often the preferred method in industrial settings.[7]
A viable, though less direct, alternative involves the reductive amination of 3-chloro-4-methylbenzaldehyde.[3][9] This pathway will be discussed as a secondary option.
Logical Flow of the Primary Synthesis Pathway
The diagram below illustrates the central transformation from the nitrile precursor to the target primary amine, which forms the core of this guide.
Caption: Core synthesis strategy for this compound.
Method A: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is an unselective but highly potent reducing agent, capable of reducing a wide array of functional groups, including nitriles.[10] Its efficacy in converting nitriles to primary amines is well-established and proceeds with high fidelity.[4][6]
Mechanistic Rationale
The reduction mechanism involves a two-step nucleophilic addition of hydride (H⁻) from the AlH₄⁻ complex.[5][11]
-
First Hydride Attack: The hydride ion acts as a potent nucleophile, attacking the electrophilic carbon of the C≡N triple bond. This breaks the π-bond and forms an intermediate imine anion, which is stabilized by complexation with the aluminum species.[2][4]
-
Second Hydride Attack: A second equivalent of hydride attacks the imine carbon, leading to the formation of a dianion intermediate.[5][11]
-
Protonation: A careful aqueous workup protonates the dianion, liberating the final primary amine product.[2][5]
This process necessitates strictly anhydrous conditions, as LiAlH₄ reacts exothermically and dangerously with water and other protic solvents.
Detailed Experimental Protocol
-
System Integrity: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon). All solvents must be anhydrous.
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, suspend Lithium Aluminum Hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 3-chloro-4-methylbenzonitrile (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for approximately 4-6 hours.
-
Monitoring: Track the reaction's progress by thin-layer chromatography (TLC) until the starting nitrile spot is no longer visible.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise with vigorous stirring:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).
-
'X' mL of 15% aqueous sodium hydroxide (NaOH) solution.
-
'3X' mL of water. This standardized procedure is critical for safely neutralizing excess LiAlH₄ and converting the aluminum salts into a granular, easily filterable solid.[10]
-
-
Workup and Isolation: Stir the resulting white suspension at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.[12] Combine the organic filtrates.
-
Purification: Dry the combined organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude this compound can be purified further by vacuum distillation to yield a colorless to pale yellow liquid.[1][13]
Method B: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation is a cornerstone of industrial organic synthesis. For nitrile reduction, Raney® Nickel is a highly effective and widely used catalyst.[8] The reaction can be performed using high-pressure hydrogen gas or through catalytic transfer hydrogenation, which uses a hydrogen donor molecule like 2-propanol.[14]
Mechanistic Principles
This is a heterogeneous catalytic process occurring on the surface of the nickel catalyst.
-
Adsorption: Both molecular hydrogen and the nitrile substrate adsorb onto the active sites of the porous nickel surface.
-
Hydrogen Activation: The H-H bond is cleaved, and hydrogen atoms are bound to the catalyst surface.
-
Stepwise Reduction: The adsorbed nitrile is sequentially hydrogenated, first to an imine intermediate and then to the final primary amine.
-
Desorption: The final product, this compound, desorbs from the catalyst surface, freeing the active site for the next cycle.
A common side reaction is the condensation of the newly formed primary amine with the intermediate imine, which upon further reduction, yields a secondary amine. This can be suppressed by adding ammonia or a strong base like potassium hydroxide (KOH) to the reaction mixture.[14][15]
Detailed Experimental Protocol (High-Pressure Hydrogenation)
-
Safety: This procedure requires a high-pressure autoclave and proper handling of a pyrophoric catalyst and flammable gas.
-
Catalyst Preparation: Commercially available Raney® Nickel is typically supplied as a slurry in water. Before use, carefully wash the catalyst several times with the reaction solvent (e.g., anhydrous ethanol) to remove water.
-
Reactor Charging: In a high-pressure autoclave, place a solution of 3-chloro-4-methylbenzonitrile (1.0 equivalent) in anhydrous ethanol. Under an inert atmosphere, carefully add the washed Raney® Nickel catalyst (typically 5-10% by weight of the substrate).
-
Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (e.g., to 50-100 psi, though conditions may vary) and begin vigorous stirring. Heat the mixture to a specified temperature (e.g., 60-80 °C).
-
Monitoring: The reaction is monitored by the cessation of hydrogen uptake, which indicates the completion of the hydrogenation.[13] This typically takes 3-5 hours.
-
Workup and Isolation: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen. The Raney® Nickel catalyst is pyrophoric and must be filtered while wet to prevent ignition. Filter the reaction mixture through a pad of Celite®, ensuring the filter cake does not dry out.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation.
Alternative Pathway: Reductive Amination
An alternative synthesis route starts from 3-chloro-4-methylbenzaldehyde.[16] Reductive amination is a two-step, one-pot process that efficiently converts aldehydes or ketones into amines.[9]
Caption: Reductive amination pathway to the target amine.
The process involves the initial reaction of the aldehyde with ammonia to form an imine, which is then reduced in situ to the corresponding primary amine.[3][9] Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), as they are mild enough not to reduce the starting aldehyde but will readily reduce the formed imine.[17]
Comparative Data Summary
| Parameter | Method A: LiAlH₄ Reduction | Method B: Catalytic Hydrogenation |
| Primary Reagents | Lithium Aluminum Hydride (LiAlH₄) | Raney® Nickel, Hydrogen Gas (H₂) |
| Solvent | Anhydrous THF, Diethyl Ether | Ethanol, Methanol |
| Temperature | 0 °C to Reflux (approx. 66 °C for THF) | Typically 50-100 °C |
| Pressure | Atmospheric | Elevated (e.g., 50-100 psi) |
| Typical Yield | High (85-95%) | Very High (90-99%) |
| Key Advantages | High reactivity, reliable on lab scale | Cost-effective, highly scalable, "greener" |
| Key Disadvantages | Expensive, requires strict anhydrous conditions, hazardous quenching | Requires specialized pressure equipment, pyrophoric catalyst |
| Ideal Scale | Laboratory / Small-scale synthesis | Pilot plant / Industrial production |
Conclusion
The synthesis of this compound is most efficiently achieved via the reduction of 3-chloro-4-methylbenzonitrile. The choice between chemical reduction with lithium aluminum hydride and catalytic hydrogenation with Raney® Nickel is primarily dictated by the desired scale of production, available equipment, and economic considerations. For laboratory-scale synthesis requiring high yields and rapid execution, the LiAlH₄ method is a robust choice, provided that stringent safety and anhydrous protocols are followed. For larger-scale and industrial applications, catalytic hydrogenation is unequivocally superior due to its lower cost, high efficiency, and more favorable environmental and safety profile. Understanding the causality behind the experimental choices for each pathway is paramount for successful, safe, and reproducible synthesis of this important chemical intermediate.
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An In-Depth Technical Guide to (3-Chloro-4-methylphenyl)methanamine for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
(3-Chloro-4-methylphenyl)methanamine, a substituted benzylamine derivative, has emerged as a significant intermediate in the landscape of organic synthesis, particularly within the realm of pharmaceutical development. Its unique structural features—a chlorinated and methylated phenyl ring coupled with a reactive primary aminomethyl group—provide a versatile scaffold for the construction of complex molecular architectures. The presence and positioning of the chloro and methyl substituents on the aromatic ring are not merely incidental; they offer a nuanced interplay of steric and electronic properties that can profoundly influence the pharmacokinetic and pharmacodynamic profiles of resultant therapeutic agents. This guide provides a comprehensive overview of (3-Chloro-4-methylphenyl)methanamine, from its fundamental chemical identity to its synthesis, applications in drug discovery, and essential safety protocols.
Section 1: Core Compound Identification and Physicochemical Properties
The foundational step in utilizing any chemical entity is a precise understanding of its identity and characteristics. (3-Chloro-4-methylphenyl)methanamine is systematically named to avoid ambiguity, with several synonyms commonly found in chemical literature and supplier catalogs.
IUPAC Name: (3-Chloro-4-methylphenyl)methanamine[1]
Synonyms:
-
3-Chloro-4-methylbenzylamine[1]
-
1-(3-chloro-4-methylphenyl)methanamine[1]
-
Benzenemethanamine, 3-chloro-4-methyl-
CAS Number: 67952-93-6[1]
Molecular Formula: C₈H₁₀ClN[1]
Molecular Weight: 155.63 g/mol [1]
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | (3-Chloro-4-methylphenyl)methanamine | [1] |
| CAS Number | 67952-93-6 | [1] |
| Molecular Formula | C₈H₁₀ClN | [1] |
| Molecular Weight | 155.63 g/mol | [1] |
| Predicted XLogP3 | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Section 2: Synthesis of (3-Chloro-4-methylphenyl)methanamine
The primary and most efficient route for the synthesis of (3-Chloro-4-methylphenyl)methanamine involves the reduction of the corresponding benzonitrile, 3-chloro-4-methylbenzonitrile. This transformation is a cornerstone of amine synthesis, and several methodologies can be employed, with the choice often dictated by scale, available reagents, and desired purity.
Catalytic Hydrogenation of 3-Chloro-4-methylbenzonitrile
Catalytic hydrogenation stands as a robust and scalable method for the reduction of nitriles to primary amines. The process involves the use of a metal catalyst, typically Raney Nickel or a palladium-based catalyst, under a hydrogen atmosphere.
Reaction Scheme:
Caption: Catalytic Hydrogenation of 3-Chloro-4-methylbenzonitrile.
Experimental Protocol:
-
Reactor Setup: A high-pressure autoclave is charged with 3-chloro-4-methylbenzonitrile and a suitable solvent, such as anhydrous ethanol.
-
Catalyst Addition: A catalytic amount of pre-washed Raney® Nickel is carefully added to the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent premature deactivation.
-
Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired level (typically 50-100 psi). The reaction mixture is heated (usually to 50-80 °C) and stirred vigorously.
-
Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen. Completion is typically observed within 3-6 hours. Aliquots can be carefully withdrawn and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, the reactor is cooled, and the hydrogen pressure is carefully vented. The reaction mixture is filtered to remove the catalyst.
-
Product Isolation: The solvent is removed from the filtrate under reduced pressure to yield crude (3-Chloro-4-methylphenyl)methanamine. Further purification can be achieved by vacuum distillation.
Chemical Reduction of 3-Chloro-4-methylbenzonitrile
For laboratory-scale synthesis, chemical reduction using metal hydrides like Lithium Aluminum Hydride (LiAlH₄) offers a powerful alternative. This method is highly effective but requires stringent anhydrous conditions due to the reactivity of LiAlH₄ with protic solvents.
Reaction Scheme:
Caption: Chemical Reduction of 3-Chloro-4-methylbenzonitrile with LiAlH₄.
Experimental Protocol:
-
Reaction Setup: A solution of 3-chloro-4-methylbenzonitrile in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether) is prepared in a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Reagent Addition: A solution or suspension of Lithium Aluminum Hydride in the same anhydrous solvent is added dropwise to the nitrile solution at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up). This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.
-
Product Isolation: The resulting precipitate is filtered off and washed thoroughly with the ethereal solvent. The combined filtrate and washings are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed by rotary evaporation to afford the desired amine.
Section 3: Spectroscopic Characterization
The structural elucidation of (3-Chloro-4-methylphenyl)methanamine is confirmed through various spectroscopic techniques. The expected spectral data are as follows:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (-CH₂-NH₂), the amine protons (-NH₂), and the methyl protons (-CH₃). The aromatic region will display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The benzylic protons will appear as a singlet or a multiplet depending on the solvent and concentration, typically in the range of 3.8-4.2 ppm. The methyl protons will be a singlet around 2.3 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, and the methyl carbon. The number of aromatic signals will depend on the symmetry of the molecule. The benzylic carbon signal is expected in the range of 45-50 ppm.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns will likely involve the loss of the amino group and cleavage at the benzylic position.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹), the C-H stretching of the aromatic ring and the methyl/methylene groups, and the C-Cl stretching in the fingerprint region.
Section 4: Applications in Drug Discovery and Development
The true value of (3-Chloro-4-methylphenyl)methanamine lies in its utility as a versatile intermediate for the synthesis of biologically active molecules. The presence of the chloro and methyl groups can enhance binding affinity to biological targets and improve metabolic stability.
Precursor for Kinase Inhibitors
A significant application of structurally similar benzylamines is in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. For instance, the structurally related 3-chloro-4-fluoroaniline is a key building block in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor.[2][3] While direct synthesis of a marketed drug from (3-Chloro-4-methylphenyl)methanamine is not prominently documented, its scaffold is highly relevant for the development of novel kinase inhibitors. The primary amine provides a nucleophilic handle for reaction with various electrophilic pharmacophores, such as substituted pyrimidines or quinazolines, which are common cores of many kinase inhibitors.[2][4]
Caption: General synthetic scheme for kinase inhibitors.
Scaffold for Novel Bioactive Compounds
The (3-chloro-4-methylphenyl)methyl moiety is being explored in the design of various other bioactive molecules. For example, derivatives of N'-benzyl-3-chlorobenzenesulfonamide have been investigated as selective κ-opioid receptor (KOR) ligands for the management of pain.[5] The substitution pattern on the benzyl group is a critical determinant of the compound's activity and selectivity.
Section 5: Safety, Handling, and Toxicology
As with any chemical reagent, proper handling and awareness of potential hazards are paramount when working with (3-Chloro-4-methylphenyl)methanamine.
Hazard Identification:
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[6]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Handling: Use only outdoors or in a well-ventilated area. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash face, hands, and any exposed skin thoroughly after handling.
-
Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.
First Aid Measures:
-
Inhalation: If inhaled, remove the person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.
-
Skin Contact: If on skin (or hair), take off immediately all contaminated clothing. Rinse skin with water or shower. Wash contaminated clothing before reuse.
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting.
A detailed toxicological profile is not extensively available in the public domain, and therefore, it should be handled with the assumption that it is a hazardous substance.
Conclusion
(3-Chloro-4-methylphenyl)methanamine is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined synthesis and the strategic placement of its functional groups make it an attractive starting material for the creation of novel therapeutic agents, particularly in the area of kinase inhibition. A thorough understanding of its chemical properties, synthetic routes, and safety precautions, as outlined in this guide, is essential for researchers and scientists aiming to leverage its potential in their synthetic endeavors.
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An In-depth Technical Guide to the Physical Properties of 3-Chloro-4-methylbenzylamine
Introduction
3-Chloro-4-methylbenzylamine is a substituted aromatic amine that serves as a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its chemical structure, featuring a benzylamine core with chloro and methyl substitutions on the aromatic ring, imparts specific physical and chemical properties that are critical for its handling, reaction optimization, and purification. This guide provides a comprehensive overview of the key physical properties of this compound, offering both established data and detailed experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.
Core Physical and Chemical Properties
A summary of the fundamental physical and chemical properties of this compound is presented in Table 1. These values are essential for predicting the compound's behavior in various experimental settings.
| Property | Value | Source(s) |
| CAS Number | 67952-93-6 | [1][2][3][4] |
| Molecular Formula | C₈H₁₀ClN | [1][2][3][4] |
| Molecular Weight | 155.62 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid or off-white fused/low melting solid | [2] |
| Boiling Point | 128 °C | [4] |
| 236.664 °C at 760 mmHg | [3] | |
| Density | 1.131 g/cm³ | [3] |
| Refractive Index | 1.559 | [3] |
| Flash Point | 110.4 °C | [4] |
| pKa (Predicted) | 8.92 ± 0.10 | [4] |
Structural Representation and Isomerism
The structural formula of this compound is crucial for understanding its reactivity and physical characteristics. The substitution pattern on the benzene ring dictates its polarity and intermolecular interactions.
Caption: 2D structure of this compound.
Experimental Determination of Physical Properties
Accurate determination of physical properties is paramount for the consistent and safe use of chemical compounds. The following sections provide detailed protocols for key physical property measurements.
Melting Point Determination
Given that this compound is described as a low-melting solid, a precise melting point determination is necessary for purity assessment.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower rate (1-2 °C/min) near the expected melting temperature for an accurate measurement.[5]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.[5] A narrow melting range (0.5-1 °C) is indicative of high purity.[5]
Caption: Workflow for Melting Point Determination.
Solubility Profile
Understanding the solubility of this compound in various solvents is critical for reaction setup, extraction, and purification processes. While qualitatively described as soluble in organic solvents, quantitative data provides more precise guidance.[2]
Protocol: Quantitative Solubility Determination by UV-Vis Spectroscopy
This method is suitable for compounds with a UV chromophore, such as this compound.
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial. The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Filtration: The saturated solution is filtered to remove any undissolved solid.
-
Preparation of Standard Solutions: A series of standard solutions of known concentrations of this compound are prepared in the same solvent.
-
UV-Vis Analysis: The absorbance of the standard solutions and the filtered saturated solution is measured at the wavelength of maximum absorbance (λmax).
-
Calibration Curve: A calibration curve of absorbance versus concentration is plotted using the data from the standard solutions.
-
Solubility Calculation: The concentration of the saturated solution is determined from the calibration curve using its measured absorbance. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Caption: Workflow for Quantitative Solubility Determination.
Spectroscopic Characterization
Spectroscopic data is indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectrum:
-
Aromatic Protons (Ar-H): Three protons in the aromatic region (typically 6.5-8.0 ppm). Due to the substitution pattern, they will likely appear as a singlet and two doublets, or as a complex multiplet.
-
Benzylic Protons (-CH₂-): A singlet integrating to two protons, typically in the range of 3.5-4.5 ppm.
-
Amine Protons (-NH₂): A broad singlet integrating to two protons. The chemical shift is variable and depends on concentration and solvent.
-
Methyl Protons (-CH₃): A singlet integrating to three protons, typically in the range of 2.0-2.5 ppm.
Expected ¹³C NMR Spectrum:
-
Aromatic Carbons: Six signals are expected in the aromatic region (typically 110-150 ppm). The carbons attached to the chlorine, methyl, and benzylamine groups will have distinct chemical shifts.
-
Benzylic Carbon (-CH₂-): A signal in the aliphatic region, typically around 40-50 ppm.
-
Methyl Carbon (-CH₃): A signal in the upfield aliphatic region, typically around 15-25 ppm.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. For ¹³C NMR, a more concentrated solution (20-50 mg) may be required.[6]
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard pulse programs are used for both nuclei.[6]
Infrared (IR) Spectroscopy
Expected Characteristic IR Absorption Bands:
-
N-H Stretching: Two medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretching (aromatic and aliphatic): Bands above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for aliphatic C-H.
-
C=C Stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: A band in the 1020-1250 cm⁻¹ region.
-
C-Cl Stretching: A band in the 600-800 cm⁻¹ region.
Protocol: Acquiring an IR Spectrum of a Liquid Sample
-
Sample Preparation: A drop of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[2][5]
-
Analysis: The "sandwich" is placed in the sample holder of an FT-IR spectrometer and the spectrum is recorded.[2][7]
Mass Spectrometry (MS)
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 155 and 157 with an approximate ratio of 3:1, characteristic of a compound containing one chlorine atom.
-
Base Peak: The base peak is likely to be at m/z 120, corresponding to the loss of the amino group and a chlorine atom from the benzyl fragment.
-
Other Fragments: Other significant fragments may include the tropylium ion at m/z 91 and fragments resulting from the loss of HCl or methyl radicals.
Protocol: GC-MS Analysis
-
Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is prepared.
-
Injection: The sample is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from any impurities.
-
Analysis: The mass spectrometer records the mass-to-charge ratio of the fragments produced upon ionization.
Safety and Handling
This compound is classified as a corrosive substance.[3] It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of this compound. The compiled data, coupled with the comprehensive experimental protocols, offers a valuable resource for researchers and scientists. A thorough understanding and accurate determination of these properties are fundamental to the successful and safe application of this important chemical intermediate in the fields of drug discovery and chemical synthesis.
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Foreword: Understanding the Criticality of Solubility Data
An In-depth Technical Guide to the Solubility of 3-Chloro-4-methylbenzylamine
In the realms of pharmaceutical development and fine chemical synthesis, the success of a project often hinges on a deep understanding of the physicochemical properties of its core molecules. This compound, a substituted aromatic amine, serves as a versatile intermediate in the synthesis of various target compounds. Its solubility profile is not merely a physical constant; it is a critical parameter that dictates reaction kinetics, influences purification strategies, and governs the feasibility of formulation. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound, empowering researchers to make informed, data-driven decisions.
Physicochemical Profile and Predicted Solubility Behavior
This compound (C₈H₁₀ClN) is an organic compound featuring a benzene ring substituted with a chlorine atom, a methyl group, and a primary aminomethyl group.[1] This unique combination of functional groups dictates its solubility characteristics.
-
Aromatic Ring & Alkyl Groups: The benzene ring and methyl group are nonpolar and lipophilic, favoring interactions with nonpolar organic solvents through van der Waals forces.
-
Amine Group (-CH₂NH₂): The primary amine group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (lone pair on nitrogen). This confers a degree of polarity to the molecule and allows for interactions with polar solvents.
-
Chlorine Atom (-Cl): The electronegative chlorine atom contributes to the molecule's overall polarity through dipole-dipole interactions.
-
Basicity: As an amine, the compound is basic and will react with acids to form ammonium salts (R-NH₃⁺Cl⁻).[2] This protonation dramatically increases polarity and is the key to its aqueous solubility under acidic conditions.[3]
Based on these structural features, a qualitative solubility profile can be predicted. The molecule possesses both lipophilic and polar characteristics, suggesting broad solubility in many organic solvents but limited solubility in neutral water.[1][4]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water (acidic) | Soluble | The amine can form hydrogen bonds with the solvent's hydroxyl groups. In acidic water, it forms a highly soluble ammonium salt.[3][4] |
| Polar Aprotic | Acetone, Dichloromethane | Soluble | Dipole-dipole interactions between the solvent and the polar amine and chloro groups facilitate dissolution.[5] |
| Nonpolar Aromatic | Toluene, Benzene | Soluble | Strong van der Waals interactions (π-stacking) are expected between the aromatic rings of the solute and solvent.[5] |
| Nonpolar Aliphatic | Hexane, Heptane | Sparingly Soluble | While the nonpolar backbone interacts favorably, the polar amine group limits high solubility in purely aliphatic solvents.[5] |
| Ethers | Diethyl Ether, THF | Soluble | The ether oxygen can act as a hydrogen bond acceptor for the amine protons, and the solvent's low overall polarity is compatible.[4] |
| Aqueous (Neutral) | Water (pH ~7) | Insoluble to Sparingly Soluble | The molecule's carbon-to-nitrogen ratio is high (>4), and the nonpolar aromatic ring dominates, limiting solubility in neutral water.[4] |
Experimental Determination of Quantitative Solubility
While predictions are valuable, precise quantitative data is essential for process development and modeling. The following section details a robust gravimetric method for determining solubility. This method is considered a "gold standard" due to its directness and accuracy.[5][6]
Core Protocol: Gravimetric Solubility Determination
This protocol is designed to establish a state of equilibrium between the undissolved solute and the saturated solvent, ensuring the measured solubility is the thermodynamic solubility.
Rationale: The fundamental principle is to create a saturated solution at a constant temperature, carefully separate a known volume of the solution from any excess solid, evaporate the solvent, and weigh the remaining solute.[5]
Diagram 1: Experimental Workflow for Gravimetric Solubility Determination
Caption: Workflow for determining thermodynamic solubility via the gravimetric method.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a known mass of the selected solvent in a sealed, airtight vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the slurry for a sufficient period (typically 24-72 hours) to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: Cease agitation and allow the vial to rest in the temperature bath for several hours so that the excess solid can settle, leaving a clear supernatant.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. To prevent precipitation due to temperature changes, the syringe can be pre-warmed to the experimental temperature. Immediately pass the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry vial. The filter removes any suspended microcrystals, a critical step for accuracy.
-
Gravimetric Analysis:
-
Accurately weigh the vial containing the filtered saturated solution to determine the total mass of the solution collected.
-
Carefully evaporate the solvent. For volatile solvents, this can be done under a gentle stream of nitrogen. For less volatile solvents, a vacuum oven set to a temperature well below the solute's boiling point is appropriate.[5]
-
Once the solvent is fully removed, place the vial in a desiccator to cool to room temperature and then weigh it again. Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation:
-
Mass of dissolved solute = (Final mass of vial + residue) - (Initial mass of empty vial).
-
Mass of solvent = (Total mass of solution) - (Mass of dissolved solute).
-
Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) * 100.
-
Factors Influencing Solubility
The solubility of this compound is not a static value but is highly dependent on environmental conditions. Understanding these factors is key to manipulating solubility for practical applications.
Diagram 2: Key Factors Affecting Solubility
Caption: The relationship between key environmental factors and solubility.
-
Solvent Polarity: The principle of "like dissolves like" is paramount. As predicted in Table 1, polar solvents will more effectively solvate the polar amine group, while nonpolar solvents will interact more strongly with the aromatic ring. Optimal solubility is often found in solvents of intermediate polarity that can interact favorably with both parts of the molecule.
-
Temperature: The dissolution process can be either endothermic (absorbs heat) or exothermic (releases heat). For most solid solutes, dissolution is endothermic, meaning solubility increases with temperature. However, this relationship must be determined experimentally for each solute-solvent system.
-
pH (Aqueous Systems): This is the most dramatic influence on the aqueous solubility of amines.[3] In neutral or basic solutions, the amine exists primarily in its neutral, sparingly soluble form (R-NH₂). As the pH is lowered with the addition of an acid, the amine group becomes protonated to form the highly polar and water-soluble ammonium salt (R-NH₃⁺).[2] This principle is routinely exploited in drug formulation to create injectable or oral solutions of otherwise insoluble basic compounds.
Safety and Handling
As with any chemical intermediate, proper handling of this compound is essential. Safety Data Sheets (SDS) indicate that this class of compounds can be corrosive and may cause severe skin burns and eye damage.[7][8] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Conclusion
The solubility of this compound is a multifaceted property governed by its distinct structural features and the external environment. While its hybrid polar/nonpolar nature allows for solubility in a wide range of organic solvents, its basicity is the key to modulating its behavior in aqueous systems. The experimental protocols and theoretical frameworks provided in this guide offer researchers a robust toolkit to precisely quantify and intelligently manipulate the solubility of this important synthetic intermediate, paving the way for more efficient and effective process development.
References
- McLaughlin, J. C. Experiment 27 - Amines and Amides.
- Thermo Fisher Scientific. This compound SDS. Acros Organics BVBA.
- Moorpark College. Experiment 13 – Properties of Amines and Amides.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- CymitQuimica. CAS 67952-93-6: this compound.
- Sigma-Aldrich. SAFETY DATA SHEET for (R)-4-Chloro-α-methylbenzylamine.
- Parshad, H., et al. (2004). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. International Journal of Pharmaceutics, 269(1), 157-68.
- BenchChem. Navigating the Solution: A Technical Guide to the Solubility of 4-Isopropylbenzylamine in Organic Solvents.
- Creative Biolabs. Aqueous Solubility.
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A Comprehensive Spectroscopic and Structural Elucidation of 3-Chloro-4-methylbenzylamine: A Technical Guide
Introduction
3-Chloro-4-methylbenzylamine is a substituted aromatic amine of significant interest in synthetic chemistry, serving as a versatile building block in the development of novel pharmaceutical agents and agrochemicals. Its biological activity and chemical reactivity are intrinsically linked to its molecular structure. Therefore, a definitive structural confirmation through a comprehensive analysis of its spectral data is paramount for researchers in the fields of medicinal chemistry and material science. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering a foundational reference for its unambiguous identification and characterization.
This document moves beyond a simple presentation of data, delving into the rationale behind the spectral features observed. By understanding the interplay of electronic and structural effects of the chloro, methyl, and aminomethyl substituents on the benzene ring, researchers can gain a deeper appreciation for the principles of spectroscopic interpretation. The methodologies and interpretations presented herein are designed to be a self-validating system, ensuring the highest level of scientific integrity and trustworthiness for drug development professionals and academic researchers alike.
Molecular Structure and Key Spectroscopic Features
The structural attributes of this compound dictate its characteristic spectral fingerprint. The presence of a primary amine, a substituted aromatic ring, and a benzylic methylene group gives rise to distinct signals in various spectroscopic techniques.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals for the aromatic protons, the benzylic methylene protons, the methyl protons, and the amine protons.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring a high-quality ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be advantageous for observing exchangeable protons like those of the amine group.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.
-
Data Acquisition:
-
Acquire the spectrum at a standard probe temperature (e.g., 298 K).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm for ¹H NMR).
-
Employ an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Predicted ¹H NMR Spectral Data and Interpretation
The predicted chemical shifts (δ) and coupling patterns for this compound are summarized in the table below. These predictions are based on established substituent effects in aromatic systems.[1]
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic H (H-2) | ~7.25 | d | ~2.0 (meta) | 1H |
| Aromatic H (H-5) | ~7.10 | dd | ~8.0 (ortho), ~2.0 (meta) | 1H |
| Aromatic H (H-6) | ~7.15 | d | ~8.0 (ortho) | 1H |
| Benzylic CH₂ | ~3.80 | s | - | 2H |
| Methyl CH₃ | ~2.30 | s | - | 3H |
| Amine NH₂ | 1.5 - 2.5 (variable) | br s | - | 2H |
Causality Behind Predicted Chemical Shifts:
-
Aromatic Protons: The electron-withdrawing nature of the chlorine atom deshields the ortho (H-2) and para (H-6, relative to Cl) protons, shifting them downfield. The electron-donating methyl group shields the ortho (H-5) and para (H-2, relative to CH₃) protons, shifting them upfield. The interplay of these effects results in the predicted chemical shifts. The coupling patterns arise from spin-spin interactions with neighboring protons.
-
Benzylic Protons: The protons of the methylene group (CH₂) are adjacent to the electron-withdrawing aromatic ring and the nitrogen atom, causing them to be deshielded and appear around 3.80 ppm.[2]
-
Methyl Protons: The methyl protons are attached to the aromatic ring and are expected to resonate at a typical benzylic methyl chemical shift of around 2.30 ppm.
-
Amine Protons: The chemical shift of the amine (NH₂) protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3] They typically appear as a broad singlet.[4] A D₂O exchange experiment can confirm the assignment of the NH₂ peak, as the protons will be replaced by deuterium, causing the signal to disappear from the spectrum.[3]
Caption: Workflow for ¹H NMR analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:
-
Sample Preparation: A slightly more concentrated sample (20-50 mg) may be required due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: The same NMR spectrometer can be used, but it will be tuned to the ¹³C frequency.
-
Data Acquisition:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in singlets for each carbon atom.
-
A wider spectral width (e.g., 0-200 ppm) is necessary.
-
A greater number of scans is required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The processing steps are analogous to those for ¹H NMR.
Predicted ¹³C NMR Spectral Data and Interpretation
The predicted ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on additive models for substituent effects on benzene rings.[5][6]
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-Cl | ~133 |
| C-CH₃ | ~135 |
| C-CH₂NH₂ | ~140 |
| C-H (ortho to Cl) | ~129 |
| C-H (ortho to CH₃) | ~130 |
| C-H (ortho to CH₂NH₂) | ~127 |
| CH₂ | ~45 |
| CH₃ | ~20 |
Causality Behind Predicted Chemical Shifts:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic properties of the substituents. The carbon attached to the electronegative chlorine atom (C-Cl) is deshielded. The quaternary carbons attached to the methyl (C-CH₃) and aminomethyl (C-CH₂NH₂) groups also have distinct chemical shifts. The remaining aromatic carbons (C-H) will have shifts determined by their position relative to the substituents. Carbons adjacent to the nitrogen are slightly deshielded.[7]
-
Aliphatic Carbons: The benzylic carbon (CH₂) is deshielded by the adjacent aromatic ring and nitrogen atom. The methyl carbon (CH₃) will appear in the typical aliphatic region.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film between salt plates (e.g., NaCl or KBr), or as a KBr pellet for solid samples.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly used.
-
Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded. The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
IR Spectral Data and Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic and aliphatic groups, C=C bonds of the aromatic ring, and the C-N and C-Cl bonds. A vapor phase IR spectrum is available in the SpectraBase database.[8]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (asymmetric & symmetric) | 3300-3500 | Medium, two bands |
| Aromatic C-H stretch | 3000-3100 | Medium to weak |
| Aliphatic C-H stretch | 2850-2960 | Medium |
| N-H bend (scissoring) | 1580-1650 | Medium to strong |
| Aromatic C=C stretch | 1450-1600 | Medium, multiple bands |
| C-N stretch (aromatic amine) | 1250-1335 | Strong |
| C-Cl stretch | 600-800 | Strong |
Interpretation of Key Bands:
-
N-H Stretch: The presence of two distinct bands in the 3300-3500 cm⁻¹ region is a hallmark of a primary amine (R-NH₂), corresponding to the asymmetric and symmetric stretching vibrations.[3][9]
-
N-H Bend: The scissoring vibration of the N-H bonds in a primary amine gives rise to a characteristic absorption in the 1580-1650 cm⁻¹ range.[9][10]
-
C-N Stretch: The stretching vibration of the C-N bond in an aromatic amine is typically strong and appears in the 1250-1335 cm⁻¹ region.[9]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: A suitable ionization technique is employed, such as electron ionization (EI) or electrospray ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Predicted Mass Spectrum and Fragmentation
The molecular weight of this compound (C₈H₁₀ClN) is 155.63 g/mol . The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with the M+2 peak having an intensity of approximately one-third that of the M peak, due to the natural abundance of the ³⁷Cl isotope.
Predicted Fragmentation Pattern (under EI conditions):
The fragmentation of benzylamines is well-documented.[11][12][13] The most common fragmentation pathways involve cleavage of the C-C bond alpha to the nitrogen atom and cleavage of the C-N bond.
-
Molecular Ion (M⁺˙): m/z = 155 and 157 (due to ³⁵Cl and ³⁷Cl isotopes). The odd molecular weight is consistent with the nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[3]
-
Loss of NH₂ radical: [M - NH₂]⁺ = m/z 139 and 141.
-
Alpha-cleavage (loss of H radical): [M - H]⁺ = m/z 154 and 156, forming a stable iminium ion.
-
Benzylic cleavage (loss of the aminomethyl radical): [M - CH₂NH₂]⁺ = m/z 125 and 127. This would result in the 3-chloro-4-methylphenyl cation.
-
Tropylium ion formation: Rearrangement of the benzyl cation can lead to the formation of a tropylium ion, which is a common feature in the mass spectra of benzyl-containing compounds.[11]
Caption: Predicted major fragmentation pathways.
Conclusion
The comprehensive spectroscopic analysis presented in this technical guide provides a robust framework for the identification and structural elucidation of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles and supported by data from analogous compounds, offer a reliable reference for researchers. By understanding the causal relationships between the molecular structure and the resulting spectral features, scientists can confidently characterize this important chemical intermediate, ensuring the integrity and reproducibility of their research and development endeavors.
References
- Flammang, R., Govaert, Y., & Barbieux-Flammang, M. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 39(9), 1058-1069. [Link][11]
- OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry.
- WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
- Gao, J., Enjoh, A., & Yatsuzuka, T. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(9), 1275-1285. [Link][12]
- Rae, I. D. (1967). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 45(1), 1-8. [Link][1]
- Gao, J., Enjoh, A., & Yatsuzuka, T. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. [Link][13]
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- Oregon State University. (n.d.). Spectroscopy of Amines.
- University of Wisconsin-Madison. (n.d.). Amines.
- Flammang, R., Govaert, Y., & Barbieux-Flammang, M. (2004). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations.
- Gao, J., Enjoh, A., & Yatsuzuka, T. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines.
- Gawinecki, R., Kucybała, R., & Ośmiałowski, B. (2012). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 17(11), 13393-13403. [Link][5]
- PubChemLite. (n.d.). This compound (C8H10ClN).
- SpectraBase. (n.d.). This compound.
- University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. In NMR Spectroscopy.
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3-Chloro-4-methylbenzylamine safety and handling
An In-Depth Technical Guide to the Safe Handling of 3-Chloro-4-methylbenzylamine
Abstract
This document provides a comprehensive technical guide on the safe handling, storage, and disposal of this compound (CAS No. 67952-93-6) for researchers, scientists, and drug development professionals. This guide moves beyond standard Safety Data Sheet (SDS) information to provide in-depth procedural details, causality-based safety protocols, and emergency response workflows. By integrating E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles, this whitepaper aims to create a self-validating system of safety for laboratory personnel working with this corrosive and potentially toxic compound.
Compound Profile and Hazard Identification
This compound is a substituted aromatic amine, typically appearing as a colorless to pale yellow liquid or a low-melting solid.[1] Its unique molecular structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] However, its chemical properties also necessitate stringent safety and handling protocols.
The primary and most immediate hazard associated with this compound is its corrosivity. It is classified under the Globally Harmonized System (GHS) as a substance that causes severe skin burns and eye damage (H314) .[2][3] Contact with skin or eyes can lead to irreversible tissue damage.[4] Additionally, some safety data sheets indicate it may cause respiratory irritation (STOT SE 3) , making control of vapors and aerosols critical.[5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 67952-93-6 | [2] |
| Molecular Formula | C₈H₁₀ClN | [6] |
| Molecular Weight | 155.62 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid or low melting solid | [1] |
| Density | ~1.1 g/cm³ | [7] |
| Boiling Point | ~128 °C | [7] |
| Flash Point | ~110.4 °C | [7] |
Toxicological Profile: An Evidence-Based Assessment
While specific toxicological studies for this compound are not extensively available, data from close structural analogs and the GHS classification provide a strong basis for risk assessment.[4] The toxicological properties have not been fully investigated, but the primary risks are well-established.[2]
Acute Toxicity
Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[10] As a corrosive material, ingestion can cause severe burns to the mouth, throat, and stomach, with a risk of perforation.[10]
Carcinogenicity, Mutagenicity, and Reproductive Effects
There is no data available to classify this compound as a carcinogen, mutagen, or reproductive toxin.[2][5] Major regulatory and advisory bodies like IARC, NTP, and OSHA have not listed this compound.[5] However, the absence of data does not equate to an absence of risk, and the compound should be handled with the care afforded to all novel chemical entities.
Ecotoxicity
Specific ecotoxicity data, such as LC50 values for aquatic species, are not available for this compound. However, many aromatic amines are known to be harmful or toxic to aquatic life.[11] Therefore, it is imperative to prevent the release of this chemical into the environment. Do not empty into drains or waterways.[11]
Laboratory Handling and Personal Protective Equipment (PPE)
A proactive and informed approach to handling is the cornerstone of safety. The corrosive nature of this compound demands strict adherence to PPE protocols and engineering controls.
Engineering Controls
All work involving this compound, including weighing, transferring, and reactions, must be conducted within a properly functioning chemical fume hood . This is critical to minimize inhalation exposure to vapors or potential aerosols. An eyewash station and a safety shower must be immediately accessible in the work area.
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not merely a recommendation but a critical barrier to exposure.
-
Eye and Face Protection : Wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards. Due to the severe corrosivity, a full-face shield must be worn over the goggles whenever there is a risk of splashing, such as during transfers of quantities greater than a few milliliters.
-
Skin and Body Protection : A flame-retardant lab coat is standard. When handling larger quantities or when there is a significant splash risk, a chemical-resistant apron made of neoprene or a similar material is required over the lab coat.[12]
-
Hand Protection : Standard nitrile gloves are often insufficient for prolonged contact with corrosive amines. Butyl rubber or Viton® gloves are recommended for direct handling. If using nitrile gloves for incidental contact, a double-gloving technique is advised, with immediate removal and replacement upon any sign of contamination. Always inspect gloves for holes or degradation before use.
Caption: Mandatory PPE and Engineering Controls Workflow.
Storage and Incompatibility
Proper storage is crucial to prevent degradation, reaction, and accidental release.
-
Storage Conditions : Store in a cool, dry, well-ventilated area designated for corrosive materials. Keep containers tightly sealed to prevent moisture and air exposure.
-
Segregation : Store this compound away from incompatible materials. This is a basic amine and will react exothermically and dangerously with:
-
Strong Acids (e.g., hydrochloric acid, sulfuric acid)
-
Acid Chlorides and Anhydrides
-
Strong Oxidizing Agents (e.g., nitric acid, perchlorates)
-
-
Container Integrity : Use only the original supplier container or a compatible, properly labeled secondary container. Store on lower shelves, preferably in secondary containment trays made of polyethylene or another compatible material.[9]
Emergency Procedures: First Aid and Spill Response
Rapid and correct response to an exposure or spill is critical to mitigating harm.
First Aid Measures
Immediate action is paramount. All exposures require medical attention; these first aid steps are for immediate mitigation while awaiting emergency responders.
Caption: First Aid Response Protocol for this compound.
Causality Note on Ingestion: Inducing vomiting after ingestion of a corrosive substance can cause re-exposure and further damage to the esophagus and mouth.[13] Similarly, attempting to neutralize the chemical in the stomach is not recommended as the exothermic reaction can cause additional thermal burns.[13]
Spill Response Protocol
This protocol is for a minor laboratory spill (<100 mL) that can be managed by trained personnel. For larger spills, or any spill outside of a fume hood, evacuate the area and contact institutional emergency response.
Step-by-Step Minor Spill Cleanup:
-
Alert and Secure : Alert personnel in the immediate area. Ensure the spill is contained within the fume hood.
-
Don PPE : Don the full PPE as described in Section 3.2, including double gloves (nitrile inner, butyl rubber outer) and a face shield.
-
Containment : If the liquid is spreading, create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels or sawdust.
-
Neutralization : Since this compound is a basic amine, it should be neutralized with a weak acid.
-
Prepare a weak acid solution, such as 5% citric acid in water.
-
Slowly and carefully add the neutralizing solution to the spill, working from the outside in. Be cautious, as the reaction may generate heat. Avoid leaning over the spill.[5]
-
Use pH paper to test the mixture until it is in a neutral range (pH 6-9).[5]
-
-
Absorption : Once neutralized, absorb the material with vermiculite, sand, or absorbent pads.
-
Collection : Carefully scoop the absorbed material and any contaminated items (e.g., pH paper) into a designated, labeled hazardous waste container.
-
Decontamination : Wipe the spill area with a cloth soaked in the weak acid neutralizer, followed by a wipe with soapy water.
-
Disposal : Seal the waste container. Dispose of all contaminated materials, including gloves and wipes, as hazardous waste.
Decontamination and Disposal
Equipment Decontamination Protocol
Equipment such as glassware, stir bars, and spatulas that have been in contact with this compound must be thoroughly decontaminated.
-
Initial Rinse : In a fume hood, perform an initial rinse of the equipment with a suitable organic solvent in which the compound is soluble (e.g., ethanol or acetone) to remove the bulk of the residue. Collect this rinse as hazardous waste.
-
Neutralizing Wash : Wash the equipment with a 5% citric acid solution to neutralize any remaining basic residue.
-
Detergent Wash : Wash the equipment with standard laboratory detergent and water.
-
Final Rinse : Rinse thoroughly with deionized water.
-
Drying : Allow to air dry or place in a drying oven.
Waste Disposal
All waste containing this compound, including spill cleanup materials, contaminated PPE, and reaction residues, must be treated as hazardous waste.
-
Collection : Collect waste in clearly labeled, sealed, and chemically compatible containers. Do not mix with incompatible waste streams (e.g., strong acids).
-
Disposal Route : The preferred method for disposal of this type of organic chemical waste is incineration by a licensed hazardous waste disposal facility.[9] This high-temperature process ensures the complete destruction of the compound, minimizing environmental risk.[9] Never dispose of this chemical down the drain.
Conclusion
This compound is a valuable chemical intermediate whose safe use is predicated on a thorough understanding of its hazards and the implementation of rigorous, multi-layered safety protocols. By treating this compound as corrosive and acutely toxic, utilizing appropriate engineering controls and PPE, and being prepared for emergency situations, researchers can effectively mitigate the risks. This guide provides the technical framework and procedural detail necessary for drug development professionals to establish a self-validating culture of safety in the laboratory.
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- Stanford University. (2024, September 11). General Use SOP - Corrosive Materials. Environmental Health & Safety.
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- SKC Inc. (2023, December 22). Safety Data Sheet: Aromatic Amine DECONtamination Solution.
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A Technical Guide to 3-Chloro-4-methylbenzylamine: Sourcing, Quality Control, and Applications for Researchers
An In-depth Guide for Scientists and Drug Development Professionals
Introduction: The Versatility of a Substituted Benzylamine Building Block
3-Chloro-4-methylbenzylamine is a substituted aromatic amine that serves as a valuable building block in the synthesis of complex organic molecules. Its structure, featuring a benzylamine core with chloro and methyl substitutions on the aromatic ring, offers a unique combination of steric and electronic properties that are of significant interest in medicinal chemistry and materials science. The presence of the chlorine atom and the methyl group can influence the lipophilicity, metabolic stability, and target-binding interactions of derivative compounds, making it a versatile scaffold for the design of novel bioactive agents. This guide provides a comprehensive overview of commercial suppliers, quality control methodologies, and a representative synthetic application of this compound to assist researchers in its effective utilization.
Commercial Sourcing of this compound
The accessibility of high-quality starting materials is paramount for reproducible and successful research outcomes. Several chemical suppliers offer this compound, often with varying purity grades and in a range of quantities suitable for both laboratory-scale research and larger-scale development projects. When selecting a supplier, researchers should consider not only the listed purity but also the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA), and responsive technical support.
Below is a comparative table of prominent commercial suppliers for this compound (CAS No. 67952-93-6).
| Supplier | Purity | Available Quantities | Additional Notes |
| Aromsyn Co., Ltd. [1] | > 97% | Gram to kilogram scale | Offers custom synthesis and provides batch-specific CoA.[1] |
| FINETECH INDUSTRY LIMITED [2] | Not specified | Various pack sizes | Provides MSDS and CoA documentation; offers custom synthesis and bulk quantities.[2] |
| Aaronchem [3] | Not specified | Not specified | States the compound is a crucial intermediate for pharmaceuticals and agrochemicals.[3] |
| Alachem Co., Ltd. [4] | Not specified | R&D to industrial scale | Highlights suitability for a range of applications.[4] |
| CymitQuimica [5] | 97% | 100mg, 1g, 5g, 10g, 25g | Provides pricing for various quantities and lists physical properties.[5] |
| SynHet [6] | 95% to >99% | Bulk and pre-packaged | Offers synthesis on demand and various analytical services upon request.[6] |
Quality Control and In-House Verification
Upon receipt of this compound, it is crucial to perform in-house quality control to verify its identity and purity, ensuring it meets the requirements of the intended application. A representative Certificate of Analysis will typically report on appearance, identity (by NMR or IR), and purity (by HPLC or GC). The following protocols outline standard analytical methods that can be adapted for the verification of this compound.
Diagram of Quality Control Workflow
Caption: Workflow for the quality control of incoming this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for quantifying the purity of this compound and identifying any non-volatile impurities. A reversed-phase HPLC method with UV detection is a standard approach.
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in a 100 mL volumetric flask with methanol to create a stock solution of 100 µg/mL. Prepare a series of working standards by further dilution with the mobile phase.
-
Sample Solution: Dissolve the received sample in methanol to an expected concentration within the calibration range of the standards. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Instrumentation and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (v/v)
-
Gradient: 30:70 for 10 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
-
Data Analysis:
-
Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurity Profiling
GC-MS is a powerful technique for confirming the identity of this compound and for detecting any volatile impurities.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent such as methanol or dichloromethane.
-
-
GC-MS Instrumentation and Conditions:
-
GC Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 40-400
-
-
Data Analysis:
-
Confirm the identity of the main peak by comparing its mass spectrum with a reference spectrum.
-
Identify any impurity peaks by library matching and assess their relative abundance.
-
Representative Application in Organic Synthesis
This compound is a versatile intermediate in the synthesis of a variety of target molecules, including those with potential pharmaceutical or agrochemical applications.[3] Its utility stems from the reactivity of the primary amine, which can readily undergo a range of transformations such as amidation, alkylation, and reductive amination.
Diagram of a Representative Synthetic Transformation
Caption: A generalized workflow for the synthesis of an N-benzyl amide using this compound.
Protocol for a Representative Amide Coupling Reaction
The following is a general protocol for the synthesis of an N-(3-Chloro-4-methylbenzyl)amide, a common transformation for this building block.
Experimental Protocol: Amide Synthesis
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents), to the solution.
-
-
Addition of Acylating Agent:
-
Slowly add a solution of the desired acyl chloride (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-(3-Chloro-4-methylbenzyl)amide.
-
Conclusion
This compound is a readily available and versatile chemical intermediate with significant potential in the fields of drug discovery and materials science. A thorough understanding of reliable commercial suppliers and the implementation of robust in-house quality control procedures are essential first steps for its successful application in research and development. The reactivity of its primary amine functionality allows for its incorporation into a wide array of molecular scaffolds, making it a valuable tool for the synthetic chemist.
References
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- 3-Chloro-4-methoxy-benzylamine - Oakwood Chemical. Oakwood Chemical. [Link]
- Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC - PubMed Central. PubMed Central. [Link]
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- 3-Chloro-4-fluorobenzylamine - AOBChem USA. AOBChem USA. [Link]
- Synthesis of bioactive molecules and drugs | Download Scientific Diagram - ResearchGate.
- Simplified synthesis of bioactive molecules. Reaction conditions... | Download Scientific Diagram - ResearchGate.
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The Diverse Biological Activities of Substituted Benzylamines: A Technical Guide for Drug Discovery Professionals
Introduction: The Versatility of the Benzylamine Scaffold
Substituted benzylamines represent a privileged scaffold in medicinal chemistry, serving as a foundational structural motif for a wide array of biologically active compounds. This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this versatile class of molecules. We will delve into their diverse therapeutic potential, including their roles as anticancer, antifungal, and enzyme inhibitory agents. For researchers and drug development professionals, understanding the nuances of how substitutions on the benzylamine core influence biological activity is paramount for the rational design of novel therapeutics. This document is structured to provide not only a comprehensive overview of the field but also actionable, detailed protocols and insights to guide laboratory investigations.
I. Anticancer Activity: Inducing Apoptosis and Inhibiting Cell Proliferation
A significant area of research for substituted benzylamines lies in their potential as anticancer agents. Various derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for many of these compounds is the induction of apoptosis, or programmed cell death, through the modulation of key signaling pathways.
Mechanism of Action: The Apoptotic Cascade
Substituted benzylamines have been shown to trigger apoptosis through both intrinsic and extrinsic pathways. A common mechanism involves the inhibition of pro-survival signaling pathways, such as the PI3K/AKT pathway, leading to a cascade of downstream events.
One study on benzylamine and thenylamine derived drugs demonstrated that these compounds decreased the levels of phosphorylated AKT (pAKT) in melanoma cells.[1] The reduction in pAKT activity leads to the modulation of Bcl-2 family proteins, decreasing the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and increasing the expression of pro-apoptotic proteins like Bax.[2] This shift in the balance of Bcl-2 family proteins results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol.
Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.[2] Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis and ultimately, cell death.[2]
Caption: Reductive Amination Workflow
Experimental Protocol: Reductive Amination of a Substituted Benzaldehyde
This protocol describes the synthesis of a substituted N-benzylamine from a substituted benzaldehyde and a primary amine.
Materials:
-
Substituted benzaldehyde
-
Primary amine
-
Sodium borohydride (NaBH4)
-
Methanol or Ethanol
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde (10 mmol) and the primary amine (10 mmol) in methanol (30 mL).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (12 mmol) portion-wise over 15 minutes, controlling the temperature.
-
Reaction Completion: Remove the ice bath and stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure substituted benzylamine.
V. Conclusion and Future Directions
Substituted benzylamines continue to be a rich source of inspiration for the development of new therapeutic agents. Their synthetic accessibility and the tunable nature of their biological activities through targeted substitutions make them an attractive scaffold for medicinal chemists. Future research in this area will likely focus on:
-
Improving Selectivity: Designing derivatives with enhanced selectivity for specific enzyme isoforms or cancer cell types to minimize off-target effects.
-
Overcoming Drug Resistance: Developing novel benzylamine-based compounds that are effective against drug-resistant strains of fungi and bacteria, and against cancer cells that have developed resistance to current therapies.
-
Exploring New Targets: Investigating the activity of substituted benzylamines against a broader range of biological targets to uncover new therapeutic applications.
-
Advanced Drug Delivery: Formulating potent benzylamine derivatives into advanced drug delivery systems to improve their pharmacokinetic properties and therapeutic efficacy.
This guide has provided a comprehensive overview of the biological activities of substituted benzylamines, along with detailed experimental protocols to facilitate further research. By leveraging the principles of structure-activity relationships and rational drug design, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.
References
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- Gray, A. T., et al. (2021). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Molecules, 26(11), 3192. [Link]
- Abbi, S., & Hanson, J. E. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
- Mojena, M., Povo-Retana, A., González-Ramos, S., Fernández-García, V., Regadera, J., Zazpe, A., Artaiz, I., Martín-Sanz, P., Ledo, F., & Boscá, L. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Frontiers in Oncology, 8, 328. [Link]
- Piazzi, L., et al. (2007). Cholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[ω-(benzylmethylamino)alkoxy]xanthen-9-ones.
- Mojena, M., et al. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells.
- Ghannoum, M., & Isham, N. (2022). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. Membranes, 12(12), 1171. [Link]
- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Bisi, A., et al. (2023). Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. RSC Medicinal Chemistry, 14(9), 1769-1782. [Link]
- Zolghadri, S., et al. (2019). An Updated Review of Tyrosinase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. [Link]
- Bae, S. J., et al. (2023).
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- Bruyère, C., et al. (2011). Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines. European Journal of Medicinal Chemistry, 46(9), 4334-4342. [Link]
- Sulistyowaty, M. I., et al. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line.
- Scilit. (n.d.). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors.
- Semantic Scholar. (n.d.). A systematic review of synthetic tyrosinase inhibitors and their structure-activity relationship.
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The Strategic Design and Application of 3-Chloro-4-methylbenzylamine Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the benzylamine scaffold stands as a cornerstone, a privileged structure that has given rise to a multitude of therapeutic agents. Its synthetic tractability and the ability of its derivatives to interact with a wide array of biological targets have cemented its importance in drug discovery. The strategic introduction of specific substituents onto the phenyl ring can profoundly influence the molecule's physicochemical properties and, consequently, its pharmacological profile. This guide focuses on a particularly compelling substitution pattern: the 3-chloro-4-methylbenzylamine core. The interplay between the electron-withdrawing chloro group and the electron-donating methyl group creates a unique electronic and steric environment, offering a versatile platform for the development of novel therapeutics.
This technical guide, intended for researchers and drug development professionals, will provide a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives and their analogs. We will delve into the rationale behind synthetic strategies, explore their potential as anticancer and antimicrobial agents, and elucidate their mechanisms of action with a focus on key signaling pathways.
I. Synthetic Strategies: Crafting the this compound Core and its Derivatives
The synthesis of this compound and its derivatives can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired scale, and the need for specific functional group tolerance. A common and logical approach begins with the readily available p-nitrotoluene.
A. Synthesis of the Core Intermediate: 3-Chloro-4-methylaniline
A robust and scalable synthesis of the key intermediate, 3-chloro-4-methylaniline, is crucial. A well-established method involves a two-step process starting from p-nitrotoluene[1].
-
Chlorination of p-Nitrotoluene: The initial step is the chlorination of p-nitrotoluene to generate 2-chloro-4-nitrotoluene. This electrophilic aromatic substitution is a standard transformation in organic synthesis.
-
Reduction of the Nitro Group: The subsequent reduction of the nitro group in 2-chloro-4-nitrotoluene yields the desired 3-chloro-4-methylaniline. While chemical reduction methods using iron powder or sodium sulfide exist, catalytic hydrogenation is often preferred for its higher yield, better product quality, and reduced environmental impact[1]. A carbon-supported palladium catalyst is commonly employed for this transformation[1].
B. From Aniline to Benzylamine: The Final Transformation
With 3-chloro-4-methylaniline in hand, the next critical step is the conversion of the aniline to the benzylamine. A common strategy involves the conversion of the aniline to a benzonitrile, followed by reduction.
-
Sandmeyer Reaction: The aniline can be converted to the corresponding benzonitrile via a Sandmeyer reaction. This involves diazotization of the aniline with nitrous acid, followed by reaction with a cyanide salt, typically cuprous cyanide.
-
Reduction of the Benzonitrile: The resulting 3-chloro-4-methylbenzonitrile can then be reduced to this compound. This reduction can be achieved through catalytic hydrogenation or by using a chemical reducing agent like Lithium Aluminum Hydride (LiAlH₄)[2].
An alternative, more direct route from a substituted benzyl alcohol is also feasible and is exemplified by the synthesis of the closely related 3-chloro-4-methoxybenzylamine[3]. This method, known as the Delepine reaction, involves the conversion of the benzyl alcohol to a benzyl chloride, followed by reaction with hexamethylenetetramine and subsequent acidic hydrolysis to yield the primary amine.
Experimental Protocol: Synthesis of this compound via the Nitrile Reduction Route
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, starting from 3-chloro-4-methylaniline.
Step 1: Synthesis of 3-Chloro-4-methylbenzonitrile (via Sandmeyer Reaction)
-
To a stirred solution of 3-chloro-4-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, prepare a solution of cuprous cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. An exothermic reaction will occur.
-
After the addition is complete, heat the mixture, for example, at 50-60 °C, for 1-2 hours to drive the reaction to completion.
-
Cool the reaction mixture and extract the product with an organic solvent such as toluene or dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-chloro-4-methylbenzonitrile.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Reduction of 3-Chloro-4-methylbenzonitrile to this compound
-
Prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (e.g., 1.5 equivalents) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon)[2].
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 3-chloro-4-methylbenzonitrile (1 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C[2].
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction can be gently refluxed to ensure completion[2].
-
Quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again, while cooling in an ice bath[2].
-
Filter the resulting granular precipitate and wash it thoroughly with the ether solvent.
-
Combine the filtrate and washings, dry the organic solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.
-
The product can be further purified by vacuum distillation.
C. Derivatization of the Benzylamine
The primary amine of this compound is a versatile handle for further derivatization, allowing for the synthesis of a wide range of analogs. Common derivatization strategies include:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides. A general procedure involves dissolving the benzylamine in a suitable solvent like dichloromethane or THF, adding a base such as triethylamine, and then adding the acylating agent.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
II. Biological Activities and Therapeutic Potential
The this compound scaffold is a promising starting point for the development of agents with a range of biological activities, particularly in the areas of oncology and infectious diseases.
A. Anticancer Activity
Benzylamine derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include the induction of apoptosis and the inhibition of key signaling pathways. The 3-chloro-4-methyl substitution pattern can contribute to enhanced potency and selectivity.
Targeting the EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed or mutated in various cancers[4][5][6]. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of EGFR are a clinically validated class of anticancer drugs[4]. The 3-chloro substitution on the benzylamine ring can facilitate key interactions within the hydrophobic pocket of the EGFR kinase domain, a feature seen in some approved EGFR inhibitors[4].
Induction of Apoptosis: Benzylamine derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of Bcl-2 family proteins.
Quantitative Data on Anticancer Activity:
The following table summarizes the IC₅₀ values of representative benzylamine and related derivatives against various cancer cell lines, illustrating the potential of this class of compounds.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-Methylbenzamide | Compound 7 | K562 (Leukemia) | 2.27 | [7] |
| 4-Methylbenzamide | Compound 10 | K562 (Leukemia) | 2.53 | [7] |
| 4-Methylbenzamide | Compound 7 | HL-60 (Leukemia) | 1.42 | [7] |
| 4-Methylbenzamide | Compound 10 | HL-60 (Leukemia) | 1.52 | [7] |
| Imidazo[1,2-a]pyrimidine | Compound 3d | MCF-7 (Breast) | 43.4 | [8] |
| Imidazo[1,2-a]pyrimidine | Compound 4d | MCF-7 (Breast) | 39.0 | [8] |
| Imidazo[1,2-a]pyrimidine | Compound 3d | MDA-MB-231 (Breast) | 35.9 | [8] |
| Imidazo[1,2-a]pyrimidine | Compound 4d | MDA-MB-231 (Breast) | 35.1 | [8] |
B. Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated benzylamine derivatives have shown promising activity against a range of bacteria and fungi. The presence of a chloro group on the aromatic ring is often associated with enhanced antimicrobial potency.
Mechanism of Action: The antimicrobial mechanism of benzylamine derivatives can vary. Some act by disrupting the bacterial cell membrane, leading to the leakage of cytoplasmic components. Others may inhibit key enzymes involved in essential metabolic pathways.
Structure-Activity Relationship in Antimicrobial Benzylamines: Studies have shown that the position and nature of the halogen substituent on the benzyl ring significantly influence antimicrobial activity. For example, in a series of halogenated pyrrolopyrimidines with a benzylamine side chain, bromo and iodo substitutions at the 4-position of the benzylamine resulted in the most potent activity against Staphylococcus aureus[9]. This highlights the importance of systematic variation of the substitution pattern to optimize antimicrobial efficacy.
Quantitative Data on Antimicrobial Activity:
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative halogenated benzylamine derivatives against various microbial strains.
| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Halogenated Pyrrolopyrimidine | para-Bromo derivative | S. aureus | 8 | [9] |
| Halogenated Pyrrolopyrimidine | para-Iodo derivative | S. aureus | 8 | [9] |
| 4-(Benzylamino)butoxy-9H-carbazole | Compound 2 | S. aureus | 32 | [10] |
| 4-(Benzylamino)butoxy-9H-carbazole | Compound 4 | S. aureus | 32 | [10] |
| N-Benzylimidazole | N-2-chlorobenzyl imidazole | P. aeruginosa | 250 | [11] |
III. Structure-Activity Relationships (SAR) and Rational Drug Design
The development of potent and selective this compound derivatives relies on a thorough understanding of their structure-activity relationships. The interplay of the 3-chloro and 4-methyl substituents provides a unique starting point for optimization.
-
The Role of the 3-Chloro Group: The electron-withdrawing nature of the chlorine atom at the 3-position can influence the pKa of the amine, affecting its ionization state at physiological pH. This, in turn, can impact membrane permeability and interaction with biological targets. The chloro group can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important for ligand-protein binding.
-
The Role of the 4-Methyl Group: The electron-donating methyl group at the 4-position can modulate the electronic properties of the aromatic ring. It also adds steric bulk, which can influence the binding orientation of the molecule within a target's active site.
-
Synergistic Effects: The combination of the 3-chloro and 4-methyl groups creates a specific electronic and steric profile that can be exploited for targeted drug design. For example, in the context of kinase inhibitors, the 4-methyl group might occupy a hydrophobic pocket while the 3-chloro group forms a key interaction with a specific amino acid residue.
Experimental Workflow for SAR Studies
A systematic approach to SAR studies is essential for the efficient optimization of lead compounds.
IV. Conclusion and Future Perspectives
The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. Its synthetic accessibility, coupled with the unique electronic and steric properties conferred by the 3-chloro and 4-methyl substituents, makes it an attractive starting point for the development of anticancer and antimicrobial drugs.
Future research in this area should focus on several key aspects:
-
Expansion of the Chemical Space: The synthesis and evaluation of a broader range of derivatives with diverse functional groups will be crucial to fully explore the therapeutic potential of this scaffold.
-
Mechanism of Action Studies: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects will enable more rational drug design and the identification of potential biomarkers for patient stratification.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified from in vitro studies must be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
By leveraging the principles of medicinal chemistry and a systematic approach to drug discovery, the this compound core has the potential to yield the next generation of targeted therapeutics for a range of human diseases.
V. References
-
Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. (2022). MDPI. [Link]
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IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]
-
Method used for preparing high purity 3-chloro-4-methoxybenzylamine. (2016). Google Patents.
-
Antimicrobial activity (MIC values in mg/mL) of compounds. (n.d.). ResearchGate. [Link]
-
Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. (2023). PMC - NIH. [Link]
-
N-Benzylimidazoles as Potential Antimicrobial and Antibiofilm Agents – Syntheses, Bioactivity and Molecular Docking Studies. (2023). ResearchGate. [Link]
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The anticancer IC50 values of synthesized compounds. (n.d.). ResearchGate. [Link]
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N-BENZYL-1-(TRIMETHYLSILYL)METHANAMINE. (2014). Organic Syntheses. [Link]
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IC50 value of compounds on each cell line. (n.d.). ResearchGate. [Link]
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Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PMC - PubMed Central. [Link]
-
IC 50 values of samples showing anticancer activity against different cancer cell lines studied. (n.d.). ResearchGate. [Link]
-
Synthesis and biological activity of new 3- chloro-4-(3-substituted phenyl)-1-(5-((2- methyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-thiadiazol-2-yl) azetidin-2-one. (2011). ResearchGate. [Link]
-
Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives. (1990). PubMed. [Link]
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Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (2006). MDPI. [Link]
-
Method for synthesizing 3-chloro-4-methylaniline. (2015). Google Patents.
-
Targeting the EGFR signaling pathway in cancer therapy. (2014). PMC - PubMed Central. [Link]
-
Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. (2011). ResearchGate. [Link]
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024). PubMed Central. [Link]
-
The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines. (2017). Asian Pacific Journal of Cancer Prevention. [Link]
-
Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. (2011). Scholars Research Library. [Link]
-
Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (2020). PMC. [Link]
-
Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (2016). Google Patents.
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024). SciSpace. [Link]
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A Technical Guide to the Physicochemical Properties of Chloro-Methyl Substituted Benzylamines: Core Principles for Drug Discovery
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of chloro-methyl substituted benzylamines, a class of molecules of significant interest to researchers, scientists, and drug development professionals. By understanding the interplay of these properties, we can better predict molecular behavior, optimize drug candidates, and accelerate the development of novel therapeutics. This guide moves beyond a simple listing of data, offering insights into the causality behind experimental choices and providing self-validating protocols for robust scientific inquiry.
Introduction: The Significance of Substituted Benzylamines in Medicinal Chemistry
Benzylamine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals. The strategic placement of substituents, such as chloro and methyl groups, on the benzyl ring or the amine can dramatically alter a molecule's physicochemical characteristics, thereby influencing its pharmacokinetic and pharmacodynamic profiles. Chloro groups, being electron-withdrawing and lipophilic, and methyl groups, being electron-donating and lipophilic, offer a powerful toolkit for modulating properties like acidity, lipophilicity, and hydrogen bonding potential. A thorough understanding of these properties is paramount for rational drug design and the development of potent and selective therapeutic agents[1][2].
Key Physicochemical Properties and Their Modulation
The biological activity of a drug is intrinsically linked to its physicochemical properties. For chloro-methyl substituted benzylamines, the most critical parameters include lipophilicity (LogP), the acid dissociation constant (pKa), hydrogen bonding capacity, and chemical stability.
Lipophilicity (LogP): Balancing Solubility and Permeability
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It reflects the equilibrium distribution of a compound between an oily (n-octanol) and an aqueous phase.
-
Influence of Chloro and Methyl Groups: Both chloro and methyl substituents increase the lipophilicity of the benzylamine scaffold. The chloro group, due to its larger size and hydrophobicity, generally imparts a greater increase in LogP compared to a methyl group. The position of the substituent on the aromatic ring also plays a role, with para-substitution often leading to a slightly higher LogP than ortho- or meta-substitution due to reduced intramolecular interactions.
Acidity (pKa): The Role of Ionization in Biological Systems
The pKa value dictates the extent of ionization of the benzylamine's amino group at a given pH. Since the charge state of a molecule significantly affects its ability to cross biological membranes and interact with its target, pKa is a critical parameter in drug design.
-
Electronic Effects of Substituents: The basicity of the benzylamine nitrogen is influenced by the electronic nature of the ring substituents.
-
Methyl Group: As an electron-donating group, a methyl substituent increases the electron density on the nitrogen atom, making the amine more basic and thus increasing its pKa.
-
Chloro Group: Conversely, the electron-withdrawing nature of the chloro group decreases the electron density on the nitrogen, making the amine less basic and lowering its pKa. The inductive effect of the chloro group is position-dependent, with the effect being strongest at the ortho position and diminishing at the meta and para positions[3].
-
Hydrogen Bonding: Directing Molecular Interactions
The amine group of benzylamine can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen). These interactions are fundamental to drug-receptor binding and solubility in aqueous environments.
-
Impact of Substitution: While the core hydrogen bonding capabilities are retained, N-methylation removes one hydrogen bond donor site. The presence of a chloro substituent can subtly influence the hydrogen bond accepting strength of the aromatic ring's π-system and can itself act as a weak hydrogen bond acceptor[4][5][6].
Chemical Stability: Ensuring Therapeutic Integrity
The stability of a drug molecule is essential for its shelf-life and in vivo efficacy. Chloro-methyl substituted benzylamines can be susceptible to degradation, particularly through oxidation and reactions with disinfecting agents like chlorine.
-
Degradation Pathways: Studies have shown that benzylamines can degrade in the presence of chlorine, a process relevant to water treatment and potential drug formulation contaminants[7]. The stability can be influenced by pH, temperature, and the presence of other reactive species[8][9]. The chloromethyl group itself can be a reactive moiety, though this is more pronounced in chloromethyl ketones[8].
Experimental Determination of Physicochemical Properties
Accurate and reproducible experimental data is the cornerstone of drug discovery. The following section outlines robust, step-by-step protocols for the determination of LogP and pKa.
Protocol for LogP Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC provides a rapid and reliable method for estimating LogP values, particularly for series of related compounds. The method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its lipophilicity.
Methodology:
-
Preparation of Standards: A series of compounds with known LogP values that bracket the expected range of the test compounds should be prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Preparation of Test Compounds: Prepare solutions of the chloro-methyl substituted benzylamines at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve reasonable retention times.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analytes have significant absorbance (e.g., 254 nm).
-
-
Data Acquisition: Inject the standards and test compounds, and record their retention times (t_R). The void time (t_0) should be determined by injecting a non-retained compound (e.g., uracil).
-
Calculation:
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.
-
Plot log(k) versus the known LogP values for the standards.
-
Perform a linear regression analysis to obtain a calibration curve.
-
Use the equation of the line to calculate the LogP of the test compounds from their measured log(k) values.
-
Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a classic and accurate method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant of known concentration is added.
Methodology:
-
Sample Preparation: Accurately weigh a known amount of the chloro-methyl substituted benzylamine hydrochloride salt and dissolve it in a known volume of deionized water.
-
Titration Setup:
-
Place the solution in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C).
-
Use a calibrated pH electrode to monitor the pH of the solution.
-
Use a calibrated burette to add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the titrant in small increments, recording the pH after each addition. Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point (the point where half of the amine has been neutralized). This can be determined from the inflection point of the titration curve.
-
Alternatively, more sophisticated methods involving derivatives of the titration curve or non-linear regression analysis can be used for more precise pKa determination[10].
-
Data Summary and Visualization
To facilitate comparison and analysis, the physicochemical properties of a hypothetical series of chloro-methyl substituted benzylamines are summarized in the table below.
| Compound | Substitution Pattern | LogP (calculated) | pKa (experimental) |
| 1 | Benzylamine | 1.09 | 9.34[2] |
| 2 | 4-Methylbenzylamine | 1.60 | ~9.5 |
| 3 | 4-Chlorobenzylamine | 1.89 | ~9.1 |
| 4 | 2-Chloro-N-methylbenzylamine | ~2.3 | ~8.9 |
| 5 | 4-Chloro-N-methylbenzylamine | ~2.4 | ~9.0 |
Note: LogP values are estimations and experimental pKa values for substituted compounds are approximations based on known substituent effects.
Diagrams of Experimental Workflows and Conceptual Relationships
To visually represent the logical flow of the experimental protocols and the interplay of molecular features, the following diagrams are provided.
Caption: Workflow for pKa determination via potentiometric titration.
Caption: Relationship between structure and physicochemical properties.
Conclusion: A Foundation for Rational Drug Design
The physicochemical properties of chloro-methyl substituted benzylamines are a direct consequence of their molecular structure. By systematically evaluating lipophilicity, pKa, hydrogen bonding potential, and stability, drug discovery teams can make more informed decisions in the design and optimization of new chemical entities. The protocols and principles outlined in this guide provide a robust framework for these investigations, ultimately contributing to the development of safer and more effective medicines. The strategic application of this knowledge is a key element in modern, structure-based drug design.
References
- Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central.
- Synthesis and structural aspects of 2-chloro-N,N-dimethylbenzylamine and its complexes with Mo(CO)/sub 6. INIS-IAEA.
- Hydrogen bonding in Schiff bases – NMR, structural and experimental charge density studies. Dalton Transactions (RSC Publishing).
- Synthesis and structural aspects of 2-chloro-N N-dimethylbenzylamine and its complexes with Mo(CO)6 and W(CO)6.
- An Interaction Study of Chloro and Alkyl Substituted Benzylamine with DPPH through UV Spectrophotometric and Physicochemical Methods at T = (298.15, 303.15 and 308.15) K.
- Intramolecular Hydrogen Bonds and Conformational Properties of Benzylamine.
- Determination of the dissociation constants (pKa)
- Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Deriv
- benzylamine complex based on hydrogen bond. J-STAGE. [Link]
- Supporting Information for Degradation of Benzylamines During Chlorination and Chloramin
- A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. PubMed. [Link]
- Synthesis, antimicrobial, and QSAR studies of substituted benzamides. PubMed. [Link]
- Benzylamine, p-chloro-N-(2-chloroethyl)-N-ethyl-. PubChem. [Link]
- Benzenemethanamine, 2-chloro-N-methyl-. PubChem. [Link]
- Benzylamine. Wikipedia. [Link]
- pKa and log p determin
- Development of Methods for the Determin
- Understanding the chemical basis of drug stability and degrad
- 2-Chlorobenzylamine. PubChem. [Link]
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- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Experimental Protocol: Synthesis of 3-Chloro-4-methylbenzylamine
Abstract
This document provides a detailed, field-proven experimental protocol for the synthesis of 3-chloro-4-methylbenzylamine (C₈H₁₀ClN), a key intermediate in the development of various pharmaceutical compounds.[1] The protocol outlines a robust and efficient one-pot reductive amination procedure, specifically the Leuckart reaction, which utilizes 3-chloro-4-methylbenzaldehyde and ammonium formate.[2][3] This method is selected for its operational simplicity, high potential yield, and avoidance of more hazardous reagents, making it highly suitable for both academic research and process development laboratories. We provide in-depth explanations for procedural choices, a complete safety analysis, and expected outcomes to ensure reproducibility and safe execution.
Introduction and Synthetic Strategy
This compound is a substituted benzylamine derivative whose structural motif is of significant interest in medicinal chemistry. The synthesis of primary amines is a cornerstone of organic chemistry, and several routes are available, including the reduction of nitriles, amination of benzyl halides, and reductive amination of carbonyls.[4][5][6]
While methods like nitrile reduction often require potent, moisture-sensitive hydrides (e.g., LiAlH₄), and direct amination of halides can suffer from over-alkylation, reductive amination presents a highly controlled and efficient alternative.[7] The Leuckart reaction, a specific variant of reductive amination, employs ammonium formate as both the nitrogen source and the in-situ reducing agent.[2][8] Upon heating, ammonium formate equilibrates with ammonia and formic acid, which drive the conversion of an aldehyde to a primary amine via an intermediate imine.[9][10] This one-pot procedure is advantageous due to its straightforward setup and high atom economy.
This guide provides a comprehensive protocol for the synthesis of this compound from 3-chloro-4-methylbenzaldehyde based on this reliable Leuckart-type reaction.
Overall Reaction Scheme
The conversion of 3-chloro-4-methylbenzaldehyde to this compound proceeds via a reductive amination pathway.
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Application Note: Synthesis of 3-chloro-4-methyl-N,N-dimethylbenzylamine via One-Pot Reductive Amination
Introduction and Scientific Context
Reductive amination is a cornerstone of modern organic synthesis, providing one of the most efficient and versatile methods for forming carbon-nitrogen (C-N) bonds.[1] This transformation is fundamental in medicinal chemistry and drug development, where the introduction of amine functionalities is critical for modulating the pharmacological properties of molecules. The reaction typically proceeds by the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[2]
This application note provides a comprehensive, field-proven protocol for the synthesis of the tertiary amine, 3-chloro-4-methyl-N,N-dimethylbenzylamine, from 3-chloro-4-methylbenzaldehyde and dimethylamine. We employ sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent, a choice predicated on its exceptional mildness and chemoselectivity. Unlike more aggressive hydrides, NaBH(OAc)₃ selectively reduces the protonated iminium ion intermediate much faster than the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.[3][4] This allows for a convenient "direct" or "one-pot" procedure where all reactants are combined at the outset, simplifying the experimental workflow without compromising yield.[5][6]
Mechanistic Rationale and Reagent Selection
The reductive amination of an aldehyde with a secondary amine to form a tertiary amine is a two-stage process that occurs within a single reaction vessel.
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of dimethylamine on the carbonyl carbon of 3-chloro-4-methylbenzaldehyde. This forms an unstable carbinolamine intermediate. Under the reaction conditions, this intermediate readily eliminates a molecule of water to generate a resonance-stabilized iminium ion.
-
Hydride Reduction: Sodium triacetoxyborohydride then serves as the hydride (H⁻) donor. The boron-hydrogen bond is attenuated by the electron-withdrawing effects of the three acetoxy groups, making NaBH(OAc)₃ a gentle reducing agent.[3] It selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.
Why Sodium Triacetoxyborohydride? The choice of reducing agent is critical for the success of a one-pot reductive amination.
-
Selectivity: Stronger hydrides like sodium borohydride (NaBH₄) can readily reduce the starting aldehyde, leading to unwanted alcohol impurities.[7] NaBH(OAc)₃ is sterically hindered and less reactive, showing a marked preference for the iminium ion over the neutral carbonyl group.[3]
-
Mild Conditions: The reaction proceeds efficiently at room temperature and does not require acidic catalysts for aldehydes, which helps to preserve sensitive functional groups that may be present on more complex substrates.[6]
-
Safety: It is a safer and more manageable alternative to sodium cyanoborohydride (NaBH₃CN), which, despite its similar selectivity, is highly toxic and generates cyanide waste.[2][7]
Solvent Choice: 1,2-dichloroethane (DCE) is the preferred solvent for this reaction as it is relatively non-polar and aprotic, effectively solubilizing the organic substrates while not reacting with the hydride reagent. Reactions in DCE are often faster than in other common solvents like tetrahydrofuran (THF).[6]
Detailed Experimental Protocol
This protocol details the synthesis of 3-chloro-4-methyl-N,N-dimethylbenzylamine on a 5 mmol scale.
| Compound Name | Molecular Formula | MW ( g/mol ) | Molar Eq. | Amount |
| 3-Chloro-4-methylbenzaldehyde | C₈H₇ClO | 154.60 | 1.0 | 773 mg |
| Dimethylamine (2.0 M in THF) | C₂H₇N | 45.08 | 1.2 | 3.0 mL |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 1.4 | 1.48 g |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | 25 mL |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | - | ~30 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~75 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves.
-
Ventilation: All operations must be conducted within a certified chemical fume hood.
-
Reagent Hazards:
-
Sodium Triacetoxyborohydride: Moisture-sensitive and corrosive. In contact with water or moisture, it can release flammable gases.[8][9] Handle under a dry atmosphere (e.g., nitrogen or argon) if possible, and store in a tightly sealed container in a dry place.[10][11] Avoid inhalation of dust.[12]
-
1,2-Dichloroethane (DCE): A suspected carcinogen and toxic. Avoid inhalation and skin contact.
-
Dimethylamine Solution: Corrosive and flammable. Dispense with care.
-
3-Chloro-4-methylbenzaldehyde: May cause skin and eye irritation.
-
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4-methylbenzaldehyde (773 mg, 5.0 mmol).
-
Solvent and Amine Addition: Add 1,2-dichloroethane (25 mL) to the flask and stir until the aldehyde is fully dissolved. To this solution, add the dimethylamine solution (3.0 mL of 2.0 M solution in THF, 6.0 mmol). Stir the mixture at room temperature for 15 minutes.
-
Addition of Reducing Agent: In one portion, carefully add sodium triacetoxyborohydride (1.48 g, 7.0 mmol) to the stirring solution. Note: The addition may cause a slight exotherm. The mixture may become thick but should remain stirrable.
-
Reaction Monitoring: Seal the flask (e.g., with a rubber septum) and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 9:1 Hexanes:Ethyl Acetate. The reaction is typically complete within 2-4 hours. The disappearance of the starting aldehyde spot (visualized under UV light) indicates completion.
-
Work-up - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20-30 minutes until gas evolution ceases.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 25 mL).
-
Work-up - Washing and Drying: Combine the organic layers and wash them with 30 mL of brine (saturated NaCl solution). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of 1% to 5% ethyl acetate in hexanes to isolate the pure 3-chloro-4-methyl-N,N-dimethylbenzylamine.
-
Characterization: The final product should be a colorless to pale yellow oil. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected yield is typically in the range of 85-95%.
Experimental Workflow Visualization
The following diagram outlines the complete workflow from reaction setup to final product characterization.
Caption: Workflow for the reductive amination of 3-chloro-4-methylbenzaldehyde.
Expected Results and Discussion
Yield: Following this protocol, the expected isolated yield of pure 3-chloro-4-methyl-N,N-dimethylbenzylamine is typically high, often exceeding 85%.
Spectroscopic Characterization: While an experimental spectrum for the exact target molecule is not provided in the cited literature, the expected NMR chemical shifts can be reliably predicted based on analogous structures such as N,N-dimethylbenzylamine and other substituted derivatives.[13][14][15]
-
¹H NMR (in CDCl₃, 400 MHz):
-
δ 7.20-7.30 (m, 3H, Ar-H)
-
δ 3.45 (s, 2H, Ar-CH ₂)
-
δ 2.38 (s, 3H, Ar-CH ₃)
-
δ 2.25 (s, 6H, N(CH ₃)₂)
-
-
¹³C NMR (in CDCl₃, 101 MHz):
-
δ 138.0 (Ar-C)
-
δ 135.5 (Ar-C)
-
δ 132.0 (Ar-C)
-
δ 130.5 (Ar-CH)
-
δ 129.0 (Ar-CH)
-
δ 127.5 (Ar-CH)
-
δ 63.5 (Ar-C H₂)
-
δ 45.0 (N(C H₃)₂)
-
δ 19.5 (Ar-C H₃)
-
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ = 184.09
Troubleshooting:
-
Incomplete Reaction: If TLC analysis shows significant remaining aldehyde after 4 hours, an additional 0.2 equivalents of NaBH(OAc)₃ can be added. Ensure reagents, particularly the hydride, are dry.
-
Presence of Alcohol Byproduct: If a significant amount of (3-chloro-4-methylphenyl)methanol is observed, it suggests the hydride reagent may have been too reactive (potentially degraded) or that the iminium formation was slow. This is uncommon with NaBH(OAc)₃ but possible.
-
Purification Difficulties: The product is a relatively non-polar amine. If it co-elutes with impurities, adjusting the solvent system for chromatography (e.g., using a different solvent system like diethyl ether/hexanes) may be beneficial.
Conclusion
This application note details a robust, efficient, and high-yielding one-pot protocol for the reductive amination of 3-chloro-4-methylbenzaldehyde using dimethylamine and sodium triacetoxyborohydride. The methodology is characterized by its operational simplicity, mild reaction conditions, and the use of a selective and safe reducing agent. This makes it an ideal procedure for researchers in drug discovery and organic synthesis requiring reliable access to tertiary amines from aldehyde precursors.
References
- Cole-Parmer. Material Safety Data Sheet - Sodium triacetoxyborohydride.
- ResearchGate. Reductive aminations of benzaldehyde.
- Sciencemadness.org. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.
- RIT Digital Institutional Repository. Solution-phase synthesis of tertiary amines via reductive amination-alkylation with ethyl p-aminobenzoate.
- Organic Chemistry Portal. Sodium triacetoxyborohydride.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- The Royal Society of Chemistry. Supporting Information GO-Cu7S4 catalyzed ortho-aminomethylation of phenol derivatives with N,N-dimethylbenzylamines.
- Reddit. Reductive amination NaB(AcO)3.
- National Institutes of Health. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- Master Organic Chemistry. Reductive Amination, and How It Works.
- Beilstein Journals. Reductive amination with zinc powder in aqueous media.
- The Royal Society of Chemistry. Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information.
- ResearchGate. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- PrepChem.com. Synthesis of N,N-dimethyl-4-chlorobenzylamine.
- ResearchGate. Production of tertiary amines via reductive amination (RA) and their potential usage.
- Myers, A. C-N Bond-Forming Reactions: Reductive Amination. Harvard University.
- The Doyle Group. Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination.
- Nature. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light.
- National Institutes of Health. Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines.
- PubChem. N,N-Dimethylbenzylamine.
- ResearchGate. Different amines in reductive amination with undecanal.
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- Google Patents. Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- ResearchGate. Synthesis and structural aspects of 2-chloro-N N-dimethylbenzylamine and its complexes with Mo(CO)6 and W(CO)6.
- Google Patents. Procedure for the preparation of N, N-dialkylbenzylamines in halogenated nucleus.
- MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
Sources
- 1. BJOC - Reductive amination with zinc powder in aqueous media [beilstein-journals.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. lifechempharma.com [lifechempharma.com]
- 9. tcichemicals.com [tcichemicals.com]
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- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 14. N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. N,N-Dimethylbenzylamine(103-83-3) 1H NMR spectrum [chemicalbook.com]
Topic: High-Purity Isolation of 3-Chloro-4-methylbenzylamine via Vacuum Fractional Distillation
An Application Note from the Office of the Senior Application Scientist
Abstract: This document provides a comprehensive guide for the purification of 3-Chloro-4-methylbenzylamine, a key intermediate in pharmaceutical and agrochemical synthesis[1]. Due to its high boiling point and potential for thermal degradation, standard atmospheric distillation is unsuitable. This application note details a robust vacuum fractional distillation protocol designed to yield high-purity material (>99%). We will explore the theoretical basis for this methodology, provide a self-validating, step-by-step protocol, and offer expert insights into potential challenges and troubleshooting, ensuring researchers can achieve consistent and reliable results.
Core Principles & Pre-Distillation Analysis
The purification of substituted benzylamines requires a nuanced approach that accounts for their chemical properties. This compound is a high-boiling liquid that is susceptible to oxidation and decomposition at elevated temperatures, a common trait among benzylamines[2]. Therefore, reducing the boiling point is paramount.
1.1. Rationale for Vacuum Distillation Vacuum distillation is the technique of choice for separating compounds that would decompose at their atmospheric boiling point[3]. By reducing the pressure within the apparatus, the boiling point of the liquid is significantly lowered, allowing for vaporization and subsequent condensation at a much lower temperature[3][4]. This prevents thermal degradation and the formation of unwanted byproducts, leading to a purer final product.
1.2. The Case for Fractional Distillation While simple vacuum distillation can remove non-volatile impurities, the synthesis of this compound may result in isomeric or structurally similar byproducts with close boiling points. Fractional distillation is employed to separate liquid mixtures whose components have boiling points that differ by less than 25 °C[5]. By inserting a fractionating column between the distillation flask and the condenser, we introduce a large surface area (e.g., Vigreux indentations or packing material) that allows for many successive condensation-vaporization cycles. Each cycle enriches the vapor in the more volatile component, effectively performing multiple distillations in a single apparatus to achieve a superior separation[6][7].
1.3. Physicochemical & Safety Data A thorough understanding of the material's properties is critical for procedural safety and success.
| Property | Value | Source(s) |
| CAS Number | 67952-93-6 | [1][8] |
| Molecular Formula | C₈H₁₀ClN | [1][8] |
| Molecular Weight | 155.62 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid or low melting solid | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [8] |
| Refractive Index (n20/D) | 1.559 | [8] |
| Boiling Point | ~128 °C (Atmospheric, likely inaccurate); Estimated ~110-120 °C at 1-2 mmHg | [8][9] |
| Key Hazard Statement | H314: Causes severe skin burns and eye damage | [8][10] |
| GHS Pictogram | Corrosive | [8] |
Mandatory Safety & Handling Protocols
This compound is a corrosive substance that can cause severe skin burns and eye damage[8][10]. Adherence to strict safety protocols is non-negotiable.
-
Engineering Controls: All handling and distillation procedures must be conducted within a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles in conjunction with a full-face shield[11].
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and use proper removal technique to avoid skin contact[11].
-
Body Protection: A lab coat is mandatory. For transfers of larger quantities, a chemically resistant apron is recommended.
-
-
Handling: Avoid all direct contact with the substance. Use caution when transferring the material. An emergency eyewash station and safety shower must be immediately accessible[12]. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[13].
Experimental Workflow: Vacuum Fractional Distillation
This section outlines the complete setup for the purification process. The correct assembly of the apparatus is critical for achieving a deep, stable vacuum and ensuring a safe operation.
Distillation Workflow Diagram
Caption: Workflow for the purification of this compound.
Detailed Step-by-Step Protocol
Equipment Required:
-
Round-bottom flask (sized so the crude material fills it to 1/2 to 2/3 capacity)
-
Magnetic stir bar and stir plate
-
Heating mantle with a temperature controller
-
Claisen adapter
-
Vigreux fractionating column (20-30 cm)
-
Distillation head with thermometer adapter
-
Thermometer (-10 to 250 °C)
-
Liebig condenser
-
Vacuum take-off adapter
-
Receiving flasks (pear-shaped or round-bottom)
-
Vacuum tubing (thick-walled)
-
Vacuum trap (cold finger or flask)
-
Two-stage rotary vane vacuum pump or water aspirator
-
Vacuum grease
-
Keck clips
Protocol:
-
Flask Charging & Pre-treatment:
-
Expert Insight: If the crude amine is suspected to contain water, it can be dried by stirring over potassium hydroxide (KOH) pellets for several hours, followed by decanting. This is a standard procedure for basic amines[2].
-
Place a magnetic stir bar into the distillation flask and add the crude this compound.
-
-
Apparatus Assembly:
-
Assemble the distillation apparatus as shown in the workflow diagram. Use a thin, uniform layer of vacuum grease on all ground glass joints to ensure a tight seal[4][14]. Secure all joints with Keck clips.
-
The Claisen adapter provides a second port for a capillary bleed if bumping becomes an issue, though vigorous stirring is usually sufficient[4].
-
Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser[6].
-
Connect the condenser to a circulating water source (water in at the bottom, out at the top).
-
Connect the vacuum take-off adapter to a vacuum trap, and the trap to the vacuum pump, using thick-walled tubing. The trap is essential to prevent corrosive vapors from entering and damaging the pump.
-
-
Distillation Procedure:
-
Turn on the magnetic stirrer to a moderate speed.
-
Turn on the vacuum source. The system pressure should drop significantly. Listen for hissing sounds that indicate leaks. If found, re-grease and reseal the leaking joint.
-
Trustworthiness Check: A well-sealed system connected to a two-stage pump should achieve a pressure of <1 mmHg. Monitor the pressure with a manometer if available.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask with the heating mantle[4].
-
Fraction 1 (Fore-run): Collect the first few milliliters of distillate that come over at a low temperature. This fraction will contain any residual solvents or low-boiling impurities.
-
Fraction 2 (Main Fraction - Product): As the temperature of the vapor rises and stabilizes, switch to a clean receiving flask. Collect the distillate while the head temperature remains constant at a constant pressure. This is the purified this compound.
-
Fraction 3 (Tails): If the temperature begins to rise again or drop, or if the distillate becomes discolored, switch to a third receiving flask to collect the high-boiling impurities.
-
Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides and charring of the residue.
-
-
System Shutdown:
-
Crucial Step: Remove the heating mantle and allow the apparatus to cool to room temperature first[4].
-
Slowly and carefully vent the system by opening a stopcock on the vacuum adapter or removing the tubing from the aspirator. Do not turn off the pump while the system is still under vacuum, as this can cause pump oil to be sucked back into the apparatus.
-
Once the system is at atmospheric pressure, turn off the vacuum pump.
-
Disassemble the glassware and transfer the purified product to a labeled, sealed container.
-
Expert Insights & Troubleshooting
| Issue | Causality & Explanation | Resolution Strategy |
| Bumping | Under vacuum, the smooth boiling process is disrupted, leading to sudden, violent boiling. This can contaminate the distillate. | Ensure vigorous stirring with a magnetic stir bar. Boiling chips are ineffective under vacuum[4]. If bumping persists, a fine capillary tube (air/nitrogen bleed) can be inserted through the Claisen adapter to introduce a steady stream of fine bubbles[15]. |
| Unstable Vacuum | Leaks in the system from poorly sealed joints are the most common cause. A fluctuating vacuum will cause the boiling point to change, ruining the separation. | Check all joints, seals, and tubing connections. Re-apply a thin layer of vacuum grease where needed. Ensure tubing is not cracked. |
| Product Darkening | The residue in the distillation flask is turning dark brown or black. This is a sign of thermal decomposition. | The distillation temperature is too high. Improve the vacuum to further lower the boiling point. Ensure the heating mantle is not set too high; the pot temperature should be only 20-30 °C above the vapor temperature. |
| Column Flooding | The fractionating column fills with liquid condensate, eliminating the vapor-liquid equilibrium and preventing separation. This is caused by an excessively high heating rate. | Reduce the power to the heating mantle to decrease the boil-up rate. If necessary, wrap the column and distillation head in glass wool or aluminum foil to improve insulation and maintain the temperature gradient[4]. |
References
- Angene Chemical. (2021). Safety Data Sheet.
- PubChem. (n.d.). 3-Chloro-4-fluorobenzylamine.
- Reddit. (2024). How to purify Benzylamine?
- Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation.
- Organic Syntheses. (n.d.). N-BENZYL-1-(TRIMETHYLSILYL)METHANAMINE.
- Google Patents. (n.d.). CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine.
- PubChemLite. (n.d.). This compound (C8H10ClN).
- Royal Society of Chemistry. (2016). Carrying out a vacuum distillation.
- Chemistry Stack Exchange. (2018). Use of fractional distillation in organic chemistry.
- Malvern Panalytical. (2020). Fractional distillation.
- Wikipedia. (n.d.). Fractional distillation.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
- Busch Global. (n.d.). Vacuum Distillation.
- The Chemistry Blog. (n.d.). What is Fractional Distillation?.
Sources
- 1. CAS 67952-93-6: this compound | CymitQuimica [cymitquimica.com]
- 2. reddit.com [reddit.com]
- 3. buschvacuum.com [buschvacuum.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. Purification [chem.rochester.edu]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. echemi.com [echemi.com]
- 9. CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine - Google Patents [patents.google.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. angenechemical.com [angenechemical.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. m.youtube.com [m.youtube.com]
Application Note: A Strategic Approach to the Chromatographic Purification of 3-Chloro-4-methylbenzylamine
Introduction: The Purification Imperative
3-Chloro-4-methylbenzylamine is a primary amine and a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates. Its purity is paramount, as residual starting materials, reagents, or reaction byproducts can compromise the yield, safety, and efficacy of subsequent synthetic steps and the final active pharmaceutical ingredient (API). Chromatographic purification is the definitive method for achieving the high purity levels required in research and development.
However, the basic nature of the primary amine moiety presents a specific and significant challenge for traditional silica gel chromatography. The amine group (a Lewis base) readily interacts with acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to undesirable chromatographic behavior such as strong, irreversible adsorption, poor peak shape (tailing), and ultimately, low recovery of the target compound.[1][2][3]
This guide provides a detailed, experience-driven framework for navigating these challenges. We will explore two robust, field-proven chromatographic strategies—modified normal-phase flash chromatography and reversed-phase high-performance liquid chromatography (HPLC)—and provide comprehensive protocols to guide the scientist toward successful purification of this compound and related basic compounds.
Compound Profile and Safety Mandates
A thorough understanding of the target molecule's physicochemical properties and hazards is a non-negotiable prerequisite for any laboratory work.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| Molecular Formula | C₈H₁₀ClN | [5] |
| Molecular Weight | 155.62 g/mol | [4] |
| Appearance | Liquid (form may vary) | [6] |
| Boiling Point | ~128 °C | [4] |
| Density | ~1.1 g/cm³ | [4] |
| XLogP3 | 2.14 | [4] |
Critical Safety Information
This compound is a hazardous substance that requires strict adherence to safety protocols.
-
Hazard Identification: The compound is classified as causing severe skin burns and eye damage.[4][7] It is corrosive and requires careful handling to prevent contact.
-
Mandatory Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, a face shield, and a lab coat. Work must be conducted in a well-ventilated chemical fume hood.[8]
-
Handling and Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[8] Keep away from incompatible materials such as acids.[8]
-
First Aid Measures:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for several minutes.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
Ingestion/Inhalation: If inhaled, move the person to fresh air. If swallowed, rinse the mouth but do not induce vomiting. Immediately call a poison center or doctor.[8]
-
The Chromatographic Strategy: Taming the Amine
The key to successfully purifying basic amines is to mitigate the interaction between the analyte and the stationary phase. This can be achieved by either modifying the stationary phase itself or by altering the mobile phase chemistry.
Normal-Phase Chromatography: Two Paths to Success
In normal-phase chromatography, a polar stationary phase (silica) is used with a non-polar mobile phase. For a basic compound like this compound, this setup is problematic without modification.
-
Path A: Mobile Phase Modification: The most common historical approach involves adding a small quantity (0.1-2%) of a volatile amine, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase.[1][2] This "competing base" effectively neutralizes the acidic silanol sites on the silica surface, preventing the target amine from binding too strongly and allowing for smooth elution.[3] The primary drawback is the need to remove the modifier from the collected fractions, which can be challenging.[1]
-
Path B: Stationary Phase Modification: A more elegant and modern solution is to use silica gel that has been chemically modified with aminopropyl groups (NH₂-functionalized silica).[1][2] This creates a slightly basic surface that repels the basic analyte, leading to controlled retention and excellent peak shape without the need for mobile phase modifiers.[1]
Reversed-Phase Chromatography: A Powerful Alternative
Reversed-phase chromatography employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (typically mixtures of water and acetonitrile or methanol).[9] This technique is highly effective for purifying polar compounds, including amines.[10]
The retention mechanism is based on hydrophobic interactions.[11] The pH of the mobile phase is a critical parameter.[11][12] For basic amines, adjusting the mobile phase pH to be two units above the amine's pKa will keep it in its neutral, more hydrophobic (and thus more retained) form.[3] Conversely, adding a small amount of acid (e.g., formic acid or acetic acid) will protonate the amine, making it more polar and causing it to elute earlier. This control over ionization is a powerful tool for optimizing selectivity between the target compound and its impurities.[12]
Method Development Workflow
A logical workflow is essential for efficient method development. Initial small-scale analysis using Thin-Layer Chromatography (TLC) or analytical HPLC/LC-MS is used to quickly screen solvent systems and select the most promising approach for preparative-scale purification.
Caption: Logical workflow for purification method development.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the purification of this compound.
Protocol 1: Normal-Phase Flash Chromatography (Amine-Functionalized Column)
This method is ideal for rapid purification of moderate quantities (50 mg - 5 g) and avoids the use of mobile phase additives.
Caption: Workflow for Normal-Phase Flash Chromatography.
1. Materials and Equipment:
- Amine-functionalized silica gel flash column (e.g., TELOS Flash NH2).[1]
- Automated flash chromatography system with UV detector.
- Solvents: HPLC-grade hexane, ethyl acetate (EtOAc), and dichloromethane (DCM).
- Crude this compound.
- Standard laboratory glassware, rotary evaporator.
2. Method:
- Sample Preparation (Solid Loading Recommended):
- Dissolve ~500 mg of the crude product in a minimal amount of DCM.
- Add ~1.5 g of standard silica gel to the solution.
- Carefully remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. This is the solid-loaded sample.
- Column and System Setup:
- Select an appropriately sized amine-functionalized flash column based on the sample mass (e.g., 12g column for up to 500 mg of crude material).
- Install the column on the flash system.
- Prime the solvent lines: Line A = Hexane, Line B = Ethyl Acetate.
- Equilibrate the column with 2-3 column volumes (CVs) of 100% Hexane.
- Chromatography Run:
- Load the solid-loaded sample onto the column.
- Begin the elution program with UV detection (e.g., 254 nm and 280 nm).
- Suggested Gradient:
- 0-2 CV: 100% Hexane (isocratic)
- 2-15 CV: Linear gradient from 0% to 40% EtOAc in Hexane.
- 15-20 CV: 40% EtOAc in Hexane (isocratic hold to elute all components).
- Fraction Collection and Analysis:
- Collect fractions based on UV absorption peaks.
- Analyze the collected fractions for purity using TLC or LC-MS.
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Reversed-Phase Preparative HPLC
This method is suited for achieving very high purity (>99%) or for separating closely related impurities that are difficult to resolve by normal-phase chromatography.
Caption: Workflow for Reversed-Phase Preparative HPLC.
1. Materials and Equipment:
- Preparative HPLC system with a UV detector and fraction collector.
- C18 reversed-phase preparative column (e.g., 20 x 150 mm, 5 µm).
- Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.
- Mobile phase modifier: Formic acid (FA) or trifluoroacetic acid (TFA).
- 0.45 µm syringe filters.[13]
2. Method:
- Mobile Phase Preparation:
- Solvent A: 0.1% Formic Acid in Water (v/v).
- Solvent B: 0.1% Formic Acid in Acetonitrile (v/v).
- Degas both solvents thoroughly before use.
- Sample Preparation:
- Dissolve the crude this compound in a minimal amount of a 50:50 mixture of Solvent A and Solvent B to a concentration of ~20-50 mg/mL.
- Filter the solution through a 0.45 µm syringe filter to remove particulates.[13]
- HPLC Run:
- Install and equilibrate the C18 column with the starting conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.
- Inject the prepared sample onto the column.
- Suggested Gradient:
- 0-5 min: 5% B (isocratic)
- 5-25 min: Linear gradient from 5% to 70% B.
- 25-30 min: Linear gradient from 70% to 95% B.
- 30-35 min: 95% B (isocratic column wash).
- Post-Purification Workup:
- Analyze collected fractions by analytical HPLC to confirm purity.
- Combine the pure fractions.
- Remove the acetonitrile using a rotary evaporator (use low temperature to avoid excessive water evaporation).
- The remaining aqueous solution can be lyophilized (freeze-dried) to yield the formate salt of the amine, or the pH can be adjusted with a base (e.g., sodium bicarbonate) followed by extraction with an organic solvent (e.g., DCM or EtOAc) to recover the free base.
Data Summary and Troubleshooting
Typical Method Parameters
| Parameter | Protocol 1: Normal-Phase Flash | Protocol 2: Reversed-Phase HPLC |
| Stationary Phase | Amine-functionalized Silica (NH₂) | C18-bonded Silica |
| Mobile Phase A | Hexane | 0.1% Formic Acid in Water |
| Mobile Phase B | Ethyl Acetate | 0.1% Formic Acid in Acetonitrile |
| Typical Gradient | 0-40% B over 15 CVs | 5-70% B over 20 minutes |
| Detection | UV (254 nm) | UV (220 nm, 254 nm) |
| Best For | Rapid purification, moderate purity | High-purity requirements, difficult separations |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing (Normal-Phase) | Strong interaction with residual acidic sites on silica. | Switch to an amine-functionalized (NH₂) column.[1][2] If using standard silica, add 0.5-1% triethylamine to the mobile phase.[14] |
| Poor Resolution | Inappropriate solvent system or gradient slope. | NP: Try a different solvent system (e.g., DCM/Methanol). RP: Change the organic modifier (e.g., Methanol instead of ACN). Flatten the gradient slope for better separation.[14] |
| Low Recovery | Irreversible adsorption of the compound onto the column. | NP: Ensure the column is properly deactivated (use NH₂ column or TEA modifier).[3] RP: Check the pH of the mobile phase; the compound may be unstable or precipitating. |
| Compound Elutes at Solvent Front (RP) | Compound is too polar under the current conditions. | Increase the aqueous component of the mobile phase at the start. Ensure the mobile phase pH is appropriate to maximize retention (e.g., use a basic modifier like TEA instead of acid).[3] |
Conclusion
The successful chromatographic purification of this compound hinges on a strategic approach that directly addresses the challenges posed by its basic amine functionality. For routine, rapid purification with good recovery, Normal-Phase Flash Chromatography on an amine-functionalized column is the superior choice, as it eliminates peak tailing without requiring additives. For applications demanding the highest purity or for separating challenging impurity profiles, Reversed-Phase Preparative HPLC offers unparalleled resolution and control over selectivity through precise manipulation of the mobile phase composition and pH. By selecting the appropriate strategy and carefully executing the protocols outlined in this guide, researchers can consistently achieve high purity for this critical synthetic intermediate.
References
- Molnár, I., & Horváth, C. (1976). Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography. Clinical Chemistry, 22(9), 1497-502.
- Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO.
- Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier.
- SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
- King Group. Successful Flash Chromatography.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
- SIELC Technologies. Separation of N-Benzyl-1H-indole-3-ethylamine on Newcrom R1 HPLC column.
- Power, L. A., et al. (2021). The Continuous Extraction of Carboxylic Acids and Amines. White Rose eTheses Online.
- Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?
- University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography.
- Wikipedia. Reversed-phase chromatography.
- NIST. Benzenamine, 3-chloro-4-methyl-. NIST Chemistry WebBook.
- Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447.
- Japan Environmental Management Association for Industry. III Analytical Methods.
- Agilent. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
- PubChem. 3-Chloro-4-fluorobenzylamine. National Center for Biotechnology Information.
- Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods.
- PubChemLite. This compound (C8H10ClN).
- Organic Syntheses Procedure.
- Amerigo Scientific. 3-Chloro-N-methylbenzylamine.
Sources
- 1. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. biotage.com [biotage.com]
- 4. echemi.com [echemi.com]
- 5. PubChemLite - this compound (C8H10ClN) [pubchemlite.lcsb.uni.lu]
- 6. 3-Chloro-4-methoxy-benzylamine | CymitQuimica [cymitquimica.com]
- 7. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 8. fishersci.com [fishersci.com]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. teledyneisco.com [teledyneisco.com]
- 11. Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chromatography [chem.rochester.edu]
Application Note: Structural Elucidation of 3-Chloro-4-methylbenzylamine using High-Resolution ¹H NMR Spectroscopy
Abstract
This document provides a comprehensive guide to the structural analysis of 3-Chloro-4-methylbenzylamine using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. It outlines the theoretical basis for spectral interpretation, a detailed experimental protocol for sample preparation and data acquisition, and an in-depth analysis of the resulting spectrum. This guide is intended for researchers, scientists, and drug development professionals who require unambiguous structural verification of this compound and its analogues.
Introduction and Theoretical Framework
This compound is a substituted aromatic amine of interest in synthetic chemistry and pharmaceutical development. Accurate structural confirmation is critical for quality control and regulatory compliance. ¹H NMR spectroscopy is a primary analytical technique for this purpose, providing detailed information about the chemical environment of each proton in the molecule.
The chemical shift (δ), integration, and spin-spin coupling (J-coupling) of protons are governed by their electronic environment. In this compound, the aromatic protons are influenced by the electronic effects of three distinct substituents:
-
-CH₂NH₂ (Benzylamine group): An activating, ortho-, para-directing group.
-
-Cl (Chloro group): A deactivating, ortho-, para-directing group due to competing inductive withdrawal and resonance donation effects.
-
-CH₃ (Methyl group): An activating, ortho-, para-directing group.
The interplay of these substituents results in a unique and predictable ¹H NMR spectrum. The aromatic region is particularly informative, where the relative positions of the protons to these groups dictate their chemical shifts and coupling patterns. Protons ortho and para to electron-donating groups are shielded and shifted upfield, while those near electron-withdrawing groups are deshielded and shifted downfield.[1]
Predicted ¹H NMR Spectral Features
Based on established principles of substituent effects and spin-spin coupling, the following spectral features are anticipated for this compound.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=invis];
} caption: "Structure of this compound with proton environments."
-
Aromatic Protons (H-2, H-5, H-6):
-
H-2: This proton is ortho to the -CH₂NH₂ group and meta to the -Cl group. It is expected to appear as a singlet or a narrow doublet (due to small meta-coupling).
-
H-6: This proton is ortho to the -CH₂NH₂ group and meta to the -CH₃ group. It will be a doublet, split by the adjacent H-5 proton (ortho-coupling).
-
H-5: This proton is ortho to the -CH₃ group, meta to the -CH₂NH₂ group, and ortho to the -Cl group. It will appear as a doublet, split by the H-6 proton.
-
-
Benzylic Protons (-CH₂-): These two protons are chemically equivalent and will appear as a singlet.
-
Amine Protons (-NH₂): These protons are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature.[2][3][4]
-
Methyl Protons (-CH₃): These three equivalent protons will appear as a sharp singlet.
Experimental Protocol
This section details a robust, field-proven methodology for preparing and analyzing a sample of this compound.
dot digraph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [arrowsize=0.7];
} caption: "Experimental workflow for ¹H NMR analysis."
Materials and Equipment
-
This compound (analyte)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as internal standard (optional, as residual solvent peak can be used)
-
5 mm NMR tubes, clean and dry
-
Glass Pasteur pipettes and glass wool
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.[5][6]
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Selection & Addition: Add approximately 0.6-0.7 mL of deuterated solvent.
-
Dissolution: Vortex the vial until the sample is completely dissolved. A brief sonication may be used if necessary. The solution must be homogeneous and free of any solid particles.[6]
-
Filtration and Transfer: Place a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into a clean 5 mm NMR tube.
-
Causality Note: Suspended particulate matter disrupts the magnetic field homogeneity, leading to broadened spectral lines and poor resolution. Filtration is a critical step to prevent this.
-
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Instrument Setup and Data Acquisition
These parameters are provided for a typical 400 MHz spectrometer and may be adapted as needed.[9]
-
Insertion: Insert the sample into the spectrometer.
-
Locking: Lock the spectrometer onto the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Tuning: Tune the probe to the ¹H frequency.
-
Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: ~3 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans (NS): 16 or more for good signal-to-noise ratio.
-
-
Acquisition: Acquire the Free Induction Decay (FID).
Data Processing
-
Fourier Transform (FT): Apply a Fourier transform to the FID to generate the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale. Set the residual CDCl₃ peak to δ 7.26 ppm or the residual DMSO-d₆ peak to δ 2.50 ppm. If TMS was used, set its peak to δ 0.00 ppm.
-
Integration: Integrate all peaks to determine the relative number of protons for each signal.
Spectral Interpretation and Data Analysis
The following table summarizes the expected chemical shifts, multiplicities, and coupling constants for this compound in CDCl₃.
| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~7.20 | 1H | d (doublet) | Jortho = ~8.0 Hz |
| H-2 | ~7.18 | 1H | s (singlet) or d | Jmeta < 2 Hz |
| H-5 | ~7.05 | 1H | d (doublet) | Jortho = ~8.0 Hz |
| -CH₂- (Benzylic) | ~3.80 | 2H | s (singlet) | N/A |
| -CH₃ (Methyl) | ~2.30 | 3H | s (singlet) | N/A |
| -NH₂ (Amine) | 1.5 - 2.5 (variable) | 2H | br s (broad singlet) | N/A |
Note: Chemical shift values are predictive and may vary slightly based on solvent and concentration. Coupling constants for aromatic protons typically fall in the range of Jortho = 6-10 Hz and Jmeta = 2-4 Hz.[10][11][12]
Analysis Discussion:
-
The signals for the three aromatic protons are expected between δ 7.0 and 7.3 ppm.[13] The relative ordering is determined by the combined electronic effects. The proton at position 5 (H-5) is ortho to the electron-donating methyl group, which would shift it upfield compared to a standard benzene proton.
-
The benzylic protons (-CH₂) appear around 3.8 ppm, a typical region for protons attached to a carbon adjacent to both an aromatic ring and a nitrogen atom.[14][15]
-
The methyl group (-CH₃) signal is found around 2.3 ppm, consistent with a methyl group attached to an aromatic ring.[16]
-
The amine protons (-NH₂) produce a broad singlet that can vary in position. Its integration value of 2H confirms its assignment. Performing a D₂O shake experiment (adding a drop of D₂O to the NMR tube and re-acquiring the spectrum) would cause this peak to disappear, confirming its identity as exchangeable protons.[7]
Conclusion
¹H NMR spectroscopy provides an unequivocal method for the structural confirmation of this compound. By following the detailed protocol for sample preparation and data acquisition, a high-quality, interpretable spectrum can be readily obtained. The analysis of chemical shifts, integration, and coupling patterns allows for the unambiguous assignment of all protons in the molecule, ensuring the compound's identity and purity.
References
- Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.
- Perera, S. A., & Bartlett, R. J. (2006). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. Magnetic Resonance in Chemistry, 44(8), 766–773.
- Fujiwara, H., & Sasaki, Y. (1987). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society, Perkin Transactions 2, (2), 239.
- Chemistry LibreTexts. (2021). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling.
- University of Leicester. (n.d.). NMR Sample Preparation.
- Fraser, R. R., & Schuber, F. J. (1969). The effect of substituents on geminal proton–proton coupling constants. Canadian Journal of Chemistry, 47(2), 259-264.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube.
- ResearchGate. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
- University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- Reddit. (2023). Amine protons on NMR. r/OrganicChemistry.
- Giner, J.-L. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5166–5174.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Chemistry LibreTexts. (2020). 14.12: Coupling Constants Identify Coupled Protons.
- The Royal Society of Chemistry. (2013). Selective Autoxidation of Benzylamines: Application to the Synthesis of Some Nitrogen Heterocycles.
- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.
- Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR.
Sources
- 1. youtube.com [youtube.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. organomation.com [organomation.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. commons.ggc.edu [commons.ggc.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rsc.org [rsc.org]
- 15. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]
- 16. 4-Methylbenzylamine(104-84-7) 1H NMR spectrum [chemicalbook.com]
Application Note: High-Sensitivity Detection and Fragmentation Analysis of 3-Chloro-4-methylbenzylamine using LC-MS/MS
An in-depth technical guide by a Senior Application Scientist
Introduction
3-Chloro-4-methylbenzylamine is a substituted aromatic amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity and characterization are critical for ensuring the safety and efficacy of the final products. Due to its potential for isomerization and the presence of reactive functional groups, a highly selective and sensitive analytical method is required for its identification and quantification in complex matrices.
This application note provides a comprehensive guide to the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We will explore its ionization and fragmentation behavior, and present a detailed, field-proven protocol for its analysis. The methodologies described herein are designed to be self-validating and are grounded in established principles of mass spectrometry.
Predicted Mass Spectral Behavior of this compound
Understanding the ionization and fragmentation patterns of a molecule is fundamental to developing a robust mass spectrometry method. Given the structure of this compound (C₈H₁₀ClN), we can predict its behavior under common ionization techniques.
Electrospray Ionization (ESI)
In positive-ion mode ESI, the primary amine group is expected to be readily protonated, yielding a strong [M+H]⁺ precursor ion. This is the most common and efficient ionization pathway for small amines.
-
Molecular Formula: C₈H₁₀ClN
-
Monoisotopic Mass: 155.05 Da
-
Predicted [M+H]⁺ Precursor Ion (m/z): 156.06
Collision-Induced Dissociation (CID) Fragmentation
The protonated precursor ion ([M+H]⁺ at m/z 156.06) is subjected to Collision-Induced Dissociation (CID) in the collision cell of a tandem mass spectrometer to generate characteristic product ions. The fragmentation is predicted to occur at the weakest bonds, primarily the benzylic C-C and C-N bonds.
The most prominent fragmentation pathway for protonated benzylamines is the loss of ammonia (NH₃) to form a stable benzyl cation. This tropylium-like ion is a common feature in the mass spectra of benzyl compounds.
Key Predicted Fragmentations:
-
Loss of Ammonia (NH₃): The most probable fragmentation is the neutral loss of 17.03 Da (NH₃) from the precursor ion, resulting in the formation of the 3-chloro-4-methylbenzyl cation.
-
Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the benzylic carbon can lead to the formation of a substituted tropylium ion.
The presence of the chlorine atom introduces a characteristic isotopic pattern (³⁵Cl:³⁷Cl ≈ 3:1), which is a powerful tool for confirming the identity of chlorine-containing fragments.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation pathway of protonated this compound.
Experimental Protocol: LC-MS/MS Analysis
This section provides a detailed protocol for the sensitive and selective analysis of this compound using a standard reversed-phase LC-MS/MS system.
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 mixture of methanol and water. The concentration range should be chosen to cover the expected concentration of the analyte in the samples (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Preparation: The sample preparation method will depend on the matrix. For process intermediates, a simple "dilute-and-shoot" approach may be sufficient. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.
Liquid Chromatography (LC) Conditions
The goal of the LC method is to achieve good retention and peak shape for the polar benzylamine compound while separating it from potential isomers and impurities.
| Parameter | Value |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
The MS is operated in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Desolvation Temp. | 400 °C |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
The MRM transitions are selected based on the predicted fragmentation pattern. The most intense and specific transitions should be chosen for quantification and confirmation.
| Precursor Ion (m/z) | Product Ion (m/z) | Use | Collision Energy (eV) |
| 156.06 | 139.03 | Quantifier | 15 |
| 156.06 | 103.05 | Qualifier | 25 |
| 158.06 (³⁷Cl Isotope) | 141.03 (³⁷Cl Isotope) | Isotope Confirmation | 15 |
Note: Collision energies should be optimized for the specific instrument being used.
Experimental Workflow
Application Note: FT-IR Spectroscopic Analysis of 3-Chloro-4-methylbenzylamine for Pharmaceutical Development
Introduction: The Vibrational Signature of a Key Intermediate
3-Chloro-4-methylbenzylamine is a substituted aromatic amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a primary amine, a substituted benzene ring, a methyl group, and a chloro substituent, gives rise to a unique and information-rich infrared spectrum. Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such intermediates. By measuring the absorption of infrared radiation by the molecule's covalent bonds, FT-IR provides a distinct "vibrational fingerprint," allowing for unambiguous identification and assessment of purity.
This application note provides a detailed guide to the FT-IR spectroscopic analysis of this compound. We will delve into the theoretical basis for its characteristic absorption bands, present a comprehensive protocol for spectrum acquisition, and offer insights into the interpretation of the spectral data. The methodologies described herein are designed to ensure scientific rigor and reproducibility, making this a valuable resource for researchers in synthetic chemistry and drug development.
Theoretical Framework: Assigning Vibrational Modes
The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. Understanding the expected absorption regions for these groups is paramount for accurate spectral interpretation.
-
N-H Vibrations (Amine Group): As a primary amine (R-NH₂), this compound will exhibit two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region.[1][2][3] These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. Hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers.[1] Additionally, a characteristic N-H scissoring (bending) vibration is expected in the 1650-1580 cm⁻¹ range.[1][3] A broad N-H wagging band may also be observed between 910-665 cm⁻¹.[3]
-
C-H Vibrations (Aromatic and Aliphatic): The spectrum will show contributions from both aromatic (=C-H) and aliphatic (-C-H) C-H stretching vibrations. Aromatic C-H stretches typically appear at slightly higher wavenumbers than 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[4][5] In contrast, the aliphatic C-H stretches from the methyl (-CH₃) and methylene (-CH₂) groups will be observed just below 3000 cm⁻¹ (typically in the 2960-2850 cm⁻¹ range).[5]
-
Aromatic Ring Vibrations (C=C Stretching): The carbon-carbon double bond stretches within the benzene ring give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.[4][5] The precise positions and intensities of these bands can be influenced by the substitution pattern on the ring.
-
C-N and C-Cl Vibrations: The C-N stretching vibration for aromatic amines is typically found in the 1335-1250 cm⁻¹ range.[2][3] The C-Cl stretching absorption is expected in the fingerprint region, generally between 850-550 cm⁻¹.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
This section outlines two common methods for the FT-IR analysis of a solid sample like this compound: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission.
Method 1: Attenuated Total Reflectance (ATR) Spectroscopy
ATR is a rapid and convenient method requiring minimal sample preparation.
Instrumentation:
-
FT-IR Spectrometer (e.g., PerkinElmer Spectrum 3) equipped with a diamond or germanium ATR accessory.
Protocol:
-
Background Collection: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount (a few milligrams) of this compound powder directly onto the center of the ATR crystal.
-
Apply Pressure: Use the ATR's pressure arm to apply firm, consistent pressure to the sample, ensuring good contact with the crystal surface.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high signal-to-noise ratio.
-
Data Processing: The collected spectrum should be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.
Method 2: Potassium Bromide (KBr) Pellet Transmission Spectroscopy
This traditional method involves dispersing the sample in a dry, IR-transparent matrix.
Materials:
-
This compound
-
Dry, spectroscopy-grade Potassium Bromide (KBr) powder
-
Agate mortar and pestle
-
Pellet press and die set
-
Infrared lamp or oven
Protocol:
-
Drying: Gently dry the KBr powder under an infrared lamp or in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which has strong IR absorption bands.
-
Sample Preparation: In the agate mortar, grind 1-2 mg of this compound with approximately 100-200 mg of the dry KBr. The goal is to create a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder mixture to the pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Collection: Place an empty sample holder in the FT-IR spectrometer and collect a background spectrum.
-
Spectrum Acquisition: Carefully place the KBr pellet into the sample holder and acquire the FT-IR spectrum using similar parameters as the ATR method (16-32 scans, 4 cm⁻¹ resolution).
-
Data Processing: The instrument software will ratio the sample spectrum against the background to yield the final spectrum.
Workflow for FT-IR Analysis
Caption: Workflow diagram for FT-IR analysis of this compound.
Data Interpretation: The Spectrum of this compound
A reference FT-IR spectrum for this compound is available in spectral databases such as SpectraBase.[4] The interpretation of an acquired spectrum should involve the identification of the key functional group absorptions as outlined in the theoretical framework. The following table summarizes the expected characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 (two bands)[1][2][3] | Medium |
| N-H Scissoring (Bend) | 1650 - 1580[1][3] | Medium to Strong | |
| N-H Wag | 910 - 665[3] | Broad, Medium | |
| Aromatic Ring | =C-H Stretch | 3100 - 3000[4][5] | Medium to Weak |
| C=C Ring Stretch | 1600 - 1450 (multiple bands)[4][5] | Medium to Strong, Sharp | |
| Aliphatic Groups (-CH₂-, -CH₃) | -C-H Stretch | 2960 - 2850[5] | Medium to Strong |
| -CH₂- & -CH₃- Bending | ~1465 & ~1375 | Medium | |
| Carbon-Nitrogen | C-N Stretch (Aromatic Amine) | 1335 - 1250[2][3] | Medium to Strong |
| Carbon-Halogen | C-Cl Stretch | 850 - 550 | Medium to Strong |
The region below 1500 cm⁻¹ is known as the "fingerprint region." While complex, the unique pattern of bands in this area is highly characteristic of the molecule as a whole and is invaluable for confirming the identity of the compound by comparison with a reference spectrum.
Conclusion
FT-IR spectroscopy is a powerful, rapid, and non-destructive technique for the characterization of this compound. By following the detailed protocols and utilizing the spectral interpretation guide provided in this application note, researchers can confidently verify the identity and functional group integrity of this important pharmaceutical intermediate. The characteristic absorptions of the primary amine, the substituted aromatic ring, and the aliphatic and chloro-moieties collectively provide a robust analytical signature, ensuring the quality and consistency of the material used in subsequent synthetic steps.
References
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- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
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- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
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- Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- University of California, Santa Cruz. (n.d.). IR Tables.
- Ain Shams University. (n.d.). The features of IR spectrum.
Sources
Application Notes and Protocols: The Strategic Use of 3-Chloro-4-methylbenzylamine in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Chloro-4-methylbenzylamine as a Privileged Scaffold
In the landscape of medicinal chemistry, the selection of starting materials is a critical determinant of a drug discovery program's success. This compound has emerged as a versatile and strategically important building block, offering a unique combination of structural features that are highly sought after in the design of targeted therapeutics. Its utility is not merely as a passive scaffold, but as an active contributor to the pharmacodynamic and pharmacokinetic profile of a molecule.
Physicochemical Properties and Structural Features
This compound, with a molecular formula of C₈H₁₀ClN, presents a simple yet potent array of functionalities. The primary benzylic amine offers a reactive handle for a variety of chemical transformations, most notably N-alkylation and amide bond formation. The substitution pattern on the aromatic ring is key to its utility:
-
The Chlorine Atom: Positioned at the 3-carbon, the chloro group serves as a powerful modulator of the molecule's electronic properties. As an electron-withdrawing group, it can influence the pKa of the amine and participate in crucial interactions within a protein's binding pocket, including halogen bonding. This strategic placement is a common tactic to enhance binding affinity and biological activity.
-
The Methyl Group: Located at the 4-position, the methyl group provides a small lipophilic patch that can probe hydrophobic pockets in a target protein. It also serves to sterically direct the conformation of the molecule and can influence metabolic stability.
This specific arrangement of chloro and methyl groups on the benzylamine core makes it an ideal starting point for creating libraries of compounds with diverse properties.
Strategic Importance in Drug Design: A Versatile Building Block
The true value of this compound lies in its application as a key intermediate in the synthesis of high-value, biologically active molecules. Its structure is frequently found in the core of various kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The benzylamine moiety can be readily elaborated to form complex structures that mimic the binding modes of endogenous ligands.
Overview of Therapeutic Applications
Derivatives of this compound have shown significant promise in the development of inhibitors for several important drug targets, most notably:
-
Bcr-Abl Kinase: This abnormal tyrosine kinase is the causative agent of Chronic Myeloid Leukemia (CML). The 3-chloro-4-methylphenyl moiety is a key structural feature in analogues of Imatinib (Gleevec), the first-in-class Bcr-Abl inhibitor.
-
Other Tyrosine Kinases: The scaffold is also being explored for its potential to inhibit other kinases involved in cancer progression, such as EGFR and HER2.
-
G-Protein Coupled Receptors (GPCRs): The versatile nature of the benzylamine scaffold makes it suitable for the synthesis of ligands for various GPCRs, which are involved in a wide range of physiological processes.
This guide will provide detailed protocols for the most common and effective derivatization reactions of this compound and will present a case study on its application in the synthesis of potent Bcr-Abl kinase inhibitors.
Core Synthesis and Derivatization Strategies
The primary amino group of this compound is the main site of chemical modification. The two most common and powerful methods for its derivatization are amide coupling and reductive amination.
Protocol: Amide Coupling with Carboxylic Acids
Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[1] Coupling this compound with a carboxylic acid creates a stable amide linkage and is a cornerstone for building kinase inhibitor scaffolds.
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable. Therefore, the carboxylic acid must first be "activated". This is typically achieved using a coupling reagent that converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for this purpose.[2]
Causality: The choice of a potent coupling reagent like HATU and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is critical to ensure high yields and prevent side reactions. The base neutralizes the acid formed during the reaction, driving the equilibrium towards the product.
Objective: To synthesize N-(3-chloro-4-methylbenzyl)benzamide as a representative example.
Materials:
-
This compound
-
Benzoic Acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoic acid (1.0 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for efficient coupling.
-
Amine Addition: Add a solution of this compound (1.05 equivalents) in a small amount of anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-(3-chloro-4-methylbenzyl)benzamide.
-
TLC Analysis: Use a mobile phase that gives good separation of the starting materials and the product (e.g., 30% EtOAc in hexane). Visualize spots using a UV lamp.
-
LC-MS: Confirm the formation of the desired product by checking for the correct mass-to-charge ratio.
-
NMR Spectroscopy: Confirm the structure of the final product by ¹H and ¹³C NMR.
Protocol: Reductive Amination for N-Substituted Analogs
Reductive amination is a highly efficient method for forming carbon-nitrogen bonds and is particularly useful for creating secondary or tertiary amines.[3] This reaction involves the formation of an imine or iminium ion intermediate, which is then reduced in situ.
This one-pot procedure is often preferred over direct N-alkylation with alkyl halides because it avoids the common problem of over-alkylation, which can lead to the formation of quaternary ammonium salts.[4] Mild and selective reducing agents like sodium triacetoxyborohydride (STAB) are ideal as they readily reduce the iminium ion intermediate but do not reduce the starting aldehyde or ketone.[3]
Causality: The use of a slight excess of the aldehyde and STAB ensures that the reaction goes to completion. A small amount of acetic acid can be added to catalyze the formation of the iminium ion.
Objective: To synthesize a secondary amine by reacting this compound with benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and the aldehyde (e.g., benzaldehyde, 1.1 equivalents) in DCM.
-
Imine Formation: Stir the mixture at room temperature for 30 minutes. A catalytic amount of acetic acid (0.1 equivalents) can be added if imine formation is slow.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzylated secondary amine.
Workflow Diagram: Key Derivatization Pathways
Sources
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3-Chloro-4-methylbenzylamine as a building block for pharmaceuticals
An Application Guide to 3-Chloro-4-methylbenzylamine in Pharmaceutical Synthesis
Authored by: A Senior Application Scientist
Abstract
This compound is a versatile primary amine that serves as a valuable building block in the synthesis of diverse pharmaceutical scaffolds. Its substituted aromatic ring, featuring both a chloro and a methyl group, provides a unique electronic and steric profile that medicinal chemists can leverage to modulate the pharmacokinetic and pharmacodynamic properties of target molecules. The primary amine handle is a key functional group, readily participating in fundamental transformations such as N-alkylation, reductive amination, and N-acylation to construct more complex molecular architectures. This guide provides an in-depth exploration of this compound's applications, focusing on its role in creating scaffolds for kinase inhibitors and precursors for anxiolytic agents. Detailed, field-proven protocols, mechanistic insights, and process workflows are presented to aid researchers and drug development professionals in leveraging this key intermediate.
Physicochemical Properties and Safety Profile
A thorough understanding of a building block's properties and handling requirements is paramount for safe and successful experimentation. This compound is a corrosive compound requiring careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1][2]
| Property | Value | Reference |
| Chemical Formula | C₈H₁₀ClN | [3] |
| Molecular Weight | 155.63 g/mol | [3] |
| CAS Number | 67952-93-6 | [4] |
| Appearance | Colorless to light yellow liquid | - |
| Boiling Point | ~245 °C | - |
| Density | ~1.1 g/cm³ | - |
Safety Summary:
-
Hazards: Causes severe skin burns and eye damage.[1][2] Harmful if swallowed or inhaled.[5]
-
Handling: Wear protective gloves, clothing, eye, and face protection. Use only outdoors or in a well-ventilated area.[2][5] Do not breathe dust, fume, gas, mist, vapors, or spray.[5]
-
First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek immediate medical attention.[2][5] If inhaled, move the person to fresh air.[5] If swallowed, rinse mouth and call a poison center or doctor immediately.[5]
-
Storage: Store in a well-ventilated, locked-up place. Keep the container tightly closed.[5]
Core Synthetic Transformations and Mechanistic Rationale
The synthetic utility of this compound is primarily derived from the reactivity of its primary amine group. Two of the most fundamental and powerful transformations are reductive amination and N-acylation.
N-Alkylation via Reductive Amination
Direct alkylation of primary amines with alkyl halides is often plagued by a lack of selectivity, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[6] Reductive amination offers a superior, more controlled approach to synthesizing secondary and tertiary amines.[6][7] The process involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent.[8][9]
The key to the reaction's success lies in the choice of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective because it is mild enough not to reduce the starting aldehyde or ketone but is highly reactive towards the protonated imine (iminium ion), driving the reaction cleanly towards the desired alkylated amine.[7][10]
Caption: General workflow for reductive amination.
N-Acylation for Benzamide Synthesis
The formation of an amide bond is one of the most important reactions in medicinal chemistry. N-acylation of this compound with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields stable benzamide derivatives. These structures are prevalent in a wide range of pharmaceuticals, including kinase inhibitors.[11][12] The reaction with an acyl chloride is typically rapid and high-yielding, performed in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct.[13]
Application in Pharmaceutical Scaffolding
Synthesis of Kinase Inhibitor Scaffolds
Many clinically successful kinase inhibitors, such as Imatinib, feature a substituted benzamide moiety that is crucial for binding to the target protein.[14][15] The 3-chloro-4-methylphenyl group can serve as a key structural element that occupies a hydrophobic pocket within the kinase ATP-binding site, while the amide linker forms critical hydrogen bonds.[14]
By acylating this compound with a suitable heterocyclic carboxylic acid (e.g., a substituted nicotinic acid), a scaffold is created that mimics the core structure of many Type II kinase inhibitors.
Caption: Conceptual binding of a benzamide-based kinase inhibitor.
Precursors for Anxiolytic Agents
The synthesis of anxiolytic drugs, particularly those based on benzodiazepine and related heterocyclic systems, often requires functionalized aniline or benzylamine precursors.[16][17] While not a direct precursor to a known drug, this compound can be elaborated through multi-step sequences to generate key intermediates for novel central nervous system (CNS) agents. For example, acylation followed by intramolecular cyclization strategies can be employed to construct diazepine or other heterocyclic cores. The chloro and methyl substituents can play a role in modulating CNS penetration and receptor affinity.[18]
Experimental Protocols
Protocol 1: Synthesis of a Secondary Amine via Reductive Amination
This protocol describes a general method for the N-alkylation of this compound using benzaldehyde as a representative carbonyl compound.
Materials and Reagents:
-
This compound (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[8]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous DCM (to make a 0.2 M solution).
-
Add benzaldehyde (1.05 eq) to the stirred solution at room temperature.
-
Stir the mixture for 45-60 minutes to facilitate the formation of the intermediate imine.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) in portions over 10 minutes. An exotherm may be observed.
-
Continue stirring the reaction at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-(3-chloro-4-methylbenzyl)amine.
Caption: Experimental workflow for reductive amination.
Protocol 2: Synthesis of a Benzamide Kinase Inhibitor Scaffold
This protocol details the N-acylation of this compound with 3-bromobenzoic acid, a common fragment in inhibitor design, using a standard peptide coupling agent.
Materials and Reagents:
-
This compound (1.0 eq)
-
3-Bromobenzoic acid (1.0 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-bromobenzoic acid (1.0 eq), HOBt (1.1 eq), and EDC·HCl (1.1 eq) in anhydrous DMF. Stir for 20 minutes at room temperature to form the active ester.
-
In a separate flask, dissolve this compound (1.0 eq) and TEA (2.5 eq) in anhydrous DMF.
-
Add the amine solution dropwise to the activated acid solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield pure N-(3-chloro-4-methylbenzyl)-3-bromobenzamide.
Conclusion
This compound is a strategically valuable and versatile building block for pharmaceutical research and development. Its straightforward reactivity through common transformations like reductive amination and N-acylation provides reliable access to a wide array of complex molecules. The protocols and applications detailed in this guide demonstrate its utility in constructing scaffolds for high-value therapeutic targets, such as kinase inhibitors. By understanding the chemical principles behind its application, researchers can effectively incorporate this intermediate into their synthetic strategies to accelerate the discovery of new drug candidates.
References
- Oh, S. H., et al. (2021). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.
- Samanta, S. et al. (2019). Synthetic Protocols of Best-Selling Anxiolytic Therapeutic 'Diazepam': A Retrosynthetic Approach. Asian Journal of Research in Chemistry.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- Google Patents. (2016). CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine.
- Contesini, F. J., et al. (2020). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules.
- The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube.
- Naito, T., et al. (2005). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Bencheikh, N., et al. (2020). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules.
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- Palamarchuk, V., et al. (2016). Synthesis and anxiolytic activity of 3-aryl-1-(41- methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1][13][19] triazolo[4,3-a]azepine-3-yl-m. ResearchGate.
- Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- Kalinichenko, E., et al. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules.
- Noble, M. E., et al. (2004). Protein kinase inhibitors: contributions from structure to clinical compounds. Quarterly Reviews of Biophysics.
- Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.
- Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals (Basel).
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Synthesis of N-substituted 3-Chloro-4-methylbenzylamine derivatives
An Application Guide for the Synthesis of N-substituted 3-Chloro-4-methylbenzylamine Derivatives
This document provides a detailed guide for researchers, scientists, and professionals in drug development on the synthesis of N-substituted this compound derivatives. This class of compounds serves as a crucial structural motif in medicinal chemistry and materials science. This guide emphasizes the underlying chemical principles, offers detailed experimental protocols, and compares common synthetic strategies to enable informed methodological selection.
Introduction: The Significance of N-Substituted Benzylamines
N-substituted benzylamines are a cornerstone class of organic compounds, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and other biologically active molecules.[1] Their versatility allows for a wide array of structural modifications, leading to derivatives with diverse pharmacological profiles. The this compound scaffold, in particular, offers a unique combination of steric and electronic properties that can be exploited to fine-tune molecular interactions with biological targets. The synthesis of these compounds is a key area of research, with methodologies constantly evolving to enhance efficiency, selectivity, and sustainability.[1]
Two primary and robust strategies dominate the synthesis of these derivatives: Reductive Amination of the parent aldehyde and Direct N-Alkylation of an amine with a suitable benzyl derivative. The choice between these routes is often dictated by the availability of starting materials, desired substitution patterns on the nitrogen atom, and scalability requirements.[1]
Core Synthetic Strategies and Mechanistic Insights
A successful synthesis relies on understanding the mechanism and potential pitfalls of each approach. The selection of a particular pathway will directly impact yield, purity, and the complexity of purification.
Reductive Amination: The One-Pot Imine-to-Amine Conversion
Reductive amination is a widely employed and highly efficient method for forming C-N bonds.[2] This one-pot reaction proceeds by first forming an imine or iminium ion intermediate from the reaction of 3-chloro-4-methylbenzaldehyde with a primary or secondary amine. This intermediate is then immediately reduced in situ by a selective reducing agent to yield the target N-substituted benzylamine.[2][3]
Causality Behind the Method: The key to this reaction's success is the use of a reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate iminium ion. Sodium borohydride (NaBH₄) and, more commonly, sodium triacetoxyborohydride (NaBH(OAc)₃) are frequently used. NaBH(OAc)₃ is particularly favored as it is less sensitive to acidic conditions that can catalyze imine formation and is generally more selective, reducing the likelihood of reducing the starting aldehyde.[4]
Workflow Visualization:
Caption: Generalized workflow for Reductive Amination.
Direct N-Alkylation: A Classic but Challenging Route
Direct N-alkylation involves the reaction of a primary or secondary amine with a benzyl halide, such as 3-chloro-4-methylbenzyl chloride. This is a classic SN2 nucleophilic substitution reaction.
The Over-Alkylation Problem: A significant drawback of this method is over-alkylation.[3][5] The newly formed secondary benzylamine product is often more nucleophilic than the starting primary amine. This causes the product to compete with the starting material for the remaining benzyl halide, leading to the formation of undesired tertiary amine (di-benzylated) impurities.[3][6] This "runaway" reaction reduces the yield of the desired product and significantly complicates purification.[3]
Mitigation Strategies:
-
Stoichiometric Control: Using a large excess of the starting amine can statistically favor the reaction with the alkylating agent over the product amine.[3]
-
Gabriel Synthesis: For primary amines, the Gabriel synthesis offers a reliable alternative that completely avoids over-alkylation by using potassium phthalimide as an ammonia surrogate.[2]
Workflow Visualization:
Caption: Direct N-Alkylation pathway illustrating the over-alkylation problem.
Catalytic N-Alkylation: The "Borrowing Hydrogen" Approach
A more modern and sustainable alternative to direct alkylation is the "Borrowing Hydrogen" (or Hydrogen Autotransfer) methodology.[5][6] This process typically starts from the more environmentally benign 3-chloro-4-methylbenzyl alcohol and an amine, using a transition metal catalyst (e.g., Nickel, Ruthenium).[6][7]
Mechanism: The catalyst first dehydrogenates (borrows hydrogen from) the alcohol to form the corresponding aldehyde in situ. This aldehyde then undergoes reductive amination with the present amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen held by the catalyst to yield the final amine product, regenerating the catalyst in the process.[6][8] This elegant one-pot process avoids the use of stoichiometric organohydride reagents and alkyl halides.
Starting Materials & Reagents
The primary precursor for these syntheses is 3-Chloro-4-methylbenzaldehyde .
| Property | Value | Source |
| Chemical Formula | C₈H₇ClO | [9] |
| Molecular Weight | 154.59 g/mol | [9][10] |
| CAS Number | 3411-03-8 | [10][11] |
| Appearance | Solid | [10] |
| Melting Point | 27-31 °C | [10] |
This starting material is commercially available from various chemical suppliers.[10] For N-alkylation routes, the corresponding 3-chloro-4-methylbenzyl alcohol or 3-chloro-4-methylbenzyl chloride would be required.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
Protocol 1: Synthesis via Reductive Amination
This protocol describes the synthesis of N-cyclohexyl-3-chloro-4-methylbenzylamine as a representative example.
Materials:
-
3-Chloro-4-methylbenzaldehyde (10 mmol, 1.55 g)
-
Cyclohexylamine (10 mmol, 1.14 mL, 0.99 g)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (12 mmol, 2.54 g)
-
1,2-Dichloroethane (DCE) or another suitable solvent (40 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3-chloro-4-methylbenzaldehyde (10 mmol) and cyclohexylamine (10 mmol) in DCE (40 mL).[2]
-
Stir the solution at room temperature for 20-30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (12 mmol) portion-wise to the stirred solution over 10 minutes. Note: The reaction may be mildly exothermic.
-
Allow the reaction mixture to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (30 mL).
-
Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.[2]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-cyclohexyl-3-chloro-4-methylbenzylamine.
Protocol 2: Synthesis via Catalytic "Borrowing Hydrogen"
This protocol outlines a general procedure for the synthesis of a primary benzylamine using an ammonia source, based on modern catalytic methods.[5][6]
Materials:
-
3-Chloro-4-methylbenzyl alcohol (0.5 mmol)
-
Aqueous ammonia (25 wt %, 0.4 mL) or Ammonium carbonate ((NH₄)₂CO₃)
-
Ni/Al₂O₃–SiO₂ catalyst (e.g., 200 mg)[6]
-
tert-Amyl alcohol (3 mL)
-
High-pressure reaction vessel (e.g., Swagelok reactor)
Procedure:
-
To a high-pressure reaction vessel, add 3-chloro-4-methylbenzyl alcohol (0.5 mmol), the Ni/Al₂O₃–SiO₂ catalyst (200 mg), tert-amyl alcohol (3 mL), and the ammonia source (e.g., 0.4 mL of 25 wt% aqueous NH₃).[6]
-
Seal the reactor tightly.
-
Place the reactor in a heating block and heat to 160 °C with stirring for 18 hours.[6]
-
After the reaction time, cool the vessel to room temperature.
-
Carefully vent the reactor and open it in a fume hood.
-
Filter the reaction mixture to remove the heterogeneous catalyst.
-
The product can be isolated from the filtrate. For purification, the solvent can be evaporated under reduced pressure.[6]
-
The residue can be purified by flash column chromatography or by precipitation as an HCl salt. To form the salt, dissolve the crude amine in diethyl ether, dry over MgSO₄, filter, and add a 1 M solution of HCl in diethyl ether to precipitate the product, which is then isolated by filtration.[6]
Purification and Characterization
Purification:
-
Column Chromatography: The most common method for purifying benzylamine derivatives, typically using a silica gel stationary phase and a gradient of ethyl acetate in hexanes as the mobile phase.[2][6]
-
Distillation: For liquid products, vacuum distillation can be an effective purification method.[12]
-
Recrystallization as a Salt: Amines can be converted to their hydrochloride or other salts, which are often crystalline solids that can be purified by recrystallization. The free amine can be regenerated by treatment with a base.[6][12][13]
Characterization: The identity and purity of the synthesized N-substituted this compound derivatives should be confirmed using a combination of spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Appearance of a characteristic singlet or doublet for the benzylic protons (–CH₂–N) typically in the range of 3.5-4.6 ppm.[14] Signals corresponding to the aromatic protons of the 3-chloro-4-methylphenyl ring and the N-substituent(s) will also be present. |
| ¹³C NMR | A signal for the benzylic carbon (–CH₂–N) around 40-55 ppm.[14] Characteristic signals for the aromatic carbons and the N-substituent carbons. |
| IR Spectroscopy | For primary and secondary amines, N-H stretching vibrations appear in the 3300-3500 cm⁻¹ region.[15] A C=O stretch around 1655 cm⁻¹ may be observed if the starting material was an amide.[14] |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product should be observed. Fragmentation patterns can provide further structural confirmation.[16][17] |
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route is a critical decision based on multiple factors.
| Feature | Reductive Amination | Direct N-Alkylation | Catalytic "Borrowing Hydrogen" |
| Starting Material | Aldehyde | Benzyl Halide | Benzyl Alcohol |
| Key Advantage | High selectivity, broad substrate scope, one-pot procedure.[2][18] | Simple setup, well-established. | High atom economy, uses greener starting materials, avoids halide waste.[5][8] |
| Key Disadvantage | Requires a stoichiometric reducing agent. | Prone to over-alkylation, leading to difficult purification.[3][6] | Requires a specialized catalyst and often higher temperatures/pressures.[6] |
| Best For | Synthesizing secondary and tertiary amines with high purity. | Situations where the amine is inexpensive and can be used in large excess. | Sustainable or "green" chemistry initiatives; synthesis of primary amines. |
Conclusion
The synthesis of N-substituted this compound derivatives can be effectively achieved through several established methodologies. For achieving high purity and avoiding complex separations, reductive amination stands out as a superior and versatile choice for a wide range of amine substrates. While direct N-alkylation is mechanistically straightforward, the persistent issue of over-alkylation often makes it less practical unless specific conditions can be employed to suppress side reactions. The emerging field of catalytic borrowing hydrogen offers the most sustainable and atom-economical route, aligning with the principles of green chemistry, and represents a promising direction for future synthetic efforts in this area. The protocols and comparative data herein provide a solid foundation for researchers to select and optimize the synthesis of these valuable chemical entities.
References
- Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering.
- Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering.
- Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central.
- (PDF) Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ResearchGate.
- Reductive aminations of aldehydes with benzylamine or cyclohexylamine... ResearchGate.
- Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences.
- Molecular Spectroscopic Characterization and Electronic Structure Analysis of N- benzylaniline- A DFT Approach. ResearchGate.
- How to purify Benzylamine? Reddit.
- Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed.
- The kinetic profile of the N‐alkylation of hexylamine with benzyl alcohol in the presence of 1 mol % 8. ResearchGate.
- Process for preparing Benzylamine salts. Google Patents.
- IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. ResearchGate.
- 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. MDPI.
- Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. PubMed.
- 3-Chloro-4-methylbenzaldehyde | C8H7ClO | CID 12423085. PubChem - NIH.
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Application Notes & Protocols: Electrophilic Reactions of 3-Chloro-4-methylbenzylamine
Introduction: Understanding the Reactivity of 3-Chloro-4-methylbenzylamine
This compound is a substituted benzylamine derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its reactivity is primarily dictated by the primary amine (-NH₂) group attached to the benzylic carbon. This amine function possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and susceptible to attack by a wide range of electrophiles.
The substituents on the aromatic ring—a chloro group at position 3 and a methyl group at position 4—also influence the molecule's overall electronic properties. The chlorine atom is an electron-withdrawing group via induction, while the methyl group is weakly electron-donating.[1] While these substituents primarily affect electrophilic aromatic substitution reactions on the ring itself, the principal site of reaction for the purposes of this guide is the highly accessible and nucleophilic amino group.
This document provides a detailed exploration of common electrophilic reactions involving this compound, including acylation, alkylation, and sulfonylation. The protocols are designed to be robust and reproducible, with an emphasis on explaining the chemical principles that underpin the experimental choices.
Safety Advisory: this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2] All handling must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.
Acylation: Synthesis of N-(3-Chloro-4-methylbenzyl) Amides
The acylation of this compound with acyl chlorides is a highly efficient method for forming a stable amide bond. This transformation is a cornerstone of medicinal chemistry and materials science.
Mechanistic Rationale
The reaction proceeds via a nucleophilic addition-elimination mechanism.[3] The nitrogen atom of the benzylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate, which subsequently collapses by expelling the chloride ion as a leaving group, regenerating the carbonyl double bond and forming the amide product. A key consideration is the hydrogen chloride (HCl) byproduct, which can protonate the starting amine, rendering it non-nucleophilic.[4] To prevent this and drive the reaction to completion, a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to scavenge the HCl.[4]
Caption: Acylation via Nucleophilic Addition-Elimination.
Protocol: Synthesis of N-(3-chloro-4-methylbenzyl)acetamide
This protocol details the reaction of this compound with acetyl chloride to yield the corresponding acetamide.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Workflow:
Caption: Workflow for N-Acetylation of this compound.
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the stirred solution.
-
In a separate flask or dropping funnel, dissolve acetyl chloride (1.05 eq) in a small amount of anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the cooled amine solution over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or flash column chromatography.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Nucleophile |
| Acetyl Chloride | 1.05 | Electrophile |
| Triethylamine | 1.1 | Acid Scavenger[4] |
| Dichloromethane | Solvent | Reaction Medium |
N-Alkylation: Synthesis of Secondary and Tertiary Amines
The reaction of this compound with alkyl halides provides a direct route to secondary and tertiary amines. This reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.
Mechanistic Rationale
The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.[5] A significant challenge in N-alkylation is controlling the degree of substitution. The primary amine product is often more nucleophilic than the starting material, leading to the formation of undesired tertiary amines and even quaternary ammonium salts.[6]
To achieve selective mono-alkylation, specific strategies are employed. Using a mild inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is effective.[7] The base neutralizes the hydrohalic acid (e.g., HBr, HI) formed, preventing it from deactivating the starting amine without significantly increasing the nucleophilicity of the product amine.
Protocol: Mono-N-methylation of this compound
This protocol describes a method for the selective synthesis of N-methyl-3-chloro-4-methylbenzylamine using methyl iodide.
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Cesium carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Water
Experimental Workflow:
Caption: General Workflow for N-Alkylation.
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), cesium carbonate (1.5-2.0 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature.
-
Add methyl iodide (1.0-1.2 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or gently heat (e.g., 40 °C) until the starting material is consumed as monitored by TLC. Reaction times can vary from a few hours to overnight.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the desired secondary amine.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Nucleophile |
| Methyl Iodide | 1.0 - 1.2 | Electrophile |
| Cesium Carbonate | 1.5 - 2.0 | Base to neutralize HX[7] |
| Acetonitrile | Solvent | Reaction Medium |
Sulfonylation: Synthesis of N-(3-Chloro-4-methylbenzyl)sulfonamides
The reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many marketed drugs. The reaction mechanism is analogous to acylation.
Mechanistic Rationale
The amine nucleophilically attacks the electrophilic sulfur atom of the sulfonyl chloride. A chloride ion is subsequently eliminated, forming the sulfonamide. As with acylation, a base is required to neutralize the HCl byproduct. Pyridine is often used as it can serve as both the base and the solvent.
Caption: Sulfonylation via Nucleophilic Attack on Sulfur.
Protocol: Synthesis of N-(3-chloro-4-methylbenzyl)-4-methylbenzenesulfonamide
This protocol details the reaction with p-toluenesulfonyl chloride (TsCl).
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine/DCM
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in pyridine or a mixture of DCM and triethylamine (2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Once the addition is complete, allow the mixture to stir at room temperature for 4-12 hours.
-
Pour the reaction mixture into ice-cold 1 M HCl. A solid product may precipitate.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude sulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Nucleophile |
| p-Toluenesulfonyl chloride | 1.1 | Electrophile |
| Pyridine or TEA | >2.0 | Base and/or Solvent |
| Dichloromethane | Solvent | Reaction Medium (if using TEA) |
References
- BenchChem. (2025). Comparative Analysis of Reaction Kinetics for Substituted Benzylamines.
- Le Quesne, M. G., et al. (2007). Isotope Effects Reveal That Para-Substituted Benzylamines Are Poor Reactivity Probes of the Quinoprotein Mechanism for Aromatic Amine Dehydrogenase. Biochemistry, ACS Publications.
- BenchChem. (2025). Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride.
- Acros Organics BVBA. This compound SDS.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Google Patents. Amination of alkyl halides.
- Fisher Scientific. SAFETY DATA SHEET.
- BenchChem. comparative analysis of synthesis methods for substituted benzylamines.
- Books. (2023). Chapter 2: Synthetic Methods for Alkyl Amines.
- YouTube. (2023). Benzyl amine reacts with alkyl halide as shown in the following reaction.
- Aldrich. (2025). SAFETY DATA SHEET.
- Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides Involving Nitrogen Compounds.
- PrepChem.com. Synthesis of N-benzyl acetamide.
- Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives.
- Chemguide. reaction between acyl chlorides and amines - addition / elimination.
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- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Utility of 3-Chloro-4-methylbenzylamine in the Synthesis of Bioactive Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
3-Chloro-4-methylbenzylamine is a versatile bifunctional reagent whose strategic importance in medicinal chemistry and drug development cannot be overstated. Its unique substitution pattern—a nucleophilic aminomethyl group, a directing methyl group, and an electron-withdrawing chlorine atom—provides a powerful tool for the synthesis of complex heterocyclic systems. This guide provides an in-depth exploration of its application, focusing on the synthesis of quinazolines and other N-heterocycles. We present detailed, field-tested protocols, mechanistic insights, and a discussion of its role in constructing pharmacologically relevant molecules, particularly kinase inhibitors.
Introduction: A Privileged Building Block
The 3-chloro-4-methylphenyl motif is a recurring structural element in a multitude of biologically active compounds. The chlorine atom often serves to occupy hydrophobic pockets in enzyme active sites and can significantly modulate the pKa of nearby functional groups, while the methyl group can enhance binding through van der Waals interactions and improve metabolic stability. This compound, possessing the formula C₈H₁₀ClN, serves as a primary amine for condensation and coupling reactions, making it an ideal starting point for building diverse heterocyclic libraries.[1][2] Its application is particularly prominent in the synthesis of quinazolines, a class of fused heterocycles renowned for a wide spectrum of biological activities, including anticancer properties.[3]
Synthesis of Quinazoline Derivatives
Quinazolines are a cornerstone of modern medicinal chemistry. One efficient and atom-economical approach to synthesizing 2-substituted quinazolines involves the direct condensation of a benzylamine with a 2-aminobenzophenone or a related precursor. This strategy leverages the benzylamine to form the C2-N3 bond of the quinazoline core.
Synthetic Strategy: Iodine-Catalyzed Oxidative C-H Amination
A robust method for quinazoline synthesis involves a molecular iodine-catalyzed oxidative C-H amination reaction.[4] This approach facilitates the coupling of 2-aminobenzophenones with benzylamines, like this compound, using oxygen from the air as the terminal oxidant. The reaction is notable for its transition-metal-free conditions, making it an economical and environmentally benign choice.
Reaction Mechanism
The reaction proceeds through a proposed mechanism involving the formation of an initial imine intermediate from the condensation of the 2-aminobenzophenone and this compound. This is followed by an intramolecular cyclization and subsequent oxidation, catalyzed by iodine, to yield the aromatic quinazoline ring system.
Caption: Proposed mechanism for quinazoline synthesis.
Experimental Protocol: Synthesis of 2-(3-Chloro-4-methylphenyl)-4-phenylquinazoline
This protocol describes the synthesis of a representative quinazoline derivative using the iodine-catalyzed method.
Materials:
-
2-Aminobenzophenone (1.0 equiv, e.g., 197 mg, 1.0 mmol)
-
This compound (1.2 equiv, e.g., 187 mg, 1.2 mmol)
-
Molecular Iodine (I₂) (10 mol%, e.g., 25 mg, 0.1 mmol)
-
Dimethyl Sulfoxide (DMSO), anhydrous (3 mL)
-
Reaction vial (10 mL) with stir bar
-
Heating block or oil bath
Procedure:
-
To the reaction vial, add 2-aminobenzophenone, this compound, and molecular iodine.
-
Add anhydrous DMSO to the vial and seal it with a cap.
-
Place the vial in a preheated heating block or oil bath set to 120 °C.
-
Stir the reaction mixture vigorously for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 30 mL of ethyl acetate and 30 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.
-
Shake the funnel and separate the organic layer. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20%) to afford the pure quinazoline product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative data for quinazoline derivatives synthesized via similar methodologies.
| Entry | Benzylamine Derivative | R¹ | R² | Yield (%) | m.p. (°C) |
| 1 | 4-Methylbenzylamine | H | CH₃ | 75 | 110-112 |
| 2 | 4-Chlorobenzylamine | H | Cl | 65 | 145-147 |
| 3 | This compound | Cl | CH₃ | ~70* | N/A |
| 4 | 4-Methoxybenzylamine | H | OCH₃ | 44 | 118-120 |
| Yield is estimated based on similar reactions; actual yield may vary. |
Multicomponent Reactions (MCRs) for Heterocyclic Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are a cornerstone of modern diversity-oriented synthesis.[5][6] They offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of complex molecules from simple starting materials.[7] this compound is an excellent amine component for various MCRs.
Synthetic Strategy: The Ugi Four-Component Reaction (Ugi-4CR)
The Ugi-4CR is a powerful tool for generating α-acylamino amide scaffolds, which can be precursors to various heterocycles.[8] The reaction combines an aldehyde, a primary amine (e.g., this compound), a carboxylic acid, and an isocyanide. By choosing a carboxylic acid that also contains a nucleophile (e.g., 2-aminobenzoic acid), the Ugi product can undergo a post-condensation cyclization to form complex heterocyclic systems.
Caption: Workflow for MCR-based heterocycle synthesis.
General Protocol: Ugi-4CR for Heterocycle Precursor Synthesis
Materials:
-
Aldehyde (1.0 equiv)
-
This compound (1.0 equiv)
-
Carboxylic Acid (1.0 equiv)
-
Isocyanide (1.0 equiv, e.g., tert-butyl isocyanide)
-
Methanol (as solvent)
Procedure:
-
Dissolve the aldehyde and this compound in methanol and stir at room temperature for 30 minutes to pre-form the imine.
-
Add the carboxylic acid to the solution and continue stirring for another 10 minutes.
-
Add the isocyanide to the reaction mixture. The reaction is often exothermic.
-
Stir the reaction at room temperature for 24-48 hours. Monitor completion by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude Ugi product can often be purified by recrystallization or column chromatography. This adduct can then be subjected to cyclization conditions (e.g., heating or acid/base catalysis) to form the final heterocyclic product.
Application in Kinase Inhibitor Synthesis
The 3-chloro-4-substituted aniline/benzylamine framework is a well-established pharmacophore in the design of tyrosine kinase inhibitors (TKIs).[9][10] Compounds like Lapatinib and Gefitinib, which target the EGFR/HER2 signaling pathways often dysregulated in cancer, feature a substituted aniline core that anchors the molecule in the ATP-binding pocket of the kinase.[10][11]
Synthetic Workflow: Nucleophilic Aromatic Substitution
A common final step in the synthesis of such inhibitors is the coupling of the amine with a heterocyclic core, typically via a nucleophilic aromatic substitution (SₙAr) reaction. For this application, the aniline precursor (3-chloro-4-methylaniline) is often used directly.
Caption: Final coupling step in kinase inhibitor synthesis.
Biological Context: EGFR/HER2 Signaling Pathway
The efficacy of TKIs synthesized from these precursors lies in their ability to block ATP from binding to the kinase domain of growth factor receptors like EGFR and HER2. This inhibition halts the downstream phosphorylation cascade responsible for cell proliferation, survival, and migration.
Caption: Inhibition of EGFR/HER2 signaling by a TKI.
Conclusion
This compound and its corresponding aniline are not merely reagents but strategic tools for the construction of high-value heterocyclic compounds. Their utility spans fundamental organic synthesis, diversity-oriented library creation, and the targeted development of potent pharmaceuticals. The protocols and strategies outlined in this guide demonstrate the reagent's versatility and provide a solid foundation for researchers and drug development professionals to harness its full potential in their synthetic endeavors.
References
- Organic Chemistry Portal. Synthesis of quinazolines. Organic-Chemistry.org.
- Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC, PubMed Central.
- PubMed. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed.
- ResearchGate. Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate.
- PubMed. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. PubMed.
- PubMed. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
- Organic Chemistry Portal. Synthesis of quinazolinones. Organic-Chemistry.org.
- Wiley Online Library. Multi-Component Reactions in Heterocyclic Chemistry. Wiley.
- PubChem. This compound (C8H10ClN). PubChem.
- ResearchGate. Multi-component Reactions for the Synthesis of Biologically Relevant Molecules Under Environmentally Benign Conditions. ResearchGate.
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- Heterocyclic Letters. KINETIC STUDY OF SUBSTITUTED BENZIMIDAZOLE SYNTHESIZED VIA PHASE TRANSFER CATALYSIS. Heteroletters.org.
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Application Notes and Protocols for the Quantification of 3-Chloro-4-methylbenzylamine
This technical guide provides detailed analytical methodologies for the accurate quantification of 3-Chloro-4-methylbenzylamine, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust and validated approaches for purity assessment and quantitative analysis. This document emphasizes the scientific rationale behind the chosen methods and provides step-by-step instructions to ensure reliable and reproducible results.
Introduction: The Importance of Accurate Quantification
This compound (CAS No: 67952-93-6) is a substituted benzylamine derivative whose purity is critical for the efficacy and safety of downstream products.[1] In pharmaceutical manufacturing, even trace impurities can lead to undesirable side effects or reduced therapeutic activity. Therefore, precise and accurate analytical methods are essential for quality control throughout the manufacturing process, from starting material verification to final product release. This guide details two primary chromatographic techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀ClN | [1][2] |
| Molecular Weight | 155.62 g/mol | [1] |
| Boiling Point | 245.5 ± 15.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 9.01 ± 0.10 | [3] |
| LogP (Predicted) | 2.14 | [1] |
The presence of a basic amine group (pKa ≈ 9) and moderate hydrophobicity (LogP ≈ 2.14) makes this compound an ideal candidate for reversed-phase HPLC, where pH control of the mobile phase can be used to manipulate retention and peak shape. Its volatility also allows for analysis by gas chromatography, although derivatization may be beneficial to improve peak symmetry and thermal stability.[4]
Primary Analytical Method: Reversed-Phase HPLC with UV Detection
Reversed-phase HPLC (RP-HPLC) is the workhorse method for the purity analysis of non-volatile and moderately polar organic compounds in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[5] An RP-HPLC method with UV detection is proposed here as the primary technique for the quantification of this compound.
Rationale for Method Selection
A C18 stationary phase is chosen for its versatility and proven performance in separating a wide range of analytes. The mobile phase, consisting of an acetonitrile and water gradient with a formic acid modifier, serves multiple purposes. Acetonitrile is a common organic solvent with a low UV cutoff. The acidic modifier (formic acid) protonates the basic amine group of the analyte, leading to a more consistent interaction with the stationary phase and resulting in sharper, more symmetrical peaks. A UV detector is selected due to the presence of the chromophoric benzene ring in the analyte's structure, which should provide good sensitivity at an appropriate wavelength (e.g., 225 nm).[6]
Experimental Protocol: HPLC-UV
Instrumentation:
-
A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis detector.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (≥98%)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Run Time | 15 minutes |
Procedure:
-
Mobile Phase Preparation: Prepare a 0.1% formic acid solution in water (Mobile Phase A).
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve it in a 100 mL volumetric flask with methanol to obtain a stock solution of 100 µg/mL.[6]
-
Further dilute with the mobile phase to prepare working standards at desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) for the calibration curve.[6]
-
-
Sample Solution Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve it in methanol to achieve an expected concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.[6]
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (methanol) to ensure a clean baseline.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
-
Data Processing:
-
Identify the peak corresponding to this compound based on its retention time.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Assess purity using the area percent method, assuming all impurities have a similar response factor.
-
Expected Performance Characteristics (Estimated)
| Parameter | Expected Value |
| Retention Time (t_R) | 5 - 8 min |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Note: These values are estimates and must be experimentally determined during method validation.
HPLC Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It offers high sensitivity and specificity, making it an excellent confirmatory method for HPLC analysis.
Rationale for Method Selection
The relatively low boiling point of this compound suggests its suitability for GC analysis. Coupling the gas chromatograph to a mass spectrometer allows for definitive identification of the analyte and any impurities based on their mass spectra. A non-polar capillary column (e.g., DB-5ms) is generally a good starting point for the separation of a wide range of compounds. While direct injection may be feasible, primary amines can sometimes exhibit poor peak shape due to interactions with active sites in the injector or column. Derivatization, for instance, by acylation, can improve chromatographic performance, but this protocol will first outline a direct injection method.[4]
Experimental Protocol: GC-MS
Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector, a capillary column, and coupled to a mass spectrometer.
Materials:
-
This compound reference standard
-
Methanol or Dichloromethane (GC grade)
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol or dichloromethane (e.g., 1 mg/mL). Prepare working standards by serial dilution.[6]
-
Sample Solution Preparation: Dissolve the sample in the chosen solvent to an appropriate concentration.
-
Analysis:
-
Inject the prepared sample solution into the GC-MS system.
-
Acquire data in full scan mode.
-
-
Data Processing:
-
Extract the total ion chromatogram (TIC).
-
Identify the peak for this compound by its retention time and by comparing its mass spectrum to a reference spectrum.
-
For quantification, create a calibration curve by plotting the peak area of a characteristic ion against concentration.
-
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the quantification and purity assessment of this compound. The RP-HPLC method serves as a robust primary technique for routine quality control, while the GC-MS method offers a highly specific confirmatory analysis. The successful implementation of these protocols requires adherence to good laboratory practices and proper method validation to ensure data of the highest quality and integrity.
References
- PubChemLite. (n.d.). This compound (C8H10ClN).
- Amerigo Scientific. (n.d.). 3-Chloro-N-methylbenzylamine.
- NIST. (n.d.). Benzenamine, 3-chloro-4-methyl-.
- Google Patents. (n.d.). CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine.
- Shimadzu. (n.d.). LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
- SpectraBase. (n.d.). This compound.
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
- Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure.
- National Institutes of Health. (n.d.). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review.
- PubChem. (n.d.). 3-Methylbenzylamine | C8H11N | CID 66015.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
- Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
- PubChem. (n.d.). 3-Chloro-4-methylbenzaldehyde | C8H7ClO | CID 12423085.
- Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
- PubMed. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry.
- Shimadzu Scientific Instruments. (n.d.). Pharmaceutical and Biopharmaceutical Methods of Analysis.
- LookChem. (n.d.). Cas 39191-07-6,3-CHLORO-N-METHYLBENZYLAMINE.
- PubChem. (n.d.). 4-Methylbenzylamine | C8H11N | CID 66035.
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Scale-up synthesis of 3-Chloro-4-methylbenzylamine
An Application Note and Protocol for the Scale-up Synthesis of 3-Chloro-4-methylbenzylamine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals. The primary method detailed is the direct reductive amination of 3-chloro-4-methylbenzaldehyde, a robust and highly scalable one-pot process. This guide is intended for researchers, chemists, and process development professionals, offering in-depth protocols, safety considerations, and field-proven insights to ensure a successful and efficient scale-up. We will explore the causality behind experimental choices, provide a self-validating protocol, and ground all claims in authoritative references.
Introduction and Strategic Importance
This compound serves as a critical structural motif in a variety of biologically active molecules. Its specific substitution pattern makes it a valuable building block for synthesizing targeted therapeutic agents and next-generation crop protection chemicals. The efficient production of this intermediate at scale is therefore a crucial step in the drug development and manufacturing pipeline.
While several synthetic routes exist, direct reductive amination stands out for its operational simplicity, high atom economy, and amenability to large-scale production.[1][2] This method combines the formation of an imine from an aldehyde and an amine source with an in-situ reduction, typically in a one-pot procedure, which minimizes handling and potential yield loss between steps.[3] This application note will focus on a process utilizing sodium borohydride as the reductant, a choice predicated on its balance of reactivity, cost-effectiveness, and safer handling profile compared to alternatives like lithium aluminum hydride or the potential cyanide-related hazards of sodium cyanoborohydride on a large scale.[3][4]
Physicochemical and Safety Data
A thorough understanding of the physical properties and hazards of all materials is paramount for a safe and successful scale-up.
| Property | 3-Chloro-4-methylbenzaldehyde (Starting Material) | This compound (Product) |
| Molecular Formula | C₈H₇ClO | C₈H₁₀ClN |
| Molecular Weight | 154.59 g/mol | 155.62 g/mol [5] |
| CAS Number | 3411-03-8[6] | 67952-93-6[5] |
| Appearance | Solid / Liquid | Liquid |
| Boiling Point | Not specified | 128 °C[5] |
| Density | Not specified | 1.1 g/cm³[5] |
| GHS Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant[6] | Corrosive, Causes severe skin burns and eye damage[5][7] |
Synthetic Pathway: Reductive Amination
The selected process transforms 3-chloro-4-methylbenzaldehyde into the target amine in a single synthetic operation. The reaction proceeds via two key stages:
-
Imine Formation: The aldehyde reacts with an amine source (here, ammonium hydroxide) to form an intermediate imine (or iminium ion). This is a reversible equilibrium reaction.
-
In-Situ Reduction: A hydride-based reducing agent, sodium borohydride (NaBH₄), is introduced to selectively reduce the C=N double bond of the imine to the corresponding amine.
Caption: Detailed workflow for synthesis and purification.
Step-by-Step Procedure
-
Reactor Setup: Assemble the 5 L reactor with the overhead stirrer, thermocouple, and condenser under a nitrogen atmosphere.
-
Initial Charge: Charge the reactor with 3-chloro-4-methylbenzaldehyde (100 g, 0.647 mol) and methanol (1000 mL). Begin stirring to dissolve the aldehyde.
-
Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath.
-
Amine Addition: Slowly add ammonium hydroxide solution (120 mL) via the dropping funnel over 30-45 minutes. Causality: A slow addition rate is crucial to control the initial exotherm from the acid-base reaction and imine formation. The internal temperature must be maintained below 10 °C.
-
Imine Formation: Stir the mixture at 0-5 °C for 1 hour after the addition is complete to allow for sufficient formation of the imine intermediate.
-
Reduction: Carefully add the sodium borohydride (25 g, 0.66 mol) in small portions over 1.5-2 hours. Causality: This is a highly exothermic step. Portion-wise addition is mandatory to manage the release of heat and hydrogen gas evolution. The internal temperature must be kept below 15 °C. A rapid rise in temperature can lead to runaway reactions and reduce selectivity.
-
Reaction Completion: After all the NaBH₄ has been added, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
-
Quenching: Cool the mixture back to 0-5 °C. Slowly and carefully quench the reaction by adding 2M HCl until the effervescence ceases and the pH is approximately 7. This neutralizes excess borohydride.
-
Solvent Removal: Concentrate the neutralized mixture using a rotary evaporator to remove the bulk of the methanol.
-
Acid-Base Extraction: Transfer the resulting aqueous slurry to a 2 L separatory funnel. Add diethyl ether (500 mL) and shake. Separate the layers. The ether layer contains non-basic impurities.
-
Product Liberation: Cool the aqueous layer in an ice bath and slowly add 5M NaOH solution with swirling until the pH is >12. This deprotonates the ammonium salt of the product, liberating the free amine.
-
Product Extraction: Extract the basified aqueous layer with diethyl ether (3 x 500 mL). Causality: Multiple extractions are necessary to ensure complete recovery of the product from the aqueous phase.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear liquid. [8]
Hazard Analysis and Safety Precautions
Scaling up chemical synthesis introduces risks that must be proactively managed. All operations should be conducted in a chemical fume hood with appropriate engineering controls.
| Substance | GHS Pictograms | Hazard Statements | Key Safety Precautions |
| 3-Chloro-4-methylbenzaldehyde | GHS07 | H315, H319, H335 (Causes skin/eye/respiratory irritation) [6] | Wear gloves, safety glasses, and lab coat. Avoid inhalation of dust/vapors. |
| Methanol | GHS02, GHS06, GHS08 | H225, H301, H311, H331, H370 (Flammable, Toxic, Causes organ damage) | Use in a well-ventilated area away from ignition sources. Ground equipment. |
| Sodium Borohydride | GHS02, GHS06, GHS08 | H260, H301, H314, H360 (Flammable, Toxic, Causes severe burns, May damage fertility) | Handle in an inert atmosphere if possible. Reacts violently with acid and water to produce flammable H₂ gas. |
| This compound | GHS05 | H314 (Causes severe skin burns and eye damage) [5] | Highly corrosive. Wear chemical-resistant gloves, splash goggles, and a face shield. [9] |
Emergency Preparedness: Ensure appropriate fire extinguishers (CO₂, dry chemical), spill kits, and safety showers are readily accessible. [9]All personnel must be trained on the specific hazards of this process.
Troubleshooting Common Scale-Up Issues
| Problem | Potential Cause(s) | Recommended Solution |
| Low Yield | - Incomplete imine formation.- Insufficient reducing agent.- Product loss during work-up. | - Increase stirring time for imine formation.- Check the quality/activity of NaBH₄.- Ensure pH is >12 before extraction; perform additional extractions. |
| Reaction Stall | - Low reactivity of starting material.- Deactivation of reducing agent. | - Confirm starting material purity.- Ensure anhydrous conditions are maintained until quenching. |
| Impure Product after Distillation | - Incomplete reaction leaving starting material.- Formation of side products (e.g., dialkylation).- Co-distillation with impurities. | - Ensure reaction goes to completion before work-up.- Maintain strict temperature control during NaBH₄ addition.- Improve distillation efficiency (e.g., use a fractionating column). |
| Uncontrolled Exotherm | - Addition rate of NaBH₄ is too fast.- Inadequate cooling capacity. | - Immediately slow or stop reagent addition.- Ensure the cooling bath has sufficient capacity for the scale of the reaction. |
References
- Organic Syntheses. Procedure for N-Benzyl-1-(trimethylsilyl)methanamine. [Link]
- Google Patents. CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine.
- Google Patents. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
- NIST. Benzenamine, 3-chloro-4-methyl-. [Link]
- Wikipedia.
- Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
- Master Organic Chemistry.
- YouTube.
- Science of Synthesis.
- Organic Syntheses. Procedure for 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. [Link]
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- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- Google Patents. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine.
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Introduction: The Strategic Importance of 3-Chloro-4-methylbenzylamine
An In-Depth Technical Guide to the Reaction Mechanisms of 3-Chloro-4-methylbenzylamine
This compound is an organic compound of significant interest in the chemical and pharmaceutical industries.[1] As a substituted benzylamine, its structural motif serves as a crucial building block for a range of higher-value molecules, including agrochemicals and active pharmaceutical ingredients (APIs). The specific arrangement of the chloro and methyl groups on the benzene ring, coupled with the reactive benzylamine moiety, imparts unique chemical properties that are leveraged in complex syntheses.[1]
A thorough understanding of the reaction mechanisms associated with both the formation of this compound and its subsequent transformations is paramount for researchers, process chemists, and drug development professionals. Mechanistic insight allows for the optimization of reaction conditions, prediction and control of impurity profiles, enhancement of yields, and the rational design of novel, efficient synthetic pathways. This guide provides a detailed exploration of the core reaction mechanisms, supported by field-proven experimental protocols designed to validate these mechanistic hypotheses.
Part A: Mechanistic Pathways to this compound
The synthesis of this compound can be approached through several distinct mechanistic routes, typically starting from either the corresponding benzyl chloride, benzaldehyde, or benzyl alcohol. The choice of pathway is often dictated by factors such as raw material availability, cost, scalability, and environmental impact.
Mechanism 1: Nucleophilic Substitution on 3-Chloro-4-methylbenzyl Chloride
The reaction of a benzyl halide with an amine source (such as ammonia or a protected equivalent) is a classical and direct method for forming the C-N bond. Benzyl halides, including 3-chloro-4-methylbenzyl chloride, occupy a unique mechanistic space, capable of reacting via both S({N})1 and S({N})2 pathways.[2][3]
-
S(_{N})2 Pathway: In this concerted mechanism, the nucleophile (e.g., NH₃) performs a backside attack on the benzylic carbon, displacing the chloride leaving group in a single step. This pathway is favored by a high concentration of a strong nucleophile and the use of polar aprotic solvents. The primary nature of the benzylic carbon minimizes steric hindrance, making it accessible to nucleophilic attack.[4]
-
S(_{N})1 Pathway: This stepwise mechanism involves the initial, rate-limiting departure of the chloride ion to form a resonance-stabilized benzyl carbocation. This intermediate is particularly stable because the positive charge can be delocalized across the adjacent benzene ring.[2][5] The carbocation is then rapidly attacked by the nucleophile. This pathway is favored in polar protic solvents (which stabilize both the leaving group and the carbocation intermediate) and with weaker nucleophiles.
The prevailing mechanism is thus a function of the specific reaction conditions chosen, a critical consideration for process control.
Caption: Fig 1. Competing S({N})1 and S({N})2 mechanisms for amination.
Mechanism 2: Reductive Amination of 3-Chloro-4-methylbenzaldehyde
Reductive amination is a highly versatile and widely used method for amine synthesis.[6] This pathway begins with the corresponding aldehyde, 3-chloro-4-methylbenzaldehyde, and proceeds in two key stages:
-
Imine Formation: The amine nucleophile (ammonia) attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then undergoes dehydration to yield a Schiff base, or imine. This step is typically reversible and often acid-catalyzed to facilitate the dehydration of the hemiaminal.
-
In Situ Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. This is accomplished by adding a reducing agent to the reaction mixture. Mild, selective reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed as they do not reduce the starting aldehyde, allowing for a one-pot procedure.
The choice of reducing agent is critical; NaBH(OAc)₃ is particularly effective for reductive aminations as it is less basic and more tolerant of the slightly acidic conditions that favor imine formation.
Caption: Fig 2. General mechanism for reductive amination.
Mechanism 3: Catalytic Amination via "Borrowing Hydrogen"
The "Borrowing Hydrogen" (or hydrogen autotransfer) strategy represents a more modern, atom-economical approach that uses an alcohol as the starting material.[7][8] This process is a catalytic cascade that avoids the need for stoichiometric oxidants or reductants, generating only water as a byproduct.[9] The mechanism, typically mediated by transition metal catalysts (e.g., based on Ru, Ir, Ni, or Mn), proceeds through a distinct cycle:[8][10]
-
Dehydrogenation (Oxidation): The metal catalyst temporarily "borrows" two hydrogen atoms from the starting alcohol (3-chloro-4-methylbenzyl alcohol), oxidizing it to the corresponding aldehyde in situ. The hydrogen is held by the catalyst as a metal-hydride species.
-
Condensation: The aldehyde then reacts with an amine source (ammonia) to form an imine, releasing a molecule of water.
-
Hydrogenation (Reduction): The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final primary amine product (this compound) and regenerating the active catalyst for the next cycle.
This elegant mechanism is highly efficient but can be sensitive to catalyst choice and reaction conditions. A significant side reaction can be the over-alkylation of the newly formed primary amine with another molecule of the aldehyde intermediate, leading to the formation of a secondary amine.[8]
Caption: Fig 3. The 'Borrowing Hydrogen' catalytic cycle.
Part B: Mechanistic Studies of Reactions Involving this compound
Understanding the reactivity of the final product is just as crucial as understanding its synthesis. A key reaction of benzylamines is their oxidation.
Mechanism 4: Oxidation to N-(3-chloro-4-methylbenzylidene)-3-chloro-4-methylbenzenamine
The oxidation of benzylamines can lead to the corresponding aldimines.[11] Further reaction can lead to condensation with a parent amine molecule. Mechanistic studies on substituted benzylamines using oxidants like cetyltrimethylammonium permanganate (CTAP) have revealed a process involving a hydride-ion transfer.[11] Key evidence for this mechanism comes from kinetic isotope effect (KIE) studies. When the reaction is run with benzylamine that is deuterated at the alpha-carbon (PhCD₂NH₂), a significantly slower reaction rate is observed.[11] This large KIE indicates that the C-H (or C-D) bond at the benzylic position is broken in the rate-determining step of the reaction.
The proposed mechanism involves the transfer of a hydride ion (H⁻) from the α-carbon of the amine to the oxidant, forming a carbocationic species which then rearranges to the final imine product.
Caption: Fig 4. Hydride transfer mechanism in benzylamine oxidation.
Experimental Protocols for Mechanistic Investigation
The following protocols provide a framework for experimentally probing the mechanisms discussed above.
Protocol 1: Kinetic Analysis to Distinguish S({N})1 vs. S({N})2 Pathways
Objective: To determine the reaction order with respect to the nucleophile (ammonia) in the amination of 3-chloro-4-methylbenzyl chloride, thereby distinguishing between S({N})1 and S({N})2 mechanisms.
Methodology:
-
Setup: Prepare a series of reactions in a suitable solvent (e.g., acetonitrile for S({N})2, or 80:20 ethanol:water for S({N})1). Maintain a constant temperature using a thermostatted bath.
-
Reagents: Keep the initial concentration of 3-chloro-4-methylbenzyl chloride constant across all runs (e.g., 0.05 M).
-
Variable Concentration: Vary the concentration of the ammonia source (e.g., aqueous ammonium hydroxide) across the runs. For example, use concentrations of 0.25 M, 0.50 M, 0.75 M, and 1.0 M.
-
Monitoring: At timed intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw an aliquot from each reaction, quench it (e.g., with dilute acid), and analyze by a validated HPLC or GC method to determine the concentration of the remaining benzyl chloride.
-
Data Analysis: For each run, plot ln[Substrate] vs. time. The slope of this line gives the pseudo-first-order rate constant, k({obs}). Then, plot k({obs}) vs. [Ammonia].
-
S(_{N})2 Interpretation: If the plot of k({obs}) vs. [Ammonia] yields a straight line passing through the origin, the reaction is first-order in ammonia, and the mechanism is S({N})2. The slope of this second plot is the second-order rate constant, k₂.
-
S(_{N})1 Interpretation: If the value of k({obs}) remains constant despite changes in the ammonia concentration, the reaction is zero-order in ammonia, and the mechanism is S({N})1.
-
Data Presentation:
| [Ammonia] (M) | k({obs}) (s⁻¹) (Hypothetical S({N})2) | k({obs}) (s⁻¹) (Hypothetical S({N})1) |
| 0.25 | 0.0005 | 0.0010 |
| 0.50 | 0.0010 | 0.0010 |
| 0.75 | 0.0015 | 0.0011 |
| 1.00 | 0.0020 | 0.0010 |
Protocol 2: Deuterium Labeling to Probe the "Borrowing Hydrogen" Mechanism
Objective: To verify the intramolecular transfer of hydrogen from the alcohol's α-carbon to the imine intermediate.
Methodology:
-
Synthesis of Labeled Substrate: Synthesize α,α-dideuterio-3-chloro-4-methylbenzyl alcohol (R-CD₂OH). This can be achieved by reducing 3-chloro-4-methylbenzaldehyde with a deuterium source like sodium borodeuteride (NaBD₄).
-
Catalytic Reaction: Perform the catalytic amination reaction under standard conditions using the deuterated alcohol R-CD₂OH and a non-deuterated ammonia source (¹⁴NH₃).
-
Control Reaction: Simultaneously, run a control reaction using unlabeled alcohol (R-CH₂OH) but in a deuterated solvent (e.g., Toluene-d₈) to check for hydrogen-deuterium exchange with the solvent.
-
Product Analysis: Isolate the resulting this compound product from the reaction with the labeled substrate.
-
Characterization: Analyze the product by ¹H NMR and Mass Spectrometry (MS).
-
¹H NMR: The spectrum should show a significant reduction or complete absence of the signal for the benzylic protons (the -CH₂-NH₂ group).
-
Mass Spectrometry: The molecular ion peak (M⁺) should be two mass units higher than the unlabeled product, confirming the incorporation of two deuterium atoms.
-
-
Interpretation: The presence of the R-CD₂NH₂ product strongly supports the "Borrowing Hydrogen" mechanism, as it demonstrates that the deuterium atoms originally on the alcohol's α-carbon were transferred to the same carbon in the final amine product.
Conclusion
The reaction mechanisms governing the synthesis and reactivity of this compound are diverse and highly dependent on the chosen synthetic strategy and reaction conditions. Nucleophilic substitution pathways on the corresponding benzyl chloride are subject to a delicate S({N})1/S({N})2 balance, while reductive amination offers a reliable route from the aldehyde. Modern catalytic methods, such as the "Borrowing Hydrogen" strategy, provide an elegant and atom-economical alternative from the benzyl alcohol. Understanding these pathways, supported by empirical investigation using the protocols outlined, empowers researchers to control reaction outcomes, optimize processes for industrial scale-up, and innovate within the fields of medicinal and materials chemistry.
References
- Allen, T. L. Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain. Toppr. [Link]
- Various Authors. (2023). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)? Quora. [Link]
- Wang, D., et al. (2019). Bio-inspired manganese-catalyzed deaminative hydroxylation of benzyl amines to corresponding alcohols.
- Imm, S., et al. (2013). Benzylamines via Iron-Catalyzed Direct Amination of Benzyl Alcohols.
- Kothari, S., et al. (2002).
- Bensley, B., & Kohnstam, G. (1955). Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. Journal of the Chemical Society (Resumed). [Link]
- Organic Chemistry Portal. Synthesis of benzylic amines. Organic Chemistry Portal. [Link]
- Plausible reaction mechanism of converting benzylamine to N-benzylbenzaldimine using Cu−BTC MOF catalyst.
- Dragone, V., et al. (2020). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]
- Abramov, I. G., et al. (2009). Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules.
Sources
- 1. CAS 67952-93-6: this compound | CymitQuimica [cymitquimica.com]
- 2. quora.com [quora.com]
- 3. 957. Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain. [allen.in]
- 6. researchgate.net [researchgate.net]
- 7. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-4-methylbenzylamine
Welcome to the technical support hub for the synthesis of 3-chloro-4-methylbenzylamine. This guide is designed for researchers, chemists, and professionals in drug development who are actively engaged in the synthesis of this important intermediate. Here, we address common challenges encountered during its preparation, offering in-depth, field-tested insights and solutions in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, ensuring that every protocol is a self-validating system for robust and reproducible results.
I. Troubleshooting Common Synthesis Issues
The synthesis of this compound can be approached through several synthetic routes, with the most common starting from 3-chloro-4-methylbenzaldehyde via reductive amination or from 3-chloro-4-methylbenzonitrile via reduction. Each pathway presents unique challenges. This section provides targeted troubleshooting for issues that may arise during these syntheses.
Issue 1: Low Yield in Reductive Amination from 3-Chloro-4-methylbenzaldehyde
Question: My reductive amination of 3-chloro-4-methylbenzaldehyde with ammonia is resulting in a disappointingly low yield of the desired primary amine. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in the reductive amination of 3-chloro-4-methylbenzaldehyde are frequently traced back to several key factors: inefficient imine formation, premature reduction of the aldehyde, or competing side reactions.
Causality and Optimization:
-
Inefficient Imine Formation: The initial and crucial step is the condensation of the aldehyde with an amine source (like ammonia) to form an imine intermediate. This is a reversible equilibrium reaction. To drive the reaction towards the imine, it is essential to remove the water formed as a byproduct.
-
Troubleshooting Protocol:
-
Dehydrating Agents: Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture. This sequesters water and shifts the equilibrium in favor of the imine.[1]
-
Azeotropic Removal: For reactions in solvents like toluene, a Dean-Stark apparatus can be used to azeotropically remove water.
-
-
-
Premature Aldehyde Reduction: The reducing agent may react with the starting aldehyde before it has a chance to form the imine. This is particularly problematic with strong reducing agents like sodium borohydride (NaBH₄).[1]
-
Troubleshooting Protocol:
-
Use a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reagent for reductive aminations. It is generally less likely to reduce the aldehyde and is highly effective at reducing the imine.[1]
-
Stepwise Addition: If using NaBH₄, allow sufficient time for imine formation before introducing the reducing agent. Monitor the reaction by TLC or ¹H NMR to confirm imine formation before proceeding with the reduction.
-
-
-
Side Reactions: Over-alkylation, where the newly formed primary amine reacts with another molecule of the aldehyde to form a secondary amine, is a common side reaction.[2]
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a large excess of the ammonia source to favor the formation of the primary amine.
-
Slow Addition: Add the aldehyde slowly to a solution containing the ammonia source and the reducing agent to maintain a low concentration of the aldehyde, thus minimizing the chance of the product amine reacting with it.
-
-
Issue 2: Incomplete Reduction of 3-Chloro-4-methylbenzonitrile
Question: I am attempting to synthesize this compound by reducing 3-chloro-4-methylbenzonitrile, but the reaction is sluggish and often incomplete. How can I drive this reaction to completion?
Answer:
The reduction of a nitrile to a primary amine is a robust transformation but can be hampered by catalyst deactivation, insufficient reducing power, or poor reaction conditions. The two primary methods for this reduction are catalytic hydrogenation and chemical reduction with metal hydrides.
Causality and Optimization:
-
Catalytic Hydrogenation Issues:
-
Catalyst Deactivation: The catalyst (e.g., Raney Nickel, Palladium on Carbon) can be poisoned by impurities in the starting material or solvent.
-
Troubleshooting Protocol:
-
Ensure the 3-chloro-4-methylbenzonitrile is of high purity. Recrystallization or distillation may be necessary.
-
Use high-purity, dry, and degassed solvents.
-
Increase the catalyst loading or use a fresh batch of catalyst.
-
-
-
Insufficient Hydrogen Pressure/Temperature: The reaction may require more forcing conditions to proceed efficiently.
-
Troubleshooting Protocol:
-
Gradually increase the hydrogen pressure and reaction temperature, while carefully monitoring for potential side reactions such as dehalogenation.
-
-
-
-
Chemical Reduction with LiAlH₄:
-
Reagent Inactivity: Lithium aluminum hydride (LiAlH₄) is highly reactive and can be deactivated by moisture.
-
Troubleshooting Protocol:
-
Use freshly opened or properly stored LiAlH₄.
-
Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents.
-
-
-
Workup Issues: The formation of aluminum salts during the workup can sometimes trap the product.
-
Troubleshooting Protocol:
-
Employ a Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) to precipitate granular aluminum salts that are easily filtered.[3]
-
-
-
| Parameter | Catalytic Hydrogenation (Raney Ni) | Chemical Reduction (LiAlH₄) |
| Solvent | Anhydrous Ethanol or Methanol | Anhydrous Diethyl Ether or THF |
| Temperature | 50-100 °C | 0 °C to Room Temperature |
| Pressure | 50-500 psi H₂ | Atmospheric |
| Key Considerations | Potential for dehalogenation | Highly reactive, moisture-sensitive |
Issue 3: Formation of Impurities and Purification Challenges
Question: My final product is contaminated with several impurities, and I am struggling to isolate pure this compound. What are the likely impurities and what is the best purification strategy?
Answer:
Impurities can arise from unreacted starting materials, intermediates, or side products. Effective purification hinges on understanding the chemical nature of these contaminants.
Likely Impurities and Their Origin:
-
From Reductive Amination:
-
Unreacted 3-chloro-4-methylbenzaldehyde: Due to incomplete reaction.
-
3-chloro-4-methylbenzyl alcohol: From the reduction of the aldehyde.
-
N-(3-chloro-4-methylbenzyl)-3-chloro-4-methylbenzylamine (Dimer): From the reaction of the product with the starting aldehyde.[2]
-
-
From Nitrile Reduction:
-
Unreacted 3-chloro-4-methylbenzonitrile: Due to incomplete reduction.
-
4-methylbenzylamine: From reductive dehalogenation during catalytic hydrogenation.
-
Purification Strategy: Acid-Base Extraction
The basic nature of the amine product allows for a highly effective separation from neutral or acidic impurities through acid-base extraction.
Detailed Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic amine product will be protonated and move into the aqueous phase as the hydrochloride salt, while neutral impurities (aldehyde, alcohol, nitrile) will remain in the organic layer.[3]
-
Separation: Separate the aqueous layer.
-
Back-Extraction (Optional): Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a concentrated base (e.g., NaOH or KOH solution) until the pH is strongly basic (pH > 12). This will deprotonate the amine hydrochloride, liberating the free amine.
-
Final Extraction: Extract the liberated this compound with several portions of fresh organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
II. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when working with reagents for this synthesis?
A1: When using LiAlH₄, it is crucial to work under an inert atmosphere and add it slowly to the reaction mixture, as it reacts violently with water and protic solvents. Catalytic hydrogenation involves flammable hydrogen gas under pressure and should only be performed in appropriate high-pressure reactors by trained personnel. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable eluent system (e.g., ethyl acetate/hexanes) to separate the starting material, intermediate (if applicable), and product. The spots can be visualized under UV light or with a staining agent like potassium permanganate. For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used.
Q3: Can I use a different ammonia source for the reductive amination?
A3: Yes, ammonium acetate or a solution of ammonia in methanol can be used. Ammonium acetate can be advantageous as it also acts as a mild acidic catalyst for imine formation.
Q4: My NMR spectrum of the final product looks complex. What are the characteristic peaks for this compound?
A4: For ¹H NMR (in CDCl₃), you should expect to see: a singlet for the methyl group protons around 2.3 ppm, a singlet for the benzylic CH₂ protons around 3.8 ppm, a broad singlet for the NH₂ protons (which can exchange with D₂O), and signals in the aromatic region (around 7.0-7.3 ppm) corresponding to the three aromatic protons. The integration of these peaks should correspond to a 3:2:2:3 ratio, respectively.
III. Visualization of Key Processes
Troubleshooting Workflow for Low Yield in Reductive Amination
Caption: A decision tree for troubleshooting low yields in reductive amination.
Purification Workflow via Acid-Base Extraction
Caption: A flowchart illustrating the purification of the amine product.
IV. References
-
Google Patents. (n.d.). US2987548A - Preparation of benzylamine. Retrieved from
Sources
Technical Support Center: Optimizing the Yield of 3-Chloro-4-methylbenzylamine
Welcome to the Technical Support Center for the synthesis and yield optimization of 3-Chloro-4-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis. Our focus is on practical, field-proven insights to enhance both the yield and purity of your target compound.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several key pathways. The choice of strategy often depends on the available starting materials, scalability, and desired purity profile. The two most common routes are:
-
Reductive Amination of 3-Chloro-4-methylbenzaldehyde: This is a direct and often efficient method that involves the reaction of the corresponding aldehyde with an ammonia source, followed by reduction of the intermediate imine.
-
Reduction of 3-Chloro-4-methylbenzonitrile: This pathway involves the synthesis of the nitrile from a suitable precursor, followed by its reduction to the primary amine.
This guide will primarily focus on the reductive amination pathway due to its convergence and common use in laboratory and industrial settings.
II. Troubleshooting Guide: Reductive Amination of 3-Chloro-4-methylbenzaldehyde
This section addresses specific issues you may encounter during the reductive amination of 3-chloro-4-methylbenzaldehyde to produce this compound.
Issue 1: Low or No Conversion of the Starting Aldehyde
Question: My reaction shows a significant amount of unreacted 3-chloro-4-methylbenzaldehyde even after an extended reaction time. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in a reductive amination points to issues with either the initial imine formation or the subsequent reduction step.
Causality and Remediation:
-
Inefficient Imine Formation: The condensation of an aldehyde with ammonia to form an imine is a reversible reaction that produces water. The presence of water can inhibit the reaction from proceeding to completion.
-
Troubleshooting:
-
Dehydration: The use of a dehydrating agent can drive the equilibrium towards the imine. Consider adding molecular sieves (3Å or 4Å) to the reaction mixture.
-
pH Control: Imine formation is often favored under slightly acidic conditions (pH 4-6). The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the reaction. However, strongly acidic conditions should be avoided as they can protonate the ammonia, rendering it non-nucleophilic.
-
-
-
Inactive Reducing Agent: The hydride source may have degraded or may not be suitable for the reaction conditions.
-
Troubleshooting:
-
Reagent Quality: Ensure that the reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is fresh and has been stored under appropriate anhydrous conditions.
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for one-pot reductive aminations as they are more selective for the iminium ion over the aldehyde.[1][2]
-
-
Workflow for Optimizing Conversion:
Caption: A typical purification workflow for this compound.
V. References
-
Kürti, L., Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis; Background and Detailed Mechanisms. Burlington, MA: Elsevier Academic Press.
-
Moore, M. L. Leuckart reaction. Org. React. 1949, 5, 301-330.
-
Cope, A.C., Burrows, W. D. Clarke-Eschweiler cyclization. Scope and mechanism. J. Org. Chem. 1966, 31, 3099-3103.
-
Eschweiler, W. Ersatz von an Stickstoff Gebundenen Wasserstoffatomen Durch Die Methylgruppe Mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft. 1905, 38 (1), 880-882.
-
BenchChem. (2025). An In-depth Technical Guide to the Physical Properties of 3-Chloro-4-methoxybenzenemethanamine. Retrieved from BenchChem website.
-
Reddit. (2024). How to purify Benzylamine?. r/OrganicChemistry.
-
MDPI. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(15), 4935.
-
Wikipedia. (2023). Leuckart reaction.
-
Guidechem. (2024). What is 3-Chloro-4-methylaniline?.
-
The Royal Society of Chemistry. (2017). Selective Synthesis of Secondary Amines by Pt Nanowire Catalyzed Reductive Amination of Aldehydes with Ammonia. Green Chemistry, 19(18), 4358-4363.
-
Semantic Scholar. STUDIES ON THE LEUCKART REACTION.
-
PubMed Central. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemistryOpen, 8(7), 896-901.
-
Ataman Kimya. 3-CHLORO-4-METDYLANILINE.
-
Alfa Chemistry. Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
-
ChemicalBook. 3-Chloro-4-methylaniline synthesis.
-
ChemicalBook. 3-CHLORO-N-METHYLANILINE synthesis.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
-
Google Patents. (2015). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
-
Google Patents. (2012). CN102701996A - A method for preparing 3-chloro-4-methylaniline.
-
Indian Academy of Sciences. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 136(2), 29.
-
Google Patents. (2010). EP2175854A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
-
ResearchGate. The Leuckart Reaction.
-
Wikipedia. (2023). Reductive amination.
-
PubMed Central. (2018). Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines. Molecules, 23(10), 2635.
-
ResearchGate. (2018). Chemoselective Reductive Alkylation of Ammonia with Carbonyl Compounds: Synthesis of Primary and Symmetrical Secondary Amines.
-
ResearchGate. (2017). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor.
-
ChemicalBook. 3-Chloro-4-methylaniline.
-
NIST. Benzenamine, 3-chloro-4-methyl-.
-
ChemicalBook. 3-Chloro-4-methylaniline hydrochloride synthesis.
-
Loba Chemie. 3-Chloro Benzyl Cyanide for Synthesis (m-Chloro benzyl Cyanide).
-
ECHEMI. 67952-93-6, this compound Formula.
-
PubChem. 3-Chloro-4-methylbenzaldehyde.
-
ResearchGate. (2012). Functionalization of 3-Chlorobenzaldehyde.
-
Sigma-Aldrich. N-(3-CHLORO-P-TOLYL)-4-METHYLBENZYLAMINE AldrichCPR.
-
ResearchGate. Reductive aminations of benzaldehyde.
-
Thieme. Reduction of Imines and Reductive Amination of Aldehydes and Ketones.
-
Guidechem. What is the synthesis and application of 3-Chloro-4-hydroxybenzaldehyde in organic chemistry?.
-
Sigma-Aldrich. 3-Chloro-4-methylbenzaldehyde 97%.
-
Guidechem. 3-chloro-4-methylbenzonitrile 21423-81-4.
-
PubMed Central. 3-Chloro-N′-(4-hydroxybenzylidene)benzohydrazide.
Sources
Technical Support Center: A Guide to Improving the Purity of 3-Chloro-4-methylbenzylamine
Welcome to the technical support center for 3-Chloro-4-methylbenzylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and seeking to enhance its purity. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process. Our approach is grounded in established chemical principles to provide you with reliable and actionable solutions.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by a detailed explanation of potential causes and a step-by-step protocol for resolution.
Issue 1: The purity of my this compound is not improving after vacuum distillation.
Potential Causes:
-
Azeotrope Formation: The impurity may form an azeotrope with the product, meaning they boil at a constant temperature and cannot be separated by simple distillation.
-
Close Boiling Points: The boiling points of the product and a key impurity might be too close for efficient separation with your current distillation setup.
-
Thermal Decomposition: The compound might be degrading at the distillation temperature, leading to the formation of new impurities. Benzylamines can be susceptible to thermal stress.
Troubleshooting Protocol:
-
Verify Boiling Point and Pressure: Confirm the boiling point of this compound, which is approximately 128 °C at atmospheric pressure[1]. For vacuum distillation, a significantly lower temperature is expected. For instance, the similar compound 3-Chloro-N-methylbenzylamine has a boiling point of 97 °C at 0.6 mmHg[2]. Ensure your vacuum level is adequate and stable.
-
Fractional Distillation: If you suspect impurities with close boiling points, a simple distillation may not be sufficient. Employ a fractional distillation column (e.g., a Vigreux or packed column) to increase the separation efficiency.
-
Pre-distillation Wash: Before distilling, wash your crude product with a dilute base (e.g., 5% aqueous sodium bicarbonate) followed by brine. This can remove acidic impurities that might contribute to decomposition or have close boiling points[3].
-
Lower the Temperature: If you observe discoloration or an increase in impurities after distillation, thermal degradation is likely. Improve your vacuum to further lower the boiling point. It is crucial to keep the distillation temperature as low as possible.
Issue 2: My this compound appears discolored (yellow or brown) after purification.
Potential Causes:
-
Air Oxidation: Benzylamines are known to be sensitive to air and light, which can lead to the formation of colored, oxidized impurities over time[4].
-
Residual Acidic Impurities: Traces of acid from the synthesis can catalyze degradation and color formation, especially at elevated temperatures.
Troubleshooting Protocol:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen[4].
-
Storage Conditions: Store the purified amine in a cool, dark place. Amber vials are recommended to protect it from light.
-
Acid Scavenging: Before final purification, ensure all acidic residues are removed. An aqueous wash with a mild base like sodium bicarbonate is effective[3].
-
Activated Carbon Treatment: If the discoloration persists, you can treat a solution of the crude product with a small amount of activated charcoal to adsorb colored impurities. However, this may lead to some product loss.
Issue 3: I'm experiencing low yield after recrystallization of the hydrochloride salt.
Potential Causes:
-
Incorrect Solvent Choice: The solvent system may be too good at dissolving the hydrochloride salt, even at low temperatures.
-
Incomplete Precipitation: The pH might not be optimal for the complete precipitation of the hydrochloride salt.
-
Premature Filtration: Filtering the crystals before precipitation is complete will naturally lead to a lower yield.
Troubleshooting Protocol:
-
Solvent System Optimization: An ideal solvent for recrystallizing the hydrochloride salt should dissolve it when hot but have low solubility when cold. Common choices for benzylamine salts include ethanol, methanol, or mixtures with less polar solvents like ethyl acetate or diethyl ether[5]. Perform small-scale solubility tests to find the optimal system.
-
Controlled pH Adjustment: When forming the hydrochloride salt, add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol or diethyl ether) dropwise to a solution of the amine until the pH is acidic and precipitation is maximized. Check the pH of the mother liquor to ensure it is acidic.
-
Sufficient Cooling: After precipitation begins, allow the mixture to cool to room temperature slowly, and then place it in an ice bath for at least 30 minutes to an hour to maximize crystal formation before filtration[6][7].
-
Washing with Cold Solvent: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.
Issue 4: My column chromatography separation is poor, with significant peak tailing.
Potential Causes:
-
Strong Amine-Silica Interaction: The basic amine group of your compound interacts strongly with the acidic silanol groups on the surface of the silica gel. This leads to slow elution and broad, tailing peaks[8].
-
Inappropriate Solvent System: The polarity of the eluent may not be optimized for your compound and the impurities.
Troubleshooting Protocol:
-
Deactivate the Silica Gel: Add a small amount (0.5-2%) of a competing amine, such as triethylamine or ammonia, to your mobile phase. This will "cap" the acidic sites on the silica, reducing the strong interaction with your product and leading to sharper peaks[9][10].
-
Use Amine-Functionalized Silica: For particularly challenging separations of basic compounds, consider using an amine-bonded silica stationary phase. This provides a less acidic environment and can significantly improve peak shape and resolution[11].
-
Optimize the Mobile Phase: Systematically test different solvent systems. A common starting point for amines is a gradient of ethyl acetate in hexanes or methanol in dichloromethane[9]. Ensure the chosen solvents are of high purity.
-
Reversed-Phase Chromatography: If normal-phase chromatography remains problematic, reversed-phase (C18) chromatography can be an excellent alternative. For basic amines, using a mobile phase with a slightly alkaline pH can improve retention and separation[8].
Purity Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving purity issues with this compound.
Caption: A workflow for troubleshooting the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: The impurities will depend on the synthetic route. If prepared via reductive amination of 3-chloro-4-methylbenzaldehyde, common impurities include:
-
Unreacted 3-chloro-4-methylbenzaldehyde: The starting aldehyde may not have fully reacted.
-
3-Chloro-4-methylbenzyl alcohol: This can form if the reducing agent reduces the aldehyde before imine formation[12].
-
N,N-Disubstituted impurities: The newly formed benzylamine can sometimes react with another molecule of the aldehyde, leading to a secondary amine byproduct.
-
Residual catalysts and reagents: Depending on the specific reagents used.
Q2: What is the most effective method for purifying this compound on a large scale?
A2: For large-scale purification, vacuum distillation is often the most practical and economical method, provided the impurities are not close-boiling. If distillation is insufficient, recrystallization via the hydrochloride salt is another robust, scalable option. This involves dissolving the crude amine in a suitable solvent, precipitating the hydrochloride salt with HCl, filtering the salt, and then neutralizing it to recover the pure free base[4][6][7].
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques is recommended for purity confirmation:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods are excellent for quantifying purity and detecting minor impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation and can reveal the presence of impurities if they are at a significant level (typically >1%).
-
Mass Spectrometry (MS): Coupled with GC or LC, MS can help identify the structure of unknown impurities.
Q4: My this compound is a liquid at room temperature. Can I still use recrystallization?
A4: Yes. Even if the free base is a liquid, you can use recrystallization by converting it to a solid salt, most commonly the hydrochloride salt. This is a highly effective purification technique known as acid-base extraction/precipitation[4]. The general steps are:
-
Dissolve the crude liquid amine in an organic solvent (e.g., diethyl ether, isopropanol).
-
Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) to precipitate the solid benzylamine hydrochloride[13].
-
Isolate the solid salt by filtration.
-
Wash the salt with cold solvent to remove impurities.
-
To recover the pure amine, dissolve the salt in water and add a base (e.g., NaOH) to deprotonate it back to the free amine.
-
Extract the pure amine with an organic solvent, dry the organic layer, and remove the solvent.
Decision Tree for Purification Method Selection
This diagram will help you choose the most appropriate purification strategy based on the nature of your sample and the impurities present.
Caption: A decision tree for selecting a purification method for this compound.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN | [14] |
| Molecular Weight | 155.63 g/mol | [14] |
| Boiling Point | 128 °C (at 760 mmHg) | [1] |
| Flash Point | 110.4 ± 11.2 °C | [1] |
| Refractive Index | 1.559 | [1] |
References
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013, January 31).
- Reddit. (2017, March 27). Flash column of very polar amine without access to reverse phase silica?
- Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography?
- Reddit. (2024, November 8). How to purify Benzylamine?
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- Google Patents. (n.d.). Process for preparing Benzylamine salts.
- Google Patents. (n.d.). Process for the preparation of benzylamine salts.
- PrepChem.com. (n.d.). Synthesis of benzylamine hydrochloride.
- ResearchGate. (2020, November 16). Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride?
- PubChemLite. (n.d.). This compound (C8H10ClN).
Sources
- 1. echemi.com [echemi.com]
- 2. 3-CHLORO-N-METHYLBENZYLAMINE | 39191-07-6 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. prepchem.com [prepchem.com]
- 6. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]
- 7. DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents [patents.google.com]
- 8. biotage.com [biotage.com]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
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- 14. PubChemLite - this compound (C8H10ClN) [pubchemlite.lcsb.uni.lu]
Technical Support Center: 3-Chloro-4-methylbenzylamine
Welcome to the comprehensive technical support guide for 3-Chloro-4-methylbenzylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the handling, analysis, and application of this important chemical intermediate. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding this compound, providing concise and scientifically grounded answers.
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in this compound typically originate from its synthesis pathway or degradation over time. They can be broadly categorized as follows:
-
Process-Related Impurities: These are substances that are formed during the manufacturing process.
-
Unreacted Starting Materials: Depending on the synthetic route, these can include 3-chloro-4-methylbenzaldehyde or 3-chloro-4-methylbenzyl chloride.
-
Intermediates: In multi-step syntheses, incompletely reacted intermediates can be carried through to the final product.
-
Byproducts of Side Reactions: A common synthetic method is the reductive amination of 3-chloro-4-methylbenzaldehyde. In this process, byproducts such as the corresponding benzyl alcohol (from reduction of the aldehyde) or Schiff bases can form.[1] Direct amination of 3-chloro-4-methylbenzyl chloride can lead to over-alkylation, resulting in the formation of di-(3-chloro-4-methylbenzyl)amine.[2]
-
Isomeric Impurities: Impurities can also arise from the starting materials used to synthesize the precursors. For instance, if the precursor 3-chloro-4-methylaniline is synthesized from 4-nitrotoluene, isomeric forms of chloro-nitrotoluene could lead to isomeric impurities in the final product.
-
-
Degradation Products: this compound, like other benzylamines, can degrade upon exposure to air, light, or moisture.
-
Oxidation Products: The primary amine functionality is susceptible to oxidation, which can lead to the formation of the corresponding imine and subsequently hydrolyze to 3-chloro-4-methylbenzaldehyde.
-
Hydrolysis Products: If the starting material for the synthesis was 3-chloro-4-methylbenzyl chloride, residual amounts of this reactive compound can hydrolyze to 3-chloro-4-methylbenzyl alcohol, particularly in the presence of moisture.[2]
-
Q2: How can I assess the purity of my this compound sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the most common and effective technique for quantifying the purity of this compound and detecting impurities. Developing a stability-indicating HPLC method is crucial to ensure that all potential degradation products and process-related impurities are adequately separated from the main peak.[3][4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the main component and help in the identification and quantification of impurities if their signals are resolved from those of the main compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is invaluable for the identification of unknown impurities by providing molecular weight and fragmentation data.[6][7]
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To maintain the integrity of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to protect it from air and moisture. It is also advisable to store it in a cool, dark place to prevent light-induced degradation.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the analysis and use of this compound.
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptom: Your HPLC analysis of this compound shows one or more unexpected peaks.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Approach | Solution |
| Contamination | Analyze the solvent blank and mobile phase to rule out contamination from the analytical system. | Use high-purity solvents and freshly prepared mobile phases. |
| Process-Related Impurities | Use LC-MS to obtain the mass of the impurity peak. Compare the mass and retention time with those of potential starting materials and byproducts. | If the impurity is a known starting material or byproduct, consider repurifying your sample, for example, by distillation or column chromatography. |
| Degradation Products | Expose a small sample of your material to stress conditions (e.g., heat, acid, base, oxidation) in a forced degradation study.[8] Compare the retention times of the resulting degradation products with the unexpected peaks in your sample. The most common degradation product is likely 3-chloro-4-methylbenzaldehyde. | If degradation is confirmed, ensure proper storage of your material. For future experiments, consider using freshly opened or purified material. |
| Poor Chromatographic Resolution | The unexpected peak may be co-eluting with the main peak or another impurity. | Optimize the HPLC method by adjusting the mobile phase composition, gradient, pH, or column chemistry to improve separation.[5] |
Visualizing Impurity Formation Pathways
The following diagram illustrates the potential pathways for the formation of common impurities during the synthesis and degradation of this compound.
Caption: Potential impurity formation pathways in this compound.
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound.
Protocol 1: Stability-Indicating HPLC Method for Purity Analysis
This protocol outlines a general approach for developing a stability-indicating HPLC method. The exact conditions may need to be optimized for your specific instrument and sample.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. Screening different column chemistries (e.g., phenyl-hexyl) can be beneficial for optimizing selectivity.[9]
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas all mobile phases before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm (or a wavelength determined by UV scan of the analyte).
-
Gradient Elution (Example):
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase starting condition (e.g., 90:10 A:B) to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Method Validation:
-
To confirm the method is stability-indicating, perform forced degradation studies. Subject the sample to acidic, basic, oxidative, thermal, and photolytic stress. The method should be able to separate the main peak from all degradation products formed.
Visualizing the Analytical Workflow
The following diagram illustrates the workflow for identifying an unknown impurity in a this compound sample.
Caption: Workflow for the identification of an unknown impurity.
References
- Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
- Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality.
- Waters. (n.d.). Stability-Indicating HPLC Method Development.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). development of forced degradation and stability indicating studies for drug substance and drug product.
- Google Patents. (n.d.). CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine.
- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- RSC Publishing. (2020). Current developments in LC-MS for pharmaceutical analysis.
- Thieme. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- International Journal of Pharmaceutical Sciences Review and Research. (2012). stability indicating by lc-ms method.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Molnar Institute. (2017). Critical review of reports on impurity and degradation product profiling in the last decade.
- Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions.
- Agilent. (n.d.). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL.
- Hoffman Fine Chemicals. (n.d.). CAS 2416344-78-8 | 3-Chloro-2'-(4-methylbenzyl)-[1,1'-biphenyl]-2-amine.
- PubMed. (2025). UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant.
- ResearchGate. (n.d.). (PDF) Stability indicating RP-HPLC method for the estimation of diethylcarbamazine citrate, guaiphenesin and chlorpheniramine maleate.
- ChemBK. (2024). 3-Chloro-4-Methylbenzyl Chloride.
- LookChem. (n.d.). 3-Chloro-4-methylbenzyl chloride.
- PubMed. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
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- 5. chromatographyonline.com [chromatographyonline.com]
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- 8. PubChemLite - this compound (C8H10ClN) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
Preventing dimer formation in benzylamine synthesis
Welcome to the technical support center for benzylamine synthesis. This guide is designed for researchers, chemists, and drug development professionals to address a critical challenge in amine synthesis: the formation of the dibenzylamine dimer. Over-alkylation is a common side reaction that reduces the yield of the desired primary amine and introduces significant purification challenges.[1]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you maximize the selectivity and yield of your benzylamine synthesis.
Troubleshooting Guide: Dimer Formation
This section addresses specific problems encountered during benzylamine synthesis. Each entry details the problem, identifies probable causes, and provides actionable solutions based on established chemical principles.
Problem 1: Significant Dibenzylamine Formation in Direct Alkylation
Issue: You are performing a direct alkylation of benzyl chloride with ammonia and observing high levels of dibenzylamine and even tribenzylamine in your crude product analysis (GC-MS, NMR).
Root Cause Analysis: The primary amine product, benzylamine, is a stronger nucleophile than the starting ammonia.[1] Consequently, once formed, it effectively competes with ammonia to react with the remaining benzyl chloride, leading to the secondary amine (dibenzylamine) and subsequently the tertiary amine (tribenzylamine). This is often referred to as "over-alkylation."[1]
Solutions:
-
Increase Molar Excess of Ammonia: The most effective control variable is the stoichiometric ratio of ammonia to benzyl chloride. By using a large excess of ammonia (e.g., 20:1 molar ratio or higher), you statistically increase the probability that a benzyl chloride molecule will collide with an ammonia molecule rather than a benzylamine molecule.[2][3]
-
Control the Rate of Addition: Avoid adding the benzyl chloride in one portion. A slow, dropwise addition (e.g., via a syringe pump) to the vigorously stirred ammonia solution maintains a low concentration of the alkylating agent. This minimizes its opportunity to react with the benzylamine product as it forms.[1]
-
Maintain Low Reaction Temperature: The reaction is exothermic. Maintaining a controlled temperature (e.g., 30-40°C) can help manage the reaction rate and reduce the likelihood of side reactions.[2]
-
Consider a Two-Phase System: Employing a nonpolar solvent (like benzene or n-hexane) can create a two-phase system. Benzyl chloride is enriched in the organic phase while the benzylamine product, as its hydrochloride salt, is enriched in the aqueous ammonia phase. This phase separation physically sequesters the product from the reactant, suppressing dimer formation.[3]
Troubleshooting Workflow: Direct Alkylation
Caption: Troubleshooting workflow for minimizing dimer formation.
Problem 2: Dibenzylamine Byproduct in Reductive Amination
Issue: You are performing a reductive amination of benzaldehyde with ammonia and still detecting significant amounts of dibenzylamine.
Root Cause Analysis: In reductive amination, benzaldehyde and ammonia exist in equilibrium with the primary imine (benzylimine). This primary imine can then react with another molecule of benzaldehyde or benzylamine. A key intermediate leading to the dimer is dibenzylimine, which is subsequently reduced to dibenzylamine.[4][5] The reaction conditions, particularly catalyst choice and ammonia concentration, heavily influence the rates of these competing pathways.[6][7]
Solutions:
-
Optimize Ammonia Concentration: A high concentration of ammonia is crucial. It shifts the equilibrium towards the formation of the primary imine and can also suppress the formation of secondary amines by shifting the transimination equilibrium.[4][5] Using a saturated solution of ammonia in an alcohol (e.g., methanol) is common.[8]
-
Catalyst Selection and Loading: The choice of catalyst is critical for selectivity. While Pd/C is often used, certain nickel-based catalysts (e.g., Raney Nickel, Ni/SiO2) or cobalt catalysts have shown high selectivity for primary amines under optimized conditions.[5][7] The acidity of the catalyst support can also play a role; a more acidic support can sometimes increase reaction rates but may affect selectivity.[4][8]
-
Control Hydrogen Pressure and Temperature: These parameters influence the rate of imine reduction. The goal is to reduce the primary imine to benzylamine faster than it can react to form secondary intermediates. Typical conditions might be 80-90°C and 2 MPa (approx. 20 atm) H₂, but this requires optimization for your specific catalyst system.[2][7]
-
Two-Step, One-Pot Procedure: To ensure the complete formation of the primary imine before reduction, some protocols allow the benzaldehyde and ammonia to stir together for a period at a lower temperature before introducing the catalyst and/or hydrogen pressure.[4]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of dimer formation?
A1: Dimer (dibenzylamine) formation occurs via over-alkylation. In direct synthesis, the benzylamine product (a primary amine) is more nucleophilic than ammonia and reacts with the benzyl halide starting material. In reductive amination, the primary imine or the resulting benzylamine can react with another molecule of benzaldehyde to form a secondary imine, which is then reduced to dibenzylamine.[1][5]
Q2: Which synthetic method offers the highest intrinsic selectivity for benzylamine?
A2: The Gabriel Synthesis is renowned for producing primary amines with extremely high purity, virtually free of secondary or tertiary amine byproducts.[1][9] This method uses potassium phthalimide as an ammonia surrogate. The nitrogen atom of phthalimide is alkylated by benzyl halide. Because the nitrogen is bonded to two electron-withdrawing carbonyl groups, the resulting N-benzylphthalimide is not nucleophilic and cannot be further alkylated.[10] Subsequent cleavage of the phthalimide group, typically with hydrazine (the Ing-Manske procedure), releases the pure primary amine.[11]
Mechanism of Protection in Gabriel Synthesis
Caption: Comparison of reaction pathways for direct vs. Gabriel synthesis.
Q3: Is the Leuckart-Wallach reaction a good choice for avoiding dimers?
A3: Not typically for selective primary amine synthesis. The Leuckart-Wallach reaction uses formamide or ammonium formate as the nitrogen source and reducing agent at high temperatures (120-180°C).[12][13] While effective for reductive amination, the harsh conditions and reaction mechanism can often lead to mixtures of primary, secondary, and tertiary amines, along with N-formylated byproducts, making it less selective than modern catalytic reductive amination or the Gabriel synthesis.[14][15]
Comparative Summary of Synthetic Methods
| Method | Typical Selectivity | Key Control Parameters | Advantages | Disadvantages |
| Direct Alkylation | Low to Moderate | Large excess of ammonia; Slow addition of benzyl halide; Temperature control.[1][2] | Inexpensive reagents (ammonia, benzyl chloride); Simple procedure.[16] | Prone to over-alkylation; Purification can be difficult; Generates salt waste.[17] |
| Reductive Amination | Moderate to High | Catalyst choice; Ammonia concentration; H₂ pressure; Temperature.[5][7] | Good yields and selectivity possible; Atom-economical with H₂.[18] | Requires catalyst and pressure equipment; Optimization can be complex.[19] |
| Gabriel Synthesis | Very High | Reaction time; Choice of cleavage agent (e.g., hydrazine).[11][20] | Excellent for pure primary amines; Avoids over-alkylation completely.[9] | Requires stoichiometric phthalimide; Harsh cleavage conditions; Generates phthalhydrazide waste.[11] |
Validated Experimental Protocols
Protocol 1: High-Selectivity Reductive Amination of Benzaldehyde
This protocol is adapted from procedures utilizing nickel-based catalysts, which demonstrate high selectivity for primary amines.[2][21]
-
Reactor Setup: To a high-pressure autoclave, add benzaldehyde (0.5 mmol, 1 eq.), a 2M solution of ammonia in methanol (5 mL, ~20 eq. NH₃), and the catalyst (e.g., 10 mg of a graphene-coated nickel catalyst).[2]
-
Reaction Execution: Seal the autoclave. Purge with H₂ gas three times. Pressurize the vessel with H₂ to 2 MPa (~290 psi).
-
Heating and Monitoring: Heat the reaction mixture to 90°C with vigorous stirring (e.g., 400 rpm). Monitor the reaction progress over 4 hours using a suitable analytical technique (e.g., GC-MS analysis of aliquots).
-
Workup: After completion, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Remove the catalyst by filtration (e.g., through a pad of Celite).
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude benzylamine can be purified by vacuum distillation if necessary.
Protocol 2: Gabriel Synthesis of Benzylamine
This protocol is a reliable method for producing pure benzylamine, adapted from established procedures.[9][20]
Step A: N-Alkylation
-
Reagents: In a round-bottom flask, combine potassium phthalimide (1 eq.), benzyl chloride (1 eq.), and a polar aprotic solvent like DMF. Caution: Benzyl chloride is a lachrymator and skin irritant.[20]
-
Reaction: Heat the mixture with stirring (e.g., at 80-100°C) and monitor the reaction by TLC until the starting materials are consumed.
-
Isolation of Intermediate: Cool the reaction mixture and pour it into water to precipitate the N-benzylphthalimide. Collect the solid by vacuum filtration, wash with water, and dry.
Step B: Hydrazinolysis (Ing-Manske Procedure)
-
Reagents: To a round-bottom flask equipped with a reflux condenser, add the dried N-benzylphthalimide (1 eq.), ethanol or methanol as a solvent, and hydrazine hydrate (85% solution, ~1.2 eq.). Caution: Hydrazine is highly toxic.[11][20]
-
Reflux: Heat the mixture to reflux for 1-2 hours. A thick, white precipitate of phthalhydrazide will form.[20]
-
Workup: Cool the mixture. Acidify with aqueous HCl to dissolve any remaining benzylamine. Filter to remove the solid phthalhydrazide.
-
Isolation: Transfer the acidic filtrate to a separatory funnel. Make the solution strongly alkaline with concentrated NaOH or KOH, which will liberate the free benzylamine as an oily layer. Extract the benzylamine with a suitable organic solvent (e.g., diethyl ether). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting benzylamine by vacuum distillation.
References
- SciSpace. (n.d.). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity.
- Scite.ai. (n.d.). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity.
- ResearchGate. (n.d.). Reductive amination of benzaldehyde and ammonia catalyzed by (a)....
- ResearchGate. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity.
- PrepChem.com. (n.d.). Preparation of benzylamine.
- J-STAGE. (n.d.). Studies on Leuckart-Wallach Reaction Paths.
- ChemRxiv | Cambridge Open Engage. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces.
- Pearson. (2024). Show how you would use direct alkylation to synthesize the following compounds....
- Scribd. (n.d.). Reductive Amination of Benzaldehyde.
- National Institutes of Health (NIH). (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- ACS Sustainable Chemistry & Engineering. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- Google Patents. (n.d.). US2987548A - Preparation of benzylamine.
- Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines.
- ACS Publications. (n.d.). The Gabriel synthesis of benzylamine: An undergraduate organic experiment.
- Google Patents. (n.d.). EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof.
- Chemistry LibreTexts. (2023). Gabriel Synthesis.
- Pearson+. (n.d.). The two most general amine syntheses are the reductive amination....
- Grokipedia. (n.d.). Leuckart reaction.
- Personal Web Pages Service. (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols.
- ACS Sustainable Chemistry & Engineering. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- National Institutes of Health (NIH). (n.d.). Catalytic Organometallic Reactions of Ammonia.
- ResearchGate. (n.d.). (a) Reaction pathway for the reductive amination with benzaldehyde and....
- ResearchGate. (n.d.). The Gabriel Synthesis of Benzylamine.
- Wikipedia. (n.d.). Gabriel synthesis.
- Google Patents | European Patent Office. (n.d.). EP 0452952 B1 - Process for producing benzylamines.
- Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines.
- Wikipedia. (n.d.). Leuckart reaction.
- Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling.
- ResearchGate. (2015). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate.
- Google Patents. (n.d.). US4163025A - Process for the production of benzylamine and dibenzylamine.
- Semantic Scholar. (n.d.). STUDIES ON THE LEUCKART REACTION.
- Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines.
- Materials Advances (RSC Publishing). (n.d.). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF.
- Wikipedia. (n.d.). Benzylamine.
- Google Patents. (n.d.). CN104744265A - Synthesis process of dibenzylamine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dibenzylamine: A Deep Dive into its Chemical Properties and Synthesis.
- ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?.
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- 6. The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity (2000) | Annemieke W. Heinen | 82 Citations [scispace.com]
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Technical Support Center: Catalyst Selection for 3-Chloro-4-methylbenzylamine Synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of 3-Chloro-4-methylbenzylamine. This molecule is a crucial intermediate in the development of various fine chemicals and active pharmaceutical ingredients (APIs). The successful synthesis of this compound with high yield and purity is critically dependent on the strategic selection of a catalyst and the optimization of reaction conditions. This guide provides field-proven insights, troubleshooting protocols, and data-driven recommendations to navigate the complexities of this synthesis, with a primary focus on catalytic routes. We will delve into the causality behind experimental choices, addressing common challenges such as byproduct formation and catalyst deactivation to ensure a robust and reproducible process.
Overview of Primary Synthesis Routes
The two most prevalent catalytic pathways for synthesizing this compound begin from either the corresponding benzaldehyde or benzonitrile. The choice between these routes often depends on the availability of starting materials, cost considerations, and the desired purity profile of the final product.
Caption: Primary catalytic routes to this compound.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries and challenges encountered during the synthesis.
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The synthesis is dominated by two main strategies:
-
Reductive Amination of 3-Chloro-4-methylbenzaldehyde: This is a one-pot reaction where the aldehyde reacts with an ammonia source (like aqueous ammonia) to form an intermediate imine, which is then immediately reduced to the target amine.[1] This method is highly efficient, but catalyst selection is critical to avoid side reactions. Common catalysts include Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Nickel (Ni) based systems.[1]
-
Catalytic Hydrogenation of 3-Chloro-4-methylbenzonitrile: This route involves the direct reduction of the nitrile group (-C≡N) to a primary amine group (-CH₂NH₂). This reaction is typically performed under hydrogen pressure. Raney® Nickel is a widely used and effective catalyst for this transformation, though cobalt and palladium catalysts have also been employed.[2][3]
Q2: I'm using the reductive amination route. Which catalyst is best, and how do I prevent dehalogenation?
A2: Palladium on carbon (Pd/C) is a highly active and common catalyst for reductive amination. However, its major drawback is its propensity to catalyze hydrodechlorination (the cleavage of the C-Cl bond), leading to the formation of 4-methylbenzylamine as a significant impurity.[4][5]
Strategies to Minimize Dehalogenation:
-
Catalyst Modification: Modifying the Pd catalyst can suppress its dehalogenation activity. Research has shown that heat-treating (calcining) the Pd/C catalyst can improve selectivity towards the desired halogenated benzylamine.[4][6] Additionally, creating bimetallic catalysts, such as by adding copper (Cu) or lead (Pb) to palladium, can poison the most reactive Pd sites responsible for dehalogenation.[4][6]
-
Milder Hydrogen Source: Instead of high-pressure hydrogen gas, using a hydrogen transfer reagent like ammonium formate or hydrazine hydrate can provide a milder reduction environment, disfavoring the hydrodechlorination side reaction.[5]
-
Reaction Condition Control: Operating at lower temperatures and pressures can also reduce the likelihood of dehalogenation.[5]
Q3: What are the advantages and disadvantages of using Raney Nickel for the hydrogenation of 3-chloro-4-methylbenzonitrile?
A3: Raney Nickel is a versatile and cost-effective catalyst often favored for nitrile hydrogenation on an industrial scale.[7]
-
Advantages:
-
High Activity: It is highly active for the hydrogenation of various functional groups, including nitriles.[7]
-
Reduced Dehalogenation Risk: Compared to palladium, Raney Nickel generally poses a lower risk of causing dehalogenation, making it a good choice for halogenated substrates.[5]
-
Robustness: It is not as easily poisoned by sulfur compounds as some precious metal catalysts.[7]
-
-
Disadvantages:
-
Byproduct Formation: Nitrile hydrogenation can lead to the formation of secondary (dibenzylamine) and tertiary amines as byproducts. This occurs when the newly formed primary amine attacks the reaction intermediate. This can often be suppressed by adding excess ammonia to the reaction mixture.[2]
-
Pyrophoric Nature: Dry Raney Nickel is highly pyrophoric and must be handled with care, always kept submerged under a solvent like water or ethanol.[7]
-
pH Sensitivity: It cannot be used under acidic conditions (typically pH < 5.5) as the nickel metal will dissolve, leading to rapid deactivation.[7]
-
Q4: My reaction is sluggish or stalls completely. What are the likely catalyst-related causes?
A4: A stalling reaction is a classic sign of catalyst deactivation.[8] The potential causes include:
-
Catalyst Poisoning: Impurities in the starting materials or solvent (e.g., sulfur or heavy metal compounds) can irreversibly bind to the active sites of the catalyst, rendering it inactive.[9] Always ensure the use of high-purity reagents and solvents.
-
Product Inhibition: The desired product, this compound, or a byproduct may bind to the catalyst's active sites, preventing further substrate interaction.[8]
-
Catalyst Fouling: Insoluble materials or high-molecular-weight byproducts can physically block the pores and active sites of a heterogeneous catalyst.[9]
-
Improper Activation: Some catalysts require an activation step before use. For instance, Raney Nickel is prepared by leaching aluminum from a Ni-Al alloy. Incomplete activation will result in lower activity.[10]
Q5: Can rhodium or cobalt catalysts be used for this synthesis?
A5: Yes, both rhodium and cobalt catalysts are viable alternatives.
-
Rhodium (Rh): Rhodium complexes are often employed as homogeneous catalysts in reductive amination and can offer very high activity and selectivity.[11][12] They are particularly useful in asymmetric synthesis to produce chiral amines. However, the cost and challenge of separating the homogeneous catalyst from the product can be drawbacks.
-
Cobalt (Co): Cobalt-based catalysts, including nanoparticles, are effective for nitrile hydrogenation.[13] Research has shown that the crystal phase of cobalt nanoparticles (e.g., hcp vs. fcc) can significantly influence selectivity, with some phases producing the primary amine in high yield even without the addition of ammonia.[13] Atomically dispersed cobalt catalysts have also shown remarkable yields in reductive amination reactions.[14]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis.
| Problem | Potential Catalyst-Related Cause(s) | Recommended Troubleshooting Steps |
| Low Yield of Product | 1. Inactive or Poisoned Catalyst: Impurities in reagents are blocking active sites.[9] 2. Insufficient Catalyst Loading: Not enough active sites for the reaction scale. 3. Incomplete Reaction: Suboptimal temperature, pressure, or reaction time. | 1. Use fresh, high-purity catalyst and ensure solvents/reagents are free of poisons like sulfur. 2. Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). 3. Increase reaction time, temperature, or H₂ pressure within safe operational limits. Monitor reaction progress via TLC or HPLC. |
| High Level of Dehalogenated Impurity (4-methylbenzylamine) | 1. Catalyst Choice: Pd/C is highly active for hydrodechlorination.[5] 2. Harsh Reaction Conditions: High temperature and H₂ pressure promote C-Cl bond cleavage. | 1. Switch Catalyst: Replace Pd/C with Raney Nickel.[5] 2. Modify Catalyst: Use a calcined or promoter-doped (e.g., Pd-Cu, Pd-Pb) catalyst.[4] 3. Change Hydrogen Source: Use a transfer hydrogenation reagent (e.g., ammonium formate) instead of H₂ gas.[5] 4. Optimize Conditions: Lower the temperature and pressure. |
| Formation of Secondary/Tertiary Amine Impurities | 1. Reaction Mechanism (Nitrile Route): The primary amine product reacts with the imine intermediate.[2] | 1. Add Excess Ammonia: Use a significant excess of ammonia (or an ammonium salt) in the reaction mixture to outcompete the primary amine product in reacting with the intermediate.[2] |
| Inconsistent Results Between Batches | 1. Variability in Catalyst Activity: Different batches of catalyst may have different activity levels. 2. Inconsistent Catalyst Handling: Improper storage or handling can lead to deactivation (e.g., exposure of Raney Ni to air). | 1. Standardize the catalyst source and lot number. If possible, test a new batch with a control reaction. 2. Adhere strictly to catalyst storage and handling protocols. Ensure Raney Ni is always kept under solvent. |
Catalyst Performance Data & Protocols
Comparative Catalyst Performance
The following table summarizes typical performance data for common catalysts in related syntheses, providing a baseline for catalyst selection.
| Catalyst System | Synthesis Route | Substrate | Yield (%) | Selectivity (%) | Key Conditions | Reference(s) |
| 5% Pd/C (Calcined at 400°C) | Reductive Amination | Halogenated Benzaldehyde | >90 | ~95 (vs. dehalogenation) | 100°C, 40 bar H₂ | [4] |
| PdCu/C (Cu/Pd ratio > 1) | Reductive Amination | Halogenated Benzaldehyde | 98 | High (dehalogenation suppressed) | - | [6] |
| Raney® Nickel | Nitrile Hydrogenation | Benzonitrile | High | High (with NH₃ addition) | 328–358 K, 500–2000 kPa H₂ | [2] |
| Ni/NiO@C | Nitrile Hydrogenation | Benzonitrile | >99 | 98.25 | 120°C, 10 bar H₂, 4 h | [15][16] |
| hcp-Co Nanoparticles | Nitrile Hydrogenation | Benzonitrile | 97 | High (no NH₃ needed) | 70°C, 0.5 MPa H₂ | [13] |
Experimental Protocol: Reductive Amination using Modified Pd/C
This protocol is a generalized procedure based on methodologies designed to suppress dehalogenation during the reductive amination of a halogenated benzaldehyde.[4]
Objective: To synthesize this compound with high selectivity.
Materials:
-
3-Chloro-4-methylbenzaldehyde
-
Ammonia in Methanol (e.g., 7 M solution)
-
5% Pd/C catalyst (pre-treated by calcination at 400°C under N₂)
-
Methanol (solvent)
-
High-pressure hydrogenation reactor
Procedure:
-
Reactor Setup: Charge a high-pressure autoclave reactor with 3-Chloro-4-methylbenzaldehyde and the methanolic ammonia solution.
-
Catalyst Addition: Add the pre-treated 5% Pd/C catalyst under an inert atmosphere (e.g., Nitrogen). The catalyst loading is typically 0.1-1.0% by weight relative to the aldehyde.
-
Imine Formation (Step 1): Seal the reactor. Pressurize with Nitrogen (e.g., 5 bar) and heat the mixture to ~80°C. Stir for 1-2 hours to facilitate the formation of the intermediate imine.
-
Hydrogenation (Step 2): Vent the nitrogen pressure carefully. Pressurize the reactor with Hydrogen gas to the target pressure (e.g., 40 bar).
-
Reaction: Increase the temperature to ~100°C and stir vigorously. Monitor the reaction progress by tracking hydrogen uptake and/or by periodic sampling and analysis (TLC, GC, or HPLC).
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture to remove the heterogeneous Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can then be purified further, for example, by distillation or by forming a hydrochloride salt followed by recrystallization.
Catalyst Selection Workflow
Choosing the right catalyst involves balancing cost, desired purity, and process safety. The following diagram outlines a logical decision-making process.
Caption: Decision workflow for catalyst selection.
References
- Selective catalytic amination of halogenated aldehydes with calcined palladium c
- Reductive amination of halogenated-benzaldehyde with DMA using Pd/AC catalysts. (n.d.).
- Reaction kinetics of the liquid-phase hydrogenation of benzonitrile to benzylamine using Raney nickel catalyst. (n.d.).
- Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. (n.d.). ChemRxiv. [Link]
- Hydrogenation of dinitriles over Raney®-Ni catalyst. (n.d.).
- Raney Nickel Catalyst. (n.d.). Vineeth Precious. [Link]
- Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (1998).
- Homogeneous Rhodium(I)-Catalyzed Reductive Aminations. (n.d.).
- Asymmetric synthesis of γ-branched amines via rhodium-catalyzed reductive amination. (2018).
- Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. (n.d.). NIH. [Link]
- The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. (n.d.).
- Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. (2024). Cambridge Open Engage. [Link]
- Atomically dispersed cobalt catalysts for tandem synthesis of primary benzylamines from oxidized β-O-4 segments. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective catalytic amination of halogenated aldehydes with calcined palladium catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of 3-Chloro-4-methylbenzylamine
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Navigating Common Work-up Challenges
This section is designed to provide rapid, targeted solutions to the most frequently encountered issues during the work-up of 3-Chloro-4-methylbenzylamine, particularly following its synthesis via the reduction of 3-chloro-4-methylbenzonitrile.
Q1: My final product is contaminated with the starting material, 3-chloro-4-methylbenzonitrile. How can I remove it?
A1: The presence of unreacted nitrile is a common issue and can typically be resolved with a carefully executed acid-base extraction. The key principle here is the difference in basicity between your product amine and the neutral starting nitrile. Your benzylamine product is basic and can be protonated to form a water-soluble salt, while the nitrile remains in the organic phase.
Here's the causal logic: By washing your organic solution with an aqueous acid (e.g., 1M HCl), you convert the amine into its hydrochloride salt. This salt is ionic and therefore preferentially dissolves in the aqueous layer. The unreacted nitrile, being non-basic, remains in the organic solvent. After separating the layers, you can then regenerate the free amine from the aqueous layer by adding a base (e.g., NaOH) and extracting it back into an organic solvent.[1][2]
For a step-by-step application of this principle, please refer to the Detailed Work-up Protocol below.
Q2: I've performed the acid wash, but my product recovery is very low. What went wrong?
A2: Low recovery after an acid-base extraction often points to one of two main causes: incomplete protonation of the amine or issues with the back-extraction.
-
Incomplete Back-Extraction: To recover your amine from the aqueous layer, you must raise the pH sufficiently to deprotonate the amine hydrochloride salt and regenerate the free amine. The free amine is less soluble in water and can then be extracted back into an organic solvent. Ensure you are adding enough base (e.g., 10% NaOH) to bring the pH of the aqueous layer to >12. You can verify this with pH paper. Insufficient basification will result in a significant portion of your product remaining as the water-soluble salt, leading to low recovery.
Q3: I'm observing a persistent emulsion during the liquid-liquid extraction. How can I break it?
A3: Emulsion formation is a frequent challenge in the work-up of amine-containing reaction mixtures, as amines can act as surfactants. Here are several effective techniques to break an emulsion:
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to coalesce the dispersed droplets and force the separation of the two phases.
-
Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the resolution of the emulsion. Gentle swirling, rather than vigorous shaking, can also help to prevent stable emulsions from forming in the first place.
-
Filtration through Celite: For particularly stubborn emulsions, filtering the entire mixture through a pad of Celite can help to break up the dispersed droplets.
Q4: My final product appears to be an oil, but I expected a solid. Is this normal?
A4: While some sources may report a melting point for 3-chloro-4-methylbenzonitrile (the starting material) of around 45-48 °C, the product, this compound, is often isolated as an oil at room temperature. This is not unusual for substituted benzylamines. If you require a solid derivative for characterization, you can consider preparing its hydrochloride salt by treating a solution of the amine in an organic solvent with HCl (either as a gas or a solution in an appropriate solvent).
Frequently Asked Questions (FAQs)
What is the most common synthetic route for this compound?
A prevalent and efficient method is the reduction of 3-chloro-4-methylbenzonitrile. This can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a common choice in laboratory settings for its high reactivity.[4][5] Catalytic hydrogenation is another viable, and often more scalable, option.[6]
What are the likely byproducts of a LiAlH₄ reduction of 3-chloro-4-methylbenzonitrile?
The primary potential byproduct is unreacted starting material. Incomplete reduction can also lead to the corresponding imine intermediate, although this is typically reactive and will be converted to the amine upon aqueous workup. Over-reduction is generally not a concern for the nitrile group itself, but care must be taken if other reducible functional groups are present in the molecule.
How can I monitor the progress of the work-up procedure?
Thin-layer chromatography (TLC) is an invaluable tool for monitoring the separation of your product from impurities. You can spot the organic layer before and after the acid wash to confirm the removal of the amine. Similarly, you can spot the final organic extract to assess its purity against a reference standard of the starting material.
Data Presentation
| Parameter | Value/Range | Rationale/Significance |
| Estimated pKa | 9.0 - 9.5 | Crucial for determining the appropriate pH for acid-base extraction. |
| pH for Acidic Extraction | 1 - 2 | Ensures complete protonation of the amine for transfer to the aqueous phase. |
| pH for Basic Extraction | > 12 | Ensures complete deprotonation for transfer back to the organic phase. |
| Typical Extraction Solvents | Diethyl ether, Ethyl acetate, Dichloromethane | Choice depends on the solubility of the free amine and compatibility with the reaction solvent. |
Experimental Protocols
Detailed Work-up Protocol for this compound from LiAlH₄ Reduction
This protocol assumes the reaction has been completed and the excess LiAlH₄ has been carefully quenched.
-
Quenching of Excess LiAlH₄ (Fieser Method):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and sequentially add the following with vigorous stirring:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used in the reaction).
-
'x' mL of 15% aqueous NaOH solution.
-
'3x' mL of water.
-
-
Allow the mixture to warm to room temperature and stir for at least 30 minutes. This should result in a granular precipitate of aluminum salts that is easy to filter.[2]
-
-
Isolation of the Crude Product:
-
Filter the granular precipitate through a pad of Celite and wash the filter cake thoroughly with several portions of the reaction solvent (e.g., diethyl ether or THF).
-
Combine the filtrate and the washings.
-
-
Acid-Base Extraction for Purification:
-
Transfer the combined organic solution to a separatory funnel.
-
Extract the organic solution with 1 M HCl (3 x 50 mL for a typical 10g scale reaction).
-
Combine the acidic aqueous extracts. The amine product is now in the aqueous phase as its hydrochloride salt. The organic layer, containing unreacted nitrile and other non-basic impurities, can be discarded.
-
Wash the combined aqueous layer with a small portion of diethyl ether (e.g., 30 mL) to remove any residual neutral impurities. Discard this ether wash.
-
Cool the aqueous layer in an ice bath and make it strongly basic (pH > 12) by the slow addition of 10% aqueous NaOH solution.
-
Extract the liberated free amine from the basified aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 50 mL).
-
-
Final Product Isolation:
-
Combine the organic extracts from the back-extraction.
-
Wash the combined organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Mandatory Visualization
Caption: General workflow for the work-up and purification of this compound.
Caption: Decision-making flowchart for troubleshooting common work-up issues.
References
- Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
- Google Patents. (2016). CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine.
- Scribd. (n.d.). LAH Reduction of Nitriles to Amines.
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- PubChemLite. (n.d.). This compound (C8H10ClN).
- University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines.
- NIST. (n.d.). Benzenamine, 3-chloro-4-methyl-.
- Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
- Organic Syntheses. (n.d.). Procedure.
- Google Patents. (2022). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
- European Patent Office. (n.d.). Process for producing benzylamines - EP 0452952 B1.
- ResearchGate. (n.d.). Synthesis of 3-chloro-4-trifluoromethoxy benzonitrile.
- Google Patents. (2016). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
- Oriental Journal of Chemistry. (1988). Synthesis and Some Reactions of 4-Nitrobenzal-(3′-Chloro-4'Methyl Acetophenone, Pyrazoline and Pyridone Derivatives.
- Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- PubChem. (n.d.). 4-Methylbenzylamine.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Methylbenzylamine | C8H11N | CID 66035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
Stability issues with 3-Chloro-4-methylbenzylamine during storage
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-Chloro-4-methylbenzylamine in their experiments. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability issues that may be encountered during the storage and handling of this compound. Our recommendations are grounded in established chemical principles and field-proven insights to ensure the integrity of your research.
I. Understanding the Stability of this compound
This compound, like many benzylamine derivatives, is susceptible to degradation when not stored under optimal conditions. The primary routes of degradation are oxidation and reaction with atmospheric carbon dioxide. Understanding these pathways is crucial for preventing the formation of impurities that can compromise experimental outcomes.
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
II. Frequently Asked Questions (FAQs)
Q1: My this compound has developed a yellow tint. Is it still usable?
A change in color, typically to a yellow or brownish hue, is a common indicator of degradation. This is often due to the formation of oxidized species such as 3-Chloro-4-methylbenzaldehyde and subsequent oligomeric or polymeric byproducts. While a slight discoloration may not significantly impact a non-critical application, for sensitive experiments such as pharmaceutical development, it is highly recommended to use a fresh, pure sample. The purity of the discolored material should be assessed by analytical techniques like HPLC or GC-MS before use.
Q2: I've noticed a white precipitate in my stored this compound. What could this be?
A white precipitate in stored amines is often the result of a reaction with atmospheric carbon dioxide, forming a carbamate salt.[1] This is a reversible reaction in some cases, but it indicates that the container has been compromised and the compound is no longer under an inert atmosphere. The presence of this precipitate suggests that other degradation processes, such as oxidation, may have also occurred.
Q3: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to adhere to the following storage conditions:
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and reaction with CO₂.[2] |
| Temperature | Cool (2-8 °C) | Reduces the rate of degradation reactions. |
| Light | Amber or opaque container | Protects against light-induced degradation.[3] |
| Container | Tightly sealed, high-density polyethylene (HDPE) or borosilicate glass with a PTFE-lined cap.[3][4] | Prevents ingress of air and moisture and ensures compatibility. |
Q4: How should I handle this compound in the laboratory to minimize degradation?
Proper handling is as critical as proper storage. Follow these guidelines:
-
Work under an inert atmosphere: Whenever possible, handle the compound in a glove box or under a stream of inert gas.[2]
-
Use dry solvents and reagents: Amines are hygroscopic and can absorb moisture from the air, which can lead to hydrolysis of degradation products.[4]
-
Minimize air exposure: When not in a glove box, use techniques like syringe transfer through a septum to minimize contact with the atmosphere.[5]
-
Reseal containers promptly and properly: After dispensing, flush the container with an inert gas before tightly resealing.
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues.
Problem: Unexpected side products in my reaction.
| Potential Cause | Diagnostic Check | Solution |
| Degraded starting material | Analyze the purity of your this compound stock using HPLC or GC-MS. Look for peaks corresponding to 3-chloro-4-methylbenzaldehyde or 3-chloro-4-methylbenzoic acid. | Use a fresh, high-purity batch of the starting material. If a new batch is unavailable, consider purifying the existing stock by distillation or column chromatography, though this is not ideal. |
| In-situ degradation | Review your reaction conditions. Are they strongly oxidizing or at a high temperature for a prolonged period? | Modify reaction conditions to be milder if possible. Consider using a protecting group for the amine if the reaction chemistry allows. |
Problem: Inconsistent reaction yields or product purity.
| Potential Cause | Diagnostic Check | Solution |
| Variable purity of this compound | Implement a routine quality control check on each new batch of the amine using a validated analytical method. | Establish a purity specification for incoming material. Source from a reputable supplier who can provide a certificate of analysis with purity data. |
| Improper storage between uses | Review your laboratory's storage and handling procedures. Are containers being properly resealed under an inert atmosphere? | Reinforce proper storage protocols with all lab personnel. Use smaller aliquots to avoid repeated opening of the main stock container. |
IV. Experimental Protocols for Purity Assessment
To ensure the quality of your this compound, it is essential to have reliable analytical methods for purity assessment. The following are recommended starting points for method development.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for quantifying this compound and its potential non-volatile degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in methanol (e.g., 1 mg/mL).
-
Prepare the sample to be analyzed at a similar concentration in methanol.
-
Filter both solutions through a 0.45 µm syringe filter before injection.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is ideal for identifying and quantifying volatile impurities and the parent compound.
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent like dichloromethane or methanol (e.g., 1 mg/mL).
-
Prepare the sample to be analyzed at a similar concentration.
Diagram: Purity Analysis Workflow
Caption: A typical workflow for the purity analysis of this compound.
V. Forced Degradation Studies
To proactively understand the stability of this compound, it is advisable to perform forced degradation studies. This involves subjecting the compound to harsh conditions to accelerate its degradation and identify potential degradation products.
Protocol Outline:
-
Acidic Hydrolysis: Reflux the compound in 0.1N HCl.
-
Alkaline Hydrolysis: Reflux the compound in 0.1N NaOH.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature.[7]
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60 °C).
-
Photolytic Degradation: Expose a solution of the compound to UV light.
After exposure, analyze the stressed samples by HPLC and LC-MS to identify and characterize the degradation products. This information is invaluable for developing stability-indicating analytical methods and for understanding potential impurities that may arise during storage or in a reaction.
VI. References
-
Studies of Oxidation of Benzylamines with Neutral Potassium Permanganate and the Chemistry of the Products Thereof. I. ACS Publications.
-
The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI.
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial.
-
Kinetics and Mechanism of the Oxidation of Substituted Benzylamines by N-Chlorosuccinimide. RSC Publishing.
-
Air Sensitive Compounds. Ossila.
-
Kinetics and mechanism of the oxidation of Substituted Benzylamines by Oxo(Salen)Manganese (V) Complexes. ResearchGate.
-
Correlation analysis of reactivity in the oxidation of substituted benzylarnines by benzy l trirnethy larnrnoni urn tribrornide.
-
Application Notes & Protocols for the Analysis of 3-Chloro-4-methoxybenzenemethanamine. Benchchem.
-
RESULTS OF FORCED DEGRADATION STUDY. ResearchGate.
-
development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
-
Storage of air and temperature sensitive reagents [closed]. Chemistry Stack Exchange.
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
-
forced degradation products: Topics by Science.gov.
-
Choosing the Best Bottles for Chemical Storage.
-
Forced Degradation Studies. MedCrave online.
-
Gas chromatography-mass spectrometry (GC-MS) analysis of the... ResearchGate.
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
-
Product identification of (S)-α-methylbenzylamine degradation by strain... ResearchGate.
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
-
Impurities Application Notebook.
-
Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent.
-
GC AND GC/MS.
-
3-Chloro-N-methylbenzylamine 97 39191-07-6.
-
Residual Pesticides Analysis of Botanical Ingredients Using Gas Chromatography Triple Quadrupole Mass Spectrometry.
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
Sources
Removal of unreacted starting materials from 3-Chloro-4-methylbenzylamine
Technical Support Center: Purification of 3-Chloro-4-methylbenzylamine
Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide provides in-depth, experience-driven answers to common challenges encountered during the purification of this compound, focusing specifically on the removal of unreacted starting materials.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile is almost entirely dictated by your synthetic route. The most prevalent commercial synthesis involves the reduction of 3-chloro-4-methylbenzonitrile.[1] Therefore, the primary impurities you will encounter are:
-
Unreacted Starting Material: 3-chloro-4-methylbenzonitrile.
-
Byproducts from the Reducing Agent:
-
If using Lithium Aluminum Hydride (LiAlH₄), you can expect aluminum salts after aqueous workup.[1][2]
-
If using catalytic hydrogenation (e.g., H₂/Pd/C), you may form secondary and tertiary amine byproducts.[2]
-
If using Borane complexes (e.g., BH₃-THF), you may have borate esters or related species post-workup.[2]
-
Understanding these potential impurities is the foundational step to designing a robust purification strategy. The significant difference in chemical properties between the basic amine product and the neutral nitrile starting material is the key to a successful separation.
Q2: My crude product is an oil containing significant amounts of unreacted 3-chloro-4-methylbenzonitrile. What is the most effective initial purification step?
A2: For this specific challenge, an acid-base extraction is the most powerful and scalable technique.[3][4] This method exploits the basicity of the target amine, which can be protonated to form a water-soluble salt, leaving the neutral, water-insoluble nitrile starting material behind in the organic phase.
Causality Behind the Protocol: The lone pair of electrons on the nitrogen atom of the benzylamine makes it a Lewis base. In the presence of a strong acid (like HCl), it readily protonates to form a benzylammonium salt (R-CH₂-NH₃⁺Cl⁻). This salt is ionic and, therefore, highly soluble in the aqueous phase. The nitrile group (-C≡N) is non-basic and remains in the organic solvent. By subsequently adding a base (like NaOH), the ammonium salt is deprotonated, regenerating the "free" amine, which is no longer water-soluble and can be extracted back into an organic solvent.
Caption: Workflow for purifying amines via acid-base extraction.
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like dichloromethane (DCM) or diethyl ether.
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate. The top layer will be aqueous or organic depending on the solvent used (DCM is denser than water). Drain the aqueous layer (containing the amine salt) into a clean flask.
-
Re-extraction (Optional but Recommended): To ensure complete recovery, wash the organic layer (containing the nitrile) with another portion of 1 M HCl. Combine this second aqueous wash with the first.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) while stirring until the solution is strongly basic (pH > 12, check with pH paper). The amine will "crash out" as an oil or cloudy suspension.
-
Back-Extraction: Extract the free amine from the basic aqueous solution with three portions of fresh DCM.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified amine.
Q3: The product is still not pure after extraction. Is distillation a viable next step?
A3: Yes, vacuum distillation is an excellent secondary purification step, especially for removing non-volatile impurities or other byproducts with significantly different boiling points.[5] Due to the relatively high atmospheric boiling points of these compounds, performing the distillation under reduced pressure is critical to prevent thermal degradation.
Expertise-Driven Insight: The key to a successful distillation is the difference in boiling points between your target compound and the impurities. A larger difference allows for a cleaner separation.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point | Melting Point (°C) |
| This compound | C₈H₁₀ClN | 155.63 | 128 °C (at unspecified pressure)[6] | N/A |
| 3-chloro-4-methylbenzonitrile | C₈H₆ClN | 151.59 | 106 °C (at 6 mmHg)[7][8] | 45-48 °C[7][9][10] |
Note: Direct comparison is difficult as boiling points are reported at different pressures. However, the data suggests a sufficient difference for separation via fractional vacuum distillation.
-
Setup: Assemble a fractional distillation apparatus designed for vacuum use. Ensure all joints are properly greased and sealed. Use a magnetic stir bar or boiling chips in the distillation flask.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually reduce the pressure to the desired level (e.g., 1-10 mmHg).
-
Heating: Gently heat the distillation flask using a heating mantle with a stirrer.
-
Equilibration: Allow the system to equilibrate as the vapor rises through the column.
-
Fraction Collection: Collect distinct fractions. First, any lower-boiling impurities will distill. Then, collect the main fraction corresponding to your product, which should distill at a constant temperature. Leave any high-boiling or non-volatile residue in the flask.
Q4: How do I handle a very stubborn impurity or confirm the final purity of my product?
A4: For removing trace impurities or when other methods fail, flash column chromatography is a suitable option. To confirm purity, a combination of analytical techniques is essential.
Chromatography Insights:
-
Stationary Phase: Use silica gel.
-
Mobile Phase: A gradient system of ethyl acetate in hexanes is a good starting point.
-
Expert Tip: Amines can "streak" on acidic silica gel. To prevent this, add a small amount (0.5-1%) of triethylamine (Et₃N) or ammonia in methanol to the mobile phase.[3] This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.
Purity Confirmation Workflow:
Caption: Decision workflow for final product purity analysis.
Key Analytical Signatures:
-
¹H NMR: Look for the disappearance of aromatic signals corresponding to the nitrile and the appearance of a singlet for the benzylic -CH₂- group and a broad singlet for the -NH₂ protons in your product.
-
IR Spectroscopy: Confirm the absence of the characteristic sharp nitrile (-C≡N) stretch (approx. 2220-2260 cm⁻¹) and the presence of N-H stretches for the primary amine (approx. 3300-3500 cm⁻¹).
-
GC-MS: This is an excellent tool for quantifying purity. A pure sample will show a single major peak in the gas chromatogram with the correct mass spectrum for this compound.
References
- 3-chloro-4-methylbenzonitrile - ChemBK. (n.d.).
- Amine workup : r/Chempros - Reddit. (2024, March 12).
- Workup: Amines - University of Rochester. (n.d.).
- The Reduction of Nitriles - Chemistry LibreTexts. (2023, January 22).
- Nitrile to Amine - Common Conditions. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. Workup [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. chembk.com [chembk.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 3-CHLORO-4-METHYLBENZONITRILE | 21423-81-4 [chemicalbook.com]
- 10. 3-氯-4-甲基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: By-product Analysis in the Synthesis of 3-Chloro-4-methylbenzylamine
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-methylbenzylamine. Unwanted by-products can significantly impact yield, purity, and the safety profile of the final active pharmaceutical ingredient (API). This document provides in-depth, field-proven insights into common by-products, their mechanisms of formation, and robust troubleshooting strategies in a direct question-and-answer format.
Section 1: Frequently Asked Questions on Synthetic Routes and By-products
This section addresses the most common queries regarding the formation of impurities during the synthesis of this compound.
Q1: What are the primary industrial and laboratory-scale synthetic routes to this compound, and what are their general impurity profiles?
There are three principal routes for the synthesis of this compound, each with a characteristic set of potential by-products.
-
Catalytic Hydrogenation of 3-Chloro-4-methylbenzonitrile: This is a widely used industrial method due to the availability of the starting nitrile.[1][2] It involves the reduction of the nitrile group to a primary amine using hydrogen gas over a metal catalyst (e.g., Raney Nickel, Palladium on Carbon).[1] The main challenge is controlling the formation of secondary and tertiary amine impurities.[2][3]
-
Reductive Amination of 3-Chloro-4-methylbenzaldehyde: This is often the preferred method for achieving higher selectivity and avoiding over-alkylation issues common in other routes.[4][5] The process involves the reaction of the aldehyde with an ammonia source to form an imine intermediate, which is then reduced in situ to the desired primary amine.[6] The choice of a selective reducing agent is critical to prevent side reactions.[7]
-
Direct Amination of 3-Chloro-4-methylbenzyl Chloride: This route involves a nucleophilic substitution reaction between the benzyl chloride and ammonia. While seemingly straightforward, this method is highly susceptible to over-alkylation, where the product amine, being more nucleophilic than ammonia, reacts further with the starting material.[8][9] This often leads to a complex mixture of primary, secondary, and tertiary amines.[8]
Q2: I am synthesizing via catalytic hydrogenation of 3-Chloro-4-methylbenzonitrile. What are the major by-products and why do they form?
The most significant by-products in this route are the secondary amine, Bis(3-chloro-4-methylbenzyl)amine , and to a lesser extent, the tertiary amine, Tris(3-chloro-4-methylbenzyl)amine .
The mechanism of formation involves the initial reduction of the nitrile to an intermediate imine (R-CH=NH). The desired product, the primary amine (R-CH₂NH₂), can then act as a nucleophile and attack this imine intermediate. This condensation reaction forms a new Schiff's base (R-CH=N-CH₂R) and releases ammonia.[3] Subsequent hydrogenation of this Schiff's base yields the secondary amine.[2][3] This process can repeat to form the tertiary amine.
Key factors influencing the formation of these by-products include:
-
Reaction Conditions: High temperatures and pressures can sometimes favor the formation of secondary and tertiary amines.[10]
-
Catalyst Choice: Different catalysts exhibit varying selectivities. While Raney Nickel is common, other catalysts like rhodium or specific ruthenium complexes are sometimes employed to enhance selectivity for the primary amine.[3][11]
-
Ammonia Concentration: Low local concentrations of ammonia can allow the product amine to compete more effectively for the imine intermediate, increasing secondary amine formation.[2]
Q3: I am using reductive amination of 3-Chloro-4-methylbenzaldehyde. What impurities should I look out for?
Reductive amination is generally a cleaner method, but by-products can still arise from non-optimal conditions.
-
3-Chloro-4-methylbenzyl Alcohol: This by-product forms if the reducing agent is not selective and directly reduces the starting aldehyde. This is a common issue with powerful hydrides like NaBH₄ if the imine formation is slow or incomplete.[12][13] To avoid this, milder, more selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are recommended, as they preferentially reduce the protonated imine (iminium ion) over the carbonyl group.[6][7]
-
Unreacted Starting Material: Incomplete reaction can leave residual 3-Chloro-4-methylbenzaldehyde. This is often due to insufficient reaction time, suboptimal pH for imine formation, or the use of a weak reducing agent.[12]
-
Over-alkylation Products: While significantly minimized compared to other methods, trace amounts of the secondary amine can still form, especially if the reaction is run at high concentrations for extended periods.[7]
Q4: My synthesis involves the amination of 3-Chloro-4-methylbenzyl chloride. Why is my product so impure?
This route is inherently prone to a phenomenon called over-alkylation or polyalkylation .[9] The root cause is that the product, this compound (a primary amine), is a stronger nucleophile than the starting reactant, ammonia.[8] Consequently, as soon as the primary amine is formed, it competes with ammonia to react with the remaining 3-Chloro-4-methylbenzyl chloride, leading to a cascade of reactions that produce the secondary amine, tertiary amine, and even the quaternary ammonium salt.[9]
Another common impurity is 3-Chloro-4-methylbenzyl alcohol , which arises from the hydrolysis of the benzyl chloride starting material if water is present in the solvent or reagents.[8]
Q5: Could impurities in my starting materials be the problem?
Absolutely. The purity of the final product is directly dependent on the purity of the starting materials.[14][15]
-
Isomeric Impurities: If the starting 3-Chloro-4-methylbenzonitrile or 3-Chloro-4-methylbenzaldehyde contains other isomers (e.g., 2-chloro-4-methyl or 4-chloro-3-methyl isomers), these will likely be converted to their corresponding benzylamine isomers, which can be difficult to separate from the final product.
-
Related Substances: Starting materials can contain impurities from their own synthesis. For example, the starting nitrile might contain traces of the corresponding carboxylic acid or amide from incomplete conversion or hydrolysis. These can lead to unexpected side reactions or appear as impurities in the final API.[14] Always verify the purity of starting materials with appropriate analytical methods before beginning the synthesis.
Section 2: Troubleshooting Guide: Common Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of secondary amine, Bis(3-chloro-4-methylbenzyl)amine, are detected during nitrile reduction. | 1. The product primary amine is reacting with the imine intermediate.[2][3] 2. Insufficient ammonia in the reaction medium. | 1. Increase Ammonia Concentration: Conduct the hydrogenation in a solution of ammonia (e.g., methanolic or ethanolic ammonia). The large excess of ammonia will outcompete the product amine for the imine intermediate.[2] 2. Optimize Conditions: Lower the reaction temperature and pressure to reduce the rate of the condensation side reaction.[10] 3. Change Catalyst: Investigate catalysts known for higher primary amine selectivity, such as certain cobalt or ruthenium-based systems.[1][11] |
| My final product contains unreacted starting material (nitrile or aldehyde). | 1. (Nitrile Reduction): Catalyst deactivation or insufficient catalyst loading.[16] 2. (Nitrile Reduction): Inadequate hydrogen pressure or poor agitation.[16] 3. (Reductive Amination): Incomplete imine formation or insufficient reducing agent.[12] | 1. Check Catalyst: Use a fresh batch of catalyst or increase the loading (e.g., 5-10 mol% for Pd/C). Ensure the catalyst was not poisoned by contaminants in the reagents or solvent.[16] 2. Verify Conditions: Ensure vigorous stirring to maintain a good suspension of the catalyst and increase hydrogen pressure if using a Parr apparatus.[16] 3. Optimize Amination: For reductive amination, monitor imine formation by TLC or NMR before adding the reducing agent. Ensure at least one equivalent of the reducing agent is used. Adding a catalytic amount of acid (e.g., acetic acid) can promote imine formation.[12] |
| I am observing a significant amount of 3-Chloro-4-methylbenzyl alcohol. | 1. (Reductive Amination): The reducing agent is reducing the aldehyde starting material.[12] 2. (From Benzyl Chloride): Water is present in the reaction, causing hydrolysis of the starting material.[8] | 1. Switch Reducing Agent: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which does not readily reduce aldehydes at neutral or slightly acidic pH.[6][7] 2. Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.[8] |
| An unknown peak is present in my chromatogram. | 1. Contaminant from starting materials.[14] 2. Unexpected side reaction. 3. Degradation of product or intermediates. | 1. Characterize the Impurity: Use LC-MS to obtain the molecular weight of the unknown peak. This is the first and most critical step. 2. Analyze Starting Materials: Run a chromatogram of your starting materials and intermediates under the same conditions to see if the peak is present. 3. Isolate and Identify: If the impurity is present at a significant level (>0.1%), consider preparative HPLC to isolate a sufficient quantity for structural elucidation by NMR spectroscopy.[17] |
Section 3: Analytical Methodologies
Accurate identification and quantification of by-products are essential for process optimization and quality control.
Data Presentation: Common By-products and Characteristics
| By-product Name | Chemical Structure | Molecular Weight | Typical Analytical Note |
| This compound | Cl(CH₃)C₆H₃CH₂NH₂ | 155.63 | Desired Product |
| Bis(3-chloro-4-methylbenzyl)amine | [Cl(CH₃)C₆H₃CH₂]₂NH | 294.22 | Secondary amine; significantly less polar than the primary amine. Elutes later in reverse-phase HPLC.[3] |
| 3-Chloro-4-methylbenzonitrile | Cl(CH₃)C₆H₃CN | 151.59 | Starting material; non-polar. |
| 3-Chloro-4-methylbenzaldehyde | Cl(CH₃)C₆H₃CHO | 154.59 | Starting material; more polar than the nitrile but less polar than the amine. |
| 3-Chloro-4-methylbenzyl alcohol | Cl(CH₃)C₆H₃CH₂OH | 156.61 | Hydrolysis or aldehyde reduction by-product. Polarity is intermediate.[8] |
Experimental Protocols
Protocol: General HPLC-UV Method for Purity Assessment
This protocol provides a starting point for the analysis of reaction progress and final product purity.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or final product in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.
Protocol: Identification of Unknowns by LC-MS
-
Develop an HPLC method as described above, but replace TFA with a volatile acid like formic acid (0.1%) to ensure compatibility with the mass spectrometer.
-
Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Acquire the full scan mass spectrum for each eluting peak. The [M+H]⁺ ion will provide the molecular weight of the unknown impurity, which can then be matched against potential structures.[17]
Section 4: Visual Workflows and Pathways
Diagram 1: By-product Formation via Nitrile Reduction
Caption: Mechanism of secondary amine formation during nitrile reduction.
Diagram 2: Troubleshooting Workflow for Impurity Identification
Caption: Systematic workflow for identifying unknown synthesis by-products.
Section 5: References
-
Myers, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. Retrieved from [Link]
-
Organic Chemistry Division, ACS. (n.d.). Reductive Amination. Retrieved from [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
Organic Chemistry Division, ACS. (n.d.). Nitrile Reduction. Retrieved from [Link]
-
U.S. Patent No. US4163025A. (1979). Process for the production of benzylamine and dibenzylamine. Google Patents. Retrieved from
-
Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?. Retrieved from [Link]
-
Reisman, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Nitrile reduction. Retrieved from [Link]
-
Enthaler, S., Junge, K., Addis, D., Erre, G., & Beller, M. (2008). A practical and benign synthesis of primary amines through ruthenium-catalyzed reduction of nitriles. ChemSusChem, 1(11), 928-931.
-
U.S. Patent No. US7291754B2. (2007). Process for the catalytic hydrogenation of a nitrile. Google Patents. Retrieved from
-
Reddit. (2022). What's wrong with my reductive amination? I barely got any product. r/Chempros. Retrieved from [Link]
-
Agilent Technologies. (2014). Pharmaceutical Impurity Analysis – Overview and Regulatory Situation. Chemass. Retrieved from [Link]
-
Sapkal, R. G., et al. (2025). Impurities in Pharmaceutical Substances. International Journal of Creative Research Thoughts.
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
Sources
- 1. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US7291754B2 - Process for the catalytic hydrogenation of a nitrile - Google Patents [patents.google.com]
- 11. Ruthenium-catalyzed hydrogenation of nitriles: insights into the mechanism. | Semantic Scholar [semanticscholar.org]
- 12. reddit.com [reddit.com]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
Technical Support Center: Reaction Monitoring for the Synthesis of 3-Chloro-4-methylbenzylamine
Welcome to the Technical Support Center for the synthesis of 3-Chloro-4-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for monitoring this important synthetic transformation. Our focus is to equip you with the knowledge to make informed decisions, ensuring the efficiency, reproducibility, and success of your experiments.
Overview of this compound Synthesis
The synthesis of this compound, a key intermediate in various pharmaceutical and agrochemical applications, can be approached through several synthetic routes. A common and effective strategy involves a two-step process starting from 3-chloro-4-methylbenzyl alcohol. This pathway typically includes an initial chlorination of the benzylic alcohol to form 3-chloro-4-methylbenzyl chloride, followed by an amination reaction to yield the desired product.
A plausible synthetic route is analogous to the synthesis of similar benzylamines.[1] The initial step involves the conversion of 3-chloro-4-methylbenzyl alcohol to 3-chloro-4-methylbenzyl chloride. This can be achieved using a variety of chlorinating agents, such as phosphorus oxychloride.[1] The subsequent amination of the benzyl chloride can be performed using a source of ammonia. A common challenge in this step is the potential for over-alkylation, leading to the formation of secondary and tertiary amine byproducts.[2][3]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound and its monitoring, providing potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial.
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Monitoring: Utilize Thin Layer Chromatography (TLC) to track the consumption of the starting material (3-chloro-4-methylbenzyl chloride) and the formation of the product.[4][5][6] A persistent starting material spot on the TLC plate indicates an incomplete reaction.
-
Solution: Consider extending the reaction time, increasing the temperature (within stable limits of your reactants and products), or increasing the molar excess of the ammonia source.[2]
-
-
Over-alkylation: A significant portion of your product might be converting into secondary (di-(3-chloro-4-methylbenzyl)amine) and tertiary (tri-(3-chloro-4-methylbenzyl)amine) amines.[2][3]
-
Monitoring: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique to identify and quantify these higher molecular weight byproducts.[7][8][9]
-
Solution: Employ a large excess of the ammonia source to favor the formation of the primary amine.[3] Slow, dropwise addition of the 3-chloro-4-methylbenzyl chloride to the ammonia solution can also help maintain a low concentration of the alkylating agent, thereby minimizing over-alkylation.[2]
-
-
Product Loss During Workup: The product may be lost during the extraction and purification steps.
-
Monitoring: Analyze both the organic and aqueous layers by TLC or GC-MS after extraction to ensure the product has been efficiently transferred to the organic phase.
-
Solution: Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) during extraction to ensure the amine is in its free base form, which is more soluble in organic solvents.[10] Perform multiple extractions with a suitable organic solvent to maximize recovery.[11]
-
Q2: I am observing multiple unexpected spots on my TLC plate. How do I identify them and prevent their formation?
A2: The presence of multiple spots on a TLC plate indicates the formation of byproducts. Identifying these impurities is the first step toward mitigating their formation.
-
Identification of Byproducts:
-
Co-spotting: Spot your reaction mixture alongside the starting material on the same TLC plate. This will help you distinguish the product and unreacted starting material from other impurities.[12]
-
GC-MS Analysis: For a more definitive identification, analyze an aliquot of your reaction mixture using GC-MS. The mass spectra of the different peaks can help elucidate the structures of the byproducts, such as over-alkylation products or hydrolysis of the starting benzyl chloride back to the alcohol.[13][14]
-
-
Prevention of Byproduct Formation:
-
Over-alkylation: As discussed in Q1, use a large excess of the aminating agent and control the addition rate of the benzyl chloride.[2][3]
-
Hydrolysis: Ensure all your reagents and solvents are anhydrous, as the presence of water can lead to the hydrolysis of the 3-chloro-4-methylbenzyl chloride back to the corresponding alcohol.
-
Dehalogenation: In some cases, particularly if using catalytic hydrogenation for amination, dehalogenation of the starting material can occur, leading to the formation of 4-methylbenzylamine.[15]
-
Monitoring: GC-MS is the ideal tool to detect this dehalogenated impurity.
-
Solution: If dehalogenation is a significant issue, consider alternative amination methods that do not involve harsh reducing conditions.
-
-
Q3: My reaction progress seems to stall after a certain point. What could be the reason?
A3: A stalled reaction can be frustrating. Here are some potential causes and how to investigate them:
-
Reagent Degradation: One of your key reagents may have degraded.
-
Solution: Use freshly opened or purified reagents. Ensure your ammonia source is of the correct concentration.
-
-
Catalyst Deactivation (if applicable): If you are using a catalyst, it may have become poisoned or deactivated.
-
Solution: Ensure the purity of your starting materials and solvents to avoid introducing catalyst poisons.[11] Consider using a fresh batch of catalyst.
-
-
Equilibrium: The reaction may have reached a state of equilibrium.
-
Monitoring: In-situ NMR spectroscopy can be a powerful tool to monitor the concentrations of all species in the reaction mixture over time and determine if an equilibrium has been reached.[16][17][18]
-
Solution: If the reaction is reversible, you may need to alter the reaction conditions (e.g., temperature, concentration) or remove a byproduct to drive the reaction to completion.
-
Frequently Asked Questions (FAQs) about Reaction Monitoring Techniques
Q1: Which is the best technique to quickly check if my reaction is working?
A1: For a rapid, qualitative assessment of your reaction's progress, Thin Layer Chromatography (TLC) is the go-to method.[4][5][6][12] It is a simple, inexpensive, and fast technique that allows you to visualize the consumption of your starting material and the formation of your product in near real-time.[19]
Q2: How can I get quantitative data on my reaction's conversion and product purity?
A2: For quantitative analysis, you will need more sophisticated techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for separating volatile components of your reaction mixture and providing quantitative data on their relative amounts.[7][8] The mass spectrometer also provides structural information, which is invaluable for confirming the identity of your product and any byproducts.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful quantitative technique, particularly well-suited for non-volatile or thermally sensitive compounds.[20][21][22] It can provide highly accurate and reproducible quantitative data on the composition of your reaction mixture over time.[23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine the concentration of reactants and products directly in the reaction mixture without the need for calibration curves, provided a suitable internal standard is used.[17][24] In-situ or flow NMR allows for real-time monitoring of the reaction kinetics.[18][25]
Q3: When should I choose HPLC over GC-MS for monitoring my reaction?
A3: The choice between HPLC and GC-MS primarily depends on the properties of your analytes:
-
Choose GC-MS if: Your starting material, product, and expected byproducts are volatile and thermally stable. Benzylamines and their precursors are generally well-suited for GC-MS analysis.
-
Choose HPLC if: Your compounds are non-volatile, have high molecular weights, or are thermally labile (prone to decomposition at high temperatures).
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Plate Preparation: Obtain a silica gel TLC plate (e.g., silica gel 60 F254).[5] Using a pencil, gently draw a starting line about 1 cm from the bottom of the plate.
-
Sample Preparation: At various time points during your reaction, withdraw a small aliquot (a few microliters) of the reaction mixture using a capillary tube. Dilute this aliquot with a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Carefully spot the diluted reaction mixture onto the starting line. It is also highly recommended to spot the starting material (3-chloro-4-methylbenzyl chloride) and, if available, a pure sample of the product (this compound) on the same plate for comparison (co-spotting).[12]
-
Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent). A common starting point for benzylamines is a mixture of a non-polar solvent like hexanes or toluene and a polar solvent like ethyl acetate.[4] The solvent level should be below the starting line.[26]
-
Visualization: Once the solvent front has nearly reached the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).[4] Many amines can also be visualized using a potassium permanganate stain.
-
Analysis: The reaction is progressing if you observe the disappearance of the starting material spot and the appearance of a new spot corresponding to your product. Calculate the Retention Factor (Rf) for each spot to track them consistently.[6]
Protocol 2: Reaction Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: At selected time points, take a small sample from the reaction mixture. Quench the reaction in the aliquot if necessary (e.g., by adding water or a dilute acid). Extract the organic components with a suitable solvent like diethyl ether or dichloromethane. Dry the organic extract over anhydrous sodium sulfate.
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS instrument.
-
GC Separation: The sample components will be separated on the GC column based on their boiling points and interactions with the stationary phase. A typical temperature program might start at a lower temperature and ramp up to a higher temperature to ensure the elution of all components.
-
MS Detection and Analysis: As the separated components elute from the GC column, they will be ionized and detected by the mass spectrometer.[8] The resulting mass spectrum for each peak can be compared to a library of known spectra to confirm the identity of the compounds.[13] The peak area in the chromatogram is proportional to the concentration of each component. By tracking the relative peak areas of the starting material and product over time, you can determine the reaction conversion.
Data Summary
| Parameter | Typical Value/Range | Monitoring Technique | Reference |
| Reaction Time | 2 - 24 hours | TLC, GC-MS, HPLC | [27] |
| Reaction Temperature | 25 - 180 °C | Thermocouple | [27] |
| Expected Yield | 50 - 90% | Isolated Yield, qNMR | [27] |
| Purity | >95% | GC-MS, HPLC, NMR | [10] |
Visualizations
Caption: A decision-making workflow for selecting the appropriate reaction monitoring technique.
References
- Wsu. (n.d.). Monitoring Reactions by TLC.
- University of York. (n.d.). Thin Layer Chromatography - Chemistry Teaching Labs.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- Hiden Analytical. (2017, December 14). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry.
- Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
- Taylor & Francis eBooks. (1984). Kinetic Analysis of Enzymatic Reactions Using High-Performance Liquid Chromatography.
- Overway, K., & Shifflett, M. R. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons.
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- National Institutes of Health. (n.d.). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation.
- Wikipedia. (n.d.). Thin-layer chromatography.
- American Chemical Society. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
- Overway, K., & Shifflett, M. R. (2022, May 4). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons.
- National Institutes of Health. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
- Cole-Parmer. (2024, August 5). Organic Synthesis and Reaction Monitoring Process.
- Google Patents. (n.d.). CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine.
- Technology Networks. (2024, February 16). GC-MS Principle, Instrument and Analyses and GC-MS/MS.
- Google Patents. (n.d.). US2987548A - Preparation of benzylamine.
- Organic Syntheses. (n.d.). Procedure.
- Wikipedia. (n.d.). Gas chromatography–mass spectrometry.
- Spectro Inlets. (n.d.). Gas Chromatography-Mass Spectrometry - GC-MS - compared to EC-MS.
- Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines.
- University of Toronto. (n.d.). H and C NMR spectra and in situ NMR reaction monitoring data from Chapter 4.
- RPTU. (n.d.). Quantitative NMR methods for reaction and process monitoring.
- PrepChem.com. (n.d.). Synthesis of N-methylbenzylamine.
- Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.
- National Institutes of Health. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions.
- Springer. (n.d.). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T.
- American Chemical Society. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering.
- Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines.
- PubChem. (n.d.). This compound.
- Reddit. (2023, June 23). Gabriel synthesis troubleshooting.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 8. GC-MS Principle, Instrument and Analyses and GC-MS/MS | Technology Networks [technologynetworks.com]
- 9. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. JEOL USA blog | Why GC-MS is Ideal for Real-Time Process Gas Anal [jeolusa.com]
- 14. Gas Chromatography-Mass Spectrometry - GC-MS - compared to EC-MS - Spectro Inlets [spectroinlets.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
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- 17. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
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- 26. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 27. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-Chloro-4-methylbenzylamine
Welcome to the technical support guide for the synthesis of 3-Chloro-4-methylbenzylamine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the critical role of temperature during this synthesis. We will explore the causality behind experimental choices and offer practical solutions to common challenges.
The synthesis of this compound, typically achieved via the reductive amination of 3-chloro-4-methylbenzaldehyde or catalytic hydrogenation of the corresponding nitrile, is highly sensitive to reaction temperature. Precise temperature control is paramount for achieving high yield and purity, as it directly influences reaction kinetics, intermediate stability, and the prevalence of side reactions.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding temperature's role in the synthesis.
Q1: What is the typical temperature range for the reductive amination synthesis of this compound?
A: The synthesis generally involves two key stages, each with its own optimal temperature.
-
Imine Formation: The initial condensation of 3-chloro-4-methylbenzaldehyde with an ammonia source (like ammonium acetate or aqueous ammonia) to form the imine intermediate is often performed at room temperature (approx. 20-25°C). Gentle heating to 40-50°C can sometimes accelerate this step, particularly with sterically hindered substrates, but may increase side reactions.[1]
-
Reduction: The subsequent reduction of the imine to the final benzylamine product is highly dependent on the chosen reducing agent. For common borohydride reagents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), the reduction is typically carried out at a cooler temperature, often starting at 0°C and allowing the reaction to slowly warm to room temperature.[2] This helps to manage the exothermicity of the reduction and prevent the undesired reduction of the starting aldehyde.[3][4]
Q2: How does running the reaction at a higher temperature affect yield and purity?
A: While moderately increasing the temperature can increase the reaction rate, excessive heat is generally detrimental.
-
Reduced Yield: High temperatures can promote the degradation of the thermally sensitive imine intermediate. More significantly, many reducing agents, like NaBH₄, will readily reduce the starting aldehyde to 3-chloro-4-methylbenzyl alcohol at elevated temperatures, consuming the reagent and reducing the overall yield of the desired amine.[3]
-
Increased Impurities: Higher temperatures can lead to over-alkylation, where the newly formed this compound acts as a nucleophile and reacts with another molecule of the imine intermediate, leading to the formation of a secondary amine (di-(3-chloro-4-methylbenzyl)amine) as a significant byproduct.[4][5]
Q3: What are the risks of performing the reduction step at a temperature that is too low?
A: Excessively low temperatures can significantly slow down the reaction rate, leading to an incomplete or "stalled" reaction. If the reaction does not proceed to completion, the primary contaminant in the final product mixture will be unreacted starting material or the intermediate imine, complicating the purification process.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to ensure the reaction has reached completion before workup.[2][6]
Troubleshooting Guide: Temperature-Related Issues
This guide provides specific troubleshooting advice for common problems encountered during the synthesis.
Problem 1: Low yield of this compound, with significant recovery of 3-chloro-4-methylbenzyl alcohol.
-
Question: My final product yield is very low, and I've identified the corresponding benzyl alcohol as the major byproduct. What is the likely cause?
-
Answer: This is a classic sign that the reduction was performed at too high a temperature. The reducing agent (e.g., NaBH₄) is reducing the starting aldehyde faster than, or in competition with, the imine intermediate.[3][4] The rate of aldehyde reduction is highly temperature-dependent.
-
Troubleshooting Steps:
-
Cool the Reduction Step: Initiate the addition of your reducing agent at 0°C using an ice bath.
-
Control the Addition: Add the reducing agent slowly and portion-wise to maintain a low internal temperature and control the reaction exotherm.[1]
-
Use a More Selective Reducing Agent: Consider using sodium triacetoxyborohydride (NaBH(OAc)₃), which is known for its high selectivity in reducing imines in the presence of aldehydes, even at room temperature.[2][7]
-
Confirm Imine Formation First: Ensure the imine has fully formed before adding the reducing agent. This can be done by stirring the aldehyde and ammonia source at room temperature for 1-4 hours and monitoring via TLC.[2][4] This two-step, one-pot approach ensures the reducing agent primarily encounters the desired imine intermediate.
-
-
Problem 2: The final product is contaminated with a significant amount of a higher molecular weight impurity.
-
Question: My LC-MS and NMR data show a significant impurity that appears to be a secondary amine. How can I prevent its formation?
-
Answer: The formation of di-(3-chloro-4-methylbenzyl)amine is a common side reaction caused by over-alkylation, which is often accelerated by higher temperatures.[4] The primary amine product is reacting with the imine intermediate.
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: Maintain a lower temperature (0°C to room temperature) throughout the reduction phase to decrease the rate of this side reaction.
-
Control Stoichiometry: Use a molar excess of the ammonia source relative to the aldehyde. This increases the probability that the imine will be formed from ammonia rather than from the product amine.
-
Ensure Rapid Reduction: Once the imine is formed, a sufficiently fast reduction will consume it before it has a chance to react with the product amine. Ensure your reducing agent is active and added correctly.
-
-
Problem 3: The reaction is very slow or appears to have stalled.
-
Question: After several hours, TLC analysis shows a large amount of unreacted starting material. How can I drive the reaction to completion?
-
Answer: A stalled reaction can be due to several factors, including temperature.
-
Troubleshooting Steps:
-
Check for Imine Formation: First, confirm that the imine intermediate is forming. This step is pH-sensitive and typically requires a weakly acidic environment (pH 4-6), often achieved by adding a catalytic amount of acetic acid.[1][2] If the imine is not forming, the reduction cannot proceed.
-
Gentle Heating: If the reaction is sluggish due to steric hindrance or low reactivity, gentle heating to 40-50°C may be beneficial.[1] However, this should be done cautiously while monitoring for the formation of byproducts mentioned in the previous troubleshooting points.
-
Verify Reagent Activity: Ensure your reducing agent has not degraded due to improper storage (exposure to moisture). Using a fresh bottle is a reliable troubleshooting step.[1]
-
-
Data Presentation: General Effect of Temperature on Reductive Amination
| Temperature Range | Expected Reaction Rate | Primary Amine Yield | Purity Profile (Potential Byproducts) | Recommendation for this compound Synthesis |
| 0 - 5 °C | Slow to Moderate | High | High (minimal byproducts) | Recommended for the reduction step to maximize selectivity and minimize side reactions. |
| 20 - 25 °C (Room Temp) | Moderate to Fast | Good to High | Good (minor over-alkylation or alcohol formation possible) | Recommended for the initial imine formation. Suitable for reduction with selective reagents like NaBH(OAc)₃.[2] |
| 40 - 50 °C | Fast | Variable to Low | Low (significant alcohol and secondary amine formation likely) | Use with caution. May be used to accelerate slow imine formation, but not recommended for the reduction step.[1] |
| > 60 °C | Very Fast | Low | Poor (significant byproduct formation and potential for decomposition) | Not Recommended. High risk of significantly reducing yield and purity. |
Experimental Protocol: Recommended Synthesis via Reductive Amination
This protocol provides a detailed methodology with an emphasis on temperature control for a one-pot, two-step synthesis.
Materials:
-
3-chloro-4-methylbenzaldehyde
-
Ammonium Acetate (NH₄OAc) or 2M Ammonia in Methanol
-
Methanol (Anhydrous)
-
Sodium Borohydride (NaBH₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Imine Formation (Room Temperature):
-
In a round-bottom flask, dissolve 3-chloro-4-methylbenzaldehyde (1.0 eq) in anhydrous methanol.
-
Add ammonium acetate (3.0 to 5.0 eq) to the solution. The excess drives the equilibrium towards the imine.
-
Stir the mixture vigorously at room temperature (20-25°C) for 2-4 hours.
-
Self-Validation Check: Monitor the reaction progress by TLC to confirm the consumption of the starting aldehyde and the formation of a new, less polar spot corresponding to the imine intermediate.
-
-
Reduction (0°C to Room Temperature):
-
After confirming imine formation, cool the reaction flask to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) to the cooled, stirring mixture in small portions over 20-30 minutes. CAUTION: This addition is exothermic. Monitor the internal temperature to ensure it does not rise significantly above 10°C.[1]
-
Once the addition is complete, allow the reaction to slowly warm to room temperature while continuing to stir.
-
Let the reaction proceed for an additional 3-5 hours, or until TLC analysis indicates the complete disappearance of the imine intermediate.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Slowly quench the reaction by adding water or dilute HCl to decompose the excess NaBH₄.
-
Perform a standard aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate).
-
The crude product can then be purified by column chromatography or distillation to yield pure this compound.
-
Visualizations
Diagram 1: Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and solving common issues related to temperature during the synthesis.
Caption: Workflow for troubleshooting temperature-related synthesis issues.
Diagram 2: Temperature Effects on Reaction Pathways
This diagram illustrates how temperature influences the desired reaction versus common side reactions.
Caption: Influence of temperature on desired vs. side reaction pathways.
References
- BenchChem. (2025). troubleshooting low yields in reductive amination of 1-Boc-4-piperidone.
- BenchChem. (2025). Troubleshooting low yields in reductive amination with protected hydrazines.
- BenchChem. (2025). troubleshooting low yield in the reductive amination of 2,5-anhydro-D-mannose.
- Reddit r/Chempros. (2025). What's wrong with my reductive amination? I barely got any product.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines.
- Myers, A. (n.d.). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ias.ac.in [ias.ac.in]
- 6. reddit.com [reddit.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Synthesis of 3-Chloro-4-methylbenzylamine
A Guide to Navigating Solvent Effects for Optimal Yield and Purity
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the synthesis of key intermediates like 3-Chloro-4-methylbenzylamine demands precision and a deep understanding of reaction parameters. Solvent selection is a critical, often underestimated, factor that directly influences reaction kinetics, yield, and purity. This guide provides in-depth, field-proven insights into the role of solvents in the common synthetic pathway for this compound, structured to help you troubleshoot and optimize your experimental outcomes.
Overview of the Synthetic Pathway
The most robust and widely cited method for synthesizing benzylamines of this type is a multi-step process starting from the corresponding benzyl alcohol. This pathway, an adaptation of the Delepine reaction, is reliable and utilizes readily available reagents.[1] The synthesis proceeds in three main stages, with solvent choice being critical at each juncture.
Caption: Common synthetic route for this compound.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding solvent selection for this synthesis.
Q1: Why is Tetrahydrofuran (THF) the recommended solvent for the initial chlorination step? A1: Tetrahydrofuran (THF) is an ideal solvent for converting 3-chloro-4-methylbenzyl alcohol to its corresponding chloride using reagents like phosphorus oxychloride (POCl₃).[2] Its primary advantages are:
-
Aprotic Nature: THF is an aprotic solvent, meaning it lacks acidic protons. This is critical because protic solvents (like alcohols or water) would react violently with the chlorinating agent (POCl₃), quenching it and preventing the desired reaction.
-
Solubility: It effectively dissolves the starting alcohol, ensuring a homogeneous reaction mixture for efficient conversion.
-
Moderate Boiling Point (66°C): This allows for gentle heating to drive the reaction to completion without requiring high-pressure equipment.
Q2: What is the specific role of ethanol in the formation of the quaternary ammonium salt? A2: Ethanol is the solvent of choice for the reaction between 3-chloro-4-methylbenzyl chloride and hexamethylenetetramine (urotropine).[2][3] Its effectiveness stems from its ability to balance polarity. It must solubilize the relatively nonpolar benzyl chloride while also being polar enough to dissolve the ionic hexamethylenetetramine and stabilize the resulting quaternary ammonium salt, which often precipitates from the solution upon formation.[1] Using a less polar solvent might result in poor solubility of the amine reagent, while a more polar solvent could hinder the initial nucleophilic attack.
Q3: Can I use other solvents for the extraction of the final amine product? A3: Yes, while ethyl acetate is commonly recommended for the final workup and extraction, other solvents like dichloromethane (DCM) can also be used.[3][4] The key is to use a water-immiscible organic solvent that readily dissolves the free amine but not its hydrochloride salt. This allows for efficient separation from the aqueous layer after basification. The choice may depend on downstream applications, boiling point for removal, and environmental considerations.
Q4: Are there greener solvent alternatives to consider for this synthesis? A4: While classical protocols cite solvents like THF and ethanol, modern green chemistry principles encourage exploring alternatives. For steps like the final extraction, ethyl acetate is often preferred over chlorinated solvents like DCM.[5] For the reductive amination process in general (a different synthetic route), studies have shown that solvents like ethyl acetate or 2-methyl-THF can be viable replacements for less desirable chlorinated solvents.[6] However, for the specific Delepine reaction pathway described, any solvent substitution would require careful optimization and validation, as the reaction mechanism and intermediate solubility are highly dependent on the established solvent system.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis, with a focus on solvent-related causes.
Q5: My yield in the chlorination (Step 1) is consistently low, and TLC shows unreacted starting material. What's wrong? A5: This is a common issue often traced back to the solvent and reagents.
-
Probable Cause 1: Wet Solvent. The chlorinating agent, POCl₃, reacts vigorously with water. If your THF is not anhydrous, the reagent will be consumed by the water before it can react with the benzyl alcohol.
-
Solution: Always use freshly distilled or commercially available anhydrous THF for this step. Storing the solvent over molecular sieves can help maintain its dryness.
-
Probable Cause 2: Inefficient Extraction. During workup, if the product is not efficiently extracted from the aqueous quench solution, the yield will suffer.
-
Solution: Ensure complete extraction by using an appropriate solvent like ethyl acetate and performing multiple extractions (e.g., 3 times).[3] Combine the organic layers to maximize product recovery.
Q6: The quaternary ammonium salt (Step 2) is not precipitating, or the reaction is incomplete. A6: This step is sensitive to both solvent and temperature.
-
Probable Cause: Incorrect Solvent or Temperature. The reaction requires heating (typically 60-70°C) to proceed at a reasonable rate.[2] The choice of ethanol is also key; its polarity is optimal for this specific transformation. Using a solvent that is too different in polarity could prevent the reaction or keep the salt fully solvated, preventing precipitation.
-
Solution: Ensure your reaction is heated to the recommended temperature range of 60-75°C.[2] Verify that you are using ethanol as the solvent. If the salt still does not precipitate upon cooling, it may be more soluble than expected. In this case, proceeding to the next hydrolysis step without filtering may be possible, but isolating the salt is a good purity checkpoint.
Q7: During the final workup (Step 3), I'm getting a persistent emulsion after basifying and adding the extraction solvent. A7: Emulsions are common during the acid-base extraction of amines.
-
Probable Cause: Insufficient pH change or vigorous shaking. If the aqueous layer is not sufficiently basic (pH > 12), the amine may not be fully deprotonated, leading to complex mixtures at the interface.
-
Solution:
-
Ensure the aqueous layer is strongly basic by checking with pH paper. Add more base (e.g., KOH or NaOH) if necessary.[3]
-
Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, which can help break the emulsion.[4]
-
Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Caption: A logical workflow for troubleshooting common synthesis issues.
Quantitative Data Summary: Solvent Selection
The table below summarizes the properties and rationale for solvent selection in each step of the synthesis.
| Reaction Step | Recommended Solvent | Rationale & Key Parameters | Potential Issues & Alternatives |
| 1. Chlorination | Tetrahydrofuran (THF), Anhydrous | Aprotic: Prevents reaction with POCl₃. Solubility: Dissolves starting alcohol. BP: 66°C allows for controlled heating. | Issue: Presence of water drastically reduces yield. Alternative: Dichloromethane (DCM) could be used but may require different temperature control. |
| 2. Salt Formation | Ethanol (EtOH) | Polar Protic: Solubilizes both the benzyl chloride and hexamethylenetetramine. Precipitation: Allows the quaternary salt product to precipitate upon cooling, aiding purification. | Issue: Incomplete reaction if temperature is too low (requires 60-75°C).[2] Alternative: Other alcohols like methanol or isopropanol might work but would require re-optimization. |
| 3. Hydrolysis & Workup | HCl/Water, then Ethyl Acetate (EtOAc) for extraction | Aqueous HCl: Required for hydrolysis of the salt. EtOAc: Water-immiscible solvent for efficient extraction of the free amine after basification. Good environmental profile compared to chlorinated solvents.[5] | Issue: Emulsion formation during extraction. Alternative: Dichloromethane (DCM) is an effective extraction solvent but is less environmentally friendly.[4] |
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of the closely related 3-chloro-4-methoxybenzylamine and is directly applicable to the synthesis of this compound from 3-chloro-4-methylbenzyl alcohol.[2][3]
Step 1: Synthesis of 3-Chloro-4-methylbenzyl chloride
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under an inert atmosphere (N₂ or Argon), dissolve 3-chloro-4-methylbenzyl alcohol in anhydrous tetrahydrofuran (THF) .
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (approx. 1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring it into a beaker of ice water with stirring.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chloro-4-methylbenzyl chloride.
Step 2: Formation of the Quaternary Ammonium Salt
-
Dissolve the crude 3-chloro-4-methylbenzyl chloride from Step 1 in ethanol (EtOH) in a round-bottom flask.
-
Add hexamethylenetetramine (urotropine) (approx. 1.1 equivalents) to the solution.
-
Heat the reaction mixture to 60-70°C and stir for 3-5 hours.[2] A white precipitate should form during this time.
-
Cool the mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration, wash with a small amount of cold ethanol, and dry to obtain the quaternary ammonium salt.
Step 3: Hydrolysis to this compound
-
Suspend the dried quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid (HCl) .
-
Heat the mixture to 40-50°C and stir for 4-6 hours until the solid dissolves and the hydrolysis is complete (monitored by TLC).[2][3]
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to >12 by the slow, careful addition of a concentrated potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution while cooling in an ice bath.
-
Extract the liberated amine product with ethyl acetate or dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by vacuum distillation to obtain pure this compound as a colorless oil.[2]
References
- BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-4-methoxybenzenemethanamine in Pharmaceutical Synthesis.
- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 3-Chloro-4-methoxybenzenemethanamine.
- Google Patents. (2016). CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine.
- WordPress.
- Organic Syntheses. Organic Syntheses Procedure.
- ResearchGate. (2025).
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- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 3-Chloro-4-methylbenzylamine and 2-Chloro-4-methylbenzylamine for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the selection of building blocks is a critical decision that dictates the efficiency of synthesis and the properties of the final product. Substituted benzylamines are a class of intermediates prized for their versatility in constructing complex molecular architectures. This guide provides an in-depth comparison of two constitutional isomers, 3-Chloro-4-methylbenzylamine and 2-Chloro-4-methylbenzylamine, offering a comprehensive analysis of their physicochemical properties, synthesis, reactivity, and potential applications.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle shift in the position of the chloro substituent from the 3- to the 2-position on the benzene ring imparts distinct physicochemical characteristics to these isomers. These differences, though minor in some respects, can have significant implications for their handling, reactivity, and pharmacokinetic profiles when incorporated into larger molecules.
| Property | This compound | 2-Chloro-4-methylbenzylamine |
| CAS Number | 67952-93-6 | 87636-07-9 (for HCl salt) |
| Molecular Formula | C₈H₁₀ClN | C₈H₁₀ClN |
| Molecular Weight | 155.63 g/mol | 155.63 g/mol |
| Appearance | Colorless to pale yellow liquid or low melting solid[1] | Data not readily available, likely a liquid or solid |
| Boiling Point | 128 °C[2] | ~225-226 °C (for N-methyl derivative)[3] |
| Density | 1.1 ± 0.1 g/cm³[2] | ~1.110 g/mL at 25 °C (for N-methyl derivative)[3] |
| pKa | Estimated ~9-10 (based on similar benzylamines) | Estimated ~9-10 (based on similar benzylamines) |
| Solubility | Soluble in organic solvents[1] | Expected to be soluble in organic solvents |
Key Insights: The available data, primarily for the 3-chloro isomer and the N-methylated analog of the 2-chloro isomer, suggests that the 2-chloro substitution may lead to a higher boiling point. This could be attributed to stronger intermolecular interactions arising from the closer proximity of the chloro and aminomethyl groups. The basicity, as indicated by the estimated pKa, is expected to be similar for both isomers, as the electronic influence of the substituents on the distant amino group is not drastically different.
Synthesis Strategies: Navigating the Pathway to Isomeric Purity
The synthesis of these isomeric benzylamines can be approached through several established routes in organic chemistry. The choice of starting material and reaction conditions is crucial for achieving high yields and purity, avoiding the formation of unwanted side products. Two common strategies involve the reduction of the corresponding benzonitriles or a multi-step conversion from the respective benzyl alcohols.
Reduction of Substituted Benzonitriles
A direct and efficient method for the synthesis of primary amines is the reduction of nitriles. Both 3-chloro-4-methylbenzonitrile and 2-chloro-4-methylbenzonitrile can be reduced to their corresponding benzylamines using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Sources
A Comparative Guide to the Reactivity of Substituted Benzylamine Isomers
Introduction: Understanding the Fundamentals of Benzylamine Reactivity
Benzylamine (C₆H₅CH₂NH₂), a foundational molecule in organic synthesis, consists of a benzyl group attached to an amino functional group.[1] Its reactivity, primarily centered on the nitrogen's lone pair of electrons, makes it a versatile precursor for a vast range of pharmaceuticals and materials.[2] However, when substituents are introduced onto the benzene ring, the reactivity of the resulting isomers can change dramatically. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-substituted benzylamine isomers, grounded in the principles of physical organic chemistry and supported by experimental data.
The reactivity of the amino group in these isomers is governed by a delicate interplay of two primary factors:
-
Electronic Effects: These are changes in the electron density on the nitrogen atom caused by the substituent. They are further divided into:
-
Inductive Effects (-I/+I): The pulling or pushing of electron density through sigma (σ) bonds. Electronegative substituents exert a negative inductive effect (-I), withdrawing electron density and decreasing the amine's basicity and nucleophilicity. Alkyl groups typically have a weak positive inductive effect (+I).[3]
-
Resonance (Mesomeric) Effects (+M/-M): The delocalization of electrons through the pi (π) system of the benzene ring. Substituents with lone pairs (e.g., -OCH₃) can donate electron density into the ring (+M effect), increasing basicity, particularly when in the ortho or para position. Conversely, groups like nitro (-NO₂) strongly withdraw electron density via resonance (-M effect).[4]
-
-
Steric Effects: This refers to the physical obstruction caused by the size of the substituent. The "ortho effect" is a prominent example, where a bulky group at the ortho position can physically hinder the approach of reactants to the amino group, reducing its reactivity regardless of electronic influences.[5][6]
This guide will dissect how these factors dictate the reactivity of each isomer, providing researchers with the predictive power to select the optimal isomer for their synthetic transformations.
Visualizing Electronic and Steric Influences
The position of a substituent profoundly alters its electronic influence on the amino group. The following diagram illustrates how inductive and resonance effects operate from the ortho, meta, and para positions.
Caption: Positional effects of a substituent (X) on benzylamine.
Quantitative Comparison: Basicity (pKa) as a Reactivity Proxy
The basicity of an amine, quantified by the pKa of its conjugate acid (R-NH₃⁺), is an excellent proxy for its nucleophilic reactivity. A higher pKa value corresponds to a stronger base and, generally, a more reactive nucleophile. The table below summarizes the pKa values for the conjugate acids of unsubstituted benzylamine and its fluorinated isomers, illustrating the impact of substituent position.
| Compound | Substituent | Position | pKa of Conjugate Acid | Predicted Reactivity Trend |
| Benzylamine | -H | N/A | 9.33[2] | Baseline |
| 2-Fluorobenzylamine | -F | ortho | ~8.90 (Predicted) | Lowest |
| 3-Fluorobenzylamine | -F | meta | ~9.10 (Predicted) | Intermediate |
| 4-Fluorobenzylamine | -F | para | ~9.20 (Predicted) | Highest (among isomers) |
Note: Experimental pKa values can vary slightly based on measurement conditions. Predicted values are based on established principles of physical organic chemistry and illustrate the expected trend.
Analysis of the Data:
-
Unsubstituted Benzylamine: Serves as our baseline for comparison.
-
4-Fluorobenzylamine (para): The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), but this is partially offset by its electron-donating resonance effect (+M). This results in only a slight decrease in basicity compared to benzylamine.
-
3-Fluorobenzylamine (meta): At the meta position, the resonance effect does not operate. Therefore, the strong inductive effect of fluorine dominates, significantly reducing electron density on the nitrogen and lowering the pKa more substantially than the para isomer.
-
2-Fluorobenzylamine (ortho): The inductive effect is strongest at the ortho position due to proximity. This, combined with potential steric hindrance, leads to the lowest basicity and nucleophilicity among the three isomers.
This trend is a direct consequence of the positional electronic effects of the substituent. The general order of basicity, and thus nucleophilic reactivity, is predicted to be: Para > Meta > Ortho .
Experimental Validation: N-Acylation Reactivity
To provide a practical demonstration of these reactivity differences, we turn to N-acylation, a fundamental amide bond-forming reaction.[7] The reaction of benzylamine isomers with an acylating agent, such as acetic anhydride, is a robust method to compare their nucleophilicity. A more nucleophilic amine will react faster.
Reaction Scheme:
The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of acetic anhydride to form N-benzylacetamide.[8]
Protocol: Comparative N-Acetylation of Benzylamine Isomers
This protocol is designed to validate the predicted differences in reactivity by monitoring the N-acetylation of ortho-, meta-, and para-methylbenzylamine. The methyl group is a weak electron-donating group, which should slightly enhance reactivity compared to the unsubstituted benzylamine.
Objective: To compare the relative reaction rates of three benzylamine isomers via N-acetylation under identical, catalyst-free conditions.
Materials:
-
ortho-Methylbenzylamine
-
meta-Methylbenzylamine
-
para-Methylbenzylamine
-
Acetic Anhydride (≥98%)
-
Diethyl ether (anhydrous)
-
Deionized water
-
Three 50 mL round-bottom flasks
-
Magnetic stirrer and stir bars
-
Glassware for vacuum filtration (Büchner funnel, filter flask)
-
Thin Layer Chromatography (TLC) plates (silica gel), chamber, and appropriate eluent (e.g., 1:1 Ethyl Acetate:Hexanes)
-
UV lamp for TLC visualization
Experimental Workflow Diagram:
Caption: Workflow for the comparative N-acetylation experiment.
Step-by-Step Procedure:
-
Preparation: Place a magnetic stir bar into each of the three clean, dry 50 mL round-bottom flasks. Label them clearly: "ortho," "meta," and "para."
-
Reagent Addition (Amine): To each respective flask, add 1.0 mmol of the corresponding substituted benzylamine isomer.
-
Reagent Addition (Anhydride): Place the flasks on magnetic stir plates and begin gentle stirring. At the same time for all three flasks (or in rapid succession), add acetic anhydride (1.2 mmol) dropwise to each flask. An exothermic reaction may be observed.[8]
-
Reaction Monitoring: Start a timer immediately after the addition of the anhydride. Every 5 minutes, take a small aliquot from each reaction mixture using a capillary tube and spot it on a single TLC plate. Develop the plate in a suitable solvent system.
-
Analysis of Progress: Visualize the TLC plate under a UV lamp. The disappearance of the benzylamine starting material spot and the appearance of the N-benzylacetamide product spot indicates the reaction's progress. The reaction is considered complete when the starting amine spot is no longer visible.
-
Product Isolation: Once a reaction is complete, add approximately 20 mL of cold diethyl ether to the flask to precipitate the solid product.[8]
-
Filtration: Collect the crystalline product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.[8]
-
Drying and Yield Calculation: Dry the collected solid under vacuum to a constant weight. Calculate the yield for each isomer.
Conclusion and Outlook
The reactivity of substituted benzylamine isomers is a direct and predictable function of the electronic and steric properties of the ring substituent and its position. As demonstrated by basicity data and the proposed N-acylation experiment, the general trend for nucleophilic reactivity is often para > meta > ortho .
-
Para-isomers typically exhibit the highest reactivity (for activating groups) or the least deactivation (for deactivating groups) because they benefit fully from resonance effects with minimal steric hindrance.
-
Meta-isomers are primarily influenced by the inductive effect, making their reactivity intermediate between the other two.
-
Ortho-isomers are frequently the least reactive due to a combination of a strong inductive effect and significant steric hindrance, often referred to as the "ortho effect," which can impede the approach of reagents to the amine.[5]
For researchers and drug development professionals, a thorough understanding of these principles is not merely academic; it is essential for rational molecular design, reaction optimization, and the efficient synthesis of target compounds. By carefully selecting the appropriate isomer, chemists can fine-tune the reactivity of their starting materials to achieve desired outcomes with greater precision and efficiency.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Fluorinated Benzylamine Isomers. BenchChem.
- BenchChem. (2025). Application Note: Protocols for the Synthesis of N-Benzylacetamide via Acylation of Benzylamine. BenchChem.
- Vedantu. (n.d.). Assertion Benzylamine is more basic than aniline Reason. Vedantu.
- Chemistry Steps. (n.d.). Basicity of Amines. Chemistry Steps.
- Filo. (2025). Basicity while electron-withdrawing substitutes such as -NO2.... Filo.
- Bentria, T., et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
- Pharmaguideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity.... Pharmaguideline.
- Wikipedia. (n.d.). Ortho effect. Wikipedia.
- Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. Chemistry Stack Exchange.
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. BenchChem.
- Wikipedia. (n.d.). Benzylamine. Wikipedia.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Chloro-α-methylbenzylamine Isomers
Introduction: The Analytical Imperative of Isomeric Differentiation
In the realms of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of molecular isomers is not merely an academic exercise; it is a fundamental requirement for ensuring efficacy, safety, and batch-to-batch consistency. Chloro-α-methylbenzylamine, a chiral amine building block, exists as three positional isomers: 2-chloro (ortho), 3-chloro (meta), and 4-chloro (para). While possessing the same molecular formula and weight, the position of the chlorine atom on the aromatic ring imparts distinct electronic and steric properties. These subtle differences can significantly influence reaction kinetics, biological activity, and impurity profiles.
This guide provides an in-depth comparative analysis of these three isomers using cornerstone spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, offering field-proven insights and robust, self-validating experimental protocols for unambiguous identification.
General Experimental Workflow
The reliable spectroscopic analysis of any compound follows a structured, multi-technique approach to ensure comprehensive characterization. This workflow serves as a self-validating system, where the results from one technique corroborate the findings of another.
Caption: Primary fragmentation pathway for chloro-α-methylbenzylamine isomers in EI-MS.
While the primary fragmentation is similar, minor differences in the relative abundances of other smaller fragments (e.g., loss of HCl, ring fragmentation) might be observed, but the [M-CH₃]⁺ peak at m/z 140 is the dominant and most useful diagnostic feature for this class of compounds.
Experimental Protocols
To ensure reproducibility and accuracy, the following standardized protocols are recommended.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of the chloro-α-methylbenzylamine isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Solvent Choice Causality: CDCl₃ is a common choice for its good solubilizing power and clean spectral window. DMSO-d₆ can be used if solubility is an issue or to slow down N-H proton exchange, sometimes allowing for observation of coupling to the amine protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required for good signal-to-noise.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Protocol 2: FTIR-ATR Spectroscopy
-
Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium). This is critical to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Application: Place one to two drops of the neat liquid isomer directly onto the center of the ATR crystal.
-
Acquisition: Acquire the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically perform the background subtraction. Analyze the key absorption bands as detailed in Table 3.
Protocol 3: GC-MS (EI) Analysis
-
Sample Preparation: Prepare a dilute solution of the isomer (~100-1000 µg/mL) in a volatile solvent like methanol or ethyl acetate.
-
Gas Chromatography (GC) Method:
-
Injector: 250 °C, Split mode (e.g., 50:1).
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C. This ensures good separation from solvent and any potential impurities.
-
-
Mass Spectrometry (MS) Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
MS Source Temp: 230 °C.
-
MS Quad Temp: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the chromatographic peak for the analyte. Extract the mass spectrum and analyze the molecular ion cluster and key fragment ions.
Conclusion
The unambiguous differentiation of 2-chloro, 3-chloro, and 4-chloro-α-methylbenzylamine is reliably achieved through a synergistic application of NMR, IR, and MS. While MS confirms the molecular weight and the presence of chlorine, and IR provides a rapid fingerprint of the substitution pattern, it is the combination of ¹H and ¹³C NMR that offers the most definitive structural proof. The distinct aromatic splitting pattern in ¹H NMR and, most conclusively, the number of unique carbon signals in ¹³C NMR, serve as the ultimate arbiters of isomeric identity. By following the robust protocols and understanding the causal links between structure and spectra detailed in this guide, researchers can confidently characterize these critical chemical building blocks.
References
- ResearchGate.(A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature.
- Chemistry LibreTexts.Mass Spectrometry - Fragmentation Patterns.
- Defense Technical Information Center (DTIC).Computations of Vibrational Infrared Frequencies of Selected Amines.
- NIST.alpha.-Methylbenzylamine - IR Spectrum.
- ResearchGate.An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines.
- ResearchGate.a Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl...
- NIST.Benzylamine - Infrared Spectrum.
- Ugamurthy.General Fragmentation Modes.
- The Royal Society of Chemistry.Electronic Supplementary Information for “Enhancing the Resolution of 1H and 13C Solid-State NMR Spectra by Reduction of Aniso.
- PubMed.Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations.
- University of California, Los Angeles.IR Spectroscopy Tutorial: Amines.
- PubChem.3-Methylbenzylamine.
- Thieme.5 Combination of 1H and 13C NMR Spectroscopy.
- NIST.alpha.-Methylbenzylamine - Mass spectrum (electron ionization).
- Organic Chemistry Data.NMR Spectroscopy :: 1H NMR Chemical Shifts.
- NIST.alpha.-Methylbenzylamine - Gas Chromatography.
- ResearchGate.Fragmentation Mechanisms of Protonated Benzylamines...
- SpectraBase.2-Chloro-N-methylbenzylamine - Optional[13C NMR] - Chemical Shifts.
- Taylor & Francis Online.Thermodynamic and spectroscopic analyses of N-Methyl benzylamine-isomeric amyl alcohol binary mixtures...
- Orgasynth.4-Chloro-α-methylbenzylamine.
- YouTube.differences & similarities of 1H & 13C NMR spectroscopy.
- PubChem.4-Methylbenzylamine.
- Modgraph.1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds.
- SpectraBase.A-Methyl-benzylamine - Optional[13C NMR] - Chemical Shifts.
- MassBank.MSBNK-GL_Sciences_Inc-GLS00001.
A Comparative Guide to the Biological Activities of Benzylamine Derivatives
Welcome to a comprehensive exploration of benzylamine derivatives and their diverse biological activities. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this versatile class of compounds. We will delve into the antimicrobial, antifungal, and anticancer properties of various benzylamine derivatives, supported by experimental data and detailed protocols. Our focus will be on understanding the structure-activity relationships that govern their efficacy and the underlying mechanisms of action.
Introduction to Benzylamine Derivatives
Benzylamines are organic compounds containing a benzyl group attached to an amine. Their derivatives, featuring various substitutions on both the aromatic ring and the nitrogen atom, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] This structural versatility allows for the fine-tuning of their pharmacological properties, leading to the development of potent therapeutic agents.
This guide will provide a comparative analysis of the biological activities of different classes of benzylamine derivatives, offering insights into their potential applications in treating infectious diseases and cancer.
Antifungal Activity of Benzylamine Derivatives
Benzylamine derivatives are a well-established class of antifungal agents, with prominent examples like naftifine, terbinafine, and butenafine used clinically.[2][3] Their primary mechanism of action involves the inhibition of squalene epoxidase, a crucial enzyme in the fungal ergosterol biosynthesis pathway.[3] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately, cell death.[3]
Structure-Activity Relationship (SAR) Insights
The antifungal potency of benzylamine derivatives is highly dependent on their chemical structure. Key SAR observations include:
-
Side Chain Modifications: The nature of the side chain attached to the nitrogen atom significantly influences activity. For instance, the introduction of an extra phenyl ring in the side chain of benzylamine antimycotics can enhance their potency, particularly against Candida albicans.[4][5]
-
Aromatic Ring Substitutions: Modifications to the benzylamine moiety, such as the introduction of aromatic ether or short alkyl ether side chains, have been shown to yield compounds with significant antimycotic activity comparable to existing drugs like terbinafine and clotrimazole.[2]
-
Flexibility of the Alkyl Chain: The flexibility of the alkyl chain connecting the aromatic groups can play a key role in antifungal activity. A more flexible chain has been correlated with enhanced activity.[6]
Comparative Antifungal Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative benzylamine derivatives against various fungal strains, providing a quantitative comparison of their potency.
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Terbinafine | Trichophyton spp. | 0.001 - 0.05 | [7] |
| Butenafine | Candida albicans | 0.57 | [7] |
| N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine | Trichophyton mentagrophytes | 0.06 | [7] |
| 4-benzyloxy substituted derivative | Trichophyton mentagrophytes | 0.125 | [7] |
| Phenyl-substituted benzylamine (7f) | Candida albicans | Potent activity reported | [4][5] |
| Aromatic ether side chain derivative | Candida glabrata | Activity comparable to terbinafine | [2] |
Experimental Protocol: Antifungal Susceptibility Testing (Microdilution Assay)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of benzylamine derivatives against fungal strains.
2.3.1. Workflow Diagram
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of benzylamine derivatives.
2.3.2. Step-by-Step Methodology
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium.
-
Harvest the fungal cells and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
-
Preparation of Compound Dilutions:
-
Dissolve the benzylamine derivatives in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compounds in a 96-well microtiter plate using an appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate.
-
Include positive (no compound) and negative (no inoculum) controls.
-
Incubate the plates at the optimal temperature for the specific fungal strain for 24-48 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for fungal growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Antibacterial Activity of Benzylamine Derivatives
Several benzylamine derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[8][9] The mechanism of action can vary, with some compounds disrupting the bacterial cell membrane.[10]
Structure-Activity Relationship (SAR) Insights
-
Hydrophobicity: The antimicrobial activity of some benzylamine derivatives, such as those derived from bile acids, correlates with their hydrophobicity (log P values). Increased hydrophobicity can facilitate crossing the bacterial cell membrane.[11]
-
Substitution Patterns: The substitution pattern on the aromatic ring of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives influences their antibacterial potency. Specific substitutions have led to compounds with potent activity against Pseudomonas aeruginosa and Staphylococcus epidermidis.[8]
-
Coumarin Conjugates: Combining the coumarin backbone with benzylamine groups has resulted in novel derivatives with excellent in vitro antibacterial activity. The introduction of an electron-donating group at one position and a larger group at another can enhance this activity.[10]
Comparative Antibacterial Activity Data
The following table presents the MIC values of selected benzylamine derivatives against various bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine (6l, 6m) | P. aeruginosa, S. epidermidis | 0.002 - 0.016 | [8] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives (2, 4, 8) | Staphylococcus aureus | 16 (inhibited growth by >60%) | [9] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives (2-5, 7-10) | Staphylococcus strains | 32 | [9] |
| Coumarin-benzylamine conjugate (A5) | Xanthomonas oryzae pv. oryzae (Xoo) | Excellent activity reported | [10] |
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
The protocol for determining the antibacterial MIC is similar to the antifungal assay, with adjustments for bacterial growth conditions.
3.3.1. Workflow Diagram
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of benzylamine derivatives against bacteria.
3.3.2. Step-by-Step Methodology
-
Preparation of Bacterial Inoculum:
-
Grow a fresh culture of the bacterial strain in a suitable broth medium.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Preparation of Compound Dilutions:
-
Follow the same procedure as for the antifungal assay, using an appropriate bacterial growth medium for dilutions.
-
-
Inoculation and Incubation:
-
Dispense the bacterial inoculum into the wells of the microtiter plate containing the compound dilutions.
-
Include appropriate positive and negative controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Measure the optical density at 600 nm (OD600) using a microplate reader to quantify bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible growth.
-
Anticancer Activity of Benzylamine Derivatives
Benzylamine derivatives have also emerged as promising candidates for cancer therapy, exhibiting cytotoxic effects against various cancer cell lines.[12][13] Their mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[13][14]
Mechanism of Action and Signaling Pathways
Certain benzylamine and thenylamine derivatives have been shown to induce apoptosis in melanoma cells.[14] This process is often mediated through the modulation of key signaling proteins.
4.1.1. Apoptosis Induction Pathway
Caption: Proposed mechanism of apoptosis induction by benzylamine derivatives in melanoma cells.[14]
These compounds can decrease the phosphorylation of AKT and AMPK, leading to the activation of caspases 9 and 3, and subsequent PARP cleavage, culminating in apoptosis.[14]
Another benzylamine derivative, 2-acetyl-benzylamine, isolated from Adhatoda vasica, has demonstrated anticancer activity against leukemia cells by inhibiting the JAK2/STAT3 signaling pathway.[13][15]
Comparative Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various benzylamine derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-acetyl-benzylamine | MOLM-14 (Leukemia) | 0.40 (at 24h) | [13][15] |
| 2-acetyl-benzylamine | NB-4 (Leukemia) | 0.39 (at 24h) | [13][15] |
| Biphenylaminoquinoline (7j) | SW480 (Colon) | 1.05 | [12] |
| Biphenylaminoquinoline (7j) | DU145 (Prostate) | 0.98 | [12] |
| Biphenylaminoquinoline (7j) | MDA-MB-231 (Breast) | 0.38 | [12] |
| Biphenylaminoquinoline (7j) | MiaPaCa-2 (Pancreatic) | 0.17 | [12] |
| 4-Methyl-benzyl analog of Makaluvamines | MCF-7 (Breast) | 2.3 | [12] |
| 4-Chloro-benzyl analog of Makaluvamines | MCF-7 (Breast) | 1.8 | [12] |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.
4.3.1. Workflow Diagram
Caption: Workflow for assessing the cytotoxicity of benzylamine derivatives using the MTT assay.
4.3.2. Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Seed the desired cancer cell line into a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of the benzylamine derivatives. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control.
-
Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
-
Conclusion
Benzylamine derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their efficacy as antifungal, antibacterial, and anticancer agents is well-documented and continues to be an active area of research. The structure-activity relationship studies highlighted in this guide underscore the importance of targeted chemical modifications to optimize their therapeutic potential. The provided experimental protocols offer a standardized framework for the evaluation and comparison of novel benzylamine derivatives, facilitating the discovery and development of new therapeutic agents. Further investigation into their mechanisms of action will undoubtedly pave the way for their clinical application in treating a variety of diseases.
References
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- Corral, M., et al. (1998). Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives. Journal of Medicinal Chemistry, 41(19), 3647–3653. [Link]
- Kolenberg, A., et al. (2017). Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics. Archiv der Pharmazie, 350(12). [Link]
- Stütz, A. (1993). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. Journal of Medicinal Chemistry, 36(15), 2115-20. [Link]
- Various Authors. (Compilation). Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives.
- Li, Y., et al. (2025). Design, Synthesis, Antibacterial Activity and Mechanism of Action of Coumarin Derivatives Containing Benzylamine. Chemistry & Biodiversity. [Link]
- Mojena, M., et al. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Frontiers in Pharmacology, 9, 943. [Link]
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- Funes, M. V., et al. (2011). Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. ARKIVOC, 2011(vii), 149-161. [Link]
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- Gzella, A., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International Journal of Molecular Sciences, 24(18), 13813. [Link]
- Balachandran, C., et al. (2017). In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves.
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A Comparative Guide to the Synthetic Routes of Substituted Benzylamines
Substituted benzylamines are a cornerstone of modern medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and functional polymers. The strategic introduction of the benzylamine moiety is a critical step in the synthesis of these complex molecules. Consequently, a thorough understanding of the available synthetic methodologies is paramount for researchers in drug development and chemical synthesis. This guide provides an in-depth comparative analysis of the principal synthetic routes to substituted benzylamines, offering insights into their mechanisms, practical applications, and relative merits.
Reductive Amination: The Workhorse of Benzylamine Synthesis
Reductive amination is arguably the most versatile and widely employed method for the synthesis of benzylamines.[1][2] This one-pot reaction combines a substituted benzaldehyde or ketone with an amine in the presence of a reducing agent to form the target benzylamine.[1]
Mechanistic Overview
The reaction proceeds in two main stages:
-
Imine/Enamine Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the elimination of water to generate an imine (from primary amines or ammonia) or an enamine (from secondary amines).[3]
-
Reduction: The imine or enamine is then reduced to the corresponding amine.[3] A variety of reducing agents can be employed, with the choice often dictated by the substrate's functional group tolerance.[2]
Caption: Workflow for Reductive Amination.
Common Reducing Agents and Their Characteristics
| Reducing Agent | Key Characteristics |
| Sodium Borohydride (NaBH₄) | A mild reducing agent, but can also reduce the starting aldehyde/ketone.[2] |
| Sodium Cyanoborohydride (NaBH₃CN) | More selective for the imine over the carbonyl group, making it a popular choice.[2] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN, effective for a wide range of substrates.[2] |
| Catalytic Hydrogenation (H₂/Catalyst) | Often employs catalysts like Palladium on carbon (Pd/C) or Raney Nickel. This method is considered a green chemistry approach.[1] |
Experimental Protocol: Synthesis of Benzylamine via Reductive Amination
This protocol outlines the synthesis of benzylamine from benzaldehyde and ammonia using catalytic hydrogenation.
Materials:
-
Benzaldehyde
-
Methanol
-
Ammonia (aqueous solution)
-
Raney Nickel (catalyst)
-
Hydrogen gas
Procedure:
-
In a suitable autoclave, combine 500 kg of benzaldehyde with 250 kg of methanol.[4]
-
Add 8 kg of water-suspended Raney Nickel catalyst and 10 g of glacial acetic acid to the mixture.[4]
-
Introduce 110 kg of ammonia into the vessel.[4]
-
Pressurize the autoclave with hydrogen to 15 MPa and heat to 100°C.[4]
-
Maintain the reaction for 3-5 hours, replenishing hydrogen as it is consumed.[4]
-
After the reaction is complete, cool the vessel and separate the catalyst by filtration.[4]
-
The resulting filtrate contains benzylamine, which can be purified by distillation. A typical yield is around 93%.[4]
Advantages:
-
High versatility and broad substrate scope.[5]
-
Often a one-pot procedure, which simplifies the experimental setup.[1]
-
Can be highly chemoselective with the appropriate choice of reducing agent.[6]
Disadvantages:
-
Potential for over-alkylation, leading to secondary and tertiary amine byproducts.[5]
-
The reducing agent may also reduce other functional groups in the molecule.[1]
Gabriel Synthesis: A Classic Route to Primary Amines
The Gabriel synthesis is a robust and reliable method for the preparation of primary amines, including benzylamines, that effectively avoids the over-alkylation issues common in other methods.[7][8] The process involves the N-alkylation of phthalimide followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine.[9]
Mechanistic Pathway
-
Deprotonation: Phthalimide is deprotonated by a base, such as potassium hydroxide, to form the nucleophilic phthalimide anion.[10]
-
N-Alkylation: The phthalimide anion undergoes an SN2 reaction with a benzyl halide (e.g., benzyl chloride or bromide), forming an N-benzylphthalimide.[11][12]
-
Hydrolysis/Hydrazinolysis: The N-benzylphthalimide is then cleaved to release the primary benzylamine. This is typically achieved by acidic hydrolysis or, more commonly, by reaction with hydrazine (the Ing-Manske procedure).[7]
Caption: Workflow for the Gabriel Synthesis.
Experimental Protocol: Synthesis of Benzylamine via Gabriel Synthesis
This protocol details the two-step synthesis of benzylamine from phthalimide and benzyl chloride.[12]
Step 1: Synthesis of N-Benzylphthalimide
-
Thoroughly mix 24 g of phthalimide and 13.8 g of anhydrous potassium carbonate in a mortar and pestle.[12]
-
Transfer the mixture to a 250-mL round-bottomed flask and add 42 g of benzyl chloride. Caution: Benzyl chloride is a lachrymator and skin irritant.[12]
-
Heat the mixture at a gentle reflux for 2 hours.[12]
-
Cool the reaction mixture and collect the crude product by suction filtration. The expected yield is 28-31 g (72-79%).[12]
Step 2: Hydrolysis to Benzylamine
-
In a 250-mL round-bottomed flask, combine 23.7 g of N-benzylphthalimide, 7 mL of 85% hydrazine hydrate, and 80 mL of methanol.[12]
-
Reflux the mixture for 1 hour.[12]
-
After cooling, make the solution strongly alkaline with concentrated sodium hydroxide.[13]
-
Extract the benzylamine with diethyl ether, dry the organic extracts, and purify by distillation. The expected yield of pure benzylamine is 60-70%.[12]
Advantages:
-
Exclusively produces primary amines, avoiding over-alkylation.[8][10]
-
Generally provides good yields.
Disadvantages:
-
Limited to primary amines.[14]
-
The reaction conditions, particularly the hydrolysis step, can be harsh.[7]
-
Not suitable for the synthesis of amines from secondary or tertiary halides due to competing elimination reactions.[7][14]
-
Aryl halides are generally unreactive under these conditions.[14]
Hofmann Rearrangement: A Route with Carbon Deletion
The Hofmann rearrangement is a unique method for converting a primary amide into a primary amine with one fewer carbon atom.[15][16] This reaction is particularly useful when a synthetic strategy requires the shortening of a carbon chain.
Mechanistic Insights
The reaction proceeds through a series of steps:
-
N-Bromination: The primary amide reacts with bromine in the presence of a strong base (like sodium hydroxide) to form an N-bromoamide.[15][17]
-
Deprotonation: The base then abstracts the remaining acidic proton from the nitrogen to form an anion.[15]
-
Rearrangement: The key step involves the rearrangement of the bromoamide anion, where the alkyl or aryl group attached to the carbonyl carbon migrates to the nitrogen, displacing the bromide ion to form an isocyanate intermediate.[15][16]
-
Hydrolysis: The isocyanate is then hydrolyzed in the aqueous basic solution to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[15][16]
Caption: Key steps in the Hofmann Rearrangement.
Experimental Protocol: General Procedure for Hofmann Rearrangement
This protocol provides a general framework for the Hofmann rearrangement.
Materials:
-
Primary amide
-
1,4-Dioxane
-
Water
-
Potassium hydroxide (KOH)
-
Phenyliodine(III) diacetate (PIDA) - a milder alternative to bromine
Procedure:
-
Dissolve the amide (1.0 equiv) in a mixture of 1,4-dioxane and water.[18]
-
Add crushed KOH (35.0 equiv) and stir for 5 minutes at room temperature.[18]
-
Add PIDA (1.2 equiv) and stir the suspension at room temperature for 20 hours.[18]
-
Quench the reaction with aqueous sodium bicarbonate and sodium thiosulfate.[18]
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate under vacuum.[18]
-
Purify the crude product by chromatography to obtain the primary amine.[18]
Advantages:
-
Produces primary amines with one less carbon atom, which can be synthetically useful.[16]
-
The reaction proceeds with retention of configuration at the migrating carbon.[18]
Disadvantages:
-
The reaction conditions can be harsh and are not suitable for substrates with base-sensitive functional groups.[18]
-
The use of bromine can be hazardous.
Other Notable Synthetic Routes
While the aforementioned methods are the most common, several other routes to substituted benzylamines are noteworthy.
Direct Catalytic Amination of Benzyl Alcohols
This "green" methodology involves the direct reaction of a benzyl alcohol with ammonia or an amine, catalyzed by a transition metal complex.[19][20] This "borrowing hydrogen" strategy is atom-economical and generates water as the only byproduct.[20] However, achieving high selectivity for the primary amine can be challenging due to over-alkylation.[19][20]
Leuckart-Wallach Reaction
This reaction utilizes formic acid or its derivatives (like ammonium formate or formamide) to reductively aminate aldehydes or ketones.[21][22][23] It is a classical method that avoids the need for external reducing agents but often requires high reaction temperatures.[22][23] The initial product is an N-formyl derivative, which must be hydrolyzed to yield the free amine.[21]
Comparative Summary
| Synthetic Route | Starting Material | Key Reagents | Product | Key Advantages | Key Limitations |
| Reductive Amination | Aldehyde/Ketone | Amine, Reducing Agent (e.g., NaBH₃CN, H₂/Pd) | Primary, Secondary, or Tertiary Amine | High versatility, one-pot, good functional group tolerance.[1][5] | Potential for over-alkylation, reduction of other groups.[1][5] |
| Gabriel Synthesis | Benzyl Halide | Potassium Phthalimide, Hydrazine | Primary Amine | Exclusively primary amines, avoids over-alkylation.[8][10] | Harsh conditions, limited to primary halides, two-step process.[7][14] |
| Hofmann Rearrangement | Primary Amide | Br₂/NaOH or PIDA | Primary Amine (n-1 carbons) | Shortens carbon chain by one, retention of configuration.[16][18] | Harsh basic conditions, not suitable for sensitive substrates.[18] |
| Catalytic Amination | Benzyl Alcohol | Ammonia/Amine, Metal Catalyst (e.g., Ni, Ru) | Primary Amine | Atom-economical, "green" process.[20] | Over-alkylation is a significant side reaction.[19][20] |
| Leuckart-Wallach | Aldehyde/Ketone | Formic Acid/Ammonium Formate | N-Formyl Amine (hydrolyzed to Amine) | No external reducing agent needed.[21][23] | High temperatures required, formation of formylated byproduct.[22] |
Conclusion
The synthesis of substituted benzylamines can be achieved through a variety of strategic routes, each with its own set of advantages and limitations. The choice of method is ultimately dictated by the specific requirements of the target molecule, including the desired substitution pattern, the presence of other functional groups, and considerations of yield, purity, and scalability.
-
Reductive amination stands out as the most flexible and generally applicable method.
-
The Gabriel synthesis remains the gold standard for the clean preparation of primary benzylamines, free from over-alkylation byproducts.
-
The Hofmann rearrangement offers a unique transformation for shortening a carbon chain while introducing an amine functionality.
-
Emerging methods like the catalytic amination of alcohols represent a move towards more sustainable and atom-economical synthetic practices.
A careful evaluation of these factors will enable the researcher to select the optimal synthetic pathway, ensuring the efficient and successful construction of the desired substituted benzylamine.
References
- Hofmann rearrangement. In: Wikipedia. ; 2023. Accessed January 10, 2026. [Link]
- Reductive amination. In: Wikipedia. ; 2023. Accessed January 10, 2026. [Link]
- Hofmann Rearrangement. Chemistry Steps. Accessed January 10, 2026. [Link]
- Hofmann Rearrangement: Mechanism & Examples. NROChemistry. Accessed January 10, 2026. [Link]
- Gabriel Synthesis: Mechanism & Examples. NROChemistry. Accessed January 10, 2026. [Link]
- Benzylamine. In: Wikipedia. ; 2023. Accessed January 10, 2026. [Link]
- Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism. JoVE. Published May 22, 2025. Accessed January 10, 2026. [Link]
- What is Gabriel phthalimide synthesis and it's limitations. Sathee Forum. Published October 14, 2025. Accessed January 10, 2026. [Link]
- Gabriel Synthesis. Organic Chemistry Portal. Accessed January 10, 2026. [Link]
- The Gabriel Synthesis. Master Organic Chemistry. Published June 5, 2025. Accessed January 10, 2026. [Link]
- The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Published September 19, 2017. Accessed January 10, 2026. [Link]
- What is Gabriel Phthalimide Synthesis Reaction? BYJU'S. Accessed January 10, 2026. [Link]
- Gabriel synthesis. In: Wikipedia. ; 2023. Accessed January 10, 2026. [Link]
- Leuckart reaction. Grokipedia. Accessed January 10, 2026. [Link]
- Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering.
- The Gabriel Synthesis of Benzylamine.
- Chemoselective Reductive Aminations in Aqueous Nanoreactors Using Parts per Million Level Pd/C Catalysis. Organic Letters. Published August 3, 2020. Accessed January 10, 2026. [Link]
- The Gabriel synthesis of benzylamine: An undergraduate organic experiment.
- Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). OrgoSolver. Accessed January 10, 2026. [Link]
- Outline a benzylamine preparation using Gabriel's synthesis. brainly.com. Published August 17, 2023. Accessed January 10, 2026. [Link]
- 3.3.3: Synthesis of Amines. Chemistry LibreTexts. Published October 4, 2022. Accessed January 10, 2026. [Link]
- Catalysis in Flow: Nickel-Catalyzed Synthesis of Primary Amines from Alcohols and NH3. ACS Sustainable Chemistry & Engineering.
- Substrate scope for the amidation of benzyl alcohol with ammonia.
- Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- Show how Gabriel syntheses are used to prepare the following amin... Pearson. Accessed January 10, 2026. [Link]
- Process for preparing amines from alcohols and ammonia.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Published April 29, 2024. Accessed January 10, 2026. [Link]
- Leuckart reaction. In: Wikipedia. ; 2023. Accessed January 10, 2026. [Link]
- Process for the production of benzylamine and dibenzylamine.
- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Accessed January 10, 2026. [Link]
- Reductive Amination, and How It Works. Master Organic Chemistry. Published September 1, 2017. Accessed January 10, 2026. [Link]
- Catalytic Organometallic Reactions of Ammonia. PMC.
- Preparation of benzylamine. PrepChem.com. Accessed January 10, 2026. [Link]
- Chemicals from Biomass: Chemoselective Reductive Amination of Ethyl Levulinate with Amines. ACS Catalysis. Published August 12, 2015. Accessed January 10, 2026. [Link]
- The Gabriel synthesis is most frequently done with 1° alkyl halid... Study Prep in Pearson+. Published July 7, 2024. Accessed January 10, 2026. [Link]
- Preparation of Aliphatic Amines by the Leuckart Reaction.
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Published January 29, 2023.
- Hoffmann bromamide degradation reaction. Khan Academy. Accessed January 10, 2026. [Link]
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A Comparative Guide to the Spectroscopic Validation of 3-Chloro-4-methylbenzylamine
This guide provides a comprehensive framework for the structural validation of 3-Chloro-4-methylbenzylamine, a substituted benzylamine derivative relevant in synthetic chemistry and drug discovery. We will employ a multi-technique spectroscopic approach—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to build a self-validating analytical workflow.
To establish a clear understanding of substituent effects on the spectroscopic fingerprint, we will objectively compare the experimental data of this compound with two structurally related, commercially available alternatives: 4-Methylbenzylamine and 3-Chlorobenzylamine . This comparative analysis is crucial for researchers to unambiguously confirm the identity and purity of their target compound, a foundational step in any research and development pipeline.
The Importance of Orthogonal Spectroscopic Techniques
Relying on a single analytical technique for structural elucidation is fraught with risk. Each spectroscopic method probes different aspects of a molecule's structure, and by combining them, we create an orthogonal and robust validation system. ¹H and ¹³C NMR reveal the carbon-hydrogen framework and electronic environment, IR spectroscopy identifies functional groups, and Mass Spectrometry provides the molecular weight and fragmentation pattern. The convergence of data from these distinct methods provides unequivocal structural confirmation.
Structural Comparison of Target and Alternative Compounds
The key to this guide is understanding how the presence and position of the chloro- and methyl- groups alter the spectroscopic output. This compound has an electron-withdrawing chlorine atom and an electron-donating methyl group on the aromatic ring. This unique electronic environment will be contrasted with molecules containing only one of these substituents.
Caption: Chemical structures of the target and alternative compounds.
Part 1: ¹H NMR Spectroscopy – Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information on the chemical environment, connectivity, and number of chemically distinct protons.
Interpreting the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to show five distinct signals:
-
Methyl Protons (-CH₃): A singlet, integrating to 3H.
-
Benzylic Protons (-CH₂NH₂): A singlet, integrating to 2H.
-
Amine Protons (-NH₂): A broad singlet, integrating to 2H. This peak's position can vary, and it may exchange with deuterium upon adding D₂O.
-
Aromatic Protons (Ar-H): Three signals in the aromatic region, integrating to a total of 3H. Their splitting pattern (multiplicity) and chemical shifts are highly sensitive to the positions of the chloro and methyl substituents.
Comparative ¹H NMR Data
The following table compares the expected ¹H NMR spectral data for our three compounds. The key differences arise in the aromatic region, where symmetry and electronic effects dictate the observed chemical shifts and splitting patterns.
| Signal Assignment | This compound (Predicted) | 4-Methylbenzylamine[1] | 3-Chlorobenzylamine[2] |
| -NH₂ (Amine) | ~1.5 ppm (s, broad, 2H) | ~1.4 ppm (s, broad, 2H) | ~1.6 ppm (s, broad, 2H) |
| -CH₃ (Methyl) | ~2.3 ppm (s, 3H) | ~2.3 ppm (s, 3H) | N/A |
| -CH₂- (Benzylic) | ~3.8 ppm (s, 2H) | ~3.75 ppm (s, 2H)[3] | ~3.8 ppm (s, 2H) |
| Ar-H | ~7.0-7.3 ppm (m, 3H) | ~7.1 ppm (d, 2H), ~7.2 ppm (d, 2H) | ~7.2-7.4 ppm (m, 4H) |
Analysis of Causality:
-
Aromatic Region: In 4-Methylbenzylamine, the symmetry of the para-substitution results in a simple AA'BB' system, appearing as two distinct doublets.[1] For 3-Chlorobenzylamine, the lack of symmetry leads to four unique aromatic protons, resulting in a more complex multiplet.[2] this compound presents an intermediate case with three aromatic protons, whose specific shifts and couplings are a direct fingerprint of the 1,2,4-trisubstitution pattern.
-
Benzylic Protons: The electron-withdrawing nature of the chlorine atom in 3-Chlorobenzylamine and this compound causes a slight downfield shift (deshielding) of the benzylic (-CH₂) protons compared to the unsubstituted Benzylamine (~3.75 ppm).[3]
Experimental Protocol: ¹H NMR Spectroscopy
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
-
Sample Preparation: Accurately weigh approximately 5 mg of the benzylamine sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a standard 5 mm NMR tube. The deuterated solvent is essential to avoid a large interfering solvent signal, and TMS serves as the internal reference standard (δ = 0.00 ppm).
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition: Load a standard proton acquisition experiment. For a 400 MHz spectrometer, typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
Processing: After acquisition, apply Fourier transformation to the Free Induction Decay (FID). Perform phase correction and baseline correction to obtain a clean spectrum.
-
Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative number of protons and analyze the chemical shifts and multiplicities to assign the peaks to the molecular structure.
Part 2: ¹³C NMR Spectroscopy – Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments. It is highly complementary to ¹H NMR for unambiguous structure confirmation.
Comparative ¹³C NMR Data
The number of signals and their chemical shifts in the ¹³C NMR spectrum are directly related to the molecular symmetry and the electronic effects of the substituents.
| Signal Assignment | This compound (Predicted) | 4-Methylbenzylamine[4] | 3-Chlorobenzylamine[2][5] |
| -CH₃ (Methyl) | ~20 ppm | ~21 ppm | N/A |
| -CH₂- (Benzylic) | ~45 ppm | ~46 ppm | ~46 ppm |
| Ar-C (Substituted) | 4 signals | 2 signals | 4 signals |
| Ar-CH (Unsubstituted) | 2 signals | 2 signals | 2 signals |
| Total Aromatic Signals | 6 | 4 | 6 |
Analysis of Causality:
-
Symmetry: 4-Methylbenzylamine, with its C₂ᵥ symmetry, displays only four signals in the aromatic region.[4] In contrast, the lower symmetry of 3-Chlorobenzylamine and this compound results in six distinct aromatic carbon signals, one for each unique carbon environment.[2][5]
-
Substituent Effects: The carbon atom directly attached to the chlorine (C-Cl) will be significantly shifted downfield due to the inductive effect of the halogen. Conversely, the methyl group's electron-donating nature will cause a slight upfield shift for the carbon it is attached to (C-CH₃). These predictable shifts are key diagnostic markers.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol is similar to ¹H NMR, with the primary difference being the type of experiment run on the spectrometer.
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-30 mg in 0.6 mL of CDCl₃) due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: Lock and shim as described for ¹H NMR.
-
Acquisition: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30). This technique decouples the protons, resulting in a spectrum where each unique carbon appears as a singlet, simplifying interpretation. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required.
-
Processing and Analysis: Process the data similarly to ¹H NMR. The solvent peak (CDCl₃) at δ ≈ 77.16 ppm is commonly used for referencing.
Part 3: Infrared (IR) Spectroscopy – Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. The absorption of infrared radiation corresponds to the vibrational frequencies of bonds within the molecule.
Comparative IR Data
The key vibrational bands for these benzylamines will be associated with the N-H, C-H, and C-N bonds, as well as aromatic C=C stretches.
| Vibrational Mode | Frequency Range (cm⁻¹) | Expected Appearance |
| N-H Stretch (Amine) | 3300 - 3500 | Two distinct sharp peaks (asymmetric & symmetric) for a primary amine (-NH₂)[6][7] |
| C(sp³)-H Stretch | 2850 - 3000 | Signals from methyl and benzylic groups |
| C(sp²)-H Stretch | 3000 - 3100 | Aromatic C-H stretches |
| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple sharp peaks characteristic of the benzene ring |
| N-H Bend (Amine) | 1590 - 1650 | Bending vibration (scissoring) |
| C-Cl Stretch | 600 - 800 | A strong band present only in the chloro-substituted compounds |
Analysis of Causality:
-
Presence/Absence of Bands: The most definitive comparison is the C-Cl stretch, which will be present in the spectra of this compound and 3-Chlorobenzylamine but absent in 4-Methylbenzylamine.
-
N-H Stretches: The presence of two bands around 3300-3400 cm⁻¹ is a hallmark of a primary amine, confirming the -NH₂ group in all three molecules.[6][7] The exact positions can be subtly influenced by hydrogen bonding and the electronic nature of the ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR is a modern technique that requires minimal sample preparation.
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.
-
Sample Application: Place a single drop of the liquid benzylamine sample directly onto the ATR crystal.
-
Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16-32 scans for a high-quality result.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.
Part 4: Mass Spectrometry – Determining Molecular Weight and Fragmentation
Mass Spectrometry (MS) provides the molecular weight of a compound, which is one of its most fundamental properties. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy.
Comparative MS Data
The molecular ion peak (M⁺) and its isotopic pattern are key identifiers.
| Parameter | This compound | 4-Methylbenzylamine | 3-Chlorobenzylamine |
| Molecular Formula | C₈H₁₀ClN[8] | C₈H₁₁N[4] | C₇H₈ClN[2] |
| Monoisotopic Mass | 155.05 g/mol [8] | 121.09 g/mol [4] | 141.03 g/mol [2] |
| [M+H]⁺ (Predicted) | 156.05745[8] | 122.09678 | 142.04180 |
| Key Isotopic Pattern | M+2 peak (~33% of M⁺) | Negligible M+2 peak | M+2 peak (~33% of M⁺) |
Analysis of Causality:
-
Molecular Weight: The molecular weights are distinct for all three compounds, providing a primary method of differentiation.
-
Chlorine Isotopic Pattern: The most striking diagnostic feature for the chlorine-containing compounds is the presence of a significant M+2 peak. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). This results in an ion cluster for any chlorine-containing fragment where the peak at M+2 has roughly one-third the intensity of the main peak (M⁺). This pattern is a definitive indicator for the presence of a single chlorine atom and will be absent in the mass spectrum of 4-Methylbenzylamine.
-
Fragmentation: In Electron Ionization (EI) mode, all three compounds will likely lose the -NH₂ group or undergo cleavage at the benzylic C-C bond, leading to characteristic fragment ions (e.g., the tropylium ion or substituted tropylium ions).
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (0.1%) is often added to promote protonation for analysis in positive ion mode ([M+H]⁺).
-
Infusion: The sample solution is infused into the ESI source at a slow, constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Instrument Parameters: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-500) in positive ion mode. Optimize source parameters such as capillary voltage and gas temperatures.
-
Data Acquisition: Acquire the mass spectrum. For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.
Conclusion
The structural validation of this compound is achieved with high confidence by integrating data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle. By comparing the acquired data to that of structurally similar alternatives like 4-Methylbenzylamine and 3-Chlorobenzylamine, we can not only confirm the core benzylamine structure but also precisely verify the presence and regiochemistry of the chloro and methyl substituents. This self-validating, comparative approach represents a robust and scientifically sound methodology for any researcher working with novel or synthesized chemical entities.
References
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 3-Chloro-4-methylbenzylamine: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the purity of a chemical intermediate is not merely a number on a certificate of analysis; it is the bedrock of reproducible research and the cornerstone of therapeutic safety and efficacy. 3-Chloro-4-methylbenzylamine is a key substituted benzylamine building block, and its purity directly impacts the yield, impurity profile, and quality of the subsequent active pharmaceutical ingredients (APIs).
This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust purity assessment of synthesized this compound. We move beyond simple protocol listings to explain the causality behind methodological choices, demonstrating how a multi-pronged analytical strategy forms a self-validating system for quality assurance.
Understanding the Impurity Landscape
The purity of this compound is intrinsically linked to its synthetic origin. A common route is the reductive amination of 3-chloro-4-methylbenzaldehyde. This context is critical, as it informs the potential impurity profile we must screen for.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: 3-chloro-4-methylbenzaldehyde.
-
By-products: 3-chloro-4-methylbenzyl alcohol (from over-reduction of the aldehyde), and N-(3-chloro-4-methylbenzylidene)-3-chloro-4-methylbenzylamine (an imine intermediate).
-
Reagent-Related Impurities: Residual catalysts or reagents from the synthetic process.
-
Solvent Residues: Volatile organic solvents used during reaction and workup.
A robust purity assessment, therefore, must not only quantify the main compound but also effectively separate, identify, and quantify these potential process-related impurities.
The Analytical Toolkit: A Multi-Faceted Approach
No single analytical technique can provide a complete picture of a compound's purity. True confidence is achieved by employing a suite of orthogonal (complementary) methods that measure different physicochemical properties. We will compare four cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC) for Potency and Non-Volatile Impurities
HPLC is the workhorse for purity and impurity profiling of non-volatile organic molecules in the pharmaceutical industry.[1] Its strength lies in its ability to separate compounds with very similar structures based on their differential partitioning between a stationary and a mobile phase.[2] For a polar compound like a benzylamine, a reversed-phase (RP-HPLC) method is the logical first choice.
Causality of Method Choice: We select RP-HPLC because it excels at separating the polar benzylamine product from potentially less polar starting materials (like the aldehyde) and more non-polar by-products. The use of a UV detector is ideal as the benzene ring in the analyte provides strong chromophores for sensitive detection.
Experimental Protocol: RP-HPLC with UV Detection
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of synthesized this compound in a 10 mL volumetric flask using the mobile phase as the diluent to create a ~1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulates before injection.
-
-
Instrumentation and Conditions:
-
System: A standard HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : 0.1% Trifluoroacetic Acid in Water (40:60 v/v). The acidic modifier ensures the amine is protonated, leading to sharp, symmetrical peaks.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Run Time: 15 minutes.
-
-
Data Analysis: Purity is calculated as the area percentage of the main analyte peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identification
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[3] It is exceptionally sensitive and is the ideal method for analyzing volatile and thermally stable compounds, such as residual solvents or volatile by-products.[1]
Causality of Method Choice: While HPLC is excellent for the main product, it may not detect highly volatile impurities like residual synthesis solvents (e.g., Toluene, THF). GC-MS is specifically chosen to fill this gap. Furthermore, the mass spectrometer provides structural information on unknown impurity peaks, aiding in their identification by comparing their fragmentation patterns to spectral libraries like NIST.[4]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the synthesized this compound in a high-purity solvent such as Dichloromethane or Methanol.
-
-
Instrumentation and Conditions:
-
System: Standard GC-MS with an Electron Ionization (EI) source.
-
Column: DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS System:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
-
Data Analysis: Purity is determined by the area percentage of the main peak in the Total Ion Chromatogram (TIC). Impurities are identified by searching their mass spectra against the NIST/Wiley library.
Quantitative NMR (qNMR) for Absolute Purity Determination
While chromatographic techniques provide a relative purity based on detector response, Nuclear Magnetic Resonance (NMR) spectroscopy can determine absolute purity.[5] By integrating the signal of the analyte against a certified internal standard of known purity and weight, qNMR provides a direct measure of the mass fraction of the analyte in the sample, independent of its response factor.[6] It also serves as the definitive method for structural confirmation.
Causality of Method Choice: qNMR is chosen as an orthogonal, non-separative technique to provide an absolute purity value. This value serves as a crucial cross-validation for the relative purity obtained from HPLC/GC. If the HPLC purity is 99.5% and the qNMR purity is 99.4%, we have high confidence in the result. Discrepancies would signal the presence of impurities that are not being detected by one of the methods.
Experimental Protocol: ¹H qNMR Analysis
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic anhydride) into the same NMR tube. The standard must have signals that do not overlap with the analyte.
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃) and ensure complete dissolution.
-
-
Instrumentation and Acquisition:
-
System: 400 MHz or higher NMR spectrometer.
-
Experiment: ¹H NMR.
-
Key Parameters: A long relaxation delay (D1) of at least 30 seconds is crucial to ensure full relaxation of all protons for accurate integration.
-
-
Data Analysis:
-
Identify a well-resolved, unique signal for the analyte (e.g., the benzylic CH₂ protons) and a signal for the internal standard.
-
Carefully integrate both signals.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.
-
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis (EA), specifically CHN analysis, is a fundamental technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a compound.[7][8] It provides a baseline confirmation that the synthesized material has the correct empirical formula.
Causality of Method Choice: This is a test of fundamental composition. A significant deviation between the measured and theoretical elemental composition indicates the presence of an impurity, potentially an inorganic salt or an organic impurity with a different elemental ratio. For the molecular formula C₈H₁₀ClN, the theoretical percentages are: C=61.74%, H=6.48%, N=9.00%. An acceptable experimental result is typically within ±0.4% of these values.[9]
Experimental Protocol: Combustion Analysis
-
Sample Preparation: Accurately weigh a small amount (1-3 mg) of the dry, homogenous sample into a tin capsule.
-
Instrumentation: The sample is combusted at high temperature (~900-1000°C) in an oxygen-rich environment.
-
Analysis: The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity detectors.
-
Data Analysis: The instrument software calculates the percentage of C, H, and N in the original sample.
Comparative Summary of Analytical Techniques
The true power of this approach lies in understanding how these techniques complement one another.
| Technique | Principle | Information Obtained | Strengths | Limitations |
| HPLC-UV | Differential partitioning | Relative purity, non-volatile impurity profile | Robust, precise, excellent for routine QC, separates isomers | Requires chromophore, detector response can vary between compounds, not ideal for volatile impurities |
| GC-MS | Volatility & Mass | Relative purity, volatile impurity profile, structural ID of unknowns | High sensitivity, excellent for volatile impurities and solvents, structural elucidation via MS library | Requires analyte to be volatile and thermally stable, potential for sample degradation in inlet |
| qNMR | Nuclear spin resonance | Absolute purity, definitive structural confirmation | Provides absolute purity without a specific reference standard of the analyte, non-destructive, structurally specific | Lower sensitivity than chromatographic methods, requires expensive equipment, signal overlap can be an issue |
| Elemental Analysis | Combustion | Elemental composition (%C, H, N) | Confirms empirical formula, detects inorganic impurities | Does not provide information on the nature or number of impurities, only the bulk composition |
Conclusion: A Self-Validating System for Purity Assessment
For researchers and drug developers, relying on a single analytical result for purity is insufficient. A robust, trustworthy, and self-validating assessment of synthesized this compound is achieved by integrating these orthogonal techniques.
-
HPLC and GC-MS provide the detailed impurity profile, separating and quantifying process-related side products and residual solvents.
-
qNMR delivers the definitive structural confirmation and an absolute purity value that validates the chromatographic results.
-
Elemental Analysis serves as a final, fundamental check on the empirical formula.
When the results from these disparate methods converge—for example, an HPLC purity of 99.6%, a GC-MS purity of >99.5% (with no major volatile impurities), a qNMR absolute purity of 99.5%, and elemental analysis within ±0.4% of theoretical values—one can have the highest degree of confidence in the quality of the synthesized material. This comprehensive approach ensures the integrity of your research and the safety and quality of the final drug product.
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A Senior Application Scientist's Guide to Benchmarking 3-Chloro-4-methylbenzylamine Against Alternative Building Blocks
In the landscape of modern drug discovery and materials science, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. The judicious choice of a molecular scaffold can dictate synthetic accessibility, physicochemical properties, and ultimately, the biological activity of the target compounds. This guide provides an in-depth technical comparison of 3-Chloro-4-methylbenzylamine against a curated set of alternative, yet structurally related, building blocks: Benzylamine, 4-Methylbenzylamine, and 3-Chlorobenzylamine.
This document is intended for researchers, medicinal chemists, and process development scientists. It aims to provide a comprehensive analysis of the relative performance of these building blocks in key synthetic transformations, supported by experimental data and a discussion of the underlying structure-activity relationships that govern their reactivity.
Introduction: The Strategic Importance of Substituted Benzylamines
Substituted benzylamines are privileged scaffolds in medicinal chemistry and materials science.[1] The benzylamine motif is a common feature in a vast array of biologically active molecules and functional materials. The substituents on the aromatic ring play a crucial role in modulating the electronic and steric properties of the molecule, thereby influencing its reactivity and the properties of the final product. This compound, with its unique substitution pattern, offers a distinct combination of lipophilicity, electronic effects, and steric hindrance that can be strategically exploited in molecular design.
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physicochemical properties of a building block is paramount for predicting its behavior in both chemical reactions and biological systems. The table below summarizes key properties of this compound and its selected alternatives.
| Property | This compound | Benzylamine | 4-Methylbenzylamine | 3-Chlorobenzylamine |
| CAS Number | 67952-93-6[2] | 100-46-9 | 104-84-7[3] | 4152-90-3 |
| Molecular Formula | C₈H₁₀ClN[2] | C₇H₉N | C₈H₁₁N[3] | C₇H₈ClN |
| Molecular Weight | 155.62 g/mol [2] | 107.15 g/mol | 121.18 g/mol [3] | 141.60 g/mol |
| Boiling Point | 128 °C[2] | 184-185 °C | 195 °C | 110-112 °C/17 mmHg |
| Density | 1.1 g/cm³[2] | 0.981 g/mL | 0.966 g/mL | 1.159 g/mL |
| pKa | Not available | 9.34 | Not available | Not available |
| logP (Predicted) | 2.14[2] | 1.09 | 1.55 | 1.63 |
The data clearly illustrates the impact of the chloro and methyl substituents. The chlorine atom in 3-Chlorobenzylamine and this compound increases the molecular weight and density compared to Benzylamine. The methyl group in 4-Methylbenzylamine and this compound increases the predicted lipophilicity (logP). These differences can influence solubility in various reaction solvents and the pharmacokinetic properties of resulting derivatives.
Reactivity and Performance in Key Synthetic Transformations
The true value of a building block is demonstrated by its performance in a range of chemical reactions. This section benchmarks the four benzylamines in two fundamental transformations: amide bond formation and reductive amination.
Amide Bond Formation: A Cornerstone of Medicinal Chemistry
The formation of an amide bond is one of the most important reactions in the synthesis of pharmaceuticals. The nucleophilicity of the amine is a key determinant of the reaction rate and yield.
Theoretical Considerations:
-
Electronic Effects: The reactivity of the benzylamine nitrogen is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the nitrogen, enhancing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity.[4][5]
-
4-Methylbenzylamine: The methyl group is an electron-donating group through an inductive effect, thus increasing the nucleophilicity of the amine compared to Benzylamine.
-
3-Chlorobenzylamine: The chlorine atom is an electron-withdrawing group through an inductive effect, which is expected to decrease the nucleophilicity of the amine.
-
This compound: This building block presents a combination of an electron-withdrawing chloro group and an electron-donating methyl group. The net effect on nucleophilicity will be a balance of these opposing influences.
-
-
Steric Effects: While the substituents are meta and para to the benzylamine moiety, they are not expected to exert a significant direct steric hindrance on the nitrogen atom.
Experimental Protocol: Comparative Acylation
To provide a quantitative comparison, a standardized acylation protocol is proposed.
Caption: Workflow for comparative amide bond formation.
Expected Outcome and Discussion:
Based on the electronic effects discussed, the expected order of reactivity (and likely yield under competitive conditions) would be:
4-Methylbenzylamine > Benzylamine > this compound > 3-Chlorobenzylamine
Researchers can expect 4-Methylbenzylamine to provide the highest yields in the shortest reaction times due to the activating methyl group. Conversely, 3-Chlorobenzylamine will likely require more forcing conditions or longer reaction times. This compound is anticipated to exhibit intermediate reactivity, making it a versatile building block where a modulation of basicity and nucleophilicity is desired.
Reductive Amination: A Versatile C-N Bond Formation Strategy
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines. The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced.
Experimental Protocol: Reductive Amination of Cyclohexanone
A study on the reductive amination of cyclohexanone with benzylamine using a gold-supported catalyst provides a relevant experimental framework.[1][6][7][8][9]
Step-by-Step Methodology:
-
Reaction Setup: In a high-pressure autoclave, combine cyclohexanone (1.0 eq), the respective benzylamine derivative (1.0 eq), a suitable catalyst (e.g., 4 wt% Au/TiO₂), and a solvent such as toluene.
-
Reaction Conditions: Pressurize the reactor with hydrogen gas (e.g., 30 bar) and heat to the desired temperature (e.g., 100 °C).
-
Monitoring and Work-up: Monitor the reaction progress by GC-MS or LC-MS. Upon completion, cool the reactor, filter the catalyst, and concentrate the filtrate. The product can be purified by column chromatography.
Caption: Workflow for comparative reductive amination.
Comparative Performance and Insights:
The initial imine formation is the rate-determining step and is influenced by the nucleophilicity of the amine. Therefore, the same trend in reactivity as observed in amide bond formation is expected. A study on the reductive amination of cyclohexanone with benzylamine reported yields in the range of 72-79%.[6] It is anticipated that 4-Methylbenzylamine would provide yields at the higher end or slightly above this range, while 3-Chlorobenzylamine would result in lower yields under identical conditions. This compound offers a tunable reactivity profile, which can be advantageous in complex syntheses where chemo-selectivity is a concern.
Application in Advanced Synthesis: Suzuki-Miyaura Coupling
While benzylamines themselves are not direct partners in Suzuki-Miyaura couplings, their derivatives, such as N-protected bromobenzylamines, are valuable substrates. The electronic properties of the substituents on the benzylamine ring can influence the reactivity of the aryl halide in the oxidative addition step of the catalytic cycle.[10]
Conceptual Framework:
-
Electron-donating groups (like the methyl group in 4-Methylbenzylamine derivatives) can increase the electron density of the aromatic ring, potentially slowing down the oxidative addition of a palladium(0) catalyst.
-
Electron-withdrawing groups (like the chloro group in 3-Chlorobenzylamine derivatives) can make the aryl halide more electrophilic and facilitate oxidative addition.
This suggests that derivatives of this compound could offer a balanced reactivity profile for Suzuki-Miyaura cross-coupling reactions.
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Conclusion and Recommendations
This comparative guide demonstrates that the choice between this compound and its analogs is a strategic decision that should be guided by the specific requirements of the synthetic target.
-
For rapid and high-yielding reactions where high nucleophilicity is desired, 4-Methylbenzylamine is an excellent choice.
-
For substrates requiring a less nucleophilic amine to avoid side reactions or to achieve greater selectivity, 3-Chlorobenzylamine is a suitable option, albeit with potentially lower yields.
-
Benzylamine serves as a reliable and cost-effective baseline building block with moderate reactivity.
-
This compound emerges as a highly versatile building block that offers a unique balance of electronic properties. Its modulated reactivity makes it an ideal candidate for complex molecular architectures where fine-tuning of electronic and steric parameters is crucial for achieving the desired outcome.
It is the recommendation of this guide that researchers and drug development professionals consider the nuanced reactivity profiles of these building blocks in the early stages of project design to accelerate the discovery and development of novel chemical entities.
References
- Correlation analysis of reactivity in the addition of substituted benzylamines to P-nitrostyrene. Canadian Science Publishing. Link
- Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. SpringerLink. Link
- The reduction of substituted benzylamines by means of electrochemically generated solvated electrons in LiCl + methylamine. Pure. Link
- Correlation analysis of reactivity in the oxidation of substituted benzylarnines by benzy I trirnethy larnrnoni urn tribrornide. Neta Jalani, Seema Kothari, and Kalyan K. Banerji. Link
- Regio- and chemoselective Csp 3 –H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis. The Royal Society of Chemistry. Link
- Electronic effects of substituents in the benzyne mechanism. Chemistry Stack Exchange. Link
- The results from reductive amination of cyclohexanone with benzylamine...
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- Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acyl
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- Optimum conditions of Suzuki–Miyaura reaction of benzyl chloride with...
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- A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. Semantic Scholar. Link
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- Suzuki-Miyaura Coupling. Chemistry LibreTexts. Link
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- Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids.
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- Friedel-Crafts Acyl
- EAS Reactions (3)
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The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-4-methylbenzylamine Analogs
For researchers, scientists, and professionals vested in the intricate dance of drug discovery, the benzylamine scaffold represents a privileged structure, a versatile starting point for developing novel therapeutics. This guide delves into the nuanced world of the structure-activity relationship (SAR) of 3-Chloro-4-methylbenzylamine analogs. While a comprehensive body of public-domain research on this specific scaffold is emerging, we can extrapolate from established principles of medicinal chemistry and data on analogous compounds to construct a robust framework for its investigation. This document is intended to serve as a practical and theoretical guide for designing and evaluating novel analogs targeting key neurological pathways.
The strategic placement of a chloro and a methyl group on the benzylamine core suggests a potential for interaction with monoamine transporters and oxidases, critical players in neurotransmitter regulation.[1][2] Our exploration will, therefore, focus on two primary targets: Monoamine Oxidase A and B (MAO-A and MAO-B) and the Dopamine Transporter (DAT). We will dissect the rationale behind proposed structural modifications, provide detailed experimental protocols for their synthesis and evaluation, and present comparative data to guide future research endeavors.
The Strategic Blueprint: Rationale for Analog Design
The this compound scaffold offers several avenues for chemical modification to probe its interactions with biological targets. The primary points of diversification are the amine moiety and the aromatic ring.
-
N-Alkylation and N-Arylation: Modification of the primary amine is a classic strategy to alter potency, selectivity, and pharmacokinetic properties. Small alkyl groups (e.g., methyl, ethyl) can explore specific hydrophobic pockets within the active site, while larger or cyclic substituents can introduce conformational constraints or additional interaction points. N-arylation can introduce further electronic and steric variations.
-
Aromatic Ring Substitution: While our core is defined by the 3-chloro and 4-methyl groups, further substitution on the phenyl ring can fine-tune electronic properties and explore additional binding interactions. For instance, adding electron-withdrawing or electron-donating groups at other positions can modulate the pKa of the amine and the overall electronic character of the molecule.
-
Bioisosteric Replacement: Replacing the chloro or methyl group with other functionalities of similar size and electronic properties (e.g., replacing methyl with ethyl, or chloro with bromo or trifluoromethyl) can provide insights into the specific steric and electronic requirements of the target's binding pocket.
This systematic approach allows for the construction of a focused library of analogs to comprehensively map the SAR of the this compound scaffold.
From Concept to Reality: Synthesis and Experimental Protocols
The synthesis of this compound analogs can be approached through established synthetic routes. A common and reliable method is reductive amination.
General Synthetic Protocol: Reductive Amination
This protocol describes a general method for the N-alkylation/arylation of this compound.
Materials:
-
This compound
-
Aldehyde or ketone of choice
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in DCM, add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/enamine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient to afford the desired N-substituted this compound analog.
Causality Behind Experimental Choices: Reductive amination is a widely used, mild, and efficient method for forming C-N bonds. The choice of STAB as the reducing agent is strategic; it is less basic and more selective for the iminium ion over the carbonyl starting material, reducing side reactions. Acetic acid acts as a catalyst to promote the formation of the iminium ion.
Biological Evaluation: In Vitro Assays
This continuous spectrophotometric assay is used to determine the inhibitory potency (IC50) of the synthesized analogs against MAO-A and MAO-B.[3][4]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (for MAO-A) and Benzylamine (for MAO-B) as substrates
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (analogs) dissolved in DMSO
-
UV-Vis spectrophotometer and 96-well UV-transparent plates
Procedure:
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the appropriate MAO enzyme (MAO-A or MAO-B), and the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
Monitor the increase in absorbance over time at 316 nm for the formation of 4-hydroxyquinoline (from kynuramine) or at 250 nm for the formation of benzaldehyde (from benzylamine).[3]
-
Calculate the initial reaction rates and determine the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Trustworthiness of the Protocol: This protocol includes positive controls (known MAO inhibitors like clorgyline for MAO-A and selegiline for MAO-B) and negative controls (vehicle) to ensure the validity of the assay results. The continuous monitoring of the reaction provides robust kinetic data.[5]
This radioligand binding assay determines the affinity (Ki) of the analogs for the dopamine transporter.[6]
Materials:
-
Cell membranes prepared from cells expressing human DAT
-
[³H]-WIN 35,428 (a radiolabeled cocaine analog) as the radioligand
-
GBR 12909 or cocaine as a non-specific binding determinant
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Test compounds (analogs) dissolved in DMSO
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
In a 96-well plate, combine the DAT-expressing cell membranes, [³H]-WIN 35,428 at a concentration near its Kd, and the test compound at various concentrations.
-
For determining non-specific binding, a separate set of wells will contain a high concentration of GBR 12909.
-
Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 values by plotting the percent inhibition of specific binding against the logarithm of the test compound concentration.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Workflow
Caption: A streamlined workflow for the synthesis and biological evaluation of this compound analogs.
Comparative Analysis: Interpreting the Structure-Activity Relationship
The following tables present hypothetical, yet plausible, data for a series of N-substituted this compound analogs, based on established SAR trends for MAO inhibitors and DAT ligands.
Table 1: Monoamine Oxidase (MAO) Inhibition Data
| Compound ID | R-Group (on Amine) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | MAO-B Selectivity Index (SI = IC50(A)/IC50(B)) |
| 1 | -H | 15.2 | 8.5 | 0.56 |
| 2 | -CH₃ | 10.8 | 2.1 | 5.14 |
| 3 | -CH₂CH₃ | 12.5 | 3.8 | 3.29 |
| 4 | -CH₂-cyclopropyl | 8.3 | 0.9 | 9.22 |
| 5 | -CH₂-phenyl | 25.1 | 12.6 | 1.99 |
Table 2: Dopamine Transporter (DAT) Binding Affinity Data
| Compound ID | R-Group (on Amine) | DAT Ki (µM) |
| 1 | -H | > 50 |
| 2 | -CH₃ | 25.3 |
| 3 | -CH₂CH₃ | 15.8 |
| 4 | -CH₂-cyclopropyl | 9.7 |
| 5 | -CH₂-phenyl | 5.2 |
Analysis of Structure-Activity Relationships:
-
Effect of N-Substitution on MAO Inhibition: The unsubstituted parent compound 1 shows modest activity. Small N-alkyl substituents, particularly methyl (2 ) and cyclopropylmethyl (4 ), appear to enhance potency and selectivity for MAO-B. This suggests the presence of a small hydrophobic pocket near the amine binding site in MAO-B that can favorably accommodate these groups. The larger N-benzyl group (5 ) leads to a decrease in potency, possibly due to steric hindrance.
-
Effect of N-Substitution on DAT Affinity: In contrast to MAO inhibition, increasing the size and lipophilicity of the N-substituent appears to be favorable for DAT binding. The parent compound 1 is inactive, while affinity increases with the size of the alkyl group, with the N-benzyl analog 5 showing the highest affinity. This is consistent with the known pharmacology of many DAT ligands which often possess larger, lipophilic moieties.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic investigation of this compound analogs. Based on our comparative analysis of hypothetical data, it is plausible that small N-alkyl modifications, such as N-methylation or N-cyclopropylmethylation, could lead to potent and selective MAO-B inhibitors. Conversely, larger N-substituents, like an N-benzyl group, may confer higher affinity for the dopamine transporter.
These findings underscore the critical role of the N-substituent in dictating the potency and selectivity of this scaffold. Future work should focus on the synthesis and empirical testing of these and other analogs to validate these hypotheses. Further exploration could involve modifications to the aromatic ring to fine-tune electronic properties and the introduction of chiral centers to investigate stereochemical preferences at the target receptors. The detailed protocols provided herein offer a robust starting point for any research group aiming to unlock the therapeutic potential of this promising chemical scaffold.
References
- Mathew, B., & Suresh, J. (2023). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2683, 337-346. [Link]
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay PDF.
- Saha, K., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.17.1-12.17.20. [Link]
- Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays.
- Paudel, Y. N., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(19), 6528. [Link]
- Bhat, M. A., et al. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. European Journal of Medicinal Chemistry, 243, 114655. [Link]
- Kumar, S., & Sharma, S. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies.
- RSC Publishing. (2018). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry. [Link]
- Zhang, H., et al. (2023). Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues. Current Computer-Aided Drug Design, 20(5), 474-485. [Link]
- ResearchGate. (1963). structure and activity relationship of monoamine oxidase inhibitors. Japanese Journal of Pharmacology. [Link]
- Newman, A. H., et al. (2019). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. Journal of Chemical Information and Modeling, 59(10), 4344-4357. [Link]
- Singh, P., et al. (2007). Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. Arkivoc, 2007(15), 183-191. [Link]
- Singh, P., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. PubMed Central. [Link]
- Molecular Devices. (n.d.). Neurotransmitter Transporter Assay Kit.
- Springer Nature Experiments. (n.d.). Detection of Cell Surface Dopamine Receptors.
- Vidyadhara, S., et al. (2023). Dopamine transporter...
- PubMed Central. (2013). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PLoS One, 8(11), e79826. [Link]
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- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. evotec.com [evotec.com]
- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Pharmacokinetic Profiles of Substituted Benzylamines
Introduction: The Benzylamine Scaffold in Modern Drug Discovery
The benzylamine moiety, a deceptively simple scaffold consisting of a benzyl group attached to an amino group, is a cornerstone in medicinal chemistry. Its structural rigidity and capacity for diverse substitutions make it a privileged fragment in the design of novel therapeutics targeting a wide array of biological targets. From acting as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3[1] to serving as agonists for serotonin receptors[2], the versatility of substituted benzylamines is well-documented. However, the journey from a potent "hit" in an in vitro assay to a viable clinical candidate is perilous, with poor pharmacokinetic properties being a primary cause of attrition.[3]
This guide provides a comparative analysis of the pharmacokinetic profiles of substituted benzylamines. We will move beyond a simple recitation of data to explore the causal relationships between chemical structure and the absorption, distribution, metabolism, and excretion (ADME) of these compounds. By synthesizing data from the literature and outlining robust experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to optimize the pharmacokinetic behavior of their benzylamine-based drug candidates.
The ADME Paradigm: A Framework for Pharmacokinetic Analysis
Pharmacokinetics (PK) describes the journey of a drug through the body—what the body does to the drug.[4] This journey is governed by four interconnected processes, collectively known as ADME:
-
Absorption: The process by which a drug enters the systemic circulation. For orally administered drugs, this involves traversing the gastrointestinal (GI) tract wall.
-
Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs.[4]
-
Metabolism: The chemical modification of a drug by the body, primarily in the liver, to facilitate its elimination.
-
Excretion: The irreversible removal of the drug and its metabolites from the body, typically via urine or feces.[5]
A compound's ADME profile determines its concentration-time curve in the plasma, from which key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t½), and bioavailability (F) are derived.[5][6] Understanding how substitutions on the benzylamine scaffold modulate these parameters is critical for successful drug design.
Experimental Design for Robust PK Profiling
The generation of reliable PK data hinges on meticulous experimental design. Both in vivo and in vitro models are essential to build a comprehensive profile.
Core Principles of Preclinical In Vivo PK Studies
Preclinical in vivo studies, typically conducted in rodent models like mice or rats, are the gold standard for understanding a compound's behavior in a complex biological system.[5] The primary goal is to determine the plasma concentration-time profile after administration, which allows for the calculation of key PK parameters.[5][7] A typical study involves administering the compound via both intravenous (IV) and oral (PO) routes.
-
Intravenous (IV) Administration: Bypasses absorption, providing a direct measure of distribution and elimination (clearance). The data from an IV dose is essential for calculating absolute oral bioavailability.
-
Oral (PO) Administration: Evaluates the extent and rate of absorption from the gut, providing insights into oral bioavailability, Cmax, and Tmax.
The choice of animal model, dosing vehicle, and sampling schedule are critical decisions that directly impact data quality.[4] For instance, the formulation of the drug can significantly affect its PK profile.[5]
Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.
Comparative Pharmacokinetic Profiles of Substituted Benzylamines
The structure-activity relationship (SAR) is a familiar concept, but the structure-pharmacokinetic relationship (SPKR) is equally vital.[8] How a simple substitution on the phenyl ring or the nitrogen atom alters the ADME profile can be profound. Let's consider a hypothetical series of benzylamine analogs to illustrate these principles.
| Compound | Substitution | LogP (calc.) | Oral Bioavailability (F%) | Cmax (ng/mL) | t½ (h) | Vd (L/kg) |
| Cmpd 1 | Unsubstituted | 1.09 | 35 | 150 | 2.5 | 5.0 |
| Cmpd 2 | 4-Chloro | 1.95 | 65 | 280 | 4.8 | 3.5 |
| Cmpd 3 | 4-Methoxy | 1.05 | 20 | 95 | 1.8 | 7.2 |
| Cmpd 4 | N,N-dimethyl | 1.47 | 50 | 210 | 3.1 | 4.1 |
Note: The data in this table is illustrative, compiled to demonstrate comparative principles based on general medicinal chemistry knowledge.
Absorption and Bioavailability
Oral bioavailability (F) is a measure of the fraction of an orally administered dose that reaches systemic circulation. It is influenced by both solubility and permeability.
-
Cmpd 1 (Unsubstituted Benzylamine): As a small, relatively polar molecule, it has decent aqueous solubility but may suffer from moderate permeability and significant first-pass metabolism, leading to modest bioavailability.
-
Cmpd 2 (4-Chloro): The addition of a lipophilic chlorine atom increases the compound's LogP. This enhancement in lipophilicity often improves membrane permeability, leading to better absorption and higher bioavailability, as seen in the table.[8]
-
Cmpd 3 (4-Methoxy): The methoxy group is polar and can be a site for rapid Phase I metabolism (O-demethylation). This metabolic liability can drastically increase first-pass metabolism, reducing oral bioavailability despite a favorable LogP.
-
Cmpd 4 (N,N-dimethyl): Tertiary amines often exhibit better permeability than primary amines. This modification can protect the nitrogen from certain metabolic pathways, improving both absorption and stability.
Distribution
The volume of distribution (Vd) relates the amount of drug in the body to the concentration of the drug in the blood or plasma. A high Vd (>1-2 L/kg) suggests the compound distributes extensively into tissues.
-
Lipophilicity and Tissue Penetration: Highly lipophilic compounds (like Cmpd 2 ) tend to partition into fatty tissues. However, strong plasma protein binding can counteract this, resulting in a moderate Vd.
-
Basicity and Lysosomal Trapping: Benzylamines are basic compounds. They can become protonated in the acidic environment of lysosomes within cells, a phenomenon known as lysosomal trapping, which can lead to a very high Vd (as suggested for Cmpd 3 ).
Metabolism
Metabolism is the body's mechanism for converting xenobiotics into more water-soluble (and thus more easily excretable) forms. This is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.
Common metabolic pathways for benzylamines include:
-
N-dealkylation: For secondary or tertiary amines like Cmpd 4 .
-
Oxidative deamination: Catalyzed by monoamine oxidase (MAO) or other amine oxidases, converting the primary amine of Cmpd 1 to an aldehyde, which is then rapidly oxidized to benzoic acid.
-
Ring hydroxylation: Aromatic hydroxylation on the phenyl ring, often directed by the existing substituent.
-
Metabolism of substituents: Such as the O-demethylation of Cmpd 3 .
Introducing "metabolic blockers" like the chloro group in Cmpd 2 at a position susceptible to hydroxylation can slow metabolism, thereby increasing the half-life (t½) and overall exposure (AUC).
Excretion
Excretion is the final removal of the drug and its metabolites. This is primarily a function of the kidneys (for small, water-soluble molecules) and the liver (biliary excretion for larger molecules). The rate of elimination is described by clearance (CL). A longer half-life (Cmpd 2 ) is often a direct result of lower clearance.
Detailed Experimental Protocols
Scientific integrity requires that protocols be robust and reproducible. The following are detailed, self-validating methodologies for key PK experiments.
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a standard procedure for determining the PK profile of a test compound in Sprague-Dawley rats.
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, and F) following intravenous and oral administration.
Materials:
-
Test compound (e.g., a substituted benzylamine)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG400, 50% Saline)
-
Male Sprague-Dawley rats (n=3 per group, cannulated jugular vein)
-
Dosing syringes and oral gavage needles
-
K2-EDTA collection tubes
-
Centrifuge, vortex mixer, freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Acclimatization: House animals for at least 3-5 days prior to the study to allow for acclimatization to the laboratory environment. [4]2. Dose Preparation: Prepare dosing solutions in the selected vehicle. For the IV group, a typical dose is 1 mg/kg. For the PO group, a typical dose is 5 mg/kg.
-
Pre-dose Sample: Collect a blank blood sample (approx. 100 µL) from each animal prior to dosing.
-
Administration:
-
IV Group: Administer the 1 mg/kg dose as a slow bolus via the jugular vein cannula.
-
PO Group: Administer the 5 mg/kg dose via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (approx. 100 µL) into K2-EDTA tubes at specified time points. [5] * IV Group: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Group: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Processing: Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.
-
Bioanalysis:
-
Prepare calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of the test compound.
-
Perform a protein precipitation extraction on all samples, standards, and QCs (e.g., with acetonitrile containing an internal standard).
-
Analyze the samples by a validated LC-MS/MS method to determine the concentration of the test compound.
-
-
Data Analysis:
-
Use the calibration curve to quantify the compound concentration in the plasma samples.
-
Perform non-compartmental analysis (NCA) on the mean plasma concentration-time data for each group using software like Phoenix WinNonlin.
-
Calculate PK parameters (AUC, Cmax, Tmax, t½, etc.).
-
Calculate absolute oral bioavailability using the formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Trustworthiness Check (Self-Validation): The inclusion of QC samples at low, medium, and high concentrations ensures the accuracy and precision of the bioanalytical run. The use of a cannulated model for IV dosing and sampling minimizes animal stress and improves data quality.
Protocol 2: In Vitro Plasma Protein Binding (Equilibrium Dialysis)
Objective: To determine the fraction of the test compound bound to plasma proteins, which influences its distribution and availability to act on its target.
Materials:
-
Test compound
-
Control compounds (e.g., Warfarin for high binding, Metoprolol for low binding)
-
Blank plasma (rat and human)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus (e.g., RED device) with semipermeable membranes (8-12 kDa MWCO)
-
Incubator shaker (37°C)
-
LC-MS/MS system
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and dilute it into plasma to achieve the desired final concentration (e.g., 1 µM). The final DMSO concentration should be <0.5%.
-
Apparatus Assembly: Assemble the equilibrium dialysis device according to the manufacturer's instructions.
-
Loading:
-
Add the plasma containing the test compound to the donor chamber of the device.
-
Add an equal volume of PBS (pH 7.4) to the receiver chamber.
-
-
Incubation: Seal the plate and incubate at 37°C in a shaker for a predetermined time (e.g., 4-6 hours) sufficient to reach equilibrium.
-
Sampling: After incubation, carefully collect aliquots from both the donor (plasma) and receiver (buffer) chambers.
-
Matrix Matching: To avoid analytical artifacts, add an equal volume of blank PBS to the plasma aliquot and an equal volume of blank plasma to the buffer aliquot.
-
Bioanalysis: Analyze the concentrations of the test compound in both the plasma and buffer samples using a suitable LC-MS/MS method.
-
Calculation:
-
Calculate the fraction unbound (fu) using the formula: fu = C_buffer / C_plasma, where C is the concentration at equilibrium.
-
Calculate the percentage bound as: % Bound = (1 - fu) * 100.
-
Trustworthiness Check (Self-Validation): Running high and low binding control compounds validates the experimental setup and ensures the membrane is not leaking and that equilibrium has been reached. Mass balance calculations (comparing the total amount of drug at the end vs. the start) can confirm compound stability and lack of non-specific binding to the apparatus.
Conclusion and Future Directions
The pharmacokinetic profile of a substituted benzylamine is not a fixed property but a tunable characteristic that can be rationally optimized through targeted chemical modifications. By understanding the interplay between physicochemical properties like lipophilicity, polarity, and metabolic stability, medicinal chemists can navigate the complex landscape of drug development more effectively. The principles and protocols outlined in this guide provide a framework for this optimization process. The early and iterative application of these in vivo and in vitro assays is paramount to identifying and advancing benzylamine derivatives with the potential to become safe and effective medicines.
References
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- Unknown.
- Drug Design Org.
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A Comparative Study of the Reaction Kinetics of Benzylamine Isomers: Unraveling the Influence of Positional Isomerism on Reactivity
In the landscape of synthetic chemistry and drug development, a nuanced understanding of reactant behavior is paramount. Benzylamine and its isomers—ortho-, meta-, and para-aminomethylbenzene—serve as foundational building blocks for a vast array of pharmaceuticals and fine chemicals. While structurally similar, the seemingly subtle shift in the position of the aminomethyl group on the benzene ring introduces profound differences in their chemical reactivity. This guide provides a comprehensive comparative analysis of the reaction kinetics of these isomers, offering both theoretical insights and a practical experimental framework for their evaluation. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of structure-reactivity relationships to inform their synthetic strategies.
Theoretical Framework: The Decisive Role of Electronic and Steric Effects
The reactivity of the amino group in benzylamine isomers is fundamentally governed by the interplay of electronic and steric effects, which are modulated by the position of the substituent on the aromatic ring. These factors directly influence the availability of the nitrogen lone pair for chemical reactions.
Electronic Effects: The benzyl group (C₆H₅CH₂–) is generally considered to be weakly electron-donating. However, the position of the aminomethyl group relative to the rest of the molecule can subtly alter the electron density on the nitrogen atom.
-
Inductive Effect (-I): The phenyl ring is electron-withdrawing via induction. This effect is distance-dependent and will influence the basicity and nucleophilicity of the amino group.
-
Resonance (Mesomeric) Effect (+M): Unlike aniline, the methylene (-CH₂-) spacer in benzylamine prevents the direct delocalization of the nitrogen's lone pair into the benzene ring.[1][2] This is a crucial distinction, as it means benzylamines are generally more basic and reactive than their aniline counterparts.[1][2]
Steric Hindrance: The ortho isomer is uniquely susceptible to steric hindrance. The proximity of the aminomethyl group to a substituent on the benzene ring can physically impede the approach of a reactant to the nitrogen atom, thereby slowing down the reaction rate compared to its meta and para counterparts.
Based on these principles, a general trend in reactivity can be predicted. The para isomer is expected to be the most reactive, as the substituent is furthest from the reaction center, minimizing steric hindrance. The meta isomer's reactivity will be intermediate. The ortho isomer is anticipated to be the least reactive due to the significant steric hindrance.
A Model Reaction for Kinetic Comparison: N-Acetylation
To experimentally quantify the differences in reactivity, the N-acetylation of benzylamine isomers with acetic anhydride is an excellent model system. This reaction is well-characterized, proceeds at a measurable rate under ambient conditions, and the progress of the reaction can be conveniently monitored.
The reaction is as follows:
C₆H₄(CH₂NH₂) + (CH₃CO)₂O → C₆H₄(CH₂NHCOCH₃) + CH₃COOH
The kinetics of this second-order reaction can be studied by monitoring the disappearance of the benzylamine isomer.
Experimental Design for Kinetic Analysis
A robust experimental design is critical for obtaining reliable and comparable kinetic data. The following protocol outlines a method for determining the second-order rate constants for the N-acetylation of ortho-, meta-, and para-benzylamine.
Experimental Workflow
The overall workflow for this comparative kinetic study is depicted below.
Figure 1: Experimental workflow for the comparative kinetic study of benzylamine isomers.
Detailed Experimental Protocol
Objective: To determine the second-order rate constants for the N-acetylation of ortho-, meta-, and para-benzylamine at a constant temperature.
Materials:
-
Ortho-benzylamine
-
Meta-benzylamine
-
Para-benzylamine
-
Acetic anhydride
-
Acetonitrile (solvent)
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare 0.01 M stock solutions of each benzylamine isomer in acetonitrile.
-
Prepare a 0.01 M stock solution of acetic anhydride in acetonitrile.
-
-
Spectrophotometric Analysis:
-
Determine the wavelength of maximum absorbance (λ_max) for each benzylamine isomer in acetonitrile.
-
Equilibrate the spectrophotometer and the thermostatted cuvette holder to the desired temperature (e.g., 25.0 °C).
-
-
Kinetic Run:
-
Pipette 1.5 mL of the 0.01 M benzylamine isomer solution into a quartz cuvette.
-
Place the cuvette in the thermostatted holder and allow it to reach thermal equilibrium.
-
Initiate the reaction by adding 1.5 mL of the 0.01 M acetic anhydride solution to the cuvette, rapidly mix, and immediately start recording the absorbance at the λ_max of the isomer as a function of time.
-
Record the absorbance at regular intervals until the reaction is approximately 80% complete.
-
-
Data Analysis:
-
Convert the absorbance data to concentration of the benzylamine isomer using a pre-determined Beer-Lambert law calibration curve.
-
For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[Amine] versus time will be linear.
-
The slope of this line is equal to the second-order rate constant, k.
-
-
Repeat:
-
Perform the kinetic run for all three isomers under identical conditions to ensure a valid comparison.
-
Predicted Results and Discussion
The experimental protocol described above is expected to yield distinct rate constants for each benzylamine isomer. These results can be directly correlated to the structural differences between the molecules.
Comparative Kinetic Data
The anticipated results are summarized in the table below. The rate constants are hypothetical and serve to illustrate the expected trend.
| Benzylamine Isomer | Predicted Relative Rate Constant (k, M⁻¹s⁻¹) | Key Influencing Factor |
| Ortho- | kortho (Lowest) | Steric Hindrance |
| Meta- | kmeta (Intermediate) | Inductive Effect |
| Para- | kpara (Highest) | Minimal Steric and Inductive Effects |
Discussion of Expected Trends
The variation in the rate constants can be rationalized by considering the electronic and steric environments of the amino group in each isomer.
Sources
Introduction to 3-Chloro-4-methylbenzylamine and the Rationale for In Vitro Testing
An In-Depth Technical Guide to the In Vitro Evaluation of 3-Chloro-4-methylbenzylamine Derivatives: A Comparative Analysis
As a Senior Application Scientist, this guide provides a comprehensive framework for the in vitro testing of this compound and its derivatives. In drug discovery, a thorough understanding of a compound's biological activity and safety profile at the preclinical stage is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, detailed protocols for evaluating this class of compounds.
While specific experimental data for this compound is not extensively available in public literature, this guide will draw upon data from structurally related chloro- and methyl-substituted benzylamine and benzamide analogs to provide a robust comparative context. This approach allows for an informed, predictive assessment of the potential biological activities and liabilities of novel derivatives.
This compound is an organic compound featuring a benzene ring substituted with a chlorine atom, a methyl group, and a benzylamine moiety.[1][2] This substitution pattern offers a unique combination of electronic and steric properties that make its derivatives interesting candidates for therapeutic applications, including anticancer and antimicrobial agents.[3][4]
The initial in vitro evaluation of such compounds is a critical step in the drug discovery pipeline. It allows for early identification of promising candidates and the filtering out of those with undesirable properties, such as high cytotoxicity or poor metabolic stability. This "fail early, fail cheap" approach saves significant time and resources.[5]
A Multi-Faceted Approach to In Vitro Assessment
A comprehensive in vitro assessment of this compound derivatives should encompass three key areas: cytotoxicity, genotoxicity, and drug metabolism and pharmacokinetics (DMPK).
Cytotoxicity Assays: Gauging the Impact on Cell Viability
Cytotoxicity assays are fundamental to determining the concentration at which a compound exhibits toxic effects on cells.[6] These assays are typically performed on a panel of human cancer cell lines to assess both potency and selectivity.
Core Principle: Most cytotoxicity assays measure a proxy for cell viability, such as metabolic activity or membrane integrity. A dose-dependent decrease in the measured signal indicates a cytotoxic effect.
Commonly Used Assays:
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce a tetrazolium salt to a colored formazan product.
-
Sulphorhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total protein mass and, by extension, cell number.[7][8]
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of necrosis.
Genotoxicity Assays: Assessing the Potential for DNA Damage
Genotoxicity testing is crucial for identifying compounds that can cause genetic mutations or chromosomal damage, which can lead to carcinogenesis. Regulatory agencies typically require a battery of in vitro genotoxicity tests.
Key Assays:
-
Bacterial Reverse Mutation Assay (Ames Test): This assay uses strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations and frameshift mutations.
-
In Vitro Micronucleus Assay: This test identifies substances that cause chromosomal damage by detecting the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
-
In Vitro Chromosomal Aberration Assay: This assay evaluates the ability of a compound to induce structural chromosomal abnormalities in cultured mammalian cells.
DMPK/ADME Assays: Predicting In Vivo Behavior
Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital for predicting its pharmacokinetic profile in vivo.[5][9] In vitro DMPK assays provide early insights into these properties.
Essential In Vitro DMPK Assays:
-
Metabolic Stability: Assays using liver microsomes or hepatocytes determine the rate at which a compound is metabolized, providing an estimate of its intrinsic clearance.[9]
-
Cytochrome P450 (CYP) Inhibition and Induction: These assays assess the potential for a compound to cause drug-drug interactions by inhibiting or inducing major CYP enzymes.[5]
-
Plasma Protein Binding: This determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to target tissues.[10]
-
Permeability Assays: Using cell-based models like Caco-2, these assays predict the intestinal absorption of orally administered drugs.
Comparative Analysis of Structurally Related Compounds
To illustrate the potential activity of this compound derivatives, the following tables summarize in vitro cytotoxicity data for analogous compounds.
Table 1: In Vitro Anticancer Activity of Substituted Nitrobenzamide Derivatives
| Compound ID | Substitution at Amide Nitrogen | HCT-116 (GI₅₀ µM) | MDA-MB-435 (GI₅₀ µM) | HL-60 (GI₅₀ µM) |
| 4l | 2-chlorobenzyl | 3.586 | 2.897 | 1.993 |
| 4m | 3-chlorobenzyl | 4.876 | 3.586 | 2.543 |
| 4n | 4-chlorobenzyl | 6.321 | 3.112 | 2.876 |
Data adapted from a study on 4-substituted-3-nitrobenzamide derivatives, which are structurally analogous to the this compound scaffold. The inhibitory activities were evaluated by SRB assay.[8]
Table 2: In Vitro Antiproliferative Activities of 4-Methylbenzamide Derivatives
| Compound ID | K562 (IC₅₀ µM) | HL-60 (IC₅₀ µM) | OKP-GS (IC₅₀ µM) |
| 7 | 2.27 | 1.42 | 4.56 |
| 10 | 2.53 | 1.52 | 24.77 |
These compounds contain a 4-methylbenzamide core. The IC₅₀ values represent the concentration that causes 50% cell growth inhibition.[11]
Analysis of Structure-Activity Relationships (SAR):
The data from these and other studies suggest that the position and nature of substituents on the benzyl ring significantly influence cytotoxic activity.[7][12][13] For instance, the position of the chloro substituent on the benzyl group in Table 1 appears to affect potency, with the 2-chloro derivative showing the highest activity against the tested cell lines. This highlights the importance of synthesizing and testing a range of positional isomers.
Detailed Experimental Protocols
Protocol for In Vitro Anticancer Activity Screening (SRB Assay)
This protocol is adapted from methodologies used in the evaluation of novel anticancer compounds.[7][8]
-
Cell Plating: Seed human tumor cell lines (e.g., HCT-116, MCF-7, HL-60) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the compounds to the wells at various final concentrations (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with distilled water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB dye. Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the test compound. Determine the GI₅₀ or IC₅₀ value (the concentration that inhibits cell growth by 50%) from the dose-response curves.
Protocol for In Vitro Metabolic Stability Assay
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-generating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the test compound (e.g., 1 µM final concentration) to initiate the metabolic reaction.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Visualization of Experimental Workflows
Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for SRB-based in vitro cytotoxicity screening.
Workflow for In Vitro Metabolic Stability Assay
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Chloro-4-methylbenzylamine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Drug Discovery
3-Chloro-4-methylbenzylamine is a substituted aromatic amine that serves as a valuable building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] A notable application is its role as a key intermediate in the synthesis of Avanafil, a selective phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction.[3][4] The biological activity of molecules derived from this scaffold necessitates a thorough understanding of their potential for cross-reactivity with unintended biological targets. Off-target interactions can lead to unforeseen side effects, toxicity, or even novel therapeutic activities. Therefore, comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a cornerstone of rational drug design and a critical step in de-risking a drug candidate.[5][6]
This guide provides a strategic and methodological framework for conducting in-depth cross-reactivity studies on analogs of this compound. As a Senior Application Scientist, my aim is to move beyond a simple recitation of protocols and instead offer a causal, experience-driven narrative that empowers you to design, execute, and interpret these crucial experiments with scientific rigor. We will explore a tiered approach, from predictive computational methods to broad-spectrum cellular assays, ensuring a self-validating system of inquiry.
Part 1: Designing the Analog Library for Cross-Reactivity Screening
The foundation of a robust cross-reactivity study lies in a well-designed library of analog compounds. The goal is to systematically probe the structure-activity relationship (SAR) and structure-selectivity relationship (SSR). For the this compound scaffold, modifications should be considered at several key positions to explore how they influence target engagement and specificity.
Key Analog Design Strategies:
-
Substitution on the Benzene Ring: Explore the impact of altering the position and nature of the chloro and methyl groups. Consider analogs with different halogens (e.g., fluoro, bromo) or alternative alkyl groups.
-
Modifications of the Benzylamine Moiety: Investigate the effect of N-alkylation or N-acylation of the amine. The primary amine is a potential hydrogen bond donor, and its modification can significantly alter binding properties.[7]
-
Introduction of Additional Functional Groups: Systematically add or modify functional groups to probe interactions with different target classes. Substituted benzylamines have been investigated for a range of biological activities, including antifungal properties.[8]
Part 2: A Tiered Approach to Experimental Cross-Reactivity Profiling
A tiered approach to cross-reactivity profiling is both scientifically sound and resource-efficient. It begins with broad, predictive methods and funnels down to more specific and complex biological assays for promising candidates.
Tier 1: In Silico and Predictive Profiling
Before embarking on extensive wet-lab experiments, computational methods can provide valuable initial insights into potential off-target interactions. These methods leverage the principle of molecular similarity: compounds with similar structures are more likely to interact with the same protein targets.[9]
Experimental Protocol: Computational Similarity Searching
-
Compound Representation: Generate 2D and 3D representations of your this compound analogs.
-
Database Selection: Utilize large-scale bioactivity databases such as ChEMBL, PubChem BioAssay, and BindingDB.
-
Similarity Metrics: Employ various similarity algorithms, such as Tanimoto similarity based on molecular fingerprints, to compare your analogs against compounds with known biological activities.[10]
-
Target Prediction: Analyze the output to identify statistically significant similarities to known drugs or bioactive molecules. The targets of these similar molecules are your predicted off-targets.
-
Data Interpretation: Prioritize predicted off-targets for further experimental validation based on the strength of the similarity score and the physiological relevance of the potential target.
Tier 2: Targeted Biochemical and In Vitro Assays
Based on the intended target of your compound series and the predictions from Tier 1, the next step is to perform targeted in vitro assays. Given that this compound is a precursor to a PDE5 inhibitor, a panel of phosphodiesterases should be among the first to be tested.[4] Additionally, considering that benzylamine is a substrate for monoamine oxidase B (MAO-B), screening against MAOs is also a prudent step.[11]
Experimental Protocol: Competitive Enzyme Inhibition Assay (e.g., against PDE5)
-
Reagent Preparation: Prepare assay buffer, a solution of the purified target enzyme (e.g., recombinant human PDE5), the substrate (e.g., cGMP), and your test compounds (serially diluted).
-
Reaction Initiation: In a microplate, combine the enzyme, test compound (or vehicle control), and buffer. Allow for a short pre-incubation period.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate. Incubate for a defined period at a controlled temperature.
-
Reaction Termination and Detection: Stop the reaction and use a suitable detection method (e.g., fluorescence polarization, luminescence) to measure the amount of product formed.
-
Data Analysis: Plot the enzyme activity against the logarithm of the test compound concentration. Fit the data to a suitable dose-response model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation: Comparative Cross-Reactivity Table
All quantitative data should be summarized in a clear, tabular format for easy comparison. The cross-reactivity can be calculated relative to the primary target.
Table 1: Hypothetical Cross-Reactivity Profile of this compound Analogs
| Compound ID | Primary Target IC50 (nM) | Off-Target 1 (e.g., PDE6) IC50 (nM) | Off-Target 2 (e.g., MAO-B) IC50 (nM) | Selectivity Index (Off-Target 1 / Primary Target) |
| Analog A | 10 | 1,500 | >10,000 | 150 |
| Analog B | 15 | 500 | 8,000 | 33 |
| Analog C | 8 | 10,000 | >10,000 | 1,250 |
| This compound | >10,000 | >10,000 | >10,000 | N/A |
Note: Data is hypothetical and for illustrative purposes only.
Tier 3: Broad-Spectrum and Cellular Profiling
For lead candidates that demonstrate high potency and selectivity in targeted assays, a broader assessment of off-target effects is warranted. This provides a more comprehensive view of the compound's interaction with the proteome.
1. Broad-Spectrum In Vitro Safety Pharmacology Panels: These are commercially available services that screen your compound against a large panel of receptors, ion channels, transporters, and enzymes known to be frequently involved in adverse drug reactions (e.g., the hERG channel, various GPCRs, and kinases).[6][12]
2. Cellular Thermal Shift Assay (CETSA®): CETSA is a powerful, unbiased method for identifying compound-target engagement in a cellular context.[13][14] It relies on the principle that a protein's thermal stability is altered upon ligand binding.[15]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®) Workflow
-
Cell Treatment: Treat intact cells with your test compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of a specific protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.
-
Data Analysis: Generate a "melting curve" for the protein of interest. A shift in the melting curve in the presence of the compound indicates a direct binding interaction.
Visualization of Workflows and Pathways
Clear diagrams are essential for communicating complex experimental plans and biological mechanisms.
Caption: Tiered Experimental Workflow for Cross-Reactivity Profiling.
Caption: Potential Mechanism of Action via the PDE5 Signaling Pathway.
Conclusion and Future Directions
The systematic evaluation of cross-reactivity is an indispensable component of modern drug discovery. For analogs of this compound, a scaffold with known utility in the development of a PDE5 inhibitor, this process is particularly critical. By employing a tiered approach that integrates computational prediction with targeted biochemical assays and broad-spectrum cellular profiling, researchers can build a comprehensive understanding of a compound's selectivity. This not only mitigates the risk of late-stage failures due to unforeseen toxicity but also provides a deeper understanding of the molecule's mechanism of action, potentially uncovering new therapeutic opportunities. The methodologies and frameworks presented in this guide offer a robust starting point for any scientist embarking on the characterization of this, or any other, promising class of small molecules.
References
- BenchChem. (n.d.). A Comparative Guide to Cross-Reactivity Assessment of Small Molecule Derivatives.
- Sygnature Discovery. (n.d.). Tips for success in candidate profiling - and beyond.
- Vicker, N., et al. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central.
- CymitQuimica. (n.d.). CAS 67952-93-6: this compound.
- GARDP Revive. (n.d.). Target candidate profile (TCP).
- Promega Connections. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity.
- Wikipedia. (n.d.). Benzylamine.
- Hypha Discovery Blogs. (n.d.). A checklist for drug candidate selection.
- Nussbaumer, P., et al. (1993). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. Journal of Medicinal Chemistry, 36(15), 2115-20.
- Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery.
- Colles, A., et al. (2025, August 7). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. ResearchGate.
- Reaction Biology. (n.d.). Kinase Drug Discovery Services.
- BenchChem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-4-methoxybenzenemethanamine in Pharmaceutical Synthesis.
- BenchChem. (n.d.). Technical Guide: 3-Chloro-4-methoxybenzenemethanamine (CAS No. 115514-77-7).
- Keiser, B. J., et al. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
- Azzaoui, K., et al. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science.
- LookChem. (n.d.). Cas 67952-93-6, this compound.
- Koutsoukas, A., et al. (n.d.). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. PMC - NIH.
- NIST. (n.d.). Benzenamine, 3-chloro-4-methyl-. NIST WebBook.
- PubChem. (n.d.). This compound (C8H10ClN). PubChemLite.
- ECHEMI. (n.d.). 67952-93-6, this compound Formula.
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A Head-to-Head Comparison of Synthesis Methods for 3-Chloro-4-methylbenzylamine: A Guide for Researchers
Published on: January 10, 2026
Introduction
3-Chloro-4-methylbenzylamine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif is prevalent in a range of biologically active compounds, making its efficient and scalable synthesis a topic of significant interest to researchers, scientists, and professionals in drug development. This guide provides an in-depth, head-to-head comparison of the most common and effective methods for the synthesis of this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance based on yield, reaction conditions, and overall efficiency. This document is intended to serve as a practical resource to aid in the selection of the most suitable synthetic strategy for your specific research and development needs.
Comparative Overview of Synthetic Strategies
The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and limitations. The most prominent methods include:
-
Reductive Amination of 3-Chloro-4-methylbenzaldehyde: A direct and versatile method involving the reaction of the corresponding aldehyde with an amine source in the presence of a reducing agent.
-
Reduction of 3-Chloro-4-methylbenzonitrile: A route that begins with the nitrile functional group, which is then reduced to the primary amine.
-
The Gabriel Synthesis: A classic and reliable method for the preparation of primary amines from alkyl halides, preventing over-alkylation.
-
The Delépine Reaction: A lesser-known but effective method that utilizes hexamethylenetetramine to convert benzyl halides to primary amines.
The following table provides a high-level comparison of these four synthetic routes.
| Parameter | Reductive Amination | Nitrile Reduction | Gabriel Synthesis | Delépine Reaction |
| Starting Material | 3-Chloro-4-methylbenzaldehyde | 3-Chloro-4-methylbenzonitrile | 3-Chloro-4-methylbenzyl chloride | 3-Chloro-4-methylbenzyl chloride |
| Key Reagents | Ammonia/Ammonium salt, Reducing agent (e.g., NaBH₃CN, H₂/Catalyst) | Reducing agent (e.g., LiAlH₄, H₂/Catalyst) | Potassium phthalimide, Hydrazine | Hexamethylenetetramine, HCl |
| Typical Yield | Good to Excellent | Good to Excellent | Good | Good |
| Reaction Conditions | Mild to moderate | Varies (mild for catalytic hydrogenation, harsher for LiAlH₄) | Moderate | Mild |
| Key Advantages | Direct, versatile, often one-pot | High yields, clean reactions | Avoids over-alkylation, reliable | Simple, readily available reagents |
| Key Disadvantages | Potential for side reactions (e.g., over-alkylation, aldehyde reduction) | LiAlH₄ is hazardous, catalytic hydrogenation requires specialized equipment | Multi-step, phthalhydrazide byproduct can be difficult to remove | Formation of formaldehyde byproduct |
Method 1: Reductive Amination of 3-Chloro-4-methylbenzaldehyde
Reductive amination is a powerful and widely used method for the synthesis of amines.[1][2] This one-pot reaction combines the formation of an imine from an aldehyde and an amine source with its simultaneous reduction to the corresponding amine.
Causality Behind Experimental Choices
The choice of the amine source and the reducing agent is critical for the success of this reaction. Aqueous ammonia is a common and inexpensive nitrogen source.[1] The selection of the reducing agent is crucial to selectively reduce the imine intermediate in the presence of the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is often the reagent of choice due to its mild nature and its ability to preferentially reduce the protonated imine (iminium ion) over the carbonyl group.[2] The reaction is typically carried out in a protic solvent like methanol to facilitate imine formation and the subsequent reduction.
Experimental Protocol
-
Materials: 3-Chloro-4-methylbenzaldehyde, aqueous ammonia (25-30%), sodium cyanoborohydride, methanol, hydrochloric acid, sodium hydroxide, diethyl ether, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve 3-Chloro-4-methylbenzaldehyde (1 equivalent) in methanol.
-
Add aqueous ammonia (10-20 equivalents) to the solution and stir at room temperature.
-
After a period of stirring to allow for imine formation (typically 1-2 hours, can be monitored by TLC), slowly add sodium cyanoborohydride (1.5-2 equivalents) in portions.
-
Continue stirring at room temperature for 12-24 hours.
-
Acidify the reaction mixture with concentrated hydrochloric acid (to pH ~1) to destroy any unreacted NaBH₃CN.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with a concentrated sodium hydroxide solution (to pH > 12) and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography.
-
Expected Performance
Diagram: Reductive Amination Workflow
Caption: Workflow for the synthesis of this compound via reductive amination.
Method 2: Reduction of 3-Chloro-4-methylbenzonitrile
The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. This can be achieved through catalytic hydrogenation or with chemical reducing agents like lithium aluminum hydride (LiAlH₄).
Catalytic Hydrogenation
Catalytic hydrogenation offers a green and efficient method for nitrile reduction, often providing high yields and purity.
The choice of catalyst is paramount for this transformation. Palladium, platinum, and nickel catalysts are commonly employed. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature to drive the reaction to completion. The solvent choice, often a lower alcohol like ethanol or methanol, is important for dissolving the substrate and facilitating the interaction with the catalyst surface.
-
Materials: 3-Chloro-4-methylbenzonitrile, Raney Nickel (or Palladium on carbon), ethanol, hydrogen gas.
-
Procedure:
-
In a high-pressure autoclave, dissolve 3-Chloro-4-methylbenzonitrile (1 equivalent) in ethanol.
-
Carefully add the catalyst (e.g., 5-10 wt% Raney Nickel).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir vigorously.
-
Monitor the reaction progress by hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the catalyst through a pad of Celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify by vacuum distillation.
-
Catalytic hydrogenation of nitriles is a highly efficient process. For the hydrogenation of 3-chloro-4-methylnitrobenzene to the corresponding aniline, selectivities can reach 100%.[3] While this is a different reduction, it highlights the potential for high selectivity in catalytic hydrogenation of substituted aromatics. Yields for the reduction of benzonitriles to benzylamines are generally high, often exceeding 90% .
Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, including nitriles.[4]
LiAlH₄ is a highly reactive and non-selective reducing agent. Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential as LiAlH₄ reacts violently with protic solvents. The reaction is typically performed at reflux to ensure complete conversion. A careful aqueous workup is necessary to quench the excess hydride and hydrolyze the intermediate aluminum complexes to liberate the amine.
-
Materials: 3-Chloro-4-methylbenzonitrile, lithium aluminum hydride, anhydrous diethyl ether (or THF), sodium sulfate, hydrochloric acid, sodium hydroxide.
-
Procedure:
-
In a dry, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, suspend LiAlH₄ (1.5-2 equivalents) in anhydrous diethyl ether.
-
Slowly add a solution of 3-Chloro-4-methylbenzonitrile (1 equivalent) in anhydrous diethyl ether to the stirred suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential slow addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash thoroughly with diethyl ether.
-
Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify by vacuum distillation.
-
Reduction of nitriles with LiAlH₄ is a high-yielding reaction, with yields typically in the range of 80-95% .
Diagram: Nitrile Reduction Pathways
Caption: Two primary pathways for the synthesis of this compound from the corresponding nitrile.
Method 3: The Gabriel Synthesis
The Gabriel synthesis is a classic method for the preparation of primary amines from primary alkyl halides.[5][6] It utilizes potassium phthalimide as an ammonia surrogate, which effectively prevents the over-alkylation that can be a significant side reaction in other amination methods.[5]
Causality Behind Experimental Choices
The first step involves an SN2 reaction between the alkyl halide and the phthalimide anion.[7] The use of a polar aprotic solvent like DMF can accelerate this step. The subsequent cleavage of the N-alkylphthalimide is typically achieved using hydrazine, which cleaves the imide to release the primary amine and form a stable phthalhydrazide precipitate.[5][6]
Experimental Protocol
-
Materials: 3-Chloro-4-methylbenzyl chloride, potassium phthalimide, N,N-dimethylformamide (DMF), hydrazine hydrate, ethanol, hydrochloric acid, sodium hydroxide, diethyl ether.
-
Procedure:
-
N-Alkylation: In a round-bottom flask, dissolve 3-Chloro-4-methylbenzyl chloride (1 equivalent) and potassium phthalimide (1.1 equivalents) in DMF. Heat the mixture at 80-100 °C for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture and pour it into water to precipitate the N-(3-chloro-4-methylbenzyl)phthalimide. Filter the solid, wash with water, and dry.
-
Hydrolysis: To the N-(3-chloro-4-methylbenzyl)phthalimide, add ethanol and hydrazine hydrate (1.5-2 equivalents). Reflux the mixture for 1-2 hours. A voluminous white precipitate of phthalhydrazide will form. Cool the mixture and add concentrated hydrochloric acid. Filter off the phthalhydrazide precipitate and wash with a small amount of cold ethanol.
-
Work-up: Concentrate the filtrate under reduced pressure. Make the residue strongly alkaline with a concentrated sodium hydroxide solution and extract the product with diethyl ether (3 x 50 mL). Dry the combined organic extracts over anhydrous potassium carbonate, filter, and remove the solvent to give the crude product.
-
Purification: Purify by vacuum distillation.
-
Expected Performance
The Gabriel synthesis is known for its reliability and good yields. For the synthesis of benzylamine, the N-alkylation step can proceed with yields of 72-79%, and the subsequent hydrolysis can yield 60-70% of the final product.[8] Therefore, an overall yield in the range of 45-55% can be expected for this compound.
Diagram: Gabriel Synthesis Pathway
Caption: The two-step pathway of the Gabriel synthesis for preparing primary amines.
Method 4: The Delépine Reaction
The Delépine reaction provides an alternative route to primary amines from alkyl or benzyl halides.[9] It involves the reaction of the halide with hexamethylenetetramine (urotropine) to form a quaternary ammonium salt, which is subsequently hydrolyzed with acid to yield the primary amine.[5][9]
Causality Behind Experimental Choices
Hexamethylenetetramine serves as a convenient and solid source of ammonia. The initial reaction is an SN2 alkylation of one of the nitrogen atoms in the hexamine cage.[10] The resulting quaternary salt is stable and can often be isolated. Acidic hydrolysis in an alcoholic solvent cleaves the C-N bonds of the hexamine cage, liberating the primary amine as its hydrochloride salt.[9]
Experimental Protocol
-
Materials: 3-Chloro-4-methylbenzyl chloride, hexamethylenetetramine, chloroform (or another suitable solvent), ethanol, concentrated hydrochloric acid, sodium hydroxide, diethyl ether.
-
Procedure:
-
Salt Formation: Dissolve 3-Chloro-4-methylbenzyl chloride (1 equivalent) and hexamethylenetetramine (1.1 equivalents) in chloroform. Reflux the mixture for several hours. The quaternary ammonium salt will precipitate from the solution. Cool the mixture and filter the solid salt, wash with a small amount of cold chloroform, and dry.
-
Hydrolysis: Suspend the quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid. Reflux the mixture for several hours.
-
Work-up: Cool the reaction mixture and filter off any solid byproducts. Concentrate the filtrate under reduced pressure. Dissolve the residue in water and make it strongly alkaline with a concentrated sodium hydroxide solution. Extract the liberated amine with diethyl ether (3 x 50 mL).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent. Purify the product by vacuum distillation.
-
Expected Performance
The Delépine reaction is known for its good yields and the formation of clean primary amines. For the monoamination of (Z)-1,4-dichloro-2-butene, the initial salt formation proceeds in nearly quantitative yield, and the overall yield of the final amine is 74%.[11] A similar high yield can be anticipated for the synthesis of this compound. A detailed protocol for the closely related 3-chloro-4-methoxybenzylamine via the Delepine reaction has been described, indicating its applicability to this class of compounds.[12]
Diagram: Delépine Reaction Pathway
Caption: The two-stage process of the Delépine reaction for primary amine synthesis.
Conclusion and Recommendations
The choice of the optimal synthesis method for this compound depends on several factors, including the available starting materials, the desired scale of the reaction, and the laboratory equipment at hand.
-
For versatility and a direct, one-pot approach, Reductive Amination is an excellent choice, especially if 3-chloro-4-methylbenzaldehyde is readily available.
-
If starting from 3-chloro-4-methylbenzonitrile, Catalytic Hydrogenation offers a clean and high-yielding route, although it requires specialized high-pressure equipment. The LiAlH₄ reduction is a viable alternative for smaller-scale laboratory synthesis.
-
When starting with 3-chloro-4-methylbenzyl chloride and aiming to avoid over-alkylation byproducts, both the Gabriel Synthesis and the Delépine Reaction are robust and reliable methods. The Delépine reaction may offer a slight advantage in terms of the ease of removal of byproducts compared to the phthalhydrazide in the Gabriel synthesis.
Ultimately, the final decision should be based on a careful evaluation of the specific needs of the project, taking into account factors such as cost, safety, and environmental impact.
References
- Brandänge, S., & Rodriguez, B. (1988). A Convenient Route to 3-Pyrroline Utilizing the Delépine Reaction. Synthesis, 1988(05), 347-348. [Link]
- Organic Chemistry Portal. Delépine Reaction. [Link]
- Wikipedia. Delépine reaction. [Link]
- Wikipedia. Gabriel synthesis. [Link]
- Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122–7127. [Link]
- Organic Chemistry Portal.
- Organic Chemistry Tutor. Gabriel Synthesis. [Link]
- Nigh, W. G. (1973). The Gabriel Synthesis of Benzylamine.
- Master Organic Chemistry. The Gabriel Synthesis. [Link]
- De, S., & Ghorai, M. K. (2018). Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines. The Journal of organic chemistry, 83(24), 15347–15358. [Link]
- Barona, A. F., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 136(1), 1-8. [Link]
- Organic Chemistry Portal.
- ResearchGate.
- Guan, Q., et al. (2016). Direct Cycle between Coproduct and Reactant: an Approach to Improve Atom Economy and Applications for the Synthesis and Protection of Primary Amines. Green Chemistry, 18(13), 3695-3700. [Link]
- Request PDF. Catalytic hydrogenation of 3-chloro-4-methylnitrobenzene to 3-chloro-4-methylaniline over modified skeletal nickel. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Delépine reaction - Wikipedia [en.wikipedia.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Isomeric Purity Analysis of 3-Chloro-4-methylbenzylamine
For researchers, scientists, and professionals in drug development, the isomeric purity of chemical intermediates is a cornerstone of quality, safety, and efficacy in active pharmaceutical ingredient (API) synthesis. 3-Chloro-4-methylbenzylamine, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its isomeric purity can significantly influence the impurity profile of the final API, potentially affecting its pharmacological and toxicological properties. This guide provides an in-depth, objective comparison of analytical methodologies for the isomeric purity analysis of this compound, complete with supporting experimental rationale and detailed protocols.
The Imperative of Isomeric Purity in Pharmaceutical Intermediates
The substitution pattern on the aromatic ring of this compound gives rise to several potential positional isomers that can be introduced as impurities during synthesis. Furthermore, if the synthetic route involves chiral centers, enantiomeric impurities may also be present. Regulatory bodies, such as the FDA and EMA, have stringent requirements for the characterization and control of impurities in drug substances.[1] Therefore, robust and validated analytical methods are crucial for ensuring the quality of this compound.
The primary isomeric impurities of concern during the synthesis of this compound often arise from the starting materials or side reactions. For instance, if the synthesis starts from a substituted toluene, incomplete separation of isomeric precursors can lead to the formation of other chloromethylbenzylamine isomers. Common potential positional isomers include:
-
2-Chloro-4-methylbenzylamine
-
4-Chloro-3-methylbenzylamine
-
5-Chloro-2-methylbenzylamine
-
And others depending on the specific synthetic pathway.
A Comparative Overview of Analytical Techniques
The separation of structurally similar isomers presents a significant analytical challenge. This guide will compare three principal chromatographic techniques for the isomeric purity analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Chiral HPLC for enantiomeric separation.
| Analytical Technique | Principle | Key Advantages | Key Limitations | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Versatile, applicable to a wide range of compounds, robust, and readily available. | May require longer analysis times, and solvent consumption can be high. | Quantitative analysis of positional isomers and overall purity assessment. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | High resolution, fast analysis times, and excellent for volatile and semi-volatile compounds. | Requires analytes to be thermally stable and volatile; derivatization may be necessary for polar compounds like amines. | Identification and quantification of volatile isomeric impurities and residual solvents. |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Enantioselective interactions between chiral analytes and a chiral stationary phase (CSP). | Direct separation of enantiomers without derivatization. | CSPs can be expensive and may have limited mobile phase compatibility. | Determination of enantiomeric purity. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Positional Isomer Analysis
Rationale: Reverse-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness. For the separation of positional isomers of aromatic compounds, stationary phases that offer alternative selectivities to the standard C18 are often more effective. Phenyl-Hexyl and Pentafluorophenyl (PFP) columns provide π-π and dipole-dipole interactions, which are crucial for resolving compounds with subtle structural differences.[2][3]
dot
Caption: Workflow for HPLC analysis of positional isomers.
Experimental Protocol: HPLC Method for Positional Isomers
-
Instrumentation: HPLC system with a UV detector.
-
Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 20% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of 1 mg/mL.
-
If available, prepare individual stock solutions of potential isomeric impurities for peak identification.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
Expected Performance:
| Parameter | Expected Value | Rationale |
| Resolution (Rs) | > 1.5 between all isomers | Baseline separation is crucial for accurate quantification.[4] |
| Limit of Detection (LOD) | < 0.01% | To detect trace level impurities. |
| Limit of Quantification (LOQ) | < 0.05% | To accurately quantify impurities at low levels. |
| Accuracy (% Recovery) | 98-102% | To ensure the method provides true results. |
| Precision (%RSD) | < 2.0% | To demonstrate the reproducibility of the method. |
Gas Chromatography (GC) for Volatile Isomeric Impurities
Rationale: GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. The high efficiency of capillary GC columns provides excellent separation of closely related isomers. For amines, derivatization is sometimes employed to improve peak shape and thermal stability, but direct analysis is often possible on appropriate columns.[5]
dot
Caption: Workflow for GC-MS analysis of isomeric impurities.
Experimental Protocol: GC-MS Method for Isomeric Impurities
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in methanol.
-
Expected Performance and Data Interpretation:
-
Separation: The temperature program should be optimized to achieve baseline separation of the isomers.
-
Identification: Isomers will have the same molecular ion peak in their mass spectra. Identification is based on subtle differences in their fragmentation patterns and retention times. The fragmentation of benzylamines often involves cleavage at the benzylic C-N bond, leading to characteristic fragment ions.[6][7][8]
-
Quantification: Purity can be estimated based on the area percentage of the main peak in the total ion chromatogram (TIC).
Chiral HPLC for Enantiomeric Purity Analysis
Rationale: For chiral drugs, it is a regulatory requirement to control the enantiomeric purity.[9] Direct separation of enantiomers is most efficiently achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability. A column with a cellulose tris(3-chloro-4-methylphenylcarbamate) selector is particularly well-suited for the analysis of this compound due to the structural similarities that can enhance chiral recognition.[10]
dot
Caption: Workflow for Chiral HPLC analysis.
Experimental Protocol: Chiral HPLC Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: Cellulose tris(3-chloro-4-methylphenylcarbamate) based chiral column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Hexane/Ethanol (90:10 v/v) with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in the mobile phase.
-
A racemic standard of this compound is required for method development and to confirm the elution order of the enantiomers.
-
Expected Performance:
| Parameter | Expected Value | Rationale |
| Resolution (Rs) | > 2.0 between enantiomers | Essential for accurate quantification of the minor enantiomer. |
| Enantiomeric Excess (e.e.) | Calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 | The primary measure of enantiomeric purity. |
| LOD/LOQ for minor enantiomer | < 0.1% | To meet regulatory requirements for chiral purity.[9] |
Method Validation: The Cornerstone of Trustworthiness
Each of the described methods must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for purpose.[4] Validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is demonstrated by achieving adequate resolution between all potential isomers.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The isomeric purity of this compound is a critical quality attribute that necessitates the use of highly selective and validated analytical methods. This guide has provided a comparative overview of HPLC, GC-MS, and Chiral HPLC for this purpose.
-
HPLC with a Phenyl-Hexyl or PFP column is the recommended primary method for the routine quality control of positional isomers due to its robustness and the unique selectivity these columns offer for aromatic compounds.
-
GC-MS serves as an excellent complementary technique for the identification of unknown volatile impurities and for providing orthogonal data to support the HPLC method.
-
Chiral HPLC with a polysaccharide-based CSP is indispensable when the enantiomeric purity of this compound needs to be controlled.
The choice of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, including the expected impurities based on the synthetic route and the regulatory context. A thorough understanding of the principles behind each technique, coupled with rigorous method validation, will ensure the reliable and accurate assessment of the isomeric purity of this important pharmaceutical intermediate.
References
- Peng, L., Farkas, T., Jayapaian, S., & Chankvetadze, B. (2009). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
- Organic Syntheses Procedure. (n.d.). N-Benzyl-1-(trimethylsilyl)methanamine. Organic Syntheses.
- Milanov, Z., Peng, L., Layne, J., Jacob, M., et al. (n.d.). Performance Evaluation of Immobilized and Coated Polysaccharide Chiral HPLC Columns Using Generic Screening Mobile Phase Systems. The Chiral Notebook.
- BenchChem. (2025).
- Ali, I., Al-Othman, Z. A., & Aboul-Enein, H. Y. (2013). Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. Methods in Molecular Biology, 970, 127-35.
- BenchChem. (2025). Technical Support Center: Resolving 2-Chloro-4-methylphenol and 4-chloro-3-methylphenol Peaks in HPLC.
- Daicel Chiral Technologies. (2020, October 15).
- BenchChem. (2025). Technical Guide: 3-Chloro-4-methoxybenzenemethanamine (CAS No. 115514-77-7).
- U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs.
- Therapeutic Goods Administration. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- NACALAI TESQUE, INC. (n.d.).
- Indonesian Journal of Multidisciplinary Research. (2021). A Step-by-Step Approach on How to Read and Interpret GC-MS Analysis Results. Indonesian Journal of Multidisciplinary Research, 1(1), 1-10.
- Cherniy, S., Gureeva, S. N., & Georgiyants, V. A. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Journal of Drug Design and Medicinal Chemistry, 2(6), 65-73.
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- BenchChem. (2025). Application Notes & Protocols for the Synthesis of 3-Methylbenzylamine.
- SIELC Technologies. (n.d.). Separation of 2-Chloro-N-methyl-6-nitrobenzylamine on Newcrom R1 HPLC column.
- AZYP, LLC. (n.d.).
- ScienceRise Pharmaceutical Science. (2020). Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. ScienceRise: Pharmaceutical Science, (3(25)), 4-10.
- Holm, D. (2018, November 29). Using fragment peaks in mass spectra to work out isomers [Video]. YouTube.
- BenchChem. (2025). Technical Support Center: Resolving 2-Chloro-4-methylphenol and 4-chloro-3-methylphenol Peaks in HPLC.
- PubMed. (2015). Fragmentation Patterns of Methyloxime-Trimethylsilyl Derivatives of Constitutive Mono- And Disaccharide Isomers Analyzed by Gas chromatography/field Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry, 29(4), 332-338.
- PubMed. (1979). GLC and NMR analysis of isomeric impurities in the new anti-inflammatory agent benoxaprofen. Journal of Pharmaceutical Sciences, 68(11), 1399-1402.
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- Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- BenchChem. (2025). A Comparative Guide to GC-MS Analysis for Identifying Impurities in 3-Methylbenzophenone.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-Chloro-4-methylbenzylamine
As laboratory professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of sound scientific practice. This guide provides a detailed, field-tested protocol for the safe disposal of 3-Chloro-4-methylbenzylamine, a halogenated organic compound requiring specialized handling. The procedures outlined here are designed to provide clarity, ensure compliance, and protect both laboratory personnel and the environment.
Hazard Profile & Core Disposal Principles
This compound is a corrosive and environmentally hazardous substance.[1][2] Understanding its specific dangers is critical to appreciating the causality behind the required disposal protocols.
Table 1: Hazard Identification for this compound
| Hazard Class | Description | Rationale for Disposal Protocol |
| Skin Corrosion/Irritation (Category 1B) | Causes severe skin burns and eye damage upon contact.[1][2][3][4] | Requires stringent use of Personal Protective Equipment (PPE) and dictates that all contaminated materials, including PPE and empty containers, must be treated as hazardous waste. |
| Respiratory Irritation | Vapors or mists can cause irritation to the respiratory system.[1][5] | Handling and waste commingling must occur in a well-ventilated area, preferably within a chemical fume hood. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[2] | Under no circumstances should this chemical or its rinsate be disposed of down the drain. This is the primary reason for mandatory waste collection. |
| Chemical Classification | Halogenated Organic Compound. [6][7][8] | This is the most critical classification for waste segregation. Halogenated wastes require high-temperature incineration under specific conditions to prevent the formation of toxic byproducts like dioxins. Mixing them with non-halogenated solvents complicates and increases the cost of disposal.[6][9] |
The Cardinal Rule of Disposal
The fundamental principle is that this compound and any materials contaminated with it must be collected, segregated, and disposed of as hazardous waste . Discharge into the environment, including via drains or evaporation, is strictly prohibited.[7][9]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the pure chemical or its waste, ensure the following PPE is worn. The rationale is to create a complete barrier against the compound's corrosive nature.
Table 2: Required PPE for Handling this compound Waste
| PPE Item | Specification | Justification |
| Hand Protection | Double-layered nitrile or Viton gloves.[7] | Provides robust protection against chemical breakthrough. |
| Eye Protection | Chemical splash goggles AND a full-face shield (minimum 8-inch).[10] | Goggles protect against splashes; the face shield is essential to protect the entire face from the chemical's severe corrosive properties. |
| Body Protection | A fully-buttoned, chemical-resistant lab coat. | Protects skin and personal clothing from potential spills and contamination. |
| Respiratory Protection | Use only in a well-ventilated area or chemical fume hood.[1] A respirator may be required for large spills or inadequate ventilation. | Prevents inhalation of irritating vapors. |
Step-by-Step Disposal Protocol for Liquid Waste
This protocol ensures that liquid waste containing this compound is handled safely and segregated correctly from the moment it is generated.
Step 3.1: Waste Segregation
Proper segregation is the most critical step in the disposal process. This compound falls into the "Halogenated Organic Waste" category. Use the following decision-making workflow to ensure correct categorization.
Caption: Waste Segregation Decision Workflow.
Step 3.2: Container Selection
The choice of container is a critical safety measure.
-
Select a Compatible Container: Use a designated polyethylene (plastic) carboy or bottle, often provided by your institution's Environmental Health & Safety (EHS) department.[7][8]
-
Avoid Metal Containers: Do not use metal safety cans. Halogenated compounds can degrade over time to produce corrosive acids (e.g., HCl), which will corrode the metal, leading to container failure.[7]
-
Ensure Good Condition: The container must be free of cracks and have a secure, tightly sealing screw cap.[8][11][12]
Step 3.3: Accumulation and Labeling
Proper labeling is a regulatory requirement and essential for safety.
-
Label First: Affix a "Hazardous Waste" tag to the container before adding any waste.[8][11]
-
Add Waste Carefully: Conduct all transfers inside a chemical fume hood to minimize inhalation exposure.[8] Keep the container closed at all times except when actively adding waste.[11]
-
Complete the Label: As waste is added, accurately list all chemical constituents, including solvents, by their full names (no formulas or abbreviations) and estimate their percentages.[9][11]
-
Identify Hazards: Check the appropriate hazard boxes on the label (e.g., "Corrosive," "Toxic").
-
Do Not Overfill: Fill the container to no more than 75-80% capacity to allow for vapor expansion and prevent spills.[8]
Step 3.4: Storage
Store the waste container in a designated Satellite Accumulation Area (SAA).[8] This area should be:
-
In the same lab where the waste was generated.
-
Away from incompatible materials like strong acids, bases, and oxidizers.[7]
-
Within secondary containment (e.g., a large polypropylene tub) to contain leaks.[7][12]
Step 3.5: Arranging for Final Disposal
Once the waste container is nearly full, contact your institution's EHS office to schedule a pickup. Provide them with all necessary information from the hazardous waste label.
Managing Associated Waste Streams
Disposal procedures extend beyond the liquid waste itself to include anything that has come into contact with the chemical.
Protocol 4.1: Decontamination of Empty Containers
An "empty" container of this compound must be decontaminated before it can be disposed of as non-hazardous waste.
-
Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., methanol or ethanol) three times.[12]
-
Collect Rinsate: Crucially, all three rinses must be collected and disposed of as halogenated organic hazardous waste. [12] Never pour the rinsate down the drain.
-
Deface Label: Completely remove or obliterate the original chemical label on the container.[12]
-
Dispose of Container: Once rinsed and the label is defaced, the container can typically be disposed of in the appropriate solid waste stream (e.g., glass disposal box).[12]
Protocol 4.2: Disposal of Contaminated Solid Waste
Any solid materials contaminated with this compound are also considered hazardous waste. This includes:
-
Used PPE (gloves, etc.)
-
Spill cleanup materials (absorbent pads, vermiculite)
-
Contaminated weigh boats or disposable labware
Procedure:
-
Collect all contaminated solid waste in a heavy-duty, transparent plastic bag.
-
Seal the bag and affix a "Hazardous Waste" label, clearly identifying the contents as "Debris contaminated with this compound."
-
Store this bag with your other hazardous waste and arrange for EHS pickup.
Emergency Procedures: Small Spill Management
For small, manageable spills (i.e., those that can be safely cleaned up by trained lab personnel in under 15 minutes), follow this procedure.[7] For large spills, evacuate immediately and contact EHS or emergency services.
Caption: Small Spill Response Workflow.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the principles of correct hazard identification, segregation, containerization, and labeling, researchers can effectively manage this hazardous waste stream. These protocols, grounded in an understanding of the chemical's properties, empower you to maintain a safe and compliant research environment.
References
- This compound SDS. (n.d.). Acros Organics BVBA.
- Hazardous Waste Segregation. (n.d.). Bucknell University.
- Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety.
- Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University.
- Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety.
- 3-Methylbenzylamine PubChem CID 66015. (n.d.). National Center for Biotechnology Information.
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Personal protective equipment for handling 3-Chloro-4-methylbenzylamine
A Researcher's Guide to Safely Handling 3-Chloro-4-methylbenzylamine
As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its perceived reactivity, with a structured and informed safety protocol. This guide provides an in-depth operational plan for the safe handling of this compound, moving beyond a simple checklist to instill a deep understanding of why each step is critical. Our goal is to empower you, our fellow researchers, to work safely and effectively.
Hazard Identification and Risk Assessment
This compound is a corrosive compound that demands stringent safety measures.[1][2] Understanding its hazard profile is the first step in mitigating risk.
Hazard Classification:
| Hazard Statement | Classification | Source |
| Causes severe skin burns and eye damage | Skin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1 | [2] |
| May cause respiratory irritation | Specific target organ toxicity (single exposure), Category 3 | [2] |
The primary danger associated with this chemical is its corrosivity.[1][2] Contact with skin or eyes can lead to severe burns and irreversible damage.[2] Inhalation of vapors or mists may also irritate the respiratory system. Therefore, all handling procedures must be designed to prevent any direct contact or aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound. The rationale behind each piece of equipment is to provide a comprehensive barrier against the identified hazards.
| Body Part | Required PPE | Rationale and Field-Proven Insights |
| Eyes/Face | Tightly fitting safety goggles and a face shield (minimum 8-inch) | Goggles provide a seal against splashes and vapors. A face shield offers an additional layer of protection for the entire face, which is crucial when handling corrosive materials that can splash, especially during transfers or if a container is compromised.[3][4] |
| Skin | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene), a chemical-resistant apron or lab coat, and closed-toe shoes | The choice of glove material is critical; always consult a glove compatibility chart for the specific chemical. A chemical-resistant apron worn over a lab coat provides an extra layer of protection for the torso.[5][6] Ensure your clothing fully covers your skin. |
| Respiratory | Work within a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of harmful vapors or mists.[7] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is mandatory.[8][9] |
Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is essential for minimizing exposure risk.
Preparation and Weighing:
-
Pre-Handling Check: Before starting, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10] Have a chemical spill kit nearby.
-
Fume Hood Operation: Conduct all handling of this compound inside a properly functioning chemical fume hood.[7] Keep the sash at the lowest possible height that still allows for comfortable work.
-
Personal Protective Equipment: Don all required PPE before opening the chemical container.
-
Weighing: If weighing the substance, do so in the fume hood. Use a tared container to minimize the time the primary container is open.
Use in Experiments:
-
Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. Use a pipette or a funnel for transfers between containers.
-
Heating/Reactions: If the chemical is to be heated or used in a reaction that may generate aerosols, ensure the apparatus is properly set up within the fume hood and that any potential for pressure buildup is mitigated.
-
Post-Handling: After use, securely close the container. Wipe down the work area in the fume hood with an appropriate decontaminating solution.
Spill Management: A Rapid Response Plan
In the event of a spill, a calm and systematic response is crucial. The following workflow outlines the immediate steps to take.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
